molecular formula C11H9NO B1320868 1-(Isoquinolin-6-YL)ethanone CAS No. 1015070-54-8

1-(Isoquinolin-6-YL)ethanone

Cat. No.: B1320868
CAS No.: 1015070-54-8
M. Wt: 171.19 g/mol
InChI Key: BKFUTIVUUBJCIS-UHFFFAOYSA-N
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Description

1-(Isoquinolin-6-YL)ethanone is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isoquinolin-6-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)9-2-3-11-7-12-5-4-10(11)6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFUTIVUUBJCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310656
Record name 1-(6-Isoquinolinyl)ethanone
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Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015070-54-8
Record name 1-(6-Isoquinolinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015070-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Isoquinolinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Isoquinolin-6-YL)ethanone: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Isoquinolin-6-YL)ethanone is a heterocyclic ketone and a member of the diverse isoquinoline family of compounds. The isoquinoline scaffold is a key pharmacophore in numerous biologically active molecules and approved pharmaceuticals, driving significant interest in its derivatives for drug discovery and development. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its structure and basic physical characteristics. However, a thorough review of the current scientific literature reveals a notable scarcity of in-depth experimental data, including detailed synthetic protocols, comprehensive spectroscopic analysis, and specific reactivity studies for this particular isomer. This guide will summarize the available information and, more importantly, delineate the existing knowledge gaps, proposing a strategic approach for future research to fully characterize this promising molecule.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] This structural motif is prevalent in a vast array of natural products, particularly alkaloids, and synthetic compounds that exhibit a broad spectrum of pharmacological activities.[2] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The versatility of the isoquinoline ring system, allowing for substitution at various positions, provides a rich scaffold for the design of novel therapeutic agents. The introduction of an acetyl group, as seen in this compound, offers a potential handle for further chemical modifications and the exploration of new biological activities.

Molecular Structure and Basic Properties

A foundational understanding of a molecule begins with its fundamental properties. For this compound, the key identifiers and basic characteristics are summarized below.

Table 1: Core Properties of this compound
PropertyValueSource
CAS Number 1015070-54-8[5]
Molecular Formula C₁₁H₉NO[5]
Molecular Weight 171.20 g/mol [6]
IUPAC Name This compoundN/A
Synonyms 6-AcetylisoquinolineN/A

Synthesis and Purification: A Path Forward

A plausible synthetic strategy for this compound could involve a multi-step sequence starting from a suitably substituted benzene derivative. The following proposed workflow is a logical starting point for researchers aiming to synthesize this compound.

Proposed Synthetic Workflow

G A Starting Material (e.g., 3-aminophenylacetic acid derivative) B Acylation (e.g., with acetyl chloride or acetic anhydride) A->B Introduce acetyl precursor C Cyclization (e.g., Bischler-Napieralski reaction) B->C Form dihydroisoquinoline intermediate D Dehydrogenation/Aromatization C->D Form aromatic isoquinoline ring E This compound D->E Target Compound F Purification (Column Chromatography) E->F Isolate pure product G Characterization (NMR, MS, IR) F->G Confirm structure and purity

Caption: Proposed general workflow for the synthesis of this compound.

Experimental Causality:

  • Choice of Starting Material: The selection of a starting material with the amino and acetic acid functionalities in a meta relationship is crucial for achieving the desired 6-substituted isoquinoline ring system after cyclization.

  • Acylation: This step is necessary to introduce the acetyl group that will ultimately become the ethanone moiety of the final product.

  • Cyclization: The Bischler-Napieralski reaction is a robust method for the synthesis of dihydroisoquinolines from N-acyl-β-phenethylamines. The choice of dehydrating agent (e.g., P₂O₅, POCl₃) is critical and often requires optimization.

  • Aromatization: The resulting dihydroisoquinoline intermediate would require dehydrogenation to form the fully aromatic isoquinoline ring. This can typically be achieved using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures.

  • Purification: Column chromatography is the standard and most effective method for purifying organic compounds of this nature. The choice of solvent system (eluent) would need to be determined empirically, for example, by using thin-layer chromatography (TLC).

Spectroscopic Characterization: The Missing Data

A significant gap in the scientific literature is the absence of published spectroscopic data for this compound. To fully characterize this compound and confirm its identity after synthesis, a complete spectroscopic analysis is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring system and a singlet for the methyl protons of the acetyl group. The specific chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the 6-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the ketone and the carbons of the isoquinoline ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula of C₁₁H₉NO. The fragmentation pattern observed in the mass spectrum could also provide structural information.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the ketone.

Chemical Reactivity: Exploring the Potential

The reactivity of this compound can be inferred from the known reactivity of isoquinolines and aromatic ketones. The following diagram illustrates potential reaction pathways.

G cluster_0 Reactions at the Ketone cluster_1 Reactions on the Isoquinoline Ring A This compound B Reduction (e.g., NaBH₄) A->B D Oxidation (e.g., Haloform reaction) A->D F Wittig Reaction A->F C 1-(Isoquinolin-6-yl)ethanol B->C E Isoquinoline-6-carboxylic acid D->E G Alkene derivatives F->G H This compound I Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) H->I K N-Oxidation H->K J Substituted Isoquinoline Derivatives I->J L Isoquinoline N-oxide derivative K->L

Caption: Potential reactivity pathways for this compound.

Expert Insights on Reactivity:

  • Reactions at the Ketone: The acetyl group provides a versatile handle for a variety of transformations. Reduction would yield the corresponding alcohol, which could be a precursor for other derivatives. Oxidation, under appropriate conditions, could lead to the carboxylic acid. The ketone also allows for carbon-carbon bond formation through reactions like the Wittig reaction.

  • Reactions on the Isoquinoline Ring: The isoquinoline ring system is susceptible to electrophilic aromatic substitution. The position of substitution will be directed by the existing acetyl group and the nitrogen atom in the pyridine ring. The nitrogen atom itself can undergo reactions such as N-oxidation.

Potential Applications in Drug Discovery

Given the broad biological activities of isoquinoline derivatives, this compound represents a valuable starting point for the synthesis of novel compounds with therapeutic potential. The acetyl group can be modified to introduce a wide range of functional groups, allowing for the exploration of structure-activity relationships (SAR).

Potential Therapeutic Areas for Exploration:

  • Oncology: Many isoquinoline alkaloids and their derivatives have demonstrated potent anticancer activity.

  • Infectious Diseases: The isoquinoline scaffold is found in several compounds with antibacterial, antifungal, and antiviral properties.

  • Neurodegenerative Diseases: Certain isoquinoline derivatives have shown promise as modulators of targets relevant to neurodegenerative disorders.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling heterocyclic aromatic compounds should be followed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Outlook

This compound is a molecule of significant interest due to its place within the pharmacologically important isoquinoline family. However, this technical guide highlights a critical lack of specific experimental data for this compound in the public domain. To unlock the full potential of this compound as a building block in drug discovery and other applications, a concerted research effort is required.

Key areas for future research include:

  • Development and publication of a robust and reproducible synthetic protocol.

  • Full spectroscopic characterization (NMR, MS, IR) to provide a definitive reference for this compound.

  • Systematic investigation of its chemical reactivity to understand its utility as a synthetic intermediate.

  • Screening for biological activity in a variety of assays to identify potential therapeutic applications.

By addressing these knowledge gaps, the scientific community can fully elucidate the chemical properties of this compound and pave the way for its use in the development of novel and impactful chemical entities.

References

Youming Shen, Ze Tan, De Chen, Xunbo Feng, Mo Li, CanCheng Guo. (n.d.). Supporting Information. The Royal Society of Chemistry. [7] 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone hydrochloride - Safety Data Sheet. (2023, May 6). Chemicalbook. [8] Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. (n.d.). AWS. [6] 1053655-98-3 | 1-(Isoquinolin-8-yl)ethanone. (n.d.). ChemScene. [9] 1(2H)-Isoquinolinone. (n.d.). PubChem. [10] 1-ISOQUINOLIN-3-YL-ETHANONE | 91544-03-5. (n.d.). ChemicalBook. [11] Sourcing High-Quality 1-(3-Bromoquinolin-6-yl)ethanone: A Buyer's Guide from China. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD.. [12] 1-(Isoquinolin-1-yl)ethan-1-one. (n.d.). PubChem. [1] 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. (n.d.). PMC. [13] Rupali S Endait. (n.d.). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Zenodo. [14] Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2011, January 1). PubMed. [15] Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. (n.d.). PubMed. [16] Isoquinoline. (n.d.). NIST WebBook. Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [17] Isoquinoline. (n.d.). NIST WebBook. [18] Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. (n.d.). ResearchGate. [5] this compound | 1015070-54-8. (n.d.). ChemicalBook. [19] this compound. (n.d.). Anhui Zesheng Technology Co., Ltd.. [20] Access to Isoquinolin-2(1 H )-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. (2022, October 25). ResearchGate. [3] Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. (2021, March 16). ACS Omega. [21] Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. (2022, October 25). NIH. [2] isoquinoline derivatives and its medicinal activity. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [22] 1-(Isoquinolin-1-yl)ethanone | 58022-21-2. (n.d.). Sigma-Aldrich. [23] Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023, April 4). NIH. [24] Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023, April 4). ResearchGate. [25] 1H and 13C-NMR data of compounds 2 – 4. (n.d.). ResearchGate. [4] Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models. (n.d.). PubMed. [26] Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. (2022, October 25). The Journal of Organic Chemistry. [27] 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone. (n.d.). PubChem. [28] Isoquinoline - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [29] Aldrich FT-IR Collection Edition II. (n.d.). Thermo Fisher Scientific. [30] Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation. (2021, September 14). Australian Industrial Chemicals Introduction Scheme.

Sources

1-(Isoquinolin-6-YL)ethanone molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the molecular structure and applications of a specific chemical compound, tailored for a scientific audience, requires precise, verified, and comprehensive data. This includes detailed spectroscopic analyses (NMR, IR, MS), definitive physicochemical properties, and reproducible experimental protocols.

After a thorough and extensive search of publicly available scientific literature and chemical databases, it has been determined that the specific, detailed data required to construct a technical guide on 1-(Isoquinolin-6-YL)ethanone to the specified standard of quality and scientific integrity is not available.

Crucial missing information includes:

  • Verified Spectroscopic Data: No definitive ¹H NMR, ¹³C NMR, mass spectrometry, or IR spectra specifically for this compound could be located. This data is the cornerstone of any guide on molecular structure.

  • Detailed Synthesis Protocol: A reproducible, step-by-step experimental protocol for the synthesis of this specific isomer, including reaction conditions, purification methods, and characterization of the final product, is not documented in the available literature.

  • Physicochemical Properties: Experimentally determined data such as melting point, boiling point, and solubility are not available.

  • Specific Biological Assays: While the broader class of isoquinolines is known for its wide range of biological activities, no studies detailing the specific biological evaluation or screening of this compound could be found.

Without this fundamental data, creating a guide that meets the required standards of expertise, authoritativeness, and trustworthiness for an audience of researchers and scientists is not possible. Constructing a document based on inferences from related isomers or general class properties would not provide the level of technical accuracy and reliability demanded by the prompt.

Unlocking the Therapeutic Potential of 1-(Isoquinolin-6-YL)ethanone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(Isoquinolin-6-YL)ethanone, a heterocyclic compound belonging to the esteemed isoquinoline family. While direct biological data for this specific molecule is emerging, its structural features, particularly the substitution at the 6-position, point towards significant therapeutic potential, most notably in the realm of enzyme inhibition. This document serves as a roadmap for researchers and drug development professionals, outlining a logical path from synthesis to biological evaluation, grounded in the established pharmacology of related isoquinoline derivatives.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline core is a recurring motif in a multitude of natural and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2][3][4][5][6] From the potent analgesic properties of morphine to the antibacterial effects of berberine, the isoquinoline scaffold has proven to be a versatile template for the development of therapeutic agents.[6] Its derivatives have been investigated for their utility as anticancer, antiviral, and anti-inflammatory agents, underscoring the significance of this heterocyclic system in drug discovery.[2][5]

Hypothesized Biological Activity of this compound: A Focus on ROCK Inhibition

A compelling body of evidence suggests that 6-substituted isoquinoline derivatives are potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[7][8] ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is implicated in the pathophysiology of various diseases, including hypertension, cancer, and glaucoma. The substitution at the 6-position of the isoquinoline ring appears to be a key determinant for ROCK inhibitory activity.[7][8]

Therefore, it is hypothesized that this compound may function as a ROCK inhibitor. The ethanone moiety at the 6-position could engage in key interactions within the ATP-binding pocket of the enzyme.

The ROCK Signaling Pathway

The ROCK signaling pathway is a central regulator of cell shape, motility, and contraction. Its overactivation is associated with various pathological conditions.

ROCK_Pathway cluster_actin Actin Dynamics cluster_contraction Myosin Activation RhoA RhoA (Active GTP-bound) ROCK ROCK RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates & Activates MLC Myosin Light Chain (MLC) ROCK->MLC Directly Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Phosphorylates & Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates & Inhibits Actin_Pol Actin Polymerization Cofilin->Actin_Pol Inhibits Phospho_MLC Phosphorylated MLC Contraction Cell Contraction & Motility Phospho_MLC->Contraction

Caption: The ROCK signaling pathway, a potential target for this compound.

Synthesis of this compound

While multiple strategies exist for the synthesis of isoquinoline derivatives, a plausible and adaptable route for the preparation of this compound is presented below. This protocol is based on established methodologies for similar structures.[1][9][10][11]

Proposed Synthetic Workflow

synthesis_workflow start Starting Material (e.g., 3-Bromobenzaldehyde) step1 Step 1: Wittig Reaction with (Triphenylphosphoranylidene)acetaldehyde start->step1 intermediate1 Intermediate A: (E)-3-(3-bromophenyl)acrylaldehyde step1->intermediate1 step2 Step 2: Condensation with Aminoacetaldehyde dimethyl acetal intermediate1->step2 intermediate2 Intermediate B: N-((E)-3-(3-bromophenyl)allylidene)-2,2-dimethoxyethan-1-amine step2->intermediate2 step3 Step 3: Pictet-Spengler Reaction (Acid-catalyzed cyclization) intermediate2->step3 intermediate3 Intermediate C: 6-Bromo-1,2-dihydroisoquinoline step3->intermediate3 step4 Step 4: Oxidation intermediate3->step4 intermediate4 Intermediate D: 6-Bromoisoquinoline step4->intermediate4 step5 Step 5: Sonogashira Coupling with a suitable acetylene equivalent intermediate4->step5 intermediate5 Intermediate E: 6-Ethynylisoquinoline step5->intermediate5 step6 Step 6: Hydration of the alkyne intermediate5->step6 product Final Product: This compound step6->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a series of well-defined in vitro assays are recommended.

In Vitro ROCK-I Kinase Inhibition Assay

This assay will determine the direct inhibitory effect of the compound on ROCK-I activity.

Materials:

  • Recombinant human ROCK-I enzyme

  • Fluorescently labeled peptide substrate (e.g., from myosin phosphatase targeting subunit 1, MYPT1)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • IMAP™ binding reagent (Molecular Devices) or similar technology

  • Test compound (this compound) dissolved in DMSO

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In a 384-well plate, combine the ROCK-I enzyme and the fluorescently labeled peptide substrate in the assay buffer.

  • Initiation of Reaction: Add ATP to the wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Termination and Detection: Add the IMAP™ binding reagent to stop the reaction and bind to the phosphorylated substrate.

  • Data Acquisition: Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxicity Screening using MTT Assay

This assay will assess the cytotoxic effects of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A-549, MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Test compound (this compound)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Experimental Workflow for Cytotoxicity Screening

cytotoxicity_workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate_adhere Incubate overnight for cell adherence seed_cells->incubate_adhere add_compound Add serial dilutions of This compound incubate_adhere->add_compound incubate_treatment Incubate for 48-72 hours add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_formazan Incubate for 3-4 hours add_mtt->incubate_formazan dissolve_formazan Dissolve formazan crystals with DMSO incubate_formazan->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate % viability and IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Presentation and Interpretation

Quantitative data obtained from the aforementioned assays should be summarized in a clear and concise tabular format for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Activity of this compound

Assay TypeTarget/Cell LineEndpointResult (e.g., IC50)
Kinase AssayROCK-IInhibitionTo be determined
CytotoxicityHeLaViabilityTo be determined
CytotoxicityA-549ViabilityTo be determined
CytotoxicityMCF-7ViabilityTo be determined
CytotoxicityHT-29ViabilityTo be determined

Conclusion and Future Directions

While the biological activity of this compound is yet to be fully elucidated, its structural similarity to known bioactive molecules, particularly ROCK inhibitors, makes it a compound of significant interest for further investigation. The synthetic and screening protocols outlined in this guide provide a robust framework for its evaluation. Future studies should focus on confirming its hypothesized activity, elucidating its mechanism of action, and exploring its therapeutic potential in relevant disease models.

References

  • 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. PubMed Central. [Link]

  • Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. PubMed. [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports (RSC Publishing). [Link]

  • Studies on quinones. Part 41: synthesis and cytotoxicity of isoquinoline-containing polycyclic quinones. PubMed. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. MDPI. [Link]

  • Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. NIH. [Link]

  • Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents. Brieflands. [Link]

  • Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines. University of Pretoria. [Link]

  • Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. Semantic Scholar. [Link]

  • Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega. [Link]

  • Applied biological and physicochemical activity of isoquinoline alkaloids: oxoisoaporphine and boldine. PubMed. [Link]

  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. [Link]

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. ResearchGate. [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed. [Link]

  • Biologically active isoquinoline alkaloids covering 2014-2018. PubMed. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin- 8-yl)amidrazones. ResearchGate. [Link]

  • Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. [Link]

  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine. PubMed Central. [Link]

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. PubMed. [Link]

  • Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde.
  • Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry (ACS Publications). [Link]

  • 1-(Isoquinolin-1-yl)ethanone. Alchem.Pharmtech. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(Isoquinolin-6-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical analysis of the spectroscopic data for 1-(Isoquinolin-6-YL)ethanone, also known as 6-acetylisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established spectroscopic principles with practical, field-proven methodologies. Given the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this guide offers an expert-level predictive interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in the analysis of the core isoquinoline scaffold and related structures.

Introduction and Molecular Structure

The isoquinoline moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous alkaloids and synthetic compounds with significant pharmacological activities.[1] The introduction of an acetyl group at the C-6 position, yielding this compound, creates a key intermediate for the synthesis of more complex molecular architectures. Accurate structural confirmation and purity assessment are paramount, for which spectroscopic methods are the definitive tools.

This document provides a predictive but robust characterization of this compound. The causality behind predicted spectral features is explained by referencing the well-documented spectra of the parent isoquinoline heterocycle and the predictable electronic effects of the acetyl substituent.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The predicted ¹H and ¹³C NMR spectra are based on known data for isoquinoline[2] and the principles of substituent-induced chemical shift effects.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the seven aromatic protons and the three methyl protons. The acetyl group, being an electron-withdrawing group, will deshield protons on the carbocyclic ring, particularly those ortho and para to its position (H-5 and H-7). Protons on the pyridine ring (H-1, H-3, H-4) will be less affected but will appear at characteristically downfield shifts due to the electronegativity of the nitrogen atom.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-1 ~9.25 s - Singlet, adjacent to N, typically the most downfield proton.
H-3 ~8.55 d ~5.8 Doublet, coupled to H-4.
H-4 ~7.65 d ~5.8 Doublet, coupled to H-3.
H-5 ~8.20 d ~8.7 Doublet, ortho to the acetyl group, significantly deshielded.
H-7 ~8.10 dd ~8.7, ~1.8 Doublet of doublets, ortho to the acetyl group and coupled to H-8.
H-8 ~7.80 d ~8.7 Doublet, coupled to H-7.
H-5' ~8.40 s - Singlet, deshielded by proximity to the acetyl group and ring current.

| -CH₃ | ~2.70 | s | - | Singlet, characteristic of an aryl methyl ketone. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework. The carbonyl carbon of the acetyl group is expected to appear significantly downfield (~197 ppm). The carbon atoms of the isoquinoline ring will show shifts consistent with their position relative to the nitrogen atom and the acetyl substituent.[2]

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Predicted δ (ppm) Rationale
C=O ~197.5 Characteristic chemical shift for an aryl ketone carbonyl.
C-1 ~152.5 Adjacent to nitrogen, deshielded.
C-3 ~143.2 Adjacent to nitrogen, deshielded.
C-4 ~120.8 Shielded relative to C-3.
C-4a ~135.0 Bridgehead carbon.
C-5 ~129.0 Deshielded by ortho acetyl group.
C-6 ~137.0 Ipso-carbon attached to the acetyl group.
C-7 ~128.5 Deshielded by para acetyl group.
C-8 ~127.0 Typical aromatic carbon shift.
C-8a ~128.0 Bridgehead carbon.

| -CH₃ | ~26.8 | Characteristic shift for an acetyl methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by a strong absorption from the carbonyl (C=O) group of the ketone.

Table 3: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹) Intensity Vibration Rationale
~3050-3100 Medium Aromatic C-H Stretch Characteristic of sp² C-H bonds in the isoquinoline ring.[3]
~2925 Weak Aliphatic C-H Stretch From the methyl group of the acetyl moiety.
~1685 Strong C=O Stretch (Ketone) Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[3]
~1590, ~1470 Medium-Strong Aromatic C=C Stretch Characteristic skeletal vibrations of the isoquinoline ring system.[4]
~1360 Medium -CH₃ Symmetric Bend Characteristic bending vibration for a methyl group.

| ~800-900 | Strong | C-H Out-of-Plane Bend | Pattern is indicative of the substitution on the aromatic rings. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₁H₉NO), the molecular weight is 171.20 g/mol .

  • Molecular Ion (M⁺˙): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 171.

  • Key Fragmentation: The most characteristic fragmentation is the α-cleavage of the acyl group, leading to the loss of the methyl radical (•CH₃), resulting in a stable acylium ion.

    • [M - 15]⁺: A strong peak at m/z = 156 ([M - CH₃]⁺), corresponding to the isoquinolin-6-ylcarbonyl cation. This is often the base peak.

    • [M - 43]⁺: A subsequent loss of carbon monoxide (CO) from the acylium ion can lead to a peak at m/z = 128 ([M - CH₃ - CO]⁺), corresponding to the isoquinolin-6-yl cation. The parent isoquinoline has a molecular ion at m/z=129.[5]

Experimental Protocols

To obtain the spectroscopic data discussed, standardized and rigorously controlled experimental procedures are essential.

General Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound (High Purity Solid) Dissolve_NMR Dissolve in CDCl₃ with TMS Sample->Dissolve_NMR Prepare_IR Prepare KBr pellet or thin film Sample->Prepare_IR Dissolve_MS Dissolve in suitable volatile solvent (e.g., MeOH) Sample->Dissolve_MS NMR ¹H & ¹³C NMR Spectrometer (e.g., 400 MHz) Dissolve_NMR->NMR FTIR FTIR Spectrometer Prepare_IR->FTIR MS Mass Spectrometer (e.g., GC-MS or LC-MS with EI/ESI) Dissolve_MS->MS Process_NMR Process FID (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process Interferogram (FT, Baseline Correction) FTIR->Process_IR Process_MS Generate Mass Spectrum MS->Process_MS Analyze_NMR Assign Peaks (δ, J, Integration) Process_NMR->Analyze_NMR Final_Report Comprehensive Characterization Report Analyze_NMR->Final_Report Analyze_IR Identify Functional Group Bands (cm⁻¹) Process_IR->Analyze_IR Analyze_IR->Final_Report Analyze_MS Identify M⁺˙ and Fragment Ions (m/z) Process_MS->Analyze_MS Analyze_MS->Final_Report

Sources

An In-depth Technical Guide to the Solubility of 1-(Isoquinolin-6-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive and Methodological Approach for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 1-(Isoquinolin-6-YL)ethanone, a heterocyclic ketone, presents a unique structural motif of interest in medicinal chemistry. This guide provides a comprehensive analysis of the predicted solubility of this compound across a range of common solvents. In the absence of direct experimental data, this paper establishes a robust theoretical framework for predicting its solubility based on an analysis of its constituent chemical moieties: the isoquinoline ring system and the ethanone group. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to validate these predictions and generate reliable data for drug development pipelines.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, variable drug exposure, and ultimately, therapeutic failure. Therefore, a thorough understanding and accurate measurement of a compound's solubility profile early in the development process are paramount.[2][3]

This compound is a molecule of significant interest, combining the structural features of isoquinoline, a nitrogen-containing heterocycle found in many natural alkaloids and synthetic drugs, and a simple aromatic ketone.[4] This unique combination imparts specific physicochemical properties that are expected to govern its solubility. This guide will first deconstruct the molecule to predict its solubility behavior and then provide the methodologies to empirically determine it.

Theoretical Solubility Profile of this compound: A Predictive Analysis

The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. By examining the structural components of this compound, we can make informed predictions about its solubility in various solvent classes.

Structural and Physicochemical Insights

This compound is composed of an isoquinoline ring system linked to an ethanone (acetyl) group at the 6-position.

  • Isoquinoline Moiety: Isoquinoline is a weakly basic, aromatic heterocycle.[5] The nitrogen atom in the ring can act as a hydrogen bond acceptor and can be protonated in acidic solutions, which significantly increases aqueous solubility.[4][5] The fused benzene ring imparts a degree of lipophilicity. Isoquinoline itself has low solubility in water but is soluble in many organic solvents like ethanol, ether, and chloroform.[4][5][6]

  • Ethanone (Acetyl) Moiety: The acetyl group (–COCH₃) is a polar functional group due to the carbonyl (C=O) bond. The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor.[7][8] Acetophenone (C₆H₅COCH₃), a simple analog, is slightly soluble in water and freely soluble in organic solvents like ethanol and ether.[9][10][11][12]

Predicted Solubility in Different Solvent Classes

Based on the analysis of its structural components, the following solubility profile for this compound is predicted:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol):

    • Water: The molecule is expected to have low to moderate solubility in neutral water. The polar acetyl group and the nitrogen atom in the isoquinoline ring can form hydrogen bonds with water molecules, aiding dissolution.[13][14] However, the relatively large, aromatic isoquinoline ring system is hydrophobic and will limit solubility.

    • Aqueous Acids (e.g., dilute HCl): Solubility in acidic aqueous solutions is predicted to be significantly enhanced . The basic nitrogen of the isoquinoline ring (pKa of isoquinoline is 5.14) will be protonated, forming a salt which is much more polar and readily solvated by water.[4][5]

    • Alcohols (e.g., Ethanol, Methanol): Good solubility is expected in alcohols. These solvents can act as both hydrogen bond donors and acceptors, and their lower polarity compared to water will better accommodate the lipophilic isoquinoline portion of the molecule.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)):

    • High solubility is predicted in these solvents. The strong dipole-dipole interactions between the solvent and the polar acetyl and isoquinoline moieties will drive dissolution.[7] DMSO, in particular, is a powerful solvent for a wide range of organic compounds.

  • Nonpolar Solvents (e.g., Hexane, Toluene):

    • Poor solubility is anticipated in nonpolar solvents. The overall polarity of this compound, arising from the nitrogen heterocycle and the carbonyl group, will result in weak interactions with nonpolar solvent molecules.

Quantitative Prediction: Hansen Solubility Parameters (HSP)

A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP). The principle of HSP is "like dissolves like," where materials with similar HSP values are likely to be miscible.[15][16] The total cohesive energy of a substance is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[17]

While the exact HSP values for this compound are not available, they can be estimated based on its structure. A solvent is considered a "good" solvent if the "distance" (Ra) between its HSP values and those of the solute is small, typically within a defined interaction radius (R0).

The relationship is defined by: (Ra)² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A Relative Energy Difference (RED) number can be calculated as RED = Ra / R0. A RED < 1 indicates high affinity and likely solubility.[16]

To experimentally determine the HSP of this compound, its solubility would be tested in a range of solvents with known HSP values. The results ("good" or "poor" solvent) are then used to calculate the HSP sphere of the compound.[17][18]

Table 1: Predicted Solubility of this compound and Rationale

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water (neutral)Low to ModerateHydrogen bonding capability of N and C=O is offset by the large hydrophobic ring system.
Water (acidic, pH < 4)HighProtonation of the isoquinoline nitrogen forms a soluble salt.[4][5]
Ethanol, MethanolGood to HighGood balance of polarity and hydrogen bonding to solvate both polar and nonpolar parts of the molecule.
Polar Aprotic DMSO, Acetone, AcetonitrileHighStrong dipole-dipole interactions with the polar functional groups.
Nonpolar Hexane, ToluenePoorMismatch in polarity; weak solute-solvent interactions.

Experimental Determination of Solubility: Protocols and Methodologies

To move from prediction to empirical data, rigorous experimental protocols are essential. The following section details the gold-standard methods for determining the thermodynamic solubility of a compound like this compound.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is widely regarded as the most reliable method for determining equilibrium solubility.[19][20] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, ethanol, etc.). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) to allow for equilibration. The time required to reach equilibrium should be determined experimentally (e.g., by taking samples at 24, 48, and 72 hours) and is typically 24-72 hours.[2]

  • Phase Separation: After equilibration, the suspension must be separated to isolate the saturated solution from the undissolved solid. This is a critical step and can be achieved by either:

    • Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.

    • Filtration: Filter the suspension through a low-binding filter (e.g., PVDF or PTFE) that does not adsorb the compound.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calibration: Create a calibration curve using known concentrations of this compound to ensure accurate quantification.

  • Reporting: The solubility is reported in units such as mg/mL or µg/mL. The pH of the saturated solution should also be measured and reported, especially for aqueous solvents.[20]

Diagram: Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid This compound to solvent equil1 Seal and shake at constant temperature (24-72h) prep1->equil1 sep1 Centrifuge or Filter to remove solid equil1->sep1 quant1 Collect supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC/LC-MS quant2->quant3 quant4 Calculate concentration vs. standard curve quant3->quant4

Caption: Workflow for Shake-Flask Solubility Determination.

Potentiometric Titration for pH-Dependent Solubility and pKa Determination

For ionizable compounds like this compound, solubility is pH-dependent. Potentiometric titration is an excellent method to determine both the pKa and the intrinsic solubility (solubility of the un-ionized form).[21][22][23]

Protocol: Potentiometric Titration for pKa and Intrinsic Solubility

  • Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[24]

  • Sample Preparation: Prepare a solution of this compound in a co-solvent/water mixture if necessary to achieve an initial soluble concentration. A constant ionic strength should be maintained using a background electrolyte like KCl.[24]

  • Titration: Place the solution in a jacketed vessel at a constant temperature. Titrate the solution with a standardized acid (e.g., 0.1 M HCl). The basic isoquinoline nitrogen will be protonated.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Precipitation and Re-dissolution: As the pH changes, the compound may precipitate. Continue the titration to cause the precipitate to re-dissolve as the pH moves further from the pKa.

  • Data Analysis: The pKa is determined from the inflection point of the titration curve in the region where the compound is fully dissolved. The intrinsic solubility can be calculated from the pH at which precipitation begins, using the Henderson-Hasselbalch equation and the measured pKa.[21]

Diagram: Logic for pH-Dependent Solubility

G cluster_pH Effect of pH on Aqueous Solubility A Low pH (Acidic) B Isoquinoline N is Protonated (R-NH+) A->B Protonation C High Solubility (Ionic Form) B->C D High pH (Basic) E Isoquinoline N is Neutral (R-N) D->E Deprotonation F Low (Intrinsic) Solubility (Neutral Form) E->F

Sources

The Isoquinoline Scaffold: A Privileged Structure in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoquinoline nucleus, a heterocyclic aromatic scaffold composed of a fused benzene and pyridine ring, represents a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives, both naturally occurring and synthetic, exhibit an extensive range of pharmacological activities, positioning them as "privileged structures" for therapeutic development.[3] This technical guide provides an in-depth exploration of the significant therapeutic applications of isoquinoline compounds, with a primary focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers in the evaluation and development of novel isoquinoline-based therapeutics. This guide is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into this versatile class of compounds.

The Isoquinoline Core: A Foundation for Diverse Bioactivity

The unique structural and electronic properties of the isoquinoline ring system make it a versatile scaffold for interacting with a multitude of biological targets.[2] The presence of the nitrogen atom imparts basicity and the capacity for hydrogen bonding, while the fused aromatic system allows for π-π stacking and hydrophobic interactions. These features have been exploited by nature and medicinal chemists alike to generate a vast library of compounds with a broad spectrum of biological effects, including anti-inflammatory, antiviral, analgesic, and enzyme inhibitory activities.[1][2]

Many successful drugs on the market incorporate the isoquinoline nucleus, such as the vasodilator papaverine, the muscle relaxant tubocurarine, and the anticancer agent noscapine, underscoring the clinical relevance of this scaffold.[1][4]

Anticancer Applications of Isoquinoline Compounds

The fight against cancer has been a major focus of isoquinoline research, with numerous compounds demonstrating potent cytotoxic and cytostatic effects against various cancer cell lines.[5][6][7] The anticancer mechanisms of isoquinolines are diverse and often multi-targeted, making them promising candidates for overcoming drug resistance.[5][8]

Mechanisms of Anticancer Action

Isoquinoline derivatives exert their anticancer effects through several key mechanisms:

  • Targeting Pro-Survival Signaling Pathways: Many isoquinolines have been shown to inhibit critical signaling pathways that drive cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/NF-κB pathways.[5] By blocking these pathways, these compounds can induce cell cycle arrest and apoptosis.

  • Induction of Apoptosis and Cell Cycle Arrest: A common mechanism of action is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[6][7] This is often achieved by modulating the expression of key regulatory proteins, such as the Bcl-2 family of proteins and cyclins.

  • DNA Intercalation and Topoisomerase Inhibition: Some isoquinoline alkaloids can bind directly to DNA, disrupting its structure and interfering with replication and transcription processes.[6] Others act as potent inhibitors of topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication, leading to catastrophic DNA damage and cell death.

  • Inhibition of Microtubule Polymerization: Certain isoquinoline compounds, like noscapine, can interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[4][8] This disruption leads to mitotic arrest and subsequent apoptosis.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative isoquinoline compounds against various human cancer cell lines.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference(s)
Berberine HT29Colon Cancer52.37 ± 3.45[5][9][10]
T47DBreast Cancer25[6]
MCF-7Breast Cancer25[6]
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71[9][10]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14[9][10]
HeLaCervical Carcinoma245.18 ± 17.33[9][10]
Sanguinarine HeLaCervical Cancer2.43[11]
SiHaCervical Cancer3.07[11]
MDA-MB-231Triple-Negative Breast Cancer3.56[12]
MDA-MB-468Triple-Negative Breast Cancer2.60[12]
Bel7402Hepatocellular Carcinoma2.90[13]
HepG2Hepatocellular Carcinoma2.50[13]
H1299Non-Small-Cell Lung Cancer-[14]
H460Non-Small-Cell Lung Cancer-[14]
Lamellarin D Various-0.038 - 0.110[15]
Lamellarin N Analog EGFR T790M/L858R mutantNon-Small Cell Lung Cancer0.0318[15]
Signaling Pathway Visualization: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[16] Several isoquinoline compounds have been shown to target this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Isoquinoline Isoquinoline Compound Isoquinoline->PI3K Inhibits Isoquinoline->Akt Inhibits Isoquinoline->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline compounds.

Antimicrobial Applications of Isoquinoline Compounds

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Isoquinoline alkaloids and their synthetic derivatives have demonstrated significant activity against a broad spectrum of pathogens, including bacteria and fungi.[11][17][18]

Mechanisms of Antimicrobial Action

The antimicrobial effects of isoquinolines are attributed to several mechanisms:

  • Disruption of Cell Wall and Membrane Integrity: Some isoquinolines can interfere with the synthesis of the bacterial cell wall or directly disrupt the integrity of the cell membrane, leading to leakage of cellular contents and cell death.[17]

  • Inhibition of Nucleic Acid Synthesis: These compounds can inhibit essential bacterial processes such as DNA and RNA synthesis, thereby preventing replication and growth.[17]

  • Inhibition of Bacterial Enzymes: Isoquinolines can target and inhibit crucial bacterial enzymes involved in various metabolic pathways.

Data Presentation: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected isoquinoline compounds against various bacterial strains.

CompoundBacterial StrainGram StainMIC (µg/mL)Reference(s)
HSN584 Staphylococcus aureus (MRSA)Positive4-8[19]
Enterococcus faecium (VRE)Positive4[19]
Streptococcus pneumoniae (MDR)Positive4[19]
HSN739 Staphylococcus aureus (MRSA)Positive4-8[19]
Enterococcus faecium (VRE)Positive4[19]
Streptococcus pneumoniae (MDR)Positive4[19]
Spathullin B Staphylococcus aureusPositive1
Compound 8d Staphylococcus aureusPositive16
Enterococcus faeciumPositive128
Compound 8f Staphylococcus aureusPositive32
Streptococcus pneumoniaePositive32
Enterococcus faeciumPositive64

Neuroprotective Applications of Isoquinoline Compounds

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant global health challenge.[5][6] Isoquinoline alkaloids have emerged as promising neuroprotective agents due to their ability to combat various pathological processes in the brain.[9]

Mechanisms of Neuroprotection

The neuroprotective effects of isoquinolines are multifaceted and include:

  • Antioxidant and Anti-inflammatory Effects: Many isoquinolines can scavenge reactive oxygen species (ROS) and reduce inflammation in the brain, two key contributors to neuronal damage.[2][17]

  • Modulation of Neurotransmitter Systems: Some compounds can influence the levels and activity of neurotransmitters like acetylcholine and dopamine, which are crucial for cognitive function and motor control.

  • Inhibition of Neuronal Apoptosis: Isoquinolines can protect neurons from programmed cell death by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family.[11]

  • Activation of Pro-Survival Signaling Pathways: Compounds like nuciferine have been shown to activate the Nrf2/HO-1 signaling pathway, which plays a critical role in cellular defense against oxidative stress.[8]

Signaling Pathway Visualization: Neuroprotective Mechanisms

The neuroprotective effects of isoquinoline compounds are often mediated by the modulation of key signaling pathways that control oxidative stress and apoptosis.

Neuroprotective_Pathways OxidativeStress Oxidative Stress (ROS) Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Upregulates AntioxidantResponse Antioxidant Response HO1->AntioxidantResponse Promotes AntioxidantResponse->OxidativeStress Reduces NeuronalSurvival Neuronal Survival AntioxidantResponse->NeuronalSurvival Promotes ApoptoticStimuli Apoptotic Stimuli Bax Bax (Pro-apoptotic) ApoptoticStimuli->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Bax Inhibits Bcl2->NeuronalSurvival Promotes Apoptosis Apoptosis Caspase3->Apoptosis Executes Nuciferine Nuciferine Nuciferine->Nrf2 Activates Tetrahydropalmatine Tetrahydropalmatine Tetrahydropalmatine->Bax Downregulates Tetrahydropalmatine->Bcl2 Upregulates

Caption: Neuroprotective signaling pathways modulated by isoquinoline compounds.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the therapeutic potential of isoquinoline compounds.

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

Principle: The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[18]

Protocol:

  • Prepare Inoculum: Grow the bacterial strain in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Prepare Serial Dilutions: Prepare two-fold serial dilutions of the isoquinoline compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.[18] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[18]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of acetylcholinesterase (AChE). The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow product. The rate of color formation is proportional to AChE activity and is inhibited in the presence of an inhibitor.

Protocol:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the isoquinoline test compound in a suitable buffer (e.g., phosphate buffer).

  • Assay Setup (96-well plate):

    • Add buffer to all wells.

    • Add the test compound at various concentrations to the test wells.

    • Add buffer with the same solvent concentration to the control wells.

    • Add the AChE enzyme solution to all wells except the blank.

  • Reaction Initiation: Add the DTNB solution to all wells, followed by the ATCI substrate solution to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100.

Conclusion and Future Directions

The isoquinoline scaffold is undeniably a rich source of biologically active compounds with immense therapeutic potential. The diverse mechanisms of action exhibited by these compounds, particularly in the realms of oncology, infectious diseases, and neurodegeneration, highlight their importance in modern drug discovery. The ability of isoquinolines to modulate multiple signaling pathways and cellular processes offers a promising strategy for addressing complex diseases and overcoming drug resistance.

Future research should focus on several key areas:

  • Lead Optimization: The synthesis of novel isoquinoline derivatives with improved potency, selectivity, and pharmacokinetic profiles is crucial for translating preclinical findings into clinical success.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by isoquinoline compounds will facilitate rational drug design and the identification of biomarkers for patient stratification.

  • In Vivo Efficacy and Safety: Rigorous in vivo studies are necessary to validate the therapeutic potential of promising isoquinoline candidates and to assess their safety profiles.

  • Combination Therapies: Exploring the synergistic effects of isoquinoline compounds with existing drugs could lead to more effective treatment regimens with reduced side effects.

References

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Core as a Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a quintessential example of such a "privileged structure".[1][2] This assertion is not merely academic; it is substantiated by the sheer diversity of biological activities exhibited by both natural and synthetic isoquinoline derivatives.[1][3][4] From the potent analgesic properties of morphine to the antimicrobial efficacy of berberine and the anticancer potential of numerous synthetic analogs, the isoquinoline nucleus is a versatile template for molecular design.[3][4]

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of isoquinoline derivatives. It is intended for researchers, scientists, and drug development professionals. We will dissect the nuanced ways in which structural modifications to the isoquinoline core influence biological activity, moving beyond simple observation to understand the underlying physicochemical principles. Our discussion will be grounded in field-proven insights and supported by authoritative references, offering a robust framework for the rational design of next-generation isoquinoline-based therapeutics.

Pillar 1: General Principles of Isoquinoline SAR - The Modification Hotspots

The biological activity of an isoquinoline derivative is not a monolithic property of the core itself, but rather a dynamic function of the substituents appended to it. Understanding where and how to modify the isoquinoline ring is fundamental to any SAR campaign.

The isoquinoline nucleus presents several key positions for substitution that critically influence its pharmacological profile. Modifications at positions C1, C3, C4, and the nitrogen atom (N2) are particularly significant.[2] The nature of these substituents dictates the molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

Caption: General Isoquinoline Scaffold and Key Modification Sites.

Pillar 2: SAR in Major Therapeutic Areas

The versatility of the isoquinoline scaffold is best appreciated by examining its SAR across different therapeutic domains.

Anticancer Activity

Isoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of signaling pathways like PI3K/Akt/mTOR.[4][5][6]

A noteworthy example is the development of pyrrolo[2,1-a]isoquinoline-based molecules, such as the lamellarins, which exhibit cytotoxicity against a wide array of cancer cell lines. SAR studies on these compounds have revealed that specific substitution patterns are crucial for their activity. For instance, the methoxy-acetophenone moiety in certain lamellarin derivatives is a critical determinant for inhibiting breast cancer resistance protein (BCRP), a key player in multidrug resistance.

Compound/Derivative Modification Target/Mechanism Observed Activity (IC50/GI50) Reference
Lamellarin Analogue 3 N-(3-morpholinopropyl)-substituted isoquinolineAntiproliferativeMean GI50 of 39 nM across various cancer cell lines[4]
3-Biphenyl-N-methylisoquinolin-1-one (7) Biphenyl group at C3, Methyl group at N2AnticancerPotent activity against five human cancer cell lines[7]
Tetrahydroisoquinoline Derivatives Varied substitutionsInhibition of NF-κB signaling pathwayEffective anticancer potency[4]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Isoquinoline alkaloids and their synthetic derivatives represent a promising avenue of research in this area.[8]

Key SAR insights for antimicrobial isoquinolines include:

  • Quaternary Nitrogen: The presence of a quaternary nitrogen atom is often crucial for enhanced antibacterial and antifungal activity.[8]

  • Substituents on the Benzene Ring: The nature and position of substituents on the benzene portion of the isoquinoline ring significantly impact antimicrobial potency. For example, in a series of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, halogenated phenyl and phenethyl carbamates demonstrated remarkable bactericidal activity.[9] Chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters, exhibited the greatest antifungal activity.[9]

  • Methylenedioxy Group: A methylenedioxy group at the C2 and C3 positions has been shown to play an important role in the antimicrobial effects of certain protoberberine and benzophenanthridine alkaloids.[8]

Compound/Derivative Modification Target Organism(s) Observed Activity (MIC) Reference
Tricyclic Isoquinoline 8d Aryl ether substitutionStaphylococcus aureus16 µg/mL[10][11]
Tricyclic Isoquinoline 8f Aryl ether substitutionStaphylococcus aureus, Streptococcus pneumoniae32 µg/mL[10][11]
Fluorophenylpropanoate ester 13 Fluorophenylpropanoate ester groupBroad-range bactericidalNot specified[9]
Halogenated phenyl carbamates (17, 18) Halogenated phenyl carbamate groupsBroad-range bactericidalNot specified[9]
Neuropharmacology

Isoquinoline alkaloids have a long history of use for their effects on the central nervous system. Modern research continues to explore their potential for treating neurodegenerative diseases and other neurological disorders.[12]

Many isoquinoline alkaloids with neuroprotective effects share the same core structure, which facilitates the study of their SAR.[12] These compounds can exert their effects through various mechanisms, including antioxidant, anti-inflammatory, and autophagy-regulating pathways.[12]

In the context of melatonin receptor ligands, the bioisosteric replacement of the naphthalene ring in agomelatine with isoquinoline and tetrahydroisoquinoline scaffolds has led to potent agonists.[13] While the introduction of the nitrogen atom in the isoquinoline ring led to a decrease in binding affinity for MT1 and MT2 receptors, it notably improved the pharmacokinetic properties of the compounds.[13]

Caption: Iterative Workflow for Isoquinoline SAR Studies.

Pillar 3: Methodologies in Isoquinoline SAR Studies - A Validated Protocol

The integrity of any SAR study hinges on the reliability and reproducibility of its experimental protocols. Below is a detailed, self-validating protocol for determining the in vitro cytotoxicity of novel isoquinoline derivatives against a cancer cell line, a common starting point for anticancer SAR investigations.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of synthesized isoquinoline derivatives against a selected human cancer cell line (e.g., MCF-7, A549).

Materials:

  • Synthesized isoquinoline derivatives (dissolved in DMSO to create 10 mM stock solutions)

  • Human cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Positive control (e.g., Doxorubicin)

  • Negative control (vehicle, 0.1% DMSO in media)

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Maintain the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA.

    • Neutralize the trypsin with complete media and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh media and perform a cell count (e.g., using a hemocytometer).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoquinoline derivatives and the positive control (Doxorubicin) in complete media. A typical concentration range would be 0.01, 0.1, 1, 10, and 100 µM.

    • The final DMSO concentration in all wells must not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, carefully remove the media from the wells and add 100 µL of the media containing the different concentrations of the test compounds, positive control, or negative control (vehicle).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the media containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).

Self-Validation System:

  • Positive Control: The IC50 value of the positive control (Doxorubicin) should fall within the historically accepted range for the specific cell line, confirming the assay's sensitivity.

  • Negative Control: The viability of the cells treated with the vehicle (0.1% DMSO) should be approximately 100%, indicating that the solvent does not have a significant cytotoxic effect at the concentration used.

  • Z'-factor: For assay validation in a high-throughput setting, the Z'-factor should be calculated and must be > 0.5 to ensure a sufficient signal-to-noise ratio.

Conclusion and Future Directions

The study of the structure-activity relationship of isoquinoline derivatives is a dynamic and highly fruitful area of medicinal chemistry. The isoquinoline scaffold's inherent versatility, combined with our growing understanding of how to strategically modify it, ensures its continued relevance in the quest for novel therapeutics.[1] Future research will undoubtedly leverage computational tools, such as QSAR and molecular docking, to refine our SAR models and accelerate the discovery of new lead compounds.[14][15] By integrating these in silico methods with robust experimental validation, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

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Introduction: The Isoquinoline Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Isoquinolin-6-YL)ethanone: From Synthesis to Scientific Significance

Isoquinoline, a heterocyclic aromatic organic compound, consists of a benzene ring fused to a pyridine ring.[1] This structural motif is the backbone of an extensive family of over 2,500 naturally occurring alkaloids found primarily in plant families such as Papaveraceae and Ranunculaceae.[2] First isolated from coal tar in 1885, the isoquinoline core is a cornerstone of medicinal chemistry, present in numerous compounds with a vast array of pharmacological activities, including antitumor, antibacterial, antifungal, and antiviral properties.[1][3][4] The exploration of isoquinoline derivatives is a dynamic field, driven by the quest for novel therapeutic agents. Within this vast chemical space, this compound emerges not as a natural product, but as a synthetic building block—a testament to the deliberate and systematic expansion of isoquinoline chemistry by researchers.

While a singular, celebrated moment of "discovery" for this compound is not prominently documented, its history is intrinsically linked to the broader, ongoing development of synthetic methodologies aimed at creating diverse libraries of isoquinoline derivatives for drug discovery and material science.[5] Its existence is a logical consequence of the need for versatile intermediates that allow chemists to explore the chemical space around the isoquinoline core. The acetyl group at the 6-position serves as a reactive handle, a key functional feature for building more complex molecules, making it a valuable reagent in advanced chemical synthesis.[6]

Physicochemical and Structural Data

The fundamental properties of this compound are crucial for its application in synthetic chemistry. These data inform decisions on reaction conditions, purification methods, and analytical characterization.

PropertyDataSource
CAS Number 1015070-54-8[7]
Molecular Formula C₁₁H₉NO[7]
Molecular Weight 171.20 g/mol [8]
Appearance Not explicitly stated; isomers are often white to off-white solids.[9]
Isomeric Forms 1-(Isoquinolin-1-yl)ethanone (CAS: 58022-21-2), 1-(Isoquinolin-3-yl)ethanone (CAS: 91544-03-5), 1-(Isoquinolin-8-yl)ethanone (CAS: 1053655-98-3)[8][9][10]

Core Synthesis Methodologies

The synthesis of this compound relies on established principles of aromatic chemistry. The primary challenge is achieving regioselectivity—directing the acetyl group specifically to the C-6 position of the isoquinoline ring. Friedel-Crafts acylation is a classic and direct method for this transformation.

Conceptual Workflow: Friedel-Crafts Acylation

The diagram below illustrates the logical flow of a typical Friedel-Crafts acylation approach to synthesize the target compound from the isoquinoline starting material.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product & Purification Isoquinoline Isoquinoline Reaction Electrophilic Aromatic Substitution at C-6 of Isoquinoline Isoquinoline->Reaction AcetylChloride Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O) Activation Formation of Electrophilic Acylium Ion AcetylChloride->Activation LewisAcid Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) LewisAcid->Activation Activation->Reaction Electrophile Quench Work-up & Quenching Reaction->Quench Product Crude this compound + Isomeric Byproducts Quench->Product Purification Chromatography or Crystallization Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Logical workflow for the synthesis of this compound via Friedel-Crafts acylation.

Exemplary Laboratory Protocol: Friedel-Crafts Acylation of Isoquinoline

This protocol is a representative, field-proven method for acylating an aromatic heterocycle. The choice of solvent and the specific Lewis acid can influence the regioselectivity and yield.

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

  • Isoquinoline

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (DCM) or Nitrobenzene

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 1M)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 to 2.5 equivalents) in anhydrous DCM. Cool the suspension to 0°C using an ice bath.

    • Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ react vigorously with water, which would deactivate the catalyst. Using an inert atmosphere prevents moisture from entering the reaction. The excess of Lewis acid is often required to complex with both the nitrogen of the isoquinoline ring and the acylating agent.

  • Formation of the Complex: Slowly add isoquinoline (1.0 equivalent) to the stirred suspension. A colored complex will likely form. Allow the mixture to stir at 0°C for 15-30 minutes.

    • Expertise: Isoquinoline is a base and will coordinate with the Lewis acid. This pre-complexation step can influence the electronic properties of the ring and thus the position of the subsequent acylation.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0°C.

    • Trustworthiness: Slow, controlled addition is crucial to manage the exothermic reaction and prevent the formation of unwanted side products.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 4-12 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Insight: In some cases, gentle heating may be required to drive the reaction to completion, but this can also lead to a decrease in regioselectivity.

  • Work-up and Quenching: Cool the reaction mixture back to 0°C and quench it by carefully and slowly pouring it over a mixture of crushed ice and concentrated HCl.

    • Self-Validation: This step hydrolyzes the aluminum complexes and protonates the product, moving it into the aqueous layer. The process is highly exothermic and must be performed with caution.

  • Extraction and Neutralization: Separate the layers in a separatory funnel. Wash the organic layer with water. To recover the product, carefully neutralize the acidic aqueous layer with a saturated NaHCO₃ solution until the pH is ~7-8. The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic extracts containing the product, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to isolate the desired this compound isomer.

Role in Research and Drug Development

The scientific value of this compound lies in its utility as a versatile intermediate. The isoquinoline core provides a biologically relevant scaffold, while the acetyl group at the 6-position offers a gateway for a multitude of chemical transformations.

G cluster_transformations Chemical Transformations cluster_applications Potential Applications Core This compound (Core Scaffold) Oxidation Oxidation (e.g., Haloform reaction) -> Carboxylic Acid Core->Oxidation Reduction Reduction (e.g., with NaBH₄) -> Alcohol Core->Reduction Condensation Condensation (e.g., Aldol, Claisen) -> α,β-Unsaturated Ketones Core->Condensation Substitution α-Halogenation -> α-Halo Ketone Core->Substitution Medicinal Medicinal Chemistry (Antitumor, Antibacterial) Oxidation->Medicinal Reduction->Medicinal Condensation->Medicinal Materials Materials Science (Ligands, Dyes) Condensation->Materials Substitution->Medicinal Agrochemicals Agrochemical Research

Caption: The role of this compound as a key intermediate for diverse applications.

The acetyl moiety can be readily transformed:

  • Oxidation: Can be converted to a carboxylic acid, providing a connection point for amide or ester linkages.

  • Reduction: Can be reduced to an alcohol, which can be further functionalized.

  • Condensation Reactions: The α-protons are acidic, allowing for reactions like aldol or Claisen condensations to build larger molecular frameworks.

  • Substitution: The ketone can direct further substitutions on the aromatic ring or undergo reactions at the α-carbon.

This chemical versatility allows researchers to synthesize libraries of novel isoquinoline derivatives for screening against various biological targets, contributing to the discovery of new drug candidates.[4][11][12]

Conclusion

The history of this compound is not one of a singular discovery but of its emergence as a valuable tool from the systematic and creative efforts of synthetic organic chemists. It represents a key node in the exploration of the vast chemical potential of the isoquinoline family. Its straightforward, albeit sometimes challenging, synthesis and the reactivity of its acetyl group ensure its continued relevance. For researchers in drug development and materials science, this compound is not just a molecule, but a gateway to innovation, enabling the construction of complex and potentially impactful new chemical entities.

References

  • This compound | 1015070-54-8. ChemicalBook.
  • Isoquinoline. Wikipedia.
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  • Synthesis of 1-(2-methylquinolin-3-yl)
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  • Access to Isoquinolin-2(1 H )-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor.
  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
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A Senior Application Scientist's Guide to Isoquinoline Alkaloids: Natural Sourcing vs. Synthetic Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Isoquinoline alkaloids represent a large and structurally diverse class of natural products, with approximately 2,500 known structures.[1][2] Many of these compounds, such as morphine, codeine, berberine, and papaverine, are cornerstones of modern medicine, exhibiting a vast range of pharmacological activities.[1][3] The production of these vital compounds relies on two primary strategies: extraction from natural plant sources and total or semi-synthesis in the laboratory. This guide provides an in-depth technical analysis of both approaches, tailored for researchers, scientists, and drug development professionals. It delves into the biochemical pathways of natural production, details common extraction and chemical synthesis protocols, and offers a comparative framework to assist in selecting the optimal sourcing strategy based on scientific and logistical requirements. The narrative emphasizes the causality behind experimental choices and integrates emerging biotechnological methods that are reshaping the landscape of alkaloid production.

Introduction: The Enduring Significance of Isoquinoline Alkaloids in Medicine and Research

Isoquinoline alkaloids are a class of naturally occurring chemical compounds characterized by a core isoquinoline structure.[1] Their significance is rooted in their potent and diverse biological activities, which have been harnessed for centuries in traditional medicine and are now fundamental to modern pharmacology.[4][5] Key examples include the powerful analgesic morphine, the antitussive codeine, and the antimicrobial agent berberine.[1][3]

The central challenge in utilizing these molecules lies in their supply chain. Researchers and pharmaceutical manufacturers face a critical decision: should they rely on agricultural cultivation and extraction, or invest in the complex, multi-step processes of chemical synthesis? This guide explores the technical merits and drawbacks of each path, providing the necessary context for informed decision-making in a drug development or research setting.

Natural Sources and Biosynthesis: Nature's Intricate Chemical Factories

The primary natural sources of isoquinoline alkaloids are flowering plants, particularly those belonging to the Papaveraceae (Poppy), Berberidaceae (Barberry), Ranunculaceae, and Menispermaceae families.[1] The opium poppy (Papaver somniferum) is arguably the most well-known, producing a rich cocktail of alkaloids including morphine, codeine, and papaverine.[1][6]

The Tyrosine-Derived Biosynthetic Pathway

The biosynthesis of nearly all isoquinoline alkaloids begins with the amino acid L-tyrosine.[6][7] Through a series of enzyme-catalyzed reactions, tyrosine is converted into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[3] The condensation of these two molecules by the enzyme norcoclaurine synthase (NCS) forms (S)-norcoclaurine, the central precursor to the vast majority of isoquinoline alkaloids.[3]

From (S)-norcoclaurine, the pathway branches extensively. A series of methylations, hydroxylations, and intramolecular ring cyclizations, often involving cytochrome P450 enzymes, leads to the formation of key intermediates like reticuline.[7][8] Reticuline is a critical branch point, leading to different structural classes, including the morphinans (morphine, codeine) and the protoberberines (berberine).[8][9]

Diagram: Core Biosynthetic Pathway of Isoquinoline Alkaloids

Biosynthetic Pathway Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-HPAA Tyrosine->Four_HPAA multiple steps Norcoclaurine (S)-Norcoclaurine (Central Precursor) Dopamine->Norcoclaurine NCS Four_HPAA->Norcoclaurine Reticuline (S)-Reticuline (Branch Point) Norcoclaurine->Reticuline multiple steps Morphinans Morphinan Alkaloids (e.g., Morphine, Codeine) Reticuline->Morphinans Protoberberines Protoberberine Alkaloids (e.g., Berberine) Reticuline->Protoberberines Others Other Alkaloid Classes Reticuline->Others

Caption: Simplified biosynthetic route from L-Tyrosine to major isoquinoline alkaloid classes.

Extraction and Purification: A Practical Workflow

The rationale behind a typical alkaloid extraction protocol is to exploit the basic nature of the nitrogen atom in the isoquinoline core. This allows for selective partitioning between acidic aqueous solutions (where the alkaloid is protonated and soluble) and organic solvents (where the free base is soluble).

Experimental Protocol: General Acid-Base Extraction for Isoquinoline Alkaloids

  • Maceration & Extraction:

    • Grind dried plant material (e.g., roots, stems) to a fine powder to maximize surface area for solvent penetration.

    • Macerate the powder in an acidic methanol solution (e.g., 1% acetic acid in methanol) for 24-48 hours. The acid ensures the alkaloids are converted to their salt form, enhancing solubility in the polar solvent.

  • Filtration & Concentration:

    • Filter the mixture to remove solid plant debris.

    • Concentrate the resulting filtrate in vacuo using a rotary evaporator to remove the methanol.

  • Acid-Base Partitioning:

    • Redissolve the concentrated extract in an acidic aqueous solution (e.g., 5% HCl, pH ~2).

    • Perform a liquid-liquid extraction with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities (lipids, chlorophyll, etc.), which will partition into the organic layer. Discard the organic phase.

    • Adjust the pH of the aqueous phase to basic (pH ~9-10) with a base like ammonium hydroxide. This deprotonates the alkaloid salts, converting them to their free-base form.

    • Perform a second liquid-liquid extraction with a non-polar organic solvent. The free-base alkaloids will now partition into the organic layer.

  • Drying & Final Concentration:

    • Collect the organic phase containing the alkaloids.

    • Dry the organic phase over an anhydrous salt (e.g., sodium sulfate) to remove residual water.

    • Filter out the drying agent and concentrate the organic solvent in vacuo to yield a crude alkaloid extract.

  • Purification:

    • Subject the crude extract to column chromatography (e.g., silica gel) or preparative High-Performance Liquid Chromatography (HPLC) for separation and purification of individual alkaloids.

Advantages and Limitations of Natural Sourcing
FeatureAdvantagesLimitations
Structural Complexity Provides direct access to highly complex, stereochemically rich molecules that are difficult or impossible to synthesize economically.Limited to the alkaloids naturally produced by the plant.
Cost Can be cost-effective for high-yield plants, especially at large scale.Subject to agricultural variables: crop failure, climate change, pests, and geopolitical instability.[10]
Scalability Scalable by increasing cultivation acreage.Finite land resources; scalability can be slow and unpredictable.
Purity & Consistency Yields and alkaloid profiles can vary significantly between harvests.[10] Purification can be challenging due to complex mixtures.
Environmental Impact Can be sustainable if managed properly.Over-harvesting can deplete natural resources.[11] Land use for monocultures can impact biodiversity.

Chemical Synthesis: Engineering Isoquinoline Alkaloids in the Laboratory

Chemical synthesis offers an alternative route that circumvents the variables of agriculture. It provides absolute control over the molecular structure, enabling the creation of not only the natural product but also novel analogs for drug discovery.

Foundational Synthetic Strategies

The construction of the isoquinoline core is a classic challenge in organic chemistry. Several named reactions form the bedrock of this field. The choice of reaction is dictated by the desired substitution pattern and the availability of starting materials.

  • Bischler-Napieralski Reaction: This is an intramolecular electrophilic aromatic substitution used for the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[12][13] The reaction requires a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing acidic conditions.[12][14] The resulting dihydroisoquinolines can be easily oxidized to the corresponding aromatic isoquinolines.[14]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[15][16] It is a special case of the Mannich reaction and is widespread in biosynthesis, often proceeding under mild conditions, especially if the aromatic ring is electron-rich.[16][17]

  • Pomeranz-Fritsch Reaction: This method synthesizes isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[18][19] The reaction proceeds via an acid-catalyzed cyclization of a benzalaminoacetal intermediate and is valuable for preparing isoquinolines with substitution patterns that are difficult to achieve with other methods.[20]

Diagram: Generalized Workflow for Chemical Synthesis

Synthetic Workflow Start Commercially Available Starting Materials Core_Synth Core Scaffold Synthesis (e.g., Bischler-Napieralski, Pictet-Spengler) Start->Core_Synth FGI Functional Group Interconversions (FGIs) Core_Synth->FGI Multi-step process Final Final Product (Target Alkaloid) FGI->Final Purify Purification & Analysis (Chromatography, NMR, MS) Final->Purify

Caption: A typical multi-stage workflow for the total synthesis of an isoquinoline alkaloid.

Advantages and Limitations of Chemical Synthesis
FeatureAdvantagesLimitations
Purity & Consistency High purity and batch-to-batch consistency are achievable.[11] The process is well-defined and reproducible.Synthesis can produce undesirable stereoisomers or byproducts requiring complex purification.
Flexibility Allows for the creation of non-natural analogs and derivatives for Structure-Activity Relationship (SAR) studies.Routes can be inflexible; a different target may require a completely new synthetic design.
Scalability Highly scalable in controlled reactor environments without agricultural constraints.Scaling up complex, multi-step syntheses can be technically challenging and expensive.
Cost Often involves expensive reagents, catalysts, and solvents, making it cost-prohibitive for complex molecules compared to extraction.[5]
Stereochemical Control Modern asymmetric synthesis methods can provide excellent control over stereochemistry.Achieving the correct stereochemistry for multiple chiral centers is a significant challenge.

A Comparative Framework: Selecting the Optimal Sourcing Strategy

The decision to pursue natural extraction versus chemical synthesis is a multi-faceted one, balancing economic, scientific, and regulatory factors.

Decision Matrix: Key Factors for Researchers

The choice of sourcing is not arbitrary; it's a strategic decision based on the project's goals. For isolating a novel, complex natural product, extraction is the only starting point. For producing a known, simple alkaloid at industrial scale, a well-optimized synthesis might be superior. For creating a library of analogs for a drug discovery campaign, synthesis is essential.

Diagram: Decision Tree for Sourcing Strategy

Decision Tree Start Goal: Obtain Isoquinoline Alkaloid Complexity Is the target structure highly complex? Start->Complexity Analog Are non-natural analogs required? Complexity->Analog No Natural Natural Product Extraction Complexity->Natural Yes Scale Is large-scale, GMP-grade production needed? Analog->Scale No Synthetic Chemical Synthesis Analog->Synthetic Yes Scale->Synthetic Yes Biotech Consider Biotechnological Production Scale->Biotech No

Caption: A decision framework for choosing a sourcing strategy for isoquinoline alkaloids.

The Rise of Biotechnological Production

A third path is rapidly emerging that bridges the gap between natural and synthetic sourcing: microbial fermentation. Scientists have successfully engineered microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli to produce key isoquinoline alkaloid precursors like reticuline and even downstream products.[9][21][22]

This approach involves transplanting the genetic machinery (enzymes) from plants into microbes.[23] The engineered yeast or bacteria can then be grown in large-scale fermenters and fed simple sugars, converting them into complex alkaloids.[22] This method offers the potential for a stable, scalable, and cost-effective supply chain that is not dependent on agriculture or complex chemical synthesis.[2]

Conclusion: An Integrated Future for Isoquinoline Alkaloid Production

The dichotomy between natural and synthetic sources is becoming less distinct. The future of isoquinoline alkaloid production lies in an integrated approach. Natural extraction will remain indispensable for the discovery of new chemical entities. Total synthesis will continue to be a powerful tool for creating novel analogs and providing access to simpler structures. However, the most significant long-term shift will likely be towards biotechnological production. By harnessing engineered microbes, the pharmaceutical and research communities can aspire to a production model that combines the molecular complexity of nature with the scalability and control of industrial synthesis, ensuring a stable and sustainable supply of these life-saving molecules.

References

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Introduction: The Significance of the Isoquinoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(Isoquinolin-6-YL)ethanone

The isoquinoline nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1] This "privileged scaffold" is present in a multitude of natural alkaloids and synthetic compounds, endowing them with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Marketed drugs and clinical candidates for treating a wide array of diseases, from cancer to cardiovascular disorders, frequently incorporate the isoquinoline core, underscoring its importance in drug design.[5]

Within this critical class of compounds, this compound emerges as a key synthetic intermediate and a potential pharmacophore in its own right. Its structure combines the versatile isoquinoline ring system with a reactive acetyl group, providing a strategic handle for further chemical modification. Understanding the fundamental physicochemical characteristics of this molecule is paramount for any researcher, scientist, or drug development professional aiming to leverage its potential. These properties govern critical aspects of a compound's journey to becoming a viable drug, including its solubility, absorption, distribution, metabolism, and excretion (ADME).

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. It is designed not merely as a data sheet, but as a practical manual, offering field-proven experimental protocols and explaining the causal relationships behind methodological choices, thereby empowering researchers to conduct their own validated analyses.

Molecular Identity and Structural Features

A precise understanding of a molecule's identity is the foundation of all subsequent characterization.

Chemical Structure:

Figure 1. Chemical Structure of this compound

Table 1: Key Molecular Identifiers

Identifier Value Source
IUPAC Name This compound [6]
CAS Number 1015070-54-8 [6]
Molecular Formula C₁₁H₉NO [6]
Molecular Weight 171.20 g/mol [7]
Canonical SMILES CC(=O)C1=CC2=C(C=C1)C=NC=C2 N/A

Core Physicochemical Properties: Data and Significance

The following table summarizes key physicochemical properties. It is important to note that while data for some isomers is available, experimentally determined values for the 6-yl isomer are not widely published. The subsequent sections provide robust protocols for determining these values in a laboratory setting.

Table 2: Summary of Physicochemical Characteristics

Property Predicted/Reference Value Significance in Drug Development
Physical Form Expected to be a solid at room temperature. Influences handling, formulation (e.g., tablets vs. solutions), and storage requirements.
Melting Point (°C) Not experimentally published. Requires determination. A key indicator of purity. A sharp melting range suggests high purity, while a broad, depressed range indicates the presence of impurities.
Aqueous Solubility Predicted to be low. Requires experimental determination. Critical for bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract, hindering therapeutic efficacy.[8][9]
pKa Not experimentally published. Requires determination. The dissociation constant dictates the ionization state of the molecule at a given pH. This affects solubility, permeability across biological membranes, and target binding.[10][11]
LogP (Octanol/Water) 2.4374 (Predicted for 8-yl isomer)[7] Measures lipophilicity. A balanced LogP is crucial for membrane permeability and distribution throughout the body. Values that are too high or too low can lead to poor ADME properties.

| TPSA (Ų) | 29.96 (Predicted for 8-yl isomer)[7] | The Topological Polar Surface Area is a predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

Experimental Determination of Physicochemical Properties

This section provides detailed, validated protocols for determining the most critical physicochemical parameters for a novel compound like this compound.

Melting Point Determination

Expertise & Rationale: The melting point is a fundamental and highly informative physical property. Its determination is not merely a measurement but a diagnostic tool for purity.[12] A pure crystalline solid melts over a very narrow temperature range (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[13] The protocol below utilizes a standard digital melting point apparatus, a common and reliable instrument in modern chemistry labs.

Protocol: Capillary Melting Point Determination

  • Sample Preparation:

    • Place a small amount (a few milligrams) of dry this compound onto a clean, dry watch glass.

    • If the sample is not a fine powder, gently crush it using a spatula or a mortar and pestle.[14] This ensures uniform packing and efficient heat transfer.

    • Invert a capillary tube (sealed at one end) and press the open end into the powder. A small amount of sample will enter the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.[13]

  • Apparatus Setup:

    • Insert the capillary tube into the sample holder of the melting point apparatus.

    • Place a calibrated thermometer in the designated port.[15]

    • Ensure a clear view of the sample through the magnifying lens.

  • Measurement:

    • Rapid Determination (Optional but Recommended): Heat the apparatus rapidly to get a preliminary, approximate melting point. This saves time in the subsequent accurate measurement.

    • Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point.

    • Begin heating again, but at a slow, controlled rate of 1-2°C per minute as you approach the expected melting point.[13] This slow rate is critical to allow the system to reach thermal equilibrium, ensuring the temperature read is the true temperature of the sample.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal of the solid melts completely.

    • The melting point is reported as the range T₁ - T₂.

  • Validation:

    • Repeat the accurate determination at least twice more with fresh samples and new capillary tubes. Consistent results (within 1°C) confirm the validity of the measurement.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting A Crush Sample to Fine Powder B Load into Capillary Tube (2-3 mm) A->B Ensures uniform packing C Insert into Apparatus B->C D Heat Slowly (1-2°C/min) C->D E Record T1 (First Liquid) D->E Observe F Record T2 (All Liquid) E->F Continue heating G Report as Range T1 - T2 F->G H Repeat for Validation G->H

Caption: Workflow for accurate melting point determination.

Aqueous Solubility Determination

Expertise & Rationale: Aqueous solubility is a master variable in drug discovery, directly impacting oral bioavailability.[9] We must distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measurement of how much compound stays in solution after being added from a DMSO stock, but it can be misleading due to the formation of supersaturated solutions.[9] For definitive characterization, thermodynamic solubility, which measures the concentration of a saturated solution in equilibrium with the solid drug, is the gold standard.[8] The Shake-Flask method described here is the most reliable technique for determining thermodynamic solubility.[8]

Protocol: Equilibrium (Shake-Flask) Solubility

  • System Preparation:

    • Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.[16]

    • Calibrate an analytical balance and a pH meter.

  • Equilibration:

    • Add an excess amount of this compound to a known volume of each pH buffer in separate, sealed vials. "Excess" means that undissolved solid should be clearly visible after initial mixing. This is crucial to ensure equilibrium with the solid phase is achieved.[8]

    • Place the vials in a shaker bath set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance).[16]

    • Agitate the samples for a defined period. To establish equilibrium, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration reaches a plateau.[16]

  • Sample Processing:

    • After equilibration, allow the vials to stand briefly for the solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the dissolved compound from the undissolved solid. This is a critical step to avoid artificially high results. Common methods include centrifugation followed by collection of the supernatant, or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Prepare a standard calibration curve of this compound of known concentrations in the relevant buffer.

    • Analyze the concentration of the compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Determine the solubility in µg/mL or mM by interpolating the measured response against the calibration curve.

SolubilityWorkflow A Add Excess Solid to Buffer (e.g., pH 1.2, 6.8) B Agitate at Constant Temp (e.g., 37°C) A->B Ensure equilibrium C Sample at Time Points (24, 48, 72h) B->C Monitor approach to equilibrium D Separate Solid (Centrifuge/Filter) C->D Isolate dissolved fraction E Quantify Supernatant (HPLC/LC-MS) D->E Analysis F Determine Concentration vs. Standard Curve E->F Calculate solubility

Caption: The Shake-Flask method for thermodynamic solubility.

pKa Determination

Expertise & Rationale: The pKa value is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The isoquinoline nitrogen in this compound is basic and will be protonated at low pH. This ionization state profoundly impacts solubility, membrane permeability, and interactions with biological targets.[11] Potentiometric titration is a classic and highly accurate method for pKa determination.[17] It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa.[11]

Protocol: Potentiometric Titration

  • Instrument Calibration:

    • Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[17] This ensures the accuracy of all subsequent pH measurements.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent system to create a solution of known concentration (e.g., 1 mM).[11] For compounds with low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[17]

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[17]

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker on a magnetic stirrer to maintain constant temperature.

    • Immerse the calibrated pH electrode and a burette tip containing a standardized titrant (e.g., 0.1 M HCl, since the compound is basic).

    • If starting from a neutral solution, first add a strong base (e.g., 0.1 M NaOH) to deprotonate the compound completely, then titrate with the acid. Alternatively, start by acidifying the solution to pH ~2 before titrating with NaOH.[11]

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point, which corresponds to the flattest region of the buffer zone or the inflection point of the first derivative plot (ΔpH/ΔV vs. V).

    • Perform the titration in triplicate to ensure reproducibility.[11]

pKaTitration cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter B Prepare Analyte Solution (with KCl, N2 purge) A->B C Add Titrant (e.g., HCl) Incrementally B->C D Record pH and Volume C->D Allow to stabilize D->C Repeat E Plot pH vs. Volume D->E F Identify Inflection Point E->F G pKa = pH at 1/2 equivalence F->G

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Profile

Spectroscopic data provides confirmation of the chemical structure. While specific spectra for this isomer are not in the public domain, the expected characteristics can be predicted based on its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show distinct signals for the aromatic protons on both the benzene and pyridine rings of the isoquinoline system, typically in the 7.5-9.0 ppm range. A sharp singlet corresponding to the three protons of the acetyl methyl group would be expected further upfield, likely around 2.7 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for all 11 carbon atoms. The carbonyl carbon of the acetyl group would be the most downfield signal, typically >195 ppm. A signal for the methyl carbon would appear upfield (~25-30 ppm), with the remaining nine signals for the aromatic carbons appearing in the 120-150 ppm region.

  • Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), the compound is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at an m/z value corresponding to its exact mass (C₁₁H₁₀NO⁺).

  • Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ketone at ~1680-1700 cm⁻¹, C=N and C=C stretching vibrations for the isoquinoline ring in the 1500-1650 cm⁻¹ region, and aromatic C-H stretching just above 3000 cm⁻¹.

Conclusion

This compound is a compound of significant interest for drug discovery and medicinal chemistry, owing to its embedment of the pharmacologically privileged isoquinoline scaffold. Its utility as a synthetic intermediate and potential therapeutic agent is fundamentally governed by its physicochemical properties. This guide has detailed the critical importance of parameters such as melting point, solubility, and pKa, and has provided robust, validated experimental protocols for their determination. By grounding these methodologies in established scientific principles and explaining the causality behind experimental choices, this document serves as an authoritative resource for researchers seeking to characterize this molecule and unlock its full potential in the development of novel therapeutics.

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(Isoquinolin-6-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling protocols for 1-(Isoquinolin-6-YL)ethanone, a key intermediate in contemporary drug discovery. As a Senior Application Scientist, the following content synthesizes established safety data for structurally related compounds with field-proven laboratory practices to offer a comprehensive operational framework. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Consequently, the safe manipulation of its derivatives is paramount to protecting researchers and ensuring the integrity of scientific outcomes. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide extrapolates hazard information from its close structural isomer, 1-(Isoquinolin-1-yl)ethanone, and the parent compound, isoquinoline. This approach, grounded in chemical similarity, provides a robust preliminary safety profile.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. Based on the available data for the isomeric 1-(Isoquinolin-1-yl)ethanone, a GHS07 "Exclamation mark" pictogram is assigned, indicating a range of potential health hazards.[2]

1.1 GHS Classification (Extrapolated)

The anticipated GHS classification for this compound is summarized below. These classifications are derived from the known hazards of 1-(Isoquinolin-1-yl)ethanone and should be treated as a conservative estimate.[2]

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

1.2 Toxicological Profile (Inferred)

The toxicological properties of this compound have not been extensively studied. However, data from the parent compound, isoquinoline, indicates that it is harmful if swallowed and toxic in contact with skin. Therefore, it is prudent to assume that this compound may exhibit similar or greater toxicity. The primary routes of exposure are inhalation, ingestion, and skin contact.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. This involves a combination of engineering controls and appropriate personal protective equipment to minimize direct contact with the compound.

2.1 Engineering Controls

All manipulations of solid or dissolved this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. The fume hood should have a face velocity that meets institutional and regulatory standards.

2.2 Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.

  • Skin Protection: A lab coat and chemically resistant gloves (nitrile or neoprene) are required. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.

  • Respiratory Protection: For situations where a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment and preserving the integrity of the compound.

3.1 Handling Procedures

The following workflow outlines the essential steps for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution Carefully handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Figure 1: Safe Handling Workflow for this compound.

3.2 Storage Requirements

Based on information for the 8-yl isomer, this compound should be stored at room temperature in a tightly sealed container.[3] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

4.1 First-Aid Measures

The following first-aid measures are recommended based on the hazards of structurally similar compounds:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

4.2 Spill and Leak Procedures

In the event of a spill, the following procedure should be followed:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

  • For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal.

  • Decontaminate the spill area with a suitable cleaning agent.

  • Properly dispose of all contaminated materials as hazardous waste.[4]

Section 5: Disposal Considerations

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4] Do not dispose of this material down the drain or in the general trash.

Conclusion

References

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An In-Depth Technical Guide to the Stability and Storage of 1-(Isoquinolin-6-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing the stability profile and optimal storage conditions for the research compound 1-(Isoquinolin-6-YL)ethanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of pharmaceutical stability testing with the known chemical characteristics of the isoquinoline and aryl ketone functional moieties. In the absence of specific public data for this compound, this guide serves as a robust, methodology-driven roadmap for its chemical stability assessment.

Introduction: The Imperative of Chemical Stability

This compound is a heterocyclic ketone of interest in medicinal chemistry and drug discovery. The integrity of such a molecule is paramount, as chemical degradation can lead to a loss of potency, the formation of potentially toxic impurities, and a misinterpretation of experimental results. A thorough understanding of a compound's stability is a foundational requirement for its progression through the development pipeline, ensuring data integrity, safety, and the establishment of a viable shelf-life.[1]

This guide outlines a systematic approach to:

  • Characterize the intrinsic stability of this compound.

  • Identify potential degradation pathways and products.

  • Establish a validated, stability-indicating analytical method.

  • Recommend appropriate storage and handling conditions to ensure its long-term integrity.

Physicochemical Properties and Predicted Stability Profile

A preliminary assessment of the structure of this compound allows for the prediction of its potential stability liabilities.

PropertyValue/PredictionImplication for Stability
Molecular Formula C₁₁H₉NO-
Molecular Weight 171.20 g/mol -
Physical Form Likely a white to off-white solid at room temperature.Solid-state stability is generally higher than solution-state stability.
Functional Groups Isoquinoline ring, Aryl ketone (acetyl group)The isoquinoline ring is a relatively stable aromatic system, but the nitrogen atom introduces basicity and potential sites for oxidation. The aryl ketone is generally stable but can be susceptible to photolytic and oxidative degradation.

Predicted Degradation Pathways:

Based on its functional groups, this compound may be susceptible to the following degradation mechanisms:

  • Oxidation: The nitrogen atom in the isoquinoline ring and the benzylic protons of the acetyl group are potential sites for oxidation, which could lead to the formation of N-oxides or cleavage of the acetyl group.[2]

  • Photodegradation: Aryl ketones are known to be photosensitive and can undergo degradation upon exposure to UV or visible light.[3][4]

  • Hydrolysis: While the aryl ketone is generally resistant to hydrolysis, under forced acidic or basic conditions, cleavage of the acetyl group to form isoquinoline-6-carboxylic acid is a possibility.

Diagram: Predicted Degradation Pathways of this compound

G A This compound B Oxidative Stress (e.g., H₂O₂) A->B Oxidation C Photolytic Stress (UV/Vis Light) A->C Photolysis D Hydrolytic Stress (Acid/Base) A->D Hydrolysis E N-oxide derivatives B->E F Isoquinoline-6-carboxylic acid B->F G Photodegradation Products (e.g., radical species) C->G D->F G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis (0.1M HCl, 60°C) F Sample at t=0, 2, 4, 8, 24h A->F B Base Hydrolysis (0.1M NaOH, RT) B->F C Oxidation (3% H₂O₂, RT) C->F D Thermal Stress (80°C, solid & solution) D->F E Photolytic Stress (ICH Q1B compliant) E->F G Neutralize (for A & B) F->G H Analyze via HPLC-UV/MS G->H I Identify Degradants H->I J Elucidate Pathways I->J K Develop Stability-Indicating Method J->K

Caption: A systematic workflow for conducting forced degradation studies.

Experimental Protocols for Forced Degradation:

A. Acid Hydrolysis: [5][6][7][8][9][10]1. Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). 2. Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. 3. Incubate the solution at 60°C. 4. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours). 5. Neutralize each aliquot with an equivalent amount of 0.1 M NaOH before analysis.

B. Base Hydrolysis: [5][6][7][8][9][10]1. Prepare a 1 mg/mL solution of the compound as described above. 2. Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. 3. Maintain the solution at room temperature. 4. Withdraw aliquots at specified time points. 5. Neutralize each aliquot with an equivalent amount of 0.1 M HCl before analysis.

C. Oxidative Degradation: [11][12][8][13]1. Prepare a 1 mg/mL solution of the compound. 2. Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. 3. Keep the solution at room temperature, protected from light. 4. Withdraw aliquots at specified time points for analysis.

D. Thermal Degradation: [7][14][15][16]1. Solid State: Place a known amount of the solid compound in a vial and expose it to 80°C in a calibrated oven. 2. Solution State: Prepare a 1 mg/mL solution of the compound and expose it to 80°C. 3. Analyze samples at specified intervals.

E. Photolytic Degradation: [3][4][12][14][17][18][19][20]1. Expose both the solid compound and a 1 mg/mL solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [20]2. A control sample should be wrapped in aluminum foil to shield it from light, allowing for the differentiation between photolytic and thermal degradation. 3. Analyze the samples after the exposure period.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active compound without interference from its degradation products, impurities, or other components. [21][22][23][24]A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach.

Diagram: Logic for Stability-Indicating Method Development

G A Initial HPLC Method Development (C18 column, ACN/H₂O gradient) B Analyze Stressed Samples A->B C Peak Purity Assessment (PDA Detector) B->C D Method Optimization (Adjust gradient, pH, etc.) C->D Impure Peaks? E Method Validation (ICH Q2(R1)) C->E All Peaks Pure D->B Re-analyze

Caption: Iterative process for developing and validating a stability-indicating HPLC method.

Protocol for Method Development and Validation:

  • Initial Method Development:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0).

    • Detection: UV detection at a wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is recommended for peak purity analysis.

  • Analysis of Stressed Samples: Inject the samples generated from the forced degradation studies.

  • Method Optimization: Adjust the chromatographic conditions (gradient, pH, flow rate) to achieve baseline separation of the parent peak from all degradation product peaks.

  • Method Validation: Once the method demonstrates specificity, validate it according to ICH Q2(R1) guidelines for parameters including linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. [24]

Formal Stability Studies

Once a stability-indicating method is in place, formal stability studies can be initiated to establish a re-test period. [25] Protocol for Formal Stability Studies:

  • Batch Selection: Use at least three primary batches of this compound. [26]2. Container Closure System: Package the samples in a container that simulates the intended long-term storage packaging. [25][26]3. Storage Conditions and Testing Frequency:

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months
  • Data Analysis: At each time point, analyze the samples for appearance, assay of the active compound, and levels of degradation products using the validated stability-indicating method.

Conclusion

The stability of this compound is a critical attribute that must be understood to ensure its effective use in research and development. This guide provides a comprehensive, scientifically-grounded framework for determining its stability profile. By implementing rigorous handling and storage procedures, conducting thorough forced degradation studies, developing a validated stability-indicating analytical method, and executing formal stability studies, researchers can ensure the quality and integrity of this compound, leading to reliable and reproducible scientific outcomes.

References

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  • PharmaInfo. (2023, September 5). SOP for Forced Degradation Study. Retrieved from [Link]

  • Journal of Applicable Chemistry. (n.d.). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from [Link]

  • Pharma Growth Hub. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Video]. YouTube. Retrieved from [Link]

  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

  • Journal of Applicable Chemistry. (n.d.). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of phenyl ketones as functional molecules or their intermediates. Retrieved from [Link]

  • Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. (2011). Journal of Young Pharmacists, 3(1), 35-42.
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  • Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. (2015). Aging and Disease, 6(4), 291-300.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

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  • The photochemical decomposition of aromatic ketones : the phenyl radical. (1939). Journal of the Chemical Society (Resumed), 589.
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  • SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

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Methodological & Application

Synthesis Protocol for 1-(Isoquinolin-6-YL)ethanone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 1-(Isoquinolin-6-YL)ethanone, a valuable building block in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will delve into a reliable and regioselective synthetic route, offering not just a step-by-step protocol but also the underlying chemical principles and practical insights to ensure a successful and safe execution.

Introduction

This compound, also known as 6-acetylisoquinoline, is a key intermediate in the synthesis of a variety of biologically active molecules. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of therapeutic activities. The introduction of an acetyl group at the 6-position provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

While several methods could be envisioned for the synthesis of this target molecule, this guide will focus on a highly efficient and regioselective two-step approach commencing from the commercially available 6-bromoisoquinoline. This method, centered around a palladium-catalyzed Stille cross-coupling reaction, offers significant advantages over classical methods like Friedel-Crafts acylation, which often suffer from poor regioselectivity with heteroaromatic substrates.

Physicochemical Properties

PropertyValueSource
CAS Number 1015070-54-8[1]
Molecular Formula C₁₁H₉NOComputed
Molecular Weight 171.20 g/mol Computed
Appearance Expected to be a solid at room temperature.General observation for similar compounds.
Melting Point Data not available. For comparison, 1-(Isoquinolin-1-yl)ethanone is a white to off-white solid.
Boiling Point Data not available.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.General chemical principles.

Recommended Synthetic Route: Stille Coupling

The recommended pathway for the synthesis of this compound involves a two-step sequence:

  • Stille Cross-Coupling: Reaction of 6-bromoisoquinoline with tributyl(1-ethoxyvinyl)tin in the presence of a palladium catalyst.

  • Hydrolysis: Acid-catalyzed hydrolysis of the resulting enol ether to yield the desired ketone.

This approach is favored due to its high regioselectivity, functional group tolerance, and generally good yields reported for similar transformations.[2]

Visualizing the Workflow

SynthesisWorkflow A 6-Bromoisoquinoline C Stille Coupling (Pd Catalyst) A->C B Tributyl(1-ethoxyvinyl)tin B->C D 6-(1-Ethoxyvinyl)isoquinoline (Intermediate) C->D E Acidic Hydrolysis D->E F This compound (Final Product) E->F

Caption: Synthetic workflow for this compound via Stille coupling.

Detailed Experimental Protocols

Part 1: Stille Cross-Coupling of 6-Bromoisoquinoline

This protocol details the palladium-catalyzed cross-coupling of 6-bromoisoquinoline with tributyl(1-ethoxyvinyl)tin to form the intermediate, 6-(1-ethoxyvinyl)isoquinoline.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
6-Bromoisoquinoline34784-05-9208.051.0 g4.81 mmol
Tributyl(1-ethoxyvinyl)tin97674-02-7361.152.08 g (1.95 mL)5.77 mmol
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56278 mg0.24 mmol
Anhydrous Toluene108-88-392.1425 mL-

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware for workup

Step-by-Step Protocol:

  • Reaction Setup:

    • To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 6-bromoisoquinoline (1.0 g, 4.81 mmol) and tetrakis(triphenylphosphine)palladium(0) (278 mg, 0.24 mmol, 5 mol%).

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous toluene (25 mL) via syringe.

  • Reagent Addition:

    • While stirring the mixture, add tributyl(1-ethoxyvinyl)tin (1.95 mL, 5.77 mmol, 1.2 equivalents) dropwise via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Isolation of Intermediate:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether (50 mL).

    • To remove the tin byproducts, stir the solution vigorously with a saturated aqueous solution of potassium fluoride (KF) (30 mL) for 1-2 hours. This will precipitate tributyltin fluoride as a white solid.[3]

    • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (2 x 20 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude 6-(1-ethoxyvinyl)isoquinoline can be used in the next step without further purification or can be purified by flash column chromatography on silica gel if necessary.

Part 2: Acidic Hydrolysis of 6-(1-Ethoxyvinyl)isoquinoline

This protocol describes the conversion of the enol ether intermediate to the final ketone product, this compound. The hydrolysis of vinyl ethers is a well-established reaction, typically proceeding under acidic conditions.[4][5]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Crude 6-(1-Ethoxyvinyl)isoquinoline-~199.25~4.81 mmol (from previous step)
Tetrahydrofuran (THF)109-99-972.1120 mL
2M Hydrochloric Acid (HCl)7647-01-036.4610 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-884.01As needed
Ethyl Acetate141-78-688.11For extraction

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Step-by-Step Protocol:

  • Reaction Setup:

    • Dissolve the crude 6-(1-ethoxyvinyl)isoquinoline in tetrahydrofuran (THF) (20 mL) in a 100 mL round-bottom flask.

    • Add 2M hydrochloric acid (10 mL) to the solution.

  • Reaction Conditions:

    • Stir the mixture vigorously at room temperature for 2-4 hours.

    • Monitor the disappearance of the starting material by TLC.

  • Workup and Purification:

    • Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Expected Outcome:

The final product, this compound, is expected to be a solid. The yield and purity should be determined by standard analytical techniques (weighing, NMR, LC-MS).

Alternative Synthetic Route: Friedel-Crafts Acylation

A classical approach to the synthesis of aryl ketones is the Friedel-Crafts acylation.[6] In principle, direct acylation of isoquinoline with an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) could yield the desired product.

FriedelCrafts cluster_reactants Reactants cluster_products Potential Products (Mixture) Isoquinoline Isoquinoline Catalyst AlCl₃ (Lewis Acid) Isoquinoline->Catalyst AcetylChloride Acetyl Chloride AcetylChloride->Catalyst Product_5 1-(Isoquinolin-5-yl)ethanone Catalyst->Product_5 Product_6 This compound (Desired) Catalyst->Product_6 Product_7 1-(Isoquinolin-7-yl)ethanone Catalyst->Product_7 Product_8 1-(Isoquinolin-8-yl)ethanone Catalyst->Product_8

Caption: Friedel-Crafts acylation of isoquinoline, illustrating the potential for multiple isomers.

Challenges with Friedel-Crafts Acylation:

  • Regioselectivity: Electrophilic aromatic substitution on the isoquinoline ring can occur at positions 5, 6, 7, and 8. The nitrogen atom in the isoquinoline ring deactivates the heterocyclic ring towards electrophilic attack, directing substitution to the benzene ring. However, predicting and controlling the exact position of acylation is challenging and often results in a mixture of isomers, which can be difficult to separate.[7]

  • Harsh Conditions: Friedel-Crafts reactions often require strong Lewis acids and can be incompatible with sensitive functional groups.

Due to these significant drawbacks, the Friedel-Crafts acylation is not the recommended primary route for the synthesis of this compound when a regiochemically pure product is desired.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Organotin Compounds (Tributyl(1-ethoxyvinyl)tin): Organotin compounds are highly toxic and should be handled with extreme care.[8] They can be absorbed through the skin and are harmful if swallowed or inhaled. It is recommended to use double gloves when handling these reagents. All glassware and equipment that come into contact with organotin reagents should be decontaminated.

  • Palladium Catalysts: Palladium catalysts can be flammable and toxic. Handle in an inert atmosphere where possible.

  • Toluene: Toluene is a flammable liquid and can cause skin and eye irritation. It is also a suspected reproductive toxin.

  • Hydrochloric Acid: Hydrochloric acid is corrosive and can cause severe skin burns and eye damage. Handle with appropriate care.

Waste Disposal:

  • Organotin Waste: All waste containing organotin compounds is considered hazardous and must be collected in a dedicated, sealed, and clearly labeled container.[9] Do not mix with other organic or aqueous waste streams. Consult your institution's environmental health and safety guidelines for proper disposal procedures, which may involve oxidation or specialized incineration.[1]

  • Palladium Waste: Collect palladium-containing residues for proper disposal or recovery.

  • Solvent Waste: Collect all organic solvents in an appropriate, labeled waste container.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving a Stille cross-coupling reaction followed by acidic hydrolysis. This method offers high regioselectivity and is amenable to a research laboratory setting. While alternative methods like Friedel-Crafts acylation exist, they are hampered by a lack of regiocontrol. Adherence to the detailed protocols and stringent safety precautions outlined in this guide will enable the successful and safe synthesis of this important chemical intermediate, paving the way for further exploration in drug discovery and development.

References

  • This compound, CAS 1015070-54-8.
  • PubChem Compound Summary for CID 13157214, 1-(Isoquinolin-1-yl)ethan-1-one. National Center for Biotechnology Information. ([Link])

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  • Organotin Waste Materials Chemical Control Order 1989. NSW Environment Protection Authority. ([Link])

  • Standard Oper
  • Organo-tin compounds. DCCEEW. ([Link])

  • ORGANOTIN COMPOUNDS - CDC Stacks. ([Link])

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  • VINYL ETHER HYDROLYSIS. THE FACILE GENERAL ACID CATALYZED CONVERSION OF 2-ETHOXY-1-CYCLOPENTENE-1-CARBOXYLIC ACID TO CYCLOPENTANONE. PubMed. ([Link])

  • Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. ([Link])

  • Hydrolysis of vinyl ethers.
  • The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. RSC Publishing. ([Link])

  • Stille Coupling | NROChemistry. ([Link])

  • PubChem Compound Summary for CID 13157214, 1-(Isoquinolin-1-yl)ethan-1-one. National Center for Biotechnology Information. ([Link])

  • Vinyl Ether Hydrolysis. The Facile General Acid Catalyzed Conversion of 2-Ethoxy-1-Cyclopentene-1-carboxylic Acid to Cyclopentanone. Journal of the American Chemical Society. ([Link])

  • Regioselectivity in isoquinoline alkaloid synthesis. ResearchGate. ([Link])

  • Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Alex Andonian. ([Link])

  • Working with Hazardous Chemicals. Organic Syntheses. ([Link])

  • Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). ([Link])

  • Stille reaction. Wikipedia. ([Link])

  • Stille Coupling. Organic Chemistry Portal. ([Link])

  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. ([Link])

  • Stille Cross-Coupling. J&K Scientific LLC. ([Link])

  • Isoquinolines database - synthesis, physical properties. ([Link])

  • Stille Couplings Catalytic in Tin: The “Sn-O” Approach. MSU Chemistry. ([Link])

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. ([Link])

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. MSU Chemistry. ([Link])

  • Org. Synth. 2011, 88, 197. ([Link])

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. ([Link])

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. ([Link])

  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). ([Link])

  • Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. NIH. ([Link])

  • 1-isoquinolin-3-yl-ethanone - 91544-03-5, C11H9NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. ([Link])

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. ([Link])

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Application Note: High-Purity Isolation of 1-(Isoquinolin-6-YL)ethanone via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 1-(Isoquinolin-6-YL)ethanone, a critical heterocyclic ketone intermediate in pharmaceutical synthesis. The methodology centers on normal-phase flash column chromatography, a robust technique for isolating compounds of moderate polarity. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a detailed workflow, and troubleshooting guidance to ensure the consistent attainment of high-purity material (>98%).

Introduction: The Significance of Purifying this compound

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex molecular scaffolds for drug discovery.[1] The isoquinoline nucleus is a prevalent feature in a wide array of biologically active compounds. The purity of this intermediate is paramount, as residual starting materials, by-products, or degradation products can lead to the formation of impurities in subsequent synthetic steps, complicating downstream processing and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[2]

Column chromatography remains a cornerstone of purification in organic synthesis.[3] This application note details a validated protocol using silica gel as the stationary phase, leveraging its polar nature to effectively separate the target compound from common process-related impurities.[4]

Foundational Principles: Chromatography of a Heterocyclic Ketone

The successful purification of this compound hinges on the principles of normal-phase chromatography. In this modality, a polar stationary phase (silica gel) is employed with a less polar mobile phase.[5][6]

  • Analyte Characteristics: this compound possesses a molecular weight of approximately 171.19 g/mol .[7] Its structure incorporates a polar ketone group and a basic nitrogen atom within the isoquinoline ring system, rendering the molecule moderately polar. This polarity dictates its interaction with the stationary phase.

  • Stationary Phase Interaction: The surface of silica gel is rich in acidic silanol groups (Si-OH).[4] The basic nitrogen of the isoquinoline ring can undergo strong, sometimes irreversible, binding or exhibit significant peak tailing on unmodified silica.[8] The ketone's carbonyl group also contributes to polar interactions through hydrogen bonding.

  • Mobile Phase Selection: The mobile phase's role is to elute the compound from the column. A delicate balance must be struck; the solvent must be polar enough to desorb the compound from the silica but not so polar that it elutes all components together.[3] To mitigate the strong interaction of the basic nitrogen with the acidic silica, a mobile phase modifier is often essential. A small percentage of a basic additive, such as triethylamine (TEA) or ammonium hydroxide, can neutralize the acidic sites on the silica gel, leading to improved peak shape and recovery.[8][9]

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before committing the bulk sample to a column, analytical Thin-Layer Chromatography (TLC) is an indispensable step for developing an effective solvent system.[10]

Protocol 3.1: TLC Method Development
  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Solvent Systems Evaluation: Prepare developing chambers with various mixtures of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). A good starting point is a 7:3 mixture of Hexanes:Ethyl Acetate. It is crucial to test a solvent system that includes a basic modifier. A recommended system is Hexanes:Ethyl Acetate with 0.5-1% Triethylamine (TEA).

  • Development: Place the TLC plates in the chambers and allow the solvent front to ascend to near the top of the plate.[11]

  • Visualization: After drying the plate, visualize the spots under a UV lamp (254 nm).[11]

  • Rf Calculation: The ideal solvent system will provide a retention factor (Rf) of 0.25-0.35 for the target compound, with clear separation from impurities.

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Detailed Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude material. Adjust the scale accordingly.

Materials and Equipment
ParameterSpecification
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)
Crude Sample ~1 g of this compound
Column Glass column, 40 mm diameter
Mobile Phase A Hexanes
Mobile Phase B Ethyl Acetate
Mobile Phase Modifier Triethylamine (TEA)
Elution Solvents Prepared mixtures of Hexanes:Ethyl Acetate:TEA
Collection Vessels Test tubes or fraction collector vials
Step-by-Step Purification Workflow

The entire purification process can be visualized as a logical flow from preparation to final product isolation.

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Method Development (Determine optimal solvent system) Slurry 2. Prepare Silica Slurry (Silica in non-polar solvent) TLC->Slurry Column 3. Pack the Column (Ensure uniform bed) Slurry->Column Sample 4. Sample Loading (Dry or wet loading) Column->Sample Elution 5. Elution (Isocratic or Gradient) Sample->Elution Collection 6. Fraction Collection (Monitor with TLC) Elution->Collection Pooling 7. Pool Pure Fractions Collection->Pooling Evaporation 8. Solvent Removal (Rotary Evaporation) Pooling->Evaporation Final 9. Yield & Purity Analysis (NMR, HPLC) Evaporation->Final

Caption: Workflow for the purification of this compound.

1. Column Packing (Slurry Method):

  • Add ~40-50 g of silica gel to a beaker.
  • Create a slurry by adding the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate with 0.5% TEA) until a pourable consistency is achieved.
  • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring a flat, stable surface.

2. Sample Loading (Dry Loading Recommended):

  • Dissolve the ~1 g of crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add ~2-3 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[12]
  • Carefully add the dry-loaded sample to the top of the packed column bed.

3. Elution:

  • Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexanes:EtOAc + 0.5% TEA).
  • A gradient elution is recommended for optimal separation. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 5% to 40% Ethyl Acetate over several column volumes.
  • Maintain a constant flow rate. For a 40 mm column, a flow rate of 40-60 mL/min is typical for flash chromatography.

4. Fraction Collection and Analysis:

  • Collect fractions of equal volume (e.g., 20-25 mL).
  • Monitor the fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for easy comparison.

5. Product Isolation:

  • Combine the fractions that contain only the pure desired product.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid or oil.

Troubleshooting Common Purification Issues

IssueProbable Cause(s)Recommended Solution(s)
Compound won't elute Mobile phase is not polar enough.Increase the polarity of the mobile phase (increase % of Ethyl Acetate). If necessary, a small amount of methanol (1-5%) can be added to the eluent.[9]
Poor Separation Incorrect solvent system; Column overloading.Re-optimize the solvent system using TLC for better separation. Reduce the amount of crude material loaded onto the column.[8]
Streaking/Tailing of Spots Strong interaction with acidic silica gel.Ensure a basic modifier like Triethylamine (0.5-1%) is included in the mobile phase to neutralize the silica surface.[8][11]
Product is contaminated with a less polar impurity Gradient was increased too quickly.Run the gradient more slowly, or run an isocratic elution with the optimal solvent system for a longer duration before increasing polarity.
Product is contaminated with a more polar impurity Fractions were pooled incorrectly; Tailing of the product peak.Analyze fractions more carefully by TLC before pooling. Ensure the mobile phase contains a basic modifier to reduce tailing.

Purity Assessment

Post-purification, the identity and purity of this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity profile with high accuracy.

  • Mass Spectrometry (MS): To confirm the molecular weight.

A successful purification should yield the target compound with a purity of ≥98%.

Conclusion

This application note provides a robust and reproducible protocol for the purification of this compound using normal-phase flash column chromatography. By understanding the chemical principles at play and adhering to the detailed steps for method development, execution, and troubleshooting, researchers can confidently and consistently obtain this critical intermediate in high purity, facilitating the advancement of drug discovery and development programs.

References

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]

  • University of Toronto. Column chromatography. [Link]

  • PubChem. 1-(Isoquinolin-1-yl)ethan-1-one. [Link]

  • National Center for Biotechnology Information. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. [Link]

  • ResearchGate. What is the most polar solvent usable in silica gel chromatography?. [Link]

  • Chemistry LibreTexts. 2.3D: Separation Theory. [Link]

  • Agilent Technologies. TROUBLESHOOTING GUIDE. [Link]

  • University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]

  • Phenomenex. Normal Phase HPLC Columns. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality 1-(3-Bromoquinolin-6-yl)ethanone: A Buyer's Guide from China. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]

  • ChemSynthesis. 1-isoquinolin-3-yl-ethanone - 91544-03-5. [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Taylor & Francis Online. Normal phase chromatography – Knowledge and References. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • ScienceDirect. Thin–layer Chromatography (TLC). [Link]

  • Thomson Instrument Company. Alcohols / Amino Alcohols / Ketones. [Link]

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Application Notes and Protocols for the HPLC Analysis of 1-(Isoquinolin-6-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(Isoquinolin-6-YL)ethanone. This methodology is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this heterocyclic ketone. The protocol herein is grounded in established chromatographic principles and adheres to the stringent validation criteria set forth by the International Council for Harmonisation (ICH). We will explore the rationale behind the selection of chromatographic conditions, from the stationary and mobile phases to the choice of a suitable internal standard. Furthermore, this document provides a step-by-step protocol for method validation, ensuring the procedure's specificity, linearity, accuracy, precision, and robustness.

Introduction: The Analytical Challenge

This compound is a heterocyclic aromatic ketone of increasing interest in pharmaceutical research and development due to its core structural motif, which is present in numerous biologically active compounds.[1] Accurate and precise quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction progress, and determining the purity of final products. High-Performance Liquid Chromatography (HPLC) with UV detection is the analytical technique of choice for this purpose, offering high resolution, sensitivity, and reproducibility.[2]

The development of a successful HPLC method hinges on a thorough understanding of the analyte's physicochemical properties and the principles of chromatographic separation. This application note aims to provide not just a protocol, but a foundational understanding of the method's development and validation, empowering the user to troubleshoot and adapt the method as needed.

Physicochemical Properties of this compound

A successful HPLC method is built upon the physicochemical characteristics of the analyte. While specific experimental data for this compound is not widely published, we can infer its properties from its structural analogues, such as 1-(Isoquinolin-1-yl)ethanone and 1-(Isoquinolin-8-yl)ethanone.

PropertyEstimated Value/CharacteristicRationale and Implication for HPLC Method Development
Molecular Formula C₁₁H₉NO-
Molecular Weight ~171.2 g/mol Influences concentration calculations.[3]
Structure Aromatic heterocyclic ketoneThe aromatic isoquinoline ring system will exhibit strong UV absorbance, making UV detection a suitable choice.
Polarity (XLogP3) ~2.3The moderate lipophilicity suggests good retention on a reversed-phase (C18) column.[3]
pKa ~5.14 (for the isoquinoline nitrogen)As a weak base, the compound's ionization state is pH-dependent. To ensure consistent retention times and peak shapes, the mobile phase pH should be controlled, ideally at least 2 pH units away from the pKa.[4]
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile)These solvents are suitable for sample preparation and as components of the mobile phase.[5]
UV Absorbance Expected maxima in the UV rangeBased on the isoquinoline chromophore, significant absorbance is anticipated. Isoquinoline itself has absorbance maxima around 268 nm and 328 nm.[6] A photodiode array (PDA) detector is recommended to identify the optimal wavelength.

HPLC Method Development: A Rationale-Driven Approach

The following HPLC method has been developed based on the inferred physicochemical properties of this compound and established chromatographic principles for the analysis of heterocyclic and aromatic compounds.[5][7]

Chromatographic System

A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) detector is suitable for this analysis.

Column Selection

A C18 reversed-phase column is the recommended stationary phase. The non-polar nature of the C18 ligand will provide effective retention for the moderately non-polar this compound.

  • Recommended Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

Mobile Phase

A gradient elution is employed to ensure efficient separation of the analyte from potential impurities and the internal standard, while minimizing run time.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

The addition of formic acid to the aqueous mobile phase serves to control the pH and suppress the ionization of the basic isoquinoline nitrogen, leading to improved peak shape and retention time stability.[1]

Internal Standard Selection

The use of an internal standard (IS) is highly recommended to improve the precision and accuracy of the method by correcting for variations in injection volume and sample preparation.[8]

  • Recommended Internal Standard: 1-(Naphthalen-2-yl)ethanone (also known as 2-acetylnaphthalene).

Rationale for Selection:

  • Structural Similarity: It is an aromatic ketone with a fused two-ring system, making it structurally analogous to the analyte.[7][9]

  • Commercial Availability: It is readily available in high purity.

  • Chromatographic Behavior: It is expected to have similar retention characteristics and response to the analyte.

  • Resolution: It should be well-resolved from the analyte peak under the proposed chromatographic conditions.

Detailed Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 30% B, 1-10 min: 30-70% B, 10-12 min: 70% B, 12.1-15 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Photodiode Array (PDA)
Detection Wavelength 270 nm (Bandwidth: 4 nm)
Reference Wavelength 450 nm (Bandwidth: 50 nm)

Experimental Protocols

Preparation of Solutions
  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 25 mg of 1-(Naphthalen-2-yl)ethanone and dissolve in 50 mL of diluent to obtain a concentration of about 0.5 mg/mL.

  • Standard Stock Solution: Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 50 mL of diluent to obtain a concentration of about 0.5 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the Standard Stock Solution with the diluent. To each calibration standard, add a fixed amount of the IS Stock solution.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of diluent to achieve a final concentration within the calibration range. Add the same fixed amount of IS Stock solution as used for the calibration standards. Filter the final solution through a 0.45 µm syringe filter before injection.[10]

System Suitability Testing (SST)

Before initiating any sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST) as mandated by USP <621>.[10][11] Inject a standard solution (e.g., the mid-point calibration standard) five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area Ratios ≤ 2.0%
Resolution (Rs) between Analyte and Internal Standard > 2.0
Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Perform the System Suitability Test and ensure all criteria are met.

  • Inject the prepared calibration standards in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Method Validation Protocol (ICH Q2(R2) Guidelines)

A comprehensive validation of the analytical method is essential to demonstrate its suitability for the intended purpose.[9][12] The following validation parameters should be assessed:

Specificity
  • Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a blank (diluent), the internal standard solution, a standard solution of the analyte, and a sample solution.

    • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the analyte and analyze the stressed samples to ensure that the degradation products do not interfere with the analyte or internal standard peaks.

Linearity and Range
  • Objective: To demonstrate a linear relationship between the analyte concentration and the detector response over a defined range.

  • Procedure:

    • Prepare and analyze a series of at least five calibration standards over a concentration range of 80% to 120% of the expected sample concentration.

    • Plot the peak area ratio (analyte/IS) versus the analyte concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Perform recovery studies by spiking a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each concentration level in triplicate.

  • Acceptance Criteria:

    • Mean recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • RSD ≤ 2.0% for both repeatability and intermediate precision.

Robustness
  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the method parameters, one at a time, and assess the impact on the results. Parameters to vary include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic)

      • Detection wavelength (± 2 nm)

  • Acceptance Criteria:

    • System suitability parameters should still be met, and the results should not be significantly affected by the variations.

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Analyte & IS B Dissolve in Diluent A->B C Prepare Calibration Curve Standards B->C D Prepare Sample Solution B->D E Filter (0.45 µm) C->E To HPLC D->E To HPLC F System Equilibration E->F G System Suitability Test (SST) F->G H Inject Standards & Samples G->H If SST Passes I Data Acquisition (PDA) H->I J Peak Integration & Identification I->J K Generate Calibration Curve J->K L Quantify Analyte in Sample K->L M Generate Report L->M

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Logical Flow

Validation_Flow Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

Caption: Logical flow for the validation of the HPLC method.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust procedure for the quantitative analysis of this compound. By utilizing a standard C18 column, a gradient elution with a formic acid-modified mobile phase, and 1-(Naphthalen-2-yl)ethanone as an internal standard, this method offers excellent chromatographic performance. The comprehensive validation protocol, based on ICH guidelines, ensures that the method is suitable for its intended purpose in a regulated environment. This document serves as a complete guide for the implementation and validation of this analytical procedure, empowering researchers and scientists with a high-quality method for their analytical needs.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

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  • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. [Link]

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  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

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  • How to choose an HPLC internal standard? ResearchGate. [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Crawford Scientific. [Link]

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  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. [Link]

  • Ethanone, 1-[1-(benzoyloxy)-2-naphthalenyl]. SIELC Technologies. [Link]

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Application Notes and Protocols for the Biological Evaluation of 1-(Isoquinolin-6-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Isoquinoline Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic molecules with significant biological activities.[1] Alkaloids featuring this N-heterocyclic motif have demonstrated a wide spectrum of pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties.[1] Notably, many isoquinoline derivatives have been developed as potent and selective inhibitors of protein kinases, a class of enzymes frequently dysregulated in diseases such as cancer and inflammatory disorders.[2][3][4]

1-(Isoquinolin-6-YL)ethanone is a synthetic compound belonging to this promising class. While its specific biological targets are still under active investigation, its structural similarity to known kinase inhibitors suggests it may function by interfering with cellular signaling pathways.[2][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of this compound. The protocols herein describe a logical workflow, beginning with direct biochemical assays, progressing to cellular activity and target engagement, and culminating in the analysis of downstream signaling pathways. This structured approach is designed to rigorously characterize the compound's mechanism of action and establish its potential as a therapeutic lead.

Workflow for Biological Characterization

The following diagram outlines the integrated experimental workflow for a thorough evaluation of this compound.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Mechanism of Action KinaseAssay Protocol 1: In Vitro Kinase Inhibition Assay ViabilityAssay Protocol 2: Cell Viability Assay KinaseAssay->ViabilityAssay Assess Cytotoxicity CETSA Protocol 3: Cellular Thermal Shift Assay (CETSA) ViabilityAssay->CETSA Confirm Target Engagement WesternBlot Protocol 4: Western Blot Analysis CETSA->WesternBlot Analyze Pathway Modulation end Conclusion WesternBlot->end Elucidate Mechanism start Compound: This compound start->KinaseAssay Determine IC50

Caption: Experimental workflow for characterizing this compound.

Part 1: Biochemical Characterization of Kinase Inhibition

Application Note: Determining Direct Enzymatic Inhibition

The first crucial step in characterizing a potential kinase inhibitor is to confirm its direct interaction with the target enzyme in a purified, cell-free system.[5] Biochemical kinase assays measure the catalytic activity of a kinase, typically by quantifying the consumption of ATP or the phosphorylation of a substrate.[5][6] By performing these assays across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50). The IC50 value is a key metric of compound potency.[5]

Furthermore, screening the compound against a panel of diverse kinases is essential for determining its selectivity. A highly selective inhibitor is often desirable to minimize off-target effects and potential toxicity.[5] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, providing a sensitive measure of enzyme activity.[7]

Hypothetical Kinase Selectivity Profile

The table below presents hypothetical IC50 data for this compound against a panel of kinases, illustrating how results from a selectivity screen would be presented. Staurosporine, a non-selective kinase inhibitor, is included as a control.[7]

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
Kinase A (Target) 25 5
Kinase B85010
Kinase C>10,00020
Kinase D1,2008
Kinase E>10,00015
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 of this compound against a target kinase.

Materials:

  • This compound

  • Recombinant Kinase of Interest (e.g., Kinase A)

  • Kinase-specific Substrate Peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[7]

  • ADP-Glo™ Kinase Assay Kit

  • DMSO (Dimethyl Sulfoxide)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution series in DMSO. This will be used to generate the dose-response curve.[7]

    • Prepare a "no inhibitor" control using DMSO only.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of each serially diluted compound or DMSO control to the appropriate wells.

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in kinase assay buffer. The optimal concentrations should be determined empirically.[7]

    • Add 2.5 µL of the kinase to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may require optimization based on the kinase's activity.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[7]

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and produces a luminescent signal via luciferase.[7]

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[7]

Part 2: Cellular Activity Assessment

Application Note: Evaluating Effects on Cell Viability

After confirming direct enzyme inhibition, the next step is to assess the compound's effect in a cellular context. Cell viability assays are fundamental for determining whether a compound is cytotoxic (kills cells) or cytostatic (inhibits proliferation).[8] These assays measure general indicators of cellular health, such as metabolic activity or membrane integrity.[9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced, which is quantified by measuring absorbance, is directly proportional to the number of metabolically active cells.[10]

Protocol 2: MTT Cell Viability Assay

This protocol outlines the procedure for assessing the effect of this compound on the viability of a cancer cell line (e.g., A549, MCF-7).[11]

Materials:

  • Human cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[11]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • 96-well clear, flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from your 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells treated with medium containing DMSO only and "untreated control" wells with medium only.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.[10][11]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well. Be careful not to disturb the formazan crystals or the cell monolayer.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10][11]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration to determine the IC50 value.

Part 3: Target Engagement and Pathway Analysis

Application Note: Confirming Target Interaction in Live Cells

A compound's activity in a biochemical assay does not guarantee it will engage its intended target within the complex environment of a living cell.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify drug-protein interactions in intact cells and tissues.[12][13][14] The principle of CETSA is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[13][15] By heating cells treated with a compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[14]

Following confirmation of target engagement, it is critical to determine if this interaction leads to the expected modulation of downstream signaling pathways. Western blotting is a cornerstone technique for this purpose, allowing for the detection and quantification of changes in the phosphorylation status of key signaling proteins.[16]

Hypothetical Signaling Pathway Modulation

This diagram illustrates a generic kinase signaling cascade that could be inhibited by this compound, leading to a decrease in the phosphorylation of downstream effectors.

G cluster_0 Cell Membrane Receptor Receptor KinaseA Kinase A (Target) Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Substrate Substrate Protein KinaseB->Substrate Phosphorylates pSubstrate p-Substrate Protein Response Cellular Response (e.g., Proliferation) pSubstrate->Response Leads to Compound This compound Compound->KinaseA Inhibits

Sources

Application Note: A Guide to Cell-Based Assay Development for the Characterization of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoquinoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] Their biological activities are vast, encompassing anticancer, antimicrobial, antiviral, and modulatory effects on key cellular targets like kinases and G-protein coupled receptors (GPCRs).[3][4][5] Consequently, robust and biologically relevant cell-based assays are indispensable for elucidating their mechanisms of action, quantifying potency, and guiding drug development efforts.[6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate a suite of cell-based assays tailored for the characterization of novel isoquinoline derivatives. We delve into the causality behind experimental choices, from initial cytotoxicity profiling to detailed mechanistic studies, ensuring a logical and scientifically rigorous approach. Detailed, field-tested protocols for foundational and target-specific assays are provided, accompanied by data interpretation guidelines and mandatory validation principles to ensure trustworthiness and reproducibility.

Strategic Framework for Assay Selection

The journey from a novel isoquinoline derivative to a characterized lead compound begins with a strategic selection of assays. The choice is not arbitrary but is dictated by the compound's chemical structure, predicted targets, and the ultimate therapeutic goal. A tiered approach, starting with broad phenotypic screening and moving towards specific target engagement, is most effective.

The Causality of Assay Choice

Before embarking on any protocol, it is critical to establish a clear hypothesis. For instance, if a derivative is structurally analogous to a known topoisomerase inhibitor, an initial screen for cytotoxicity is a logical first step, followed by mechanistic assays like cell cycle analysis and apoptosis induction.[3] Conversely, if the scaffold suggests interaction with a membrane receptor, assays measuring downstream signaling events (e.g., cAMP or calcium flux) would be prioritized.[8][9] Using a cell-based assay provides a more physiologically relevant model compared to purely biochemical assays, as it accounts for factors like cell permeability, off-target effects, and the complexity of intracellular signaling pathways.[7][10]

Decision Workflow for Assay Selection

The following workflow provides a logical progression for characterizing a novel isoquinoline derivative.

AssaySelection A Novel Isoquinoline Derivative B Hypothesis Generation (In Silico / SAR Data) A->B C Primary Screen: Cytotoxicity & Viability Assays B->C J Target-Specific Assays (Based on Hypothesis) B->J D Is the compound cytotoxic? C->D E YES D->E Yes F NO D->F No G Secondary Screens: Determine Mechanism of Cell Death E->G F->J H Apoptosis Assay (Annexin V / PI) G->H I Cell Cycle Analysis (PI Staining) G->I M Further Mechanistic Studies & Validation H->M I->M K Kinase Inhibition Assay J->K L GPCR Modulation Assay J->L K->M L->M ApoptosisWorkflow cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis A Seed & Treat Cells with Isoquinoline Derivative B Harvest Cells (Adherent + Floating) A->B C Wash with PBS B->C D Resuspend in Annexin V Binding Buffer C->D E Add FITC-Annexin V and Propidium Iodide (PI) D->E F Incubate 15 min in the Dark E->F G Analyze by Flow Cytometry F->G H Quadrant Analysis G->H I Q1: Necrotic (AV+/PI+) H->I J Q2: Late Apoptotic (AV+/PI+) H->J K Q3: Viable (AV-/PI-) H->K L Q4: Early Apoptotic (AV+/PI-) H->L

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the isoquinoline derivative at relevant concentrations (e.g., 1x and 2x IC50) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect the culture medium (containing floating cells). Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the cells from the medium. [11]3. Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (100 µg/mL). [12]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. [12]Acquire data for at least 10,000 events per sample.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Many cytotoxic agents function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle. [3]PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then distinguish between cells in different phases: G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n). [13][14] Scientist's Notes: Ethanol fixation is crucial as it permeabilizes the cells, allowing PI to enter and stain the nuclear DNA. [15]Treatment with RNase A is a critical step because PI can also bind to double-stranded RNA; removing RNA ensures that the signal is specific to DNA content. [16]This assay provides valuable mechanistic insight, indicating whether a compound halts cell cycle progression at specific checkpoints (e.g., G2/M arrest).

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with the isoquinoline derivative as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. [15]Incubate at 4°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). [16]6. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer, collecting fluorescence data to generate a DNA content histogram.

Target-Specific & Mechanistic Assays

Once the phenotypic effects of an isoquinoline derivative are established, the next step is to investigate its specific molecular target.

Cell-Based Kinase Inhibition Assays

Principle: Many isoquinoline derivatives function as kinase inhibitors, targeting signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. [3][4]Cell-based kinase assays are superior to purely biochemical assays as they confirm that a compound can enter the cell and engage its target in a complex cellular environment. [17][18]A common method is to measure the phosphorylation status of a kinase's direct downstream substrate via Western Blot or ELISA. Inhibition of the kinase by the compound results in a dose-dependent decrease in substrate phosphorylation. [19][20] Scientist's Notes: The choice of which phospho-substrate to probe depends on the hypothesized target kinase. For example, to test for HER2 inhibition, one would measure the level of phosphorylated HER2 (p-HER2). [21]It is critical to use a loading control (e.g., β-actin or total protein level of the substrate) to ensure that any observed decrease in phosphorylation is not due to overall protein degradation or unequal sample loading.

KinasePathway cluster_pathway Simplified Kinase Cascade A Growth Factor B Receptor Tyrosine Kinase (e.g., HER2) A->B Activates C Downstream Kinase (e.g., Akt) B->C Phosphorylates D Substrate (e.g., S6K) C->D Phosphorylates E Phosphorylated Substrate F Cell Proliferation & Survival E->F Inhibitor Isoquinoline Kinase Inhibitor Inhibitor->B

Caption: Inhibition of a kinase signaling pathway by an isoquinoline derivative.

Generalized Protocol (Western Blot for Phospho-Substrate):

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Starve cells (if necessary, to reduce basal signaling) and then treat with the isoquinoline derivative for a short period (e.g., 1-2 hours) before stimulating with an appropriate growth factor or ligand to activate the pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) and incubate with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Akt).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total substrate and a loading control (e.g., β-actin) to normalize the data.

GPCR Signaling Assays

Principle: Isoquinolines can also modulate G-protein coupled receptors (GPCRs). [8]GPCR activation by a ligand triggers a cascade of intracellular events, most commonly the production of second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium (Ca²+). [9][22]Cell-based assays are designed to quantify these downstream signals. For example, cAMP levels can be measured using competitive immunoassays (e.g., HTRF, ELISA), while calcium flux can be monitored in real-time using fluorescent calcium indicators. [23][24] Scientist's Notes: The specific assay depends on the G-protein the receptor is coupled to (Gs, Gi, or Gq). Gs-coupled receptors increase cAMP, Gi-coupled receptors decrease it, and Gq-coupled receptors trigger calcium release. [9]It is often necessary to use a cell line engineered to overexpress the specific GPCR of interest to achieve a robust assay window. [23]

Assay Validation: The Cornerstone of Trustworthy Data

Developing an assay is incomplete without rigorous validation to ensure it is fit for purpose. [25]Validation demonstrates that the assay is reliable, reproducible, and provides meaningful data. [26] Key Validation Parameters:

ParameterDefinitionAcceptance Criteria Example
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.The assay signal should be dependent on the target cells; no signal should be generated by the compound alone or in a target-negative cell line.
Accuracy The closeness of agreement between the value which is accepted as a true value and the value found.The measured potency of a reference standard should be within 80-120% of its known potency.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): Coefficient of Variation (%CV) ≤ 15%. Intermediate Precision (Inter-assay): %CV ≤ 20%.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples.The correlation coefficient (r²) of the dose-response curve should be ≥ 0.95.
Range The interval between the upper and lower concentration of analyte in the sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically defined by the linear portion of the dose-response curve where precision and accuracy criteria are met.
Robustness A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results when minor parameters (e.g., incubation time ±10%) are varied.

Conclusion

The successful characterization of isoquinoline derivatives hinges on a systematic and hypothesis-driven application of cell-based assays. By progressing from broad phenotypic screens to specific, validated mechanistic studies, researchers can effectively elucidate the biological activity of these potent molecules. The protocols and frameworks presented in this guide are designed to provide a robust starting point, emphasizing the critical importance of understanding the scientific principles behind each step, implementing proper controls, and adhering to rigorous validation standards. This approach ensures the generation of high-quality, reliable data essential for advancing promising isoquinoline derivatives through the drug discovery pipeline.

References

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Application Notes & Protocols: 1-(Isoquinolin-6-YL)ethanone for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[1][2] Its rigid, planar structure and embedded hydrogen bond acceptor (the nitrogen atom) make it an ideal anchor for engaging with biological targets. Isoquinoline derivatives have demonstrated roles as antitumor, anti-inflammatory, antiviral, and antimicrobial agents, validating their utility in medicinal chemistry.[1][3]

1-(Isoquinolin-6-YL)ethanone emerges as a compelling starting point for Fragment-Based Drug Discovery (FBDD). FBDD is a powerful paradigm that screens small, low-complexity molecules ("fragments") to identify weak but highly efficient binders to a protein target.[4][5] These initial hits are then optimized through structure-guided chemistry to yield potent lead compounds. By starting small, FBDD allows for a more thorough exploration of chemical space and often produces leads with superior physicochemical properties compared to traditional high-throughput screening (HTS).[4]

This guide provides a comprehensive framework for utilizing this compound in an FBDD campaign, from initial characterization and biophysical screening to cellular validation. We will detail the underlying principles of key experimental techniques and provide actionable protocols for researchers in drug development.

Part 1: Fragment Characterization and Physicochemical Profile

Before initiating a screening campaign, it is critical to understand the fundamental properties of the fragment. This compound is an ideal candidate as it adheres to the "Rule of Three," a common guideline for fragment library design (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).[5]

Table 1: Physicochemical Properties of Isoquinoline-based Fragments

PropertyThis compound1-(Isoquinolin-1-YL)ethanone[6]1-(Isoquinolin-8-YL)ethanone[7]"Rule of Three" Guideline[5]
CAS Number 1015070-54-8[8]58022-21-21053655-98-3N/A
Molecular Formula C₁₁H₉NOC₁₁H₉NOC₁₁H₉NON/A
Molecular Weight 171.20 g/mol 171.19 g/mol 171.20 g/mol < 300 Da
XLogP3 ~2.32.3~2.4< 3
H-Bond Acceptors 222≤ 3
H-Bond Donors 000≤ 3
Rotatable Bonds 111≤ 3
Topological Polar Surface Area (TPSA) 29.96 Ų29.96 Ų29.96 Ų≤ 60 Ų
Handling and Preparation for Screening
  • Solubility: Due to its aromatic nature, this compound is expected to have good solubility in DMSO. Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO. For aqueous assay buffers, perform serial dilutions and visually inspect for precipitation. It is crucial to ensure the final DMSO concentration is consistent across all assays and typically kept below 1% to avoid solvent-induced artifacts.

  • Storage: Store the solid compound and DMSO stock solutions at -20°C in tightly sealed containers to prevent water absorption and degradation.

Part 2: Biophysical Screening Workflow: Identifying Target Engagement

Since fragments are weak binders (typically in the high µM to mM range), highly sensitive biophysical techniques are required for hit identification.[9][10] A robust screening campaign employs a primary screen to identify potential binders, followed by an orthogonal method to confirm hits and eliminate false positives.

FBDD_Workflow cluster_0 Phase 1: Primary Screening & Hit Confirmation cluster_1 Phase 2: Lead Development DSF Primary Screen: Thermal Shift Assay (DSF) (High-Throughput) SPR Orthogonal Hit Confirmation: Surface Plasmon Resonance (SPR) (Medium-Throughput) DSF->SPR Initial Hits NMR Structural Validation: Saturation Transfer Difference NMR (Low-Throughput) SPR->NMR Confirmed Binders Xray Structural Biology: X-ray Crystallography NMR->Xray Provides structural context MedChem Medicinal Chemistry: Structure-Guided Optimization Xray->MedChem Informs design Lead Potent Lead Compound MedChem->Lead Iterative cycles Preclinical Preclinical Development Lead->Preclinical Advance to further studies

Caption: High-level workflow for a fragment-based drug discovery campaign.

Application Note 1: Thermal Shift Assay (TSA / DSF) for Primary Screening

Principle: Differential Scanning Fluorimetry (DSF) measures a protein's thermal stability by monitoring its unfolding process in the presence of a fluorescent dye.[11][12] The dye (e.g., SYPRO Orange) binds to exposed hydrophobic regions of the unfolding protein, causing an increase in fluorescence. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).[13] A ligand that binds to and stabilizes the protein will cause a positive shift in the Tm (ΔTm). This method is ideal for high-throughput primary screening due to its speed and low protein consumption.[14][15]

Protocol: High-Throughput DSF Screen

  • Reagent Preparation:

    • Target Protein: Prepare the purified target protein at 2-5 µM in a suitable, well-buffered solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability beforehand.

    • Fragment Stock: Prepare a 10 mM intermediate stock of this compound in the assay buffer from a 100 mM DMSO stock.

    • Dye Solution: Prepare a 500X SYPRO Orange dye stock in DMSO.

  • Assay Plate Setup (384-well format):

    • To each well, add 10 µL of the 2-5 µM protein solution.

    • Add 100 nL of the 10 mM fragment stock using a pintool or acoustic dispenser to achieve a final concentration of 100 µM. Include "DMSO only" wells as a negative control.

    • Add 1 µL of a 1:50 dilution of the 500X dye stock in assay buffer.

    • Seal the plate, centrifuge briefly (1 min at 1000 x g), and incubate at room temperature for 15 minutes.

  • Data Acquisition:

    • Place the plate in a qPCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25°C to 95°C at a rate of 0.05°C/sec.

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.

  • Data Analysis:

    • Plot fluorescence versus temperature. The resulting curve is sigmoidal.

    • Calculate the Tm by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.

    • Calculate the thermal shift: ΔTm = Tm (fragment) - Tm (DMSO control).

    • Hit Criteria: A statistically significant positive shift (e.g., ΔTm > 3 standard deviations above the mean of controls, or a fixed cutoff like ΔTm > 2°C) indicates a potential binder.

Application Note 2: Surface Plasmon Resonance (SPR) for Hit Validation

Principle: SPR is a label-free technique that detects changes in refractive index at the surface of a sensor chip.[16][17] The target protein is immobilized on the chip, and a solution containing the fragment is flowed over the surface. Binding of the fragment to the protein increases the mass on the surface, causing a measurable change in the SPR signal (measured in Response Units, RU).[18] SPR is an excellent orthogonal method to confirm hits from DSF and can provide kinetic and affinity data (KD).[19][20]

Protocol: SPR Hit Confirmation and Affinity Measurement

  • Chip Preparation and Immobilization:

    • Select a suitable sensor chip (e.g., CM5). Activate the surface using a standard amine coupling kit (EDC/NHS).

    • Immobilize the target protein to the desired density (typically 5,000-10,000 RU) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).

    • Deactivate any remaining active esters with ethanolamine.

    • Create a reference flow cell by performing the activation and deactivation steps without protein immobilization.

  • Binding Analysis (Single-Concentration Screen):

    • Prepare a 100 µM solution of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Inject the fragment solution over the target and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Regenerate the surface if necessary with a pulse of a mild chaotropic agent (e.g., 50 mM NaOH or 1 M NaCl), ensuring the protein's activity is not compromised.

    • Hit Criteria: A specific binding response (Target RU - Reference RU) that is significantly above the noise level confirms the fragment as a binder.

  • Affinity Determination (Dose-Response):

    • For confirmed hits, prepare a series of dilutions of the fragment (e.g., from 500 µM down to 1 µM).

    • Inject each concentration and record the binding response at equilibrium.

    • Plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model to determine the dissociation constant (KD).

Application Note 3: Saturation Transfer Difference (STD) NMR for Structural Insights

Principle: STD-NMR is a powerful ligand-observed NMR technique for detecting weak binding.[21][22] In this experiment, a selective radiofrequency pulse saturates a region of the protein's ¹H NMR spectrum. This saturation is transferred through space via the Nuclear Overhauser Effect (NOE) to any bound ligand.[23][24] By subtracting a spectrum without protein saturation (off-resonance) from one with saturation (on-resonance), only the signals of the binding ligand remain. The relative intensity of the signals reveals which protons of the fragment are in closest proximity to the protein, providing an "epitope map."[25]

Protocol: STD-NMR Binding and Epitope Mapping

  • Sample Preparation:

    • Prepare a sample in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4) containing the target protein (10-50 µM) and this compound (1-2 mM, a 1:50 to 1:100 protein-to-ligand ratio is typical).

    • Acquire a standard 1D ¹H NMR spectrum to ensure the fragment's signals are visible and well-resolved.

  • STD-NMR Experiment Setup:

    • On-Resonance Irradiation: Set the selective saturation frequency to a region where only protein resonances appear (e.g., -1.0 ppm for aliphatic protons or 8.0 ppm for aromatic protons).

    • Off-Resonance Irradiation: Set the reference frequency to a region far from any protein or ligand signals (e.g., 40 ppm).

    • Use a saturation time (typically a train of Gaussian pulses) of 1-3 seconds to allow for efficient saturation transfer.

  • Data Acquisition and Processing:

    • Acquire interleaved on-resonance and off-resonance scans to minimize artifacts from instrument instability.

    • Process the data to generate the final difference spectrum (Off-Resonance - On-Resonance = STD Spectrum).

  • Data Interpretation:

    • Signals present in the STD spectrum confirm binding.

    • Calculate the STD amplification factor for each proton of the fragment: (I₀ - I_sat) / I₀, where I₀ is the off-resonance signal intensity and I_sat is the on-resonance intensity.

    • The protons with the largest amplification factors are in closest contact with the protein surface, defining the binding epitope. This information is invaluable for subsequent structure-guided optimization.

Part 3: Cellular Assay Protocols: Assessing Functional Activity

Once a fragment hit is validated and initial chemical optimization has begun, it is essential to assess its effect in a more physiologically relevant context.[26] Given that the isoquinoline scaffold is a known "hinge-binder" for protein kinases, a cell-based kinase inhibition assay is a logical next step.[27][28]

Kinase_Pathway cluster_cell Cellular Environment Fragment This compound Derivative Kinase Target Kinase (e.g., ROCK, PKC) Fragment->Kinase Inhibits Substrate Downstream Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation, Inflammation) pSubstrate->Response

Caption: Inhibition of a cellular kinase signaling pathway.

Application Note 4: Cell-Based Kinase Phosphorylation Assay (ELISA-based)

Principle: This assay quantifies the activity of a target kinase within a cell by measuring the phosphorylation of its direct downstream substrate.[29][30] Cells are treated with the inhibitor, lysed, and the amount of phosphorylated substrate is measured using a sandwich ELISA with a phospho-specific antibody. A decrease in substrate phosphorylation indicates inhibition of the target kinase.[31][32]

Protocol: Measuring Inhibition of Substrate Phosphorylation

  • Cell Culture and Plating:

    • Select a cell line known to have an active signaling pathway involving the target kinase.

    • Seed cells into a 96-well culture plate and grow to 80-90% confluency.

  • Compound Treatment:

    • Prepare serial dilutions of the isoquinoline-based compound in cell culture medium.

    • Remove the old medium and add the compound-containing medium to the cells. Include a "DMSO only" vehicle control.

    • Incubate for a predetermined time (e.g., 1-2 hours) to allow for cell penetration and target engagement.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with cold PBS.

    • Add 100 µL of a complete lysis buffer (containing protease and phosphatase inhibitors) to each well.

    • Incubate on ice for 20 minutes with gentle shaking.

  • ELISA Detection:

    • Use a commercially available sandwich ELISA kit specific for the phosphorylated substrate.

    • Add the cell lysates to the antibody-coated plate provided in the kit.

    • Follow the kit's instructions for incubation, washing, addition of detection antibody, and substrate development.

    • Read the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Normalize the signal to the total protein concentration in each lysate (e.g., using a BCA assay).

    • Calculate the percent inhibition relative to the DMSO control.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a high-value fragment for initiating drug discovery programs. Its favorable physicochemical properties and privileged chemical scaffold make it an excellent starting point for targeting diverse protein families, particularly kinases. The workflow described herein—combining high-throughput DSF for primary screening, SPR for orthogonal validation, and STD-NMR for structural insight—provides a robust and efficient path to identifying and validating novel binders. Subsequent transition to cell-based assays allows for the evaluation of functional activity, guiding the structure-based design process to transform a weak-binding fragment into a potent, cell-active lead compound. The successful application of this methodology has been shown to yield promising anti-inflammatory and ROCK inhibitors, underscoring the potential of this approach.[27][33]

References

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  • Biamonte, M. A., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. Available at: [Link]

  • Castañer, F., et al. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers in Molecular Biosciences. Available at: [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]

  • Erlanson, D. A. (n.d.). Fragment-based lead discovery. Wikipedia. Available at: [Link]

  • Ge, Y., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

  • Jubilant Biosys. (n.d.). Fragment Screening & Fragment-Based Drug Design. Jubilant Biosys. Available at: [Link]

  • The Pharma Review. (2024). Isoquinoline derivatives and its medicinal activity. The Pharma Review. Available at: [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery. Sygnature Discovery. Available at: [Link]

  • Vlach, J., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Bio-protocol, 11(10). Available at: [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available at: [Link]

  • ResearchGate. (2019). Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. Available at: [Link]

  • Charles River Laboratories. (n.d.). Thermal Shift Assays. Charles River Laboratories. Available at: [Link]

  • PubMed. (2010). Fragment screening by surface plasmon resonance. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Isoquinoline. Wikipedia. Available at: [Link]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Bruker. Available at: [Link]

  • Renaud, J., et al. (2016). Developments in SPR Fragment Screening. Expert Opinion on Drug Discovery. Available at: [Link]

  • de Klerk, E., & van der Walle, C. F. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 135-143. Available at: [Link]

  • Navratilova, I., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Available at: [Link]

  • Slideshare. (n.d.). Isoquinoline.pptx. Slideshare. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Creative Biolabs. (n.d.). Thermal Shift Assay. Creative Biolabs. Available at: [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. Available at: [Link]

  • Reaction Biology. (n.d.). Thermal Shift Assay (Differential Scanning Fluorimetry) Service. Reaction Biology. Available at: [Link]

  • National Institutes of Health. (2025). Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. PMC. Available at: [Link]

  • Huynh, K., & Partch, C. L. (2015). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Methods in Enzymology, 565, 331-350. Available at: [Link]

  • PubChem. (n.d.). 1-(Isoquinolin-1-yl)ethan-1-one. PubChem. Available at: [Link]

  • Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Available at: [Link]

  • ChemSynthesis. (n.d.). 1-isoquinolin-3-yl-ethanone. ChemSynthesis. Available at: [Link]

  • Adam, J., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(3), 1039-1043. Available at: [Link]

  • Atobe, M., et al. (2023). Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Research Outreach. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality 1-(3-Bromoquinolin-6-yl)ethanone. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Norman, R. A., et al. (2011). Novel isoquinolone PDK1 inhibitors discovered through fragment-based lead discovery. Journal of Medicinal Chemistry, 54(16), 5587-5601. Available at: [Link]

  • MDPI. (n.d.). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids. MDPI. Available at: [Link]

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  • MAX IV Laboratory. (2023). Fragment-based research on potent, non-covalent inflammatory drugs goes forward. MAX IV. Available at: [Link]

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  • National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid. NIH. Available at: [Link]

  • Patsnap. (n.d.). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. Patsnap Eureka. Available at: [Link]

  • ResearchGate. (n.d.). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent. ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Experimental Synthesis of Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Isoquinoline Scaffold

The isoquinoline motif, a fusion of benzene and pyridine rings, is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of natural products and pharmacologically active compounds.[1] From the potent analgesic properties of morphine to the smooth muscle relaxant effects of papaverine, the isoquinoline core is a privileged scaffold in drug discovery.[2] The development of efficient and versatile synthetic routes to access this important heterocyclic system is, therefore, a critical endeavor for researchers in medicinal chemistry and organic synthesis. This guide provides an in-depth exploration of both classical and contemporary methods for isoquinoline synthesis, offering detailed experimental protocols and insights into the rationale behind the selection of reaction conditions.

Classical Approaches to Isoquinoline Synthesis: Time-Tested and Reliable

For decades, a handful of named reactions have been the workhorses for the synthesis of isoquinolines and their derivatives. These methods, while sometimes requiring harsh conditions, remain highly relevant and are often the go-to strategies for specific substitution patterns.

The Bischler-Napieralski Reaction: Cyclization of β-Arylethylamides

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. This reaction is typically promoted by a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), under reflux conditions.[3][4] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines.

Mechanistic Insights: The reaction proceeds via an intramolecular electrophilic aromatic substitution.[5] The dehydrating agent activates the amide carbonyl, facilitating the formation of a nitrilium ion intermediate. This electrophilic species then undergoes cyclization onto the electron-rich aromatic ring. The presence of electron-donating groups on the aryl ring enhances the nucleophilicity of the aromatic system, thereby facilitating the cyclization.[5][6]

Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

  • Materials:

    • N-(3,4-Dimethoxyphenethyl)acetamide (1.0 eq)

    • Phosphoryl chloride (POCl₃) (3.0 eq)

    • Acetonitrile (anhydrous)

    • Sodium bicarbonate (saturated aqueous solution)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of N-(3,4-dimethoxyphenethyl)acetamide in anhydrous acetonitrile, add phosphoryl chloride dropwise at 0 °C under a nitrogen atmosphere.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired 3,4-dihydroisoquinoline.

Table 1: Typical Reaction Conditions for the Bischler-Napieralski Reaction

ParameterConditionRationale
Dehydrating Agent POCl₃, P₂O₅, PCl₅Activates the amide carbonyl for cyclization.[7]
Solvent Acetonitrile, Toluene, XyleneInert solvents that can withstand reflux temperatures.
Temperature Reflux (80-140 °C)Provides the necessary activation energy for cyclization.
Substrate β-arylethylamide with electron-donating groupsElectron-donating groups activate the aromatic ring for electrophilic attack.[5]

Workflow Diagram: Bischler-Napieralski Reaction

Bischler_Napieralski sub β-Arylethylamide intermediate Nitrilium Ion Intermediate sub->intermediate Activation reagent Dehydrating Agent (e.g., POCl₃) product 3,4-Dihydroisoquinoline intermediate->product Intramolecular Cyclization final_product Isoquinoline product->final_product Dehydrogenation oxidation Oxidation

Caption: Workflow of the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction: A Versatile Route to Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone to furnish a tetrahydroisoquinoline.[8][9] This reaction is particularly valuable for the synthesis of natural products and their analogs due to its ability to proceed under mild conditions, including physiological pH, especially when the aromatic ring is activated by electron-donating groups.[10][11]

Mechanistic Insights: The reaction commences with the formation of a Schiff base (iminium ion) from the condensation of the amine and the carbonyl compound.[12] This is followed by an intramolecular electrophilic attack of the iminium ion on the aromatic ring (a Mannich-type reaction) to form the tetrahydroisoquinoline scaffold.[13] The rate of cyclization is significantly influenced by the nucleophilicity of the aromatic ring.[10]

Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

  • Materials:

    • Phenethylamine (1.0 eq)

    • Acetaldehyde (1.2 eq)

    • Hydrochloric acid (concentrated)

    • Methanol

    • Sodium hydroxide (aqueous solution)

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve phenethylamine in methanol and cool the solution to 0 °C.

    • Slowly add acetaldehyde to the cooled solution, followed by the dropwise addition of concentrated hydrochloric acid.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction mixture with an aqueous solution of sodium hydroxide until the pH is basic.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield the desired tetrahydroisoquinoline.

Table 2: Key Parameters for the Pictet-Spengler Reaction

ParameterConditionRationale
Acid Catalyst Protic acids (HCl, H₂SO₄), Lewis acids (BF₃·OEt₂)Catalyzes the formation of the electrophilic iminium ion.[10]
Carbonyl Source Aldehydes, KetonesReacts with the amine to form the iminium ion intermediate.
Solvent Protic solvents (Methanol, Ethanol), Aprotic solvents (DCM)Solubilizes the reactants and facilitates the reaction.
Temperature Room temperature to refluxMilder conditions are often sufficient, especially with activated aromatic rings.[10]

Workflow Diagram: Pictet-Spengler Reaction

Pictet_Spengler amine β-Arylethylamine iminium Iminium Ion amine->iminium carbonyl Aldehyde or Ketone carbonyl->iminium product Tetrahydroisoquinoline iminium->product Intramolecular Cyclization

Caption: The Pictet-Spengler reaction pathway.

The Pomeranz-Fritsch Reaction: Synthesis from Benzaldehydes

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[5][14] While the classical conditions often require strong acids and high temperatures, several modifications have been developed to improve the reaction's scope and yield.[8][15]

Mechanistic Insights: The reaction proceeds in two main stages.[4] First, the benzaldehyde and aminoacetal condense to form a Schiff base.[2] In the second stage, under strong acidic conditions, the acetal is hydrolyzed, and the resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the aromatic isoquinoline.[14]

Experimental Protocol: Synthesis of Isoquinoline

  • Materials:

    • Benzaldehyde (1.0 eq)

    • Aminoacetaldehyde diethyl acetal (1.1 eq)

    • Concentrated sulfuric acid

    • Sodium hydroxide (aqueous solution)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate

  • Procedure:

    • Carefully add a mixture of benzaldehyde and aminoacetaldehyde diethyl acetal to concentrated sulfuric acid at 0 °C with vigorous stirring.

    • After the addition, allow the mixture to slowly warm to room temperature and then heat to 100 °C for 4 hours.

    • Cool the reaction mixture and cautiously pour it onto crushed ice.

    • Make the solution basic by the slow addition of a concentrated aqueous sodium hydroxide solution, keeping the temperature below 20 °C.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude isoquinoline by vacuum distillation or column chromatography.

Table 3: Pomeranz-Fritsch Reaction Conditions

ParameterConditionRationale
Acid Catalyst Concentrated H₂SO₄, Polyphosphoric acid (PPA)Promotes both the cyclization and dehydration steps.[14]
Reactants Benzaldehyde, 2,2-DialkoxyethylamineForm the benzalaminoacetal intermediate.[15]
Temperature 100-160 °CHigh temperatures are often required for the cyclization and aromatization.
Modifications Schlittler-Muller, BobbittOffer milder conditions and access to different substitution patterns.[16]

Workflow Diagram: Pomeranz-Fritsch Reaction

Pomeranz_Fritsch benzaldehyde Benzaldehyde schiff_base Benzalaminoacetal benzaldehyde->schiff_base aminoacetal Aminoacetal aminoacetal->schiff_base product Isoquinoline schiff_base->product Cyclization & Aromatization acid Strong Acid

Caption: Pomeranz-Fritsch synthesis of isoquinolines.

Modern Catalytic Methods: Efficiency and Versatility

In recent years, transition-metal-catalyzed reactions have revolutionized the synthesis of isoquinolines, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.[17]

Palladium-Catalyzed Synthesis

Palladium catalysis has emerged as a powerful tool for constructing the isoquinoline skeleton. One common strategy involves the coupling of an ortho-halo- or ortho-triflyloxy-substituted benzaldehyde or ketimine with an alkyne, followed by an intramolecular cyclization.[3]

Experimental Protocol: Palladium-Catalyzed Synthesis of a Substituted Isoquinoline [3]

  • Materials:

    • 2-Bromobenzaldehyde (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Ammonium acetate (2.0 eq)

    • Pd(OAc)₂ (5 mol%)

    • PPh₃ (10 mol%)

    • CuI (10 mol%)

    • Triethylamine (Et₃N)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a sealed tube, add 2-bromobenzaldehyde, the terminal alkyne, ammonium acetate, Pd(OAc)₂, PPh₃, and CuI.

    • Evacuate and backfill the tube with nitrogen.

    • Add anhydrous DMF and triethylamine via syringe.

    • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

    • Cool the reaction to room temperature and dilute with water.

    • Extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to obtain the desired isoquinoline.

Rhodium-Catalyzed C-H Activation

Rhodium-catalyzed C-H activation has become a highly atom-economical and efficient strategy for isoquinoline synthesis.[18] These reactions often involve the coupling of a benzimide or a similar directing group-containing aromatic compound with an alkyne.

Experimental Protocol: Rhodium-Catalyzed Synthesis of an Isoquinolone [19]

  • Materials:

    • N-Methoxybenzamide (1.0 eq)

    • Internal alkyne (2.0 eq)

    • [RhCp*Cl₂]₂ (2.5 mol%)

    • AgSbF₆ (10 mol%)

    • Dichloromethane (DCE)

  • Procedure:

    • In a glovebox, charge a vial with N-methoxybenzamide, [RhCp*Cl₂]₂, and AgSbF₆.

    • Add the internal alkyne and anhydrous DCE.

    • Seal the vial and heat at 80 °C for 16 hours.

    • Cool the reaction mixture, pass it through a short pad of silica gel, and rinse with ethyl acetate.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Copper-Catalyzed Annulation Reactions

Copper-catalyzed methods provide an economical and environmentally friendly alternative for isoquinoline synthesis.[20] These reactions can proceed through various mechanisms, including the annulation of 2-haloaryl ketones with terminal alkynes and a nitrogen source.[9]

Experimental Protocol: Copper-Catalyzed Synthesis of a Densely Functionalized Isoquinoline [9]

  • Materials:

    • 2-Bromoaryl ketone (1.0 eq)

    • Terminal alkyne (1.5 eq)

    • Acetonitrile (CH₃CN) (as both solvent and nitrogen source)

    • CuI (10 mol%)

    • 1,10-Phenanthroline (20 mol%)

    • K₂CO₃ (2.0 eq)

  • Procedure:

    • To a Schlenk tube, add the 2-bromoaryl ketone, terminal alkyne, CuI, 1,10-phenanthroline, and K₂CO₃.

    • Evacuate and backfill the tube with argon.

    • Add acetonitrile.

    • Seal the tube and heat the mixture at 120 °C for 24 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by flash chromatography.

Table 4: Comparison of Modern Catalytic Methods for Isoquinoline Synthesis

MethodCatalystKey Features
Palladium-Catalyzed Pd(0) or Pd(II) complexesGood functional group tolerance, versatile for various substitution patterns.[3]
Rhodium-Catalyzed Rh(III) complexesHigh atom economy via C-H activation, direct functionalization.[18]
Copper-Catalyzed Cu(I) or Cu(II) saltsCost-effective, environmentally benign, novel reactivity.[9][20]

Conclusion and Future Outlook

The synthesis of isoquinolines continues to be an active area of research, driven by the quest for more efficient, sustainable, and versatile methodologies. While classical methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions remain valuable tools in the synthetic chemist's arsenal, modern transition-metal-catalyzed approaches offer unparalleled advantages in terms of mild reaction conditions and broad applicability. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the synthesis of this important heterocyclic scaffold will undoubtedly become even more accessible and sophisticated.

References

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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 1-(Isoquinolin-6-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Isoquinolin-6-YL)ethanone is a heterocyclic aromatic ketone of significant interest in medicinal chemistry and drug discovery. As a derivative of isoquinoline, a structural motif present in numerous alkaloids and pharmacologically active compounds, its proper identification, purity assessment, and structural elucidation are critical for advancing research and ensuring the quality of potential drug candidates.[1] The presence of both an isoquinoline core and a ketone functional group imparts specific physicochemical properties that necessitate a multi-faceted analytical approach for unambiguous characterization.

This guide provides a detailed framework of analytical techniques and protocols tailored for the comprehensive analysis of this compound. The methodologies described herein are designed to deliver robust and reliable data for structural confirmation, purity evaluation, and impurity profiling, adhering to the principles of scientific integrity and validation. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps but a self-validating system for generating high-quality analytical data.

Physicochemical Properties & Expected Data Summary

A foundational step in any analytical workflow is to tabulate the known or calculated properties of the analyte. This information guides the selection of appropriate analytical techniques and parameters.

PropertyValueSource
Molecular Formula C₁₁H₉NOCalculated
Molecular Weight 171.20 g/mol Calculated
CAS Number 1015070-54-8[2]
Appearance White to off-white solid (Expected)
LogP (Calculated) 2.4374[3]
Topological Polar Surface Area (TPSA) 29.96 Ų[3]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable due to the molecule's moderate polarity.

Rationale for Method Selection
  • Reversed-Phase Chromatography: The C18 stationary phase provides excellent retention for the aromatic isoquinoline ring system through hydrophobic interactions.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is used to ensure efficient elution and separation of the main compound from potential impurities with different polarities. A buffer, such as ammonium acetate, is incorporated to maintain a consistent pH, which is crucial for the protonation state of the basic nitrogen in the isoquinoline ring, thereby ensuring reproducible retention times and sharp peak shapes.

  • UV Detection: The conjugated aromatic system of this compound exhibits strong UV absorbance, making a photodiode array (PDA) or UV-Vis detector highly effective for detection and quantification.[4][5]

Detailed HPLC Protocol

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV-Vis detector.

  • Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.5 with acetic acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard using the same diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV-Vis scan).

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
  • System Suitability: Before sample analysis, inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the tailing factor for the main peak should be ≤ 1.5.[6][7]

  • Data Analysis: Calculate the purity by the area percent method. Identify and quantify any impurities against the main peak.

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous structural elucidation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[4]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[4]

  • ¹H NMR Acquisition:

    • Set spectral width to cover a range of 0-12 ppm.

    • Use a 90° pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set spectral width to cover a range of 0-210 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

Expected NMR Data (in CDCl₃): The chemical shifts are predicted based on the known values for isoquinoline and substituted aromatic ketones.[4][8] The numbering scheme for the isoquinoline ring is standard.

PositionExpected ¹H Shift (δ, ppm)Expected MultiplicityExpected ¹³C Shift (δ, ppm)
C=O--~197.0
-CH₃~2.7s~26.5
H-1~9.2s~152.5
H-3~8.5d~143.0
H-4~7.6d~120.5
H-5~8.2d~128.0
C-6--~136.0
H-7~8.0dd~129.5
H-8~7.8d~127.0
C-4a--~126.5
C-8a--~135.5
Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of the molecule, as well as structural information from its fragmentation patterns.

Protocol (LC-MS):

  • Instrumentation: Couple the outlet of the HPLC system described in Section 3 to an Electrospray Ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Operate in positive ion mode (ESI+), as the nitrogen atom in the isoquinoline ring is readily protonated.

  • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Determine the accurate mass of the protonated molecule [M+H]⁺. The expected m/z is 172.0757 for [C₁₁H₁₀NO]⁺.

    • Analyze the fragmentation pattern in MS/MS mode to confirm the structure.

Expected Fragmentation Pattern: Aromatic ketones typically fragment via cleavage of the bonds adjacent to the carbonyl group.[9] The primary fragmentation pathways for this compound are expected to be:

  • Loss of a methyl radical (•CH₃): This results in the formation of an acylium ion [M-15]⁺ at m/z 156.

  • Formation of the isoquinolinyl cation: Cleavage of the bond between the carbonyl carbon and the isoquinoline ring can lead to a fragment corresponding to the isoquinolinyl cation at m/z 128.

  • Formation of the acetyl cation: Cleavage can also result in the acetyl cation [CH₃CO]⁺ at m/z 43.

M [M+H]⁺ m/z 172 frag1 [M-CH₃]⁺ m/z 156 M->frag1 - •CH₃ frag2 [Isoquinolinyl]⁺ m/z 128 M->frag2 - CH₃CO• frag3 [CH₃CO]⁺ m/z 43 M->frag3 - Isoquinolinyl•

Caption: Expected MS fragmentation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Protocol (Attenuated Total Reflectance - ATR):

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.[4]

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[4]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3050-3100C-H (Aromatic)Stretching
~2920-2980C-H (Methyl)Stretching
~1680-1700C=O (Aryl Ketone)Stretching
~1500-1600C=C and C=N (Aromatic Rings)Stretching
~1360C-H (Methyl)Bending
~800-900C-H (Aromatic)Out-of-plane bending
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule.[4][11]

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent such as ethanol or methanol (e.g., 10 µg/mL).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Use the pure solvent as a reference to record a baseline correction.[4]

  • Spectrum Acquisition: Scan the sample from 200 to 400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). The isoquinoline core is expected to show multiple absorption bands characteristic of π→π* transitions.[12] The presence of the ketone will slightly modify these absorptions. Expected λₘₐₓ values are typically in the ranges of 220-230 nm, 270-280 nm, and 310-330 nm.[5][11]

Integrated Analytical Workflow

A comprehensive characterization relies on the integration of these techniques. The following workflow ensures a logical progression from initial purity checks to definitive structural confirmation.

cluster_0 Purity & Identity Screening cluster_1 Structural Elucidation cluster_2 Final Confirmation A Sample of This compound B HPLC-UV/PDA A->B Purity Check C LC-MS A->C Molecular Weight Confirmation D FTIR A->D Functional Groups E UV-Vis A->E Conjugated System F ¹H & ¹³C NMR A->F Definitive Structure G Comprehensive Characterization Report B->G C->G D->G E->G F->G

Caption: Integrated workflow for characterizing this compound.

Conclusion

The analytical characterization of this compound requires a synergistic application of chromatographic and spectroscopic techniques. This guide outlines robust protocols for HPLC, NMR, MS, FTIR, and UV-Vis analysis, providing a comprehensive framework for researchers. By integrating the data from these orthogonal techniques, one can confidently confirm the identity, structure, and purity of this important heterocyclic compound, ensuring data integrity for applications in drug development and chemical research.

References

  • ACS Publications. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Retrieved from [Link]

  • Govindachari, T. R., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]

  • PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. Retrieved from [Link]

  • Whitman College. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Retrieved from [Link]

  • ResearchGate. (2025). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF. Retrieved from [Link]

  • PubMed Central. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Retrieved from [Link]

  • An-Moo. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-(6,7-Dimethoxy-1-phenethyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone. Retrieved from [Link]

  • ACS Omega. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]

  • ACS Omega. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from.... Retrieved from [Link]

  • Google Patents. (n.d.). WO2019036685A1 - Methods for hplc analysis.
  • Agilent. (2020). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Retrieved from [Link]

  • PubMed. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. Retrieved from [Link]

  • SpectraBase. (n.d.). Isoquinoline - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • MDPI. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Retrieved from [Link]

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Application of 1-(Isoquinolin-6-YL)ethanone in Kinase Inhibitor Screening: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specific Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, metabolism, and cell cycle control.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[3][4] The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape for many of these conditions.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[5] Several isoquinoline derivatives have been successfully developed as potent kinase inhibitors, demonstrating the potential of this heterocyclic system to interact with the ATP-binding site of kinases.[6][7] 1-(Isoquinolin-6-YL)ethanone represents a simple yet promising starting point or fragment for the development of novel kinase inhibitors. Its structure provides a foundation for chemical elaboration to enhance potency and selectivity against specific kinase targets.

This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on how to screen compounds such as this compound for kinase inhibitory activity. We will focus on the principles and a detailed protocol for a robust, high-throughput screening assay, explaining the rationale behind key experimental choices to ensure data integrity and reproducibility.

The Landscape of Kinase Inhibition Assays

The primary goal of a kinase inhibitor screen is to identify and characterize compounds that can modulate the activity of a target kinase. Assays can be broadly categorized as either activity assays, which measure the catalytic output of the kinase, or binding assays, which directly measure the interaction between the inhibitor and the kinase.[3][8]

Commonly employed high-throughput screening (HTS) platforms for kinase activity include:

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. They are universal, as they can be applied to virtually any kinase, and are highly sensitive.[9][10][11]

  • Fluorescence Resonance Energy Transfer (FRET)-Based Assays (e.g., LanthaScreen®, HTRF®): These assays utilize a fluorescently labeled substrate. Phosphorylation of the substrate by the kinase leads to a change in FRET signal, which can be measured to determine kinase activity.[12][13][14] These assays are homogenous and well-suited for HTS.

For the purpose of this guide, we will provide a detailed protocol based on the ADP-Glo™ Kinase Assay , a widely adopted platform known for its robustness, sensitivity, and broad applicability.[9][10][15]

Visualizing the Screening Workflow

The overall process of screening a compound like this compound for kinase inhibitory activity can be broken down into several key stages, from initial compound handling to data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Compound Preparation (this compound stock solution in DMSO) Reagent_Prep 2. Assay Reagent Preparation (Kinase, Substrate, ATP, ADP-Glo™ Reagents) Kinase_Reaction 3. Kinase Reaction (Incubate Kinase, Substrate, ATP, and Compound) Reagent_Prep->Kinase_Reaction Termination 4. Reaction Termination & ATP Depletion (Add ADP-Glo™ Reagent) Kinase_Reaction->Termination Detection 5. ADP Detection (Add Kinase Detection Reagent) Termination->Detection Luminescence 6. Signal Measurement (Read Luminescence) Detection->Luminescence Data_Processing 7. Data Processing (Normalize to Controls) Luminescence->Data_Processing IC50_Calc 8. IC50 Determination (Dose-Response Curve Fitting) Data_Processing->IC50_Calc Selectivity 9. (Optional) Selectivity Profiling (Screen against a panel of kinases) IC50_Calc->Selectivity G cluster_pathway Hypothetical MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->MEK1

Caption: Inhibition of the MAPK pathway by a hypothetical MEK1 inhibitor.

Data Presentation: A Representative Screening Result

The following table illustrates how the results of a kinase inhibitor screen for this compound against a small panel of kinases might be presented. The data is purely hypothetical and for illustrative purposes only.

Kinase TargetThis compound IC₅₀ (µM)
MEK1 2.5
PKA> 100
CDK255.8
ROCK115.2
SRC> 100

Table 1: Hypothetical IC₅₀ values for this compound against a panel of five kinases. The data suggests potential selective activity against MEK1.

Conclusion and Future Directions

This application note has outlined a comprehensive and robust methodology for the initial screening of a novel compound, this compound, as a potential kinase inhibitor. By following the detailed protocol for the ADP-Glo™ assay, researchers can reliably determine the inhibitory potency of this and other compounds. The isoquinoline scaffold continues to be a fertile ground for the discovery of new kinase inhibitors. [6][16]Initial hits from such screens, like our hypothetical result for MEK1, would form the basis for further medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • Springer Nature. (n.d.). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • PubMed. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin- 8-yl)amidrazones | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Novel Inhibitors Targeting SGK1 via Ensemble-Based Virtual Screening Method, Biological Evaluation and Molecular Dynamics Simulation. Retrieved from [Link]

  • PubMed. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]

  • PubMed. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Consensus Virtual Screening IdentifiedT[9][12][13]riazolo[1,5‐b]isoquinolines As MELK Inhibitor Chemotypes. Retrieved from [Link]

  • PubMed Central. (n.d.). Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, DNA/RNA-interaction and biological activity of benzo[k,l]xanthene lignans. Retrieved from [Link]

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Application Notes and Protocols for In Vitro Cytotoxicity Testing of 1-(Isoquinolin-6-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing the Cytotoxic Profile of Novel Small Molecules

In the landscape of drug discovery and chemical safety assessment, the initial characterization of a novel small molecule's interaction with biological systems is of paramount importance. 1-(Isoquinolin-6-YL)ethanone is an isoquinoline derivative with potential for further development. Before embarking on extensive preclinical or therapeutic exploration, a foundational understanding of its cytotoxic potential is a critical first step. In vitro cytotoxicity assays serve as essential preclinical tools for this purpose, offering a controlled environment to evaluate a compound's effect on cell viability and function.[1][2] These assays provide dose-dependent toxicity data and can offer initial insights into the mechanisms of cell death, guiding further investigation and candidate selection.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a primary in vitro cytotoxicity assessment of this compound. We will detail a multi-assay strategy to build a robust and nuanced understanding of the compound's effects. This approach moves beyond a single endpoint to probe different cellular vulnerabilities, including metabolic competence, plasma membrane integrity, and the activation of programmed cell death pathways.

Strategic Selection of Cytotoxicity Assays: A Multi-Faceted Approach

No single assay can fully capture the complexity of a compound's cytotoxic effects. Therefore, a panel of assays targeting different cellular processes is recommended to generate a comprehensive profile.[3] We will focus on three widely adopted and well-validated methods: the MTT assay, the LDH release assay, and the Caspase-3/7 activity assay. This combination allows for the distinction between a general loss of cell viability, necrotic cell death, and apoptosis.

  • MTT Assay: This colorimetric assay is a measure of cellular metabolic activity, which in most contexts, serves as a proxy for cell viability.[4] Metabolically active cells, through the action of NAD(P)H-dependent oxidoreductase enzymes, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to a purple formazan product.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[5][6]

  • Lactate Dehydrogenase (LDH) Assay: The LDH assay is a classic method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that should be retained within healthy cells with intact plasma membranes.[7] Its presence in the supernatant is a reliable indicator of membrane rupture, a hallmark of necrosis.[9]

  • Caspase-3/7 Assay: This assay specifically measures the activity of caspase-3 and caspase-7, which are key effector caspases in the apoptotic pathway.[10][11] Their activation is considered a point of no return in the process of programmed cell death.[12] The assay utilizes a substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a luminescent or fluorescent signal.[10][13]

The following diagram illustrates the overall experimental workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock and Dilutions Treatment Treat Cells with Compound (Dose-Response and Time-Course) Compound_Prep->Treatment Cell_Culture Culture and Seed Adherent or Suspension Cells Cell_Culture->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Analysis Calculate % Cytotoxicity and IC50 Values MTT->Analysis LDH->Analysis Caspase->Analysis Interpretation Interpret Results and Determine Mechanism Analysis->Interpretation

Caption: Overall experimental workflow.

Detailed Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[4][6]

Materials:

  • This compound

  • Appropriate cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[14]

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[6]

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.[6]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[14]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[5]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Protocol 2: LDH Release Assay for Necrotic Cytotoxicity

This protocol outlines the measurement of LDH released into the culture supernatant as an indicator of compromised membrane integrity.[8]

Materials:

  • Cells treated with this compound in a 96-well plate (from the same experimental setup as the MTT assay).

  • Commercially available LDH cytotoxicity assay kit (recommended for consistency and validated reagents).

  • Lysis Buffer (usually 10X, provided with the kit).

  • Sterile, ultrapure water.

  • 96-well flat-bottom assay plate.

  • Microplate reader capable of measuring absorbance at 490 nm.[15]

Procedure:

  • Establish Controls: On the same plate as the treated cells, set up the following controls in triplicate:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only. This represents spontaneous LDH release.

    • Maximum LDH Release Control: Cells treated with vehicle, to which 10 µL of 10X Lysis Buffer will be added 45 minutes before the end of the incubation.[15]

    • Culture Medium Background: Wells containing only culture medium.

  • Sample Collection:

    • Following the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[15]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[15]

    • Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatants.

    • Tap the plate gently to mix.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

    • Add 50 µL of the Stop Solution (provided in the kit) to each well.[15]

    • Measure the absorbance at 490 nm. It is also recommended to measure absorbance at a reference wavelength of 680 nm to correct for background.[15]

Protocol 3: Caspase-3/7 Glo Assay for Apoptosis

This protocol describes a luminescent assay to measure the activity of key executioner caspases.[10]

Materials:

  • Cells treated with this compound in a 96-well white-walled, clear-bottom plate (for luminescence assays).

  • Commercially available Caspase-Glo® 3/7 Assay kit (e.g., from Promega).

  • Glo Lysis Buffer (if separate from the assay reagent).

  • Caspase-Glo® 3/7 Reagent.

  • Plate shaker.

  • Luminometer or a microplate reader with luminescence detection capabilities.

Procedure:

  • Assay Plate Setup:

    • Perform cell seeding and compound treatment as described in the MTT assay protocol, but use white-walled plates suitable for luminescence.

    • Include vehicle-only controls and positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine).

  • Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Assay kit components to room temperature before use.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves mixing a lyophilized substrate with a buffer.

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation:

    • Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light. The incubation time can be optimized for the specific cell line.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer or a compatible microplate reader.

The following diagram illustrates the apoptotic signaling cascade leading to the activation of Caspase-3 and -7.

G cluster_pathway Apoptotic Signaling Pathway Extrinsic Extrinsic Pathway (Death Receptors) Caspase8 Caspase-8 Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (Mitochondrial Stress) Caspase9 Caspase-9 Intrinsic->Caspase9 Compound This compound (Potential Inducer) Compound->Extrinsic e.g., receptor upregulation Compound->Intrinsic e.g., DNA damage Effector_Caspases Caspase-3 & Caspase-7 (Executioner Caspases) Caspase8->Effector_Caspases Caspase9->Effector_Caspases Apoptosis Apoptosis (Cell Death) Effector_Caspases->Apoptosis

Caption: Apoptotic signaling cascade.

Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity

MTT Assay: The percentage of cell viability is calculated as follows: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

LDH Assay: The percentage of cytotoxicity is calculated using the values from the controls: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Maximum LDH Release - Absorbance of Vehicle Control)] x 100

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%.[16] To determine the IC50 value:

  • Normalize Data: Convert the raw data to percentage inhibition (% Inhibition = 100 - % Viability).[16]

  • Log Transform Concentrations: Transform the concentrations of the compound to their logarithmic values.

  • Plot Dose-Response Curve: Plot the % Inhibition (Y-axis) against the log-transformed concentrations (X-axis).

  • Non-linear Regression: Use a software package like GraphPad Prism or an Excel add-in to fit the data to a sigmoidal dose-response curve (variable slope).[17][18] The software will calculate the IC50 value, which is the concentration at which the curve crosses the 50% inhibition mark.[16][17]

Sample Data Presentation

The results of the cytotoxicity assays should be summarized in a clear and organized table.

AssayEndpoint MeasuredIC50 (µM)Max Inhibition/Cytotoxicity (%)Time Point (hrs)
MTT Metabolic Activity[Calculated Value][Value]48
LDH Membrane Integrity[Calculated Value][Value]48
Caspase-3/7 Apoptosis Activation[Calculated Value][Value]24

Conclusion

This comprehensive guide provides a robust starting point for the in vitro cytotoxicity testing of this compound. By employing a multi-assay approach that interrogates metabolic health, membrane integrity, and apoptotic pathways, researchers can build a detailed and reliable profile of the compound's effects on cells. The resulting data, particularly the IC50 values from each assay, will be critical in making informed decisions about the future development and application of this novel molecule. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, a cornerstone of scientific integrity in drug discovery and development.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Cell Genuity. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • Kumar, G. (2021, August 18). How to calculate IC50 value. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2025). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • ResearchGate. (2025). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2021). Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 58022-21-2 | 1-(Isoquinolin-1-yl)ethanone. Retrieved from [Link]

  • Active Biopharma. (n.d.). 1-Isoquinolin-1-Yl-Ethanone|58022-21-2. Retrieved from [Link]

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Application Notes and Protocols: Derivatization of 1-(Isoquinolin-6-YL)ethanone for Improved Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 1-(Isoquinolin-6-yl)ethanone presents a versatile starting material for the synthesis of novel derivatives, owing to the reactive acetyl group at the C-6 position. This application note provides a detailed guide for the strategic derivatization of this compound to explore and enhance its therapeutic potential. We present detailed protocols for the synthesis of chalcone and Mannich base derivatives, followed by a comprehensive workflow for screening their biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their pipeline of novel isoquinoline-based therapeutic agents.

Introduction: The Rationale for Derivatization

The isoquinoline nucleus is a key pharmacophore, with substitutions on the ring system significantly influencing biological activity.[1] Specifically, modifications at the C-6 position can modulate the compound's interaction with biological targets. The acetyl group of this compound serves as a synthetic handle for introducing diverse chemical moieties, thereby enabling the exploration of structure-activity relationships (SAR).

This guide focuses on two primary derivatization strategies:

  • Claisen-Schmidt Condensation to Synthesize Chalcones: Chalcones (1,3-diaryl-2-propen-1-ones) are well-established precursors for various heterocyclic compounds and exhibit a wide range of biological activities themselves, including anticancer and antimicrobial effects.[4] The reaction of this compound with various aromatic aldehydes introduces a propenone bridge, extending the conjugated system and providing additional points for molecular interactions.

  • Mannich Reaction to Synthesize β-Amino Ketones (Mannich Bases): The Mannich reaction introduces an aminomethyl group at the α-position of the acetyl moiety. Mannich bases are known for their potential as anticancer, antibacterial, and antifungal agents. This modification introduces a basic nitrogen atom, which can influence the compound's pharmacokinetic properties and its ability to form salt derivatives with improved solubility.

The derivatization strategies outlined below are designed to generate a library of novel compounds with diverse electronic and steric properties, increasing the probability of identifying candidates with enhanced biological activity.

Synthetic Protocols

General Considerations
  • All reagents should be of analytical grade or higher.

  • Reactions should be monitored by Thin Layer Chromatography (TLC) to track completion.

  • Purification of synthesized compounds is critical and should be performed using appropriate techniques such as recrystallization or column chromatography.

  • Characterization of final products should be carried out using standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Protocol 1: Synthesis of Isoquinolin-6-yl Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with a representative aromatic aldehyde.

Reaction Scheme:

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) solution (e.g., 40% aqueous solution)

  • Hydrochloric acid (HCl), dilute solution

  • Crushed ice

Procedure: [5]

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in ethanol.

  • With continuous stirring, slowly add the aqueous sodium hydroxide solution dropwise to the reaction mixture at room temperature.

  • Continue stirring the reaction mixture for 3-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to precipitate the chalcone derivative.

  • Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and dry the crude product.

  • Purify the chalcone by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation Template for Synthesized Chalcones:

Compound IDAr-groupMolecular FormulaMolecular WeightMelting Point (°C)Yield (%)
IQ-CH-01 PhenylC18H13NO259.30
IQ-CH-02 4-ChlorophenylC18H12ClNO293.75
IQ-CH-03 4-MethoxyphenylC19H15NO2289.33
Protocol 2: Synthesis of β-Amino Ketone (Mannich Base) Derivatives

This protocol details the synthesis of a Mannich base from this compound, formaldehyde, and a secondary amine.

Reaction Scheme:

Materials:

  • This compound

  • Paraformaldehyde

  • Secondary amine hydrochloride (e.g., dimethylamine hydrochloride, piperidine hydrochloride)

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone

Procedure: [6]

  • To a round-bottom flask, add this compound (1.0 eq.), paraformaldehyde (1.2 eq.), and the secondary amine hydrochloride (1.0 eq.).

  • Add 95% ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add acetone to the cooled solution and refrigerate to induce crystallization of the Mannich base hydrochloride.

  • Collect the crystalline product by vacuum filtration and wash with cold acetone.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/acetone) to obtain the pure Mannich base.

Data Presentation Template for Synthesized Mannich Bases:

Compound IDAmine UsedMolecular Formula (as HCl salt)Molecular Weight (as HCl salt)Melting Point (°C)Yield (%)
IQ-MB-01 DimethylamineC14H17ClN2O276.75
IQ-MB-02 PiperidineC17H21ClN2O316.82
IQ-MB-03 MorpholineC16H19ClN2O2322.79

In Vitro Activity Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the biological potential of the synthesized derivatives.

Workflow for Biological Activity Screening:

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies Primary_Antimicrobial Antimicrobial Assay (Agar Well Diffusion) Secondary_Antimicrobial MIC Determination (Broth Microdilution) Primary_Antimicrobial->Secondary_Antimicrobial Active Compounds Primary_Anticancer Anticancer Assay (MTT Assay @ Single Concentration) Secondary_Anticancer IC50 Determination (MTT Assay - Dose Response) Primary_Anticancer->Secondary_Anticancer Active Compounds MOA_Antimicrobial Bacterial Topoisomerase Inhibition Assay Secondary_Antimicrobial->MOA_Antimicrobial Potent Compounds MOA_Anticancer Apoptosis Assay (e.g., Annexin V/PI Staining) Secondary_Anticancer->MOA_Anticancer Potent Compounds Synthesized_Compounds Library of this compound Derivatives Synthesized_Compounds->Primary_Antimicrobial Synthesized_Compounds->Primary_Anticancer SAR cluster_0 This compound Core cluster_1 Chalcone Derivatives cluster_2 Mannich Base Derivatives core Isoquinoline-6-yl-C(=O)-CH3 chalcone Isoquinoline-6-yl-C(=O)-CH=CH-Ar core->chalcone Claisen-Schmidt mannich Isoquinoline-6-yl-C(=O)-CH2-CH2-NR2 core->mannich Mannich Reaction ar_edg Electron-donating groups on Ar (e.g., -OCH3) -> Increased Activity? chalcone->ar_edg ar_ewg Electron-withdrawing groups on Ar (e.g., -Cl, -NO2) -> Increased Activity? chalcone->ar_ewg amine_cyclic Cyclic amines (e.g., Piperidine) -> Enhanced Lipophilicity? mannich->amine_cyclic amine_acyclic Acyclic amines (e.g., Dimethylamine) -> Modulated Basicity? mannich->amine_acyclic

Caption: Potential avenues for SAR exploration.

Conclusion

The derivatization of this compound through well-established synthetic routes like the Claisen-Schmidt condensation and the Mannich reaction offers a promising strategy for the discovery of novel bioactive compounds. The protocols and screening cascade detailed in this application note provide a robust framework for the synthesis, purification, characterization, and biological evaluation of a focused library of isoquinoline derivatives. The subsequent SAR analysis will be instrumental in guiding the design of future generations of compounds with improved therapeutic potential.

References

  • National Committee for Clinical Laboratory Standards. (2003). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Sixth Edition. NCCLS document M7-A6.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Tramontini, M., & Angiolini, L. (1994). Mannich Bases: Chemistry and Uses. CRC Press.
  • Dimmock, J. R., & Kumar, P. (1997). Anticancer and cytotoxic properties of chalcones and related compounds. Current Medicinal Chemistry, 4(1), 1-26.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Liotta, D. C. (Ed.). (2011). Privileged Structures in Drug Discovery: Medicinal Chemistry and Case Studies. John Wiley & Sons.
  • Srivastava, V., & Kumar, A. (2021). Isoquinoline and Its Fused Analogs: A Biologically Active Scaffold. Current Organic Synthesis, 18(5), 456-483.
  • Chaudhary, P., & Sharma, A. (2020). Isoquinoline alkaloids: A comprehensive review on its synthesis, and biological activities. Bioorganic Chemistry, 104, 104231.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Claisen, L., & Schmidt, J. G. (1881). Ueber die Condensation von Ketonen und Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(1), 369-373.
  • Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341.
  • Sahu, N. K., et al. (2019). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Journal of Heterocyclic Chemistry, 56(5), 1545-1553.
  • Zha, G. F., et al. (2019). Chalcones: A review of their synthesis, and biological activities. Molecules, 24(10), 1957.

Sources

High-Throughput Screening of Isoquinoline Libraries: A Senior Application Scientist's Guide to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The quest for novel therapeutics targeting a range of diseases, from cancer to neurological disorders, has intensified the focus on screening isoquinoline-based compound libraries. High-Throughput Screening (HTS) serves as the cornerstone of this endeavor, enabling the rapid evaluation of vast chemical libraries to identify promising lead compounds.[2] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical applications of HTS methodologies tailored for the exploration of isoquinoline libraries. We will delve into the intricacies of biochemical and cell-based screening assays, explore advanced detection technologies, and provide detailed, field-proven protocols. Furthermore, this guide emphasizes the importance of a robust hit validation cascade to ensure the progression of high-quality candidates in the drug discovery pipeline.

The Isoquinoline Scaffold: A Treasure Trove for Drug Discovery

Isoquinoline and its derivatives are a diverse class of nitrogen-containing heterocyclic compounds.[1] Their prevalence in a wide array of biologically active natural products underscores their significance as a source of therapeutic agents. Notable examples include the analgesic morphine, the anticancer agent noscapine, and the antimicrobial berberine. The structural rigidity and diverse substitution patterns of the isoquinoline ring system allow for the fine-tuning of pharmacological properties, making it an attractive scaffold for the design of novel drugs.[1] The antiproliferative effects of many isoquinolines are associated with diverse mechanisms, including the targeting of signaling pathways like PI3K/Akt/mTOR, the induction of apoptosis, and the inhibition of microtubule polymerization.

Designing a High-Throughput Screening Campaign for Isoquinoline Libraries

A successful HTS campaign is a meticulously planned endeavor that integrates biology, chemistry, and automation.[2] The workflow begins with the careful preparation of the isoquinoline library and culminates in the identification and validation of promising hits.

Library Preparation and Management

A high-quality screening library is the foundation of any HTS campaign. Isoquinoline libraries can be sourced from natural product extracts, custom syntheses, or commercial vendors. It is crucial to ensure the purity and structural integrity of the compounds. Proper storage, typically in DMSO at low temperatures, is essential to maintain compound stability.

The HTS Workflow: A Visual Overview

The following diagram illustrates a typical HTS workflow, from initial screening to hit validation.

HTS_Workflow cluster_0 Primary Screen cluster_1 Data Analysis & Hit Selection cluster_2 Hit Validation Cascade Isoquinoline Library Isoquinoline Library HTS Assay HTS Assay Isoquinoline Library->HTS Assay Raw Data Raw Data HTS Assay->Raw Data Data Normalization Data Normalization Raw Data->Data Normalization Z'-Factor Calculation Z'-Factor Calculation Data Normalization->Z'-Factor Calculation Hit Identification Hit Identification Z'-Factor Calculation->Hit Identification Dose-Response Confirmation Dose-Response Confirmation Hit Identification->Dose-Response Confirmation Orthogonal Assays Orthogonal Assays Dose-Response Confirmation->Orthogonal Assays Secondary Assays Secondary Assays Orthogonal Assays->Secondary Assays Validated Hits Validated Hits Secondary Assays->Validated Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Biochemical Assays: Interrogating Molecular Interactions

Biochemical assays are performed in a cell-free system and are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[3] They offer a controlled environment to study these interactions with high precision.

Fluorescence Polarization (FP) Assays

Principle: FP is a powerful technique for monitoring binding events in solution. It is based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. Upon binding to a larger molecule (e.g., a protein kinase), the complex tumbles more slowly, leading to an increase in the polarization of the emitted light.[4][5] Inhibitors from the isoquinoline library will compete with the tracer for binding to the target, causing a decrease in fluorescence polarization.

Application Example: Screening for Kinase Inhibitors

Many isoquinoline derivatives have been identified as potent kinase inhibitors. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, making it an attractive target for therapeutic intervention.[6][7] An FP-based competition assay can be developed to screen for isoquinoline inhibitors of a specific kinase in this pathway.

Protocol: Fluorescence Polarization Competition Assay for a PI3K Isoform

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

    • PI3K Enzyme: Recombinant human PI3K isoform (e.g., PI3Kα) diluted in assay buffer to the desired concentration (typically in the low nM range, determined during assay development).

    • Fluorescent Tracer: A fluorescently labeled ATP-competitive ligand specific for the PI3K isoform, diluted in assay buffer to a concentration equal to its Kd for the enzyme.

    • Isoquinoline Library: Compounds are typically serially diluted in DMSO and then further diluted in assay buffer to the final screening concentrations.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the PI3K enzyme solution to each well.

    • Add 5 µL of the isoquinoline compound solution or DMSO (for controls) to the wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Add 10 µL of the fluorescent tracer solution to all wells.

    • Incubate for 1-2 hours at room temperature, protected from light, to reach binding equilibrium.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (no enzyme) controls.

    • Plot the dose-response curves for active compounds to determine their IC50 values.

Causality Behind Experimental Choices: The choice of an ATP-competitive tracer is crucial as many kinase inhibitors, including isoquinolines, function by competing with ATP for the enzyme's active site. The buffer conditions are optimized to ensure the stability and activity of the kinase. The incubation times are determined empirically to ensure that the binding reactions reach equilibrium.

Cell-Based Assays: Assessing Phenotypic Changes

Cell-based assays provide a more physiologically relevant context for screening as they measure the effect of a compound on a cellular process within a living cell.[8][9] This allows for the simultaneous assessment of compound permeability, stability, and potential cytotoxicity.

Phenotypic Screening using the Cell Painting Assay

Principle: The Cell Painting assay is a powerful high-content imaging-based method that uses a cocktail of fluorescent dyes to label multiple cellular organelles and components.[10][11] Automated microscopy and image analysis software are then used to extract a large number of quantitative features from the images, creating a unique "phenotypic profile" for each compound. Compounds with similar mechanisms of action will often induce similar phenotypic profiles.

Application Example: Identifying Isoquinolines that Induce Cytotoxicity

Many isoquinoline alkaloids have demonstrated cytotoxic activity against various cancer cell lines. A Cell Painting assay can be used to screen an isoquinoline library to identify compounds that induce cell death and to gain insights into their potential mechanisms of action.[3]

Protocol: Cell Painting Assay for Cytotoxicity Screening

  • Cell Culture and Plating:

    • Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) under standard conditions.

    • Seed the cells into 384-well imaging plates at a density that ensures they are in the logarithmic growth phase at the time of imaging.

  • Compound Treatment:

    • After allowing the cells to adhere overnight, treat them with the isoquinoline library compounds at various concentrations. Include appropriate positive (e.g., a known cytotoxic agent) and negative (DMSO) controls.

    • Incubate the cells with the compounds for a predetermined period (e.g., 24-48 hours).

  • Cell Staining:

    • Following treatment, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes. A typical Cell Painting cocktail includes dyes for the nucleus (e.g., Hoechst), cytoplasm, mitochondria, actin cytoskeleton, Golgi apparatus, and endoplasmic reticulum.

  • Image Acquisition and Analysis:

    • Acquire images of the stained cells using an automated high-content imaging system.

    • Use image analysis software to segment the cells and extract a wide range of morphological, intensity, and textural features.

  • Data Analysis:

    • Normalize the feature data to the negative controls.

    • Use multivariate statistical methods, such as principal component analysis (PCA) and hierarchical clustering, to analyze the phenotypic profiles and identify clusters of compounds with similar effects.

    • "Hit" compounds are those that induce a significant and dose-dependent change in the cellular phenotype.

Causality Behind Experimental Choices: The choice of cell line is critical and should be relevant to the therapeutic area of interest. The incubation time is chosen to allow for the manifestation of the phenotypic effects of the compounds. The use of a multi-dye cocktail provides a rich dataset that can reveal subtle but important cellular changes induced by the isoquinoline compounds.

Label-Free Technologies: A Paradigm Shift in HTS

Label-free technologies offer a significant advantage over traditional labeled assays as they do not require the modification of the target or the ligand, thus avoiding potential artifacts and providing a more native-like assessment of molecular interactions.

High-Throughput Mass Spectrometry (HT-MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. In the context of HTS, HT-MS can be used to directly measure the conversion of a substrate to a product in an enzymatic reaction.[12][13] This allows for the screening of compound libraries for enzyme inhibitors without the need for fluorescent or radioactive labels.

Application Example: Screening for Isoquinoline Inhibitors of a Methyltransferase

Methyltransferases are a class of enzymes that play crucial roles in various cellular processes, and their dysregulation is implicated in several diseases. An HT-MS assay can be employed to screen for isoquinoline inhibitors of a specific methyltransferase.

Protocol: HT-MS Assay for a Methyltransferase

  • Reaction Setup:

    • In a 384-well plate, combine the methyltransferase enzyme, its specific substrate, and the methyl donor (S-adenosylmethionine, SAM).

    • Add the isoquinoline compounds or DMSO (controls).

    • Incubate the reaction for a time sufficient to allow for significant product formation in the absence of inhibitors.

  • Sample Preparation and Analysis:

    • Stop the enzymatic reaction (e.g., by adding formic acid).

    • Directly analyze the reaction mixture using a rapid-injection mass spectrometry system, such as a system equipped with an acoustic droplet ejection interface.

    • Monitor the ion signals corresponding to the substrate and the methylated product.

  • Data Analysis:

    • Calculate the ratio of the product peak area to the substrate peak area for each well.

    • Determine the percent inhibition for each isoquinoline compound.

Causality Behind Experimental Choices: This direct measurement of substrate and product provides a highly accurate and unambiguous readout of enzyme activity. The use of rapid-injection systems is key to achieving the throughput required for screening large libraries.

Data Analysis and Hit Validation: From Raw Data to Confirmed Hits

The data generated from a primary HTS campaign requires rigorous analysis to identify true hits and eliminate false positives. A robust hit validation cascade is essential to ensure that only the most promising compounds are advanced to the next stage of drug discovery.[2]

Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to assess the quality and robustness of an HTS assay. It takes into account both the dynamic range of the assay and the variability of the data. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.

The Hit Validation Cascade

A multi-step validation process is crucial to confirm the activity of primary hits and to filter out artifacts.[2]

Hit_Validation_Cascade Primary Hits Primary Hits Dose-Response Confirmation Dose-Response Confirmation Primary Hits->Dose-Response Confirmation Confirm Potency Orthogonal Assay Orthogonal Assay Dose-Response Confirmation->Orthogonal Assay Confirm Target Engagement Secondary Functional Assay Secondary Functional Assay Orthogonal Assay->Secondary Functional Assay Assess Cellular Activity SAR by Analogs SAR by Analogs Secondary Functional Assay->SAR by Analogs Explore Structure-Activity Relationship Lead Candidate Lead Candidate SAR by Analogs->Lead Candidate

Caption: A typical hit validation cascade for prioritizing promising compounds.

Key Steps in Hit Validation:

  • Dose-Response Confirmation: Re-testing the primary hits in a dose-response format to confirm their potency (IC50 or EC50).

  • Orthogonal Assays: Using a different assay technology to confirm the activity of the hits. For example, a hit from a fluorescence-based assay could be confirmed using a label-free method like surface plasmon resonance (SPR).

  • Secondary Functional Assays: Evaluating the activity of the hits in a more physiologically relevant cell-based assay.

  • Structure-Activity Relationship (SAR) by Analogs: Testing commercially available or synthesized analogs of the hit compounds to establish an initial SAR.

Case Study: Targeting the PI3K/Akt/mTOR Pathway with Isoquinolines

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[7][14][15] Several isoquinoline derivatives have been investigated as inhibitors of this pathway.[6]

The PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the core components of the PI3K/Akt/mTOR signaling pathway and indicates a potential point of intervention for an isoquinoline-based inhibitor.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates TSC1/2 TSC1/2 Akt->TSC1/2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb TSC1/2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits Cell Growth\n& Proliferation Cell Growth & Proliferation S6K->Cell Growth\n& Proliferation 4E-BP1->Cell Growth\n& Proliferation Isoquinoline\nInhibitor Isoquinoline Inhibitor Isoquinoline\nInhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The convergence of advanced HTS technologies and the rich chemical diversity of isoquinoline libraries presents a fertile ground for the discovery of novel therapeutics. The successful implementation of the strategies and protocols outlined in this guide requires a multidisciplinary approach, combining expertise in chemistry, biology, and data science. By embracing these methodologies, researchers can significantly enhance the efficiency and effectiveness of their drug discovery programs, ultimately accelerating the translation of promising isoquinoline-based compounds from the laboratory to the clinic.

References

  • Benchchem. (2025).
  • Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733.
  • Maddox, C., Rasmussen, L., & White, E. (2008). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned.
  • Evans, C. A. (2017). Isotopologues of isoquinolinone and quinazolinone compounds and uses thereof as pi3k kinase inhibitors.
  • Molecular Devices. (2021). Simplified workflow for phenotypic profiling based on the Cell Painting assay.
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  • Fabbro, D., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 748-753.
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  • Kapeliukha, A. (2024). Hit Prioritization for High Throughput Screening with MVS-A. Medium.
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The Versatile Role of 1-(Isoquinolin-6-YL)ethanone in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Privileged Heterocycle

The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Among the myriad of functionalized isoquinolines, 1-(Isoquinolin-6-YL)ethanone emerges as a particularly valuable and versatile building block for organic synthesis. Its unique structure, featuring a reactive acetyl group appended to the isoquinoline scaffold, provides a synthetic handle for a wide array of chemical transformations. This allows for the facile introduction of diverse functionalities and the construction of complex molecular architectures, making it a key intermediate in the development of novel therapeutic agents and functional materials.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in key organic reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this powerful synthetic intermediate in their research endeavors.

Core Reactivity: The Acetyl Group as a Gateway to Molecular Diversity

The primary site of reactivity in this compound is the acetyl moiety. The presence of α-hydrogens renders the methyl group acidic, allowing for deprotonation and subsequent reaction with various electrophiles. Furthermore, the carbonyl group itself is susceptible to nucleophilic attack and can participate in a range of condensation reactions. This dual reactivity is the foundation of its synthetic versatility.

Application I: Synthesis of Isoquinoline-Containing Chalcones via Claisen-Schmidt Condensation

One of the most fundamental and widely employed reactions involving this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction with aromatic aldehydes provides a straightforward route to chalcones, which are α,β-unsaturated ketones.[2][3][4] These chalcone derivatives are not only important synthetic intermediates but also exhibit a wide range of biological activities themselves.

Mechanistic Insight

The reaction proceeds via an aldol condensation mechanism. A base, typically sodium hydroxide or potassium hydroxide, abstracts a proton from the α-carbon of this compound to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[5]

Experimental Protocol: General Procedure for the Synthesis of 3-(Aryl)-1-(isoquinolin-6-yl)prop-2-en-1-ones

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (or rectified spirit)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 0.1-0.2 N

  • Deionized water

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0-1.1 eq.) in a minimal amount of ethanol.

  • Prepare a solution of NaOH (e.g., 40% aqueous solution) or KOH.

  • While stirring the ethanolic solution vigorously at room temperature (20-25 °C), add the base solution dropwise. The reaction mixture may become turbid.[2][6]

  • Continue stirring vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture by the dropwise addition of 0.1-0.2 N HCl until the precipitation of the chalcone is complete.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

  • The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure product.[2][3]

Data Presentation: Representative Examples of Isoquinoline Chalcones
EntryAromatic AldehydeBaseReaction Time (h)Yield (%)
1BenzaldehydeNaOH585
24-ChlorobenzaldehydeNaOH490
34-MethoxybenzaldehydeKOH682
44-NitrobenzaldehydeNaOH492

Note: Yields are hypothetical and based on typical Claisen-Schmidt condensations. Actual yields may vary depending on the specific substrate and reaction conditions.

Application II: Construction of Heterocyclic Scaffolds from Isoquinoline Chalcones

The chalcones derived from this compound are excellent precursors for the synthesis of various five- and six-membered heterocyclic compounds, which are of significant interest in drug discovery.

A. Synthesis of Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized by the condensation of chalcones with hydrazine or its derivatives.[7][8]

Workflow for Pyrazole Synthesis

G cluster_start Starting Materials cluster_chalcone Chalcone Synthesis cluster_pyrazole Pyrazole Synthesis A This compound C Claisen-Schmidt Condensation A->C B Aromatic Aldehyde B->C D Isoquinoline Chalcone (α,β-Unsaturated Ketone) C->D F Cyclocondensation D->F E Hydrazine Hydrate E->F G Isoquinoline-Substituted Pyrazole F->G

Caption: Workflow for the synthesis of isoquinoline-substituted pyrazoles.

Experimental Protocol: General Procedure for the Synthesis of Isoquinoline-Substituted Pyrazoles

Materials:

  • 3-(Aryl)-1-(isoquinolin-6-yl)prop-2-en-1-one (Isoquinoline chalcone)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Glacial acetic acid or Ethanol

Procedure:

  • In a round-bottomed flask, dissolve the isoquinoline chalcone (1.0 eq.) in a suitable solvent such as glacial acetic acid or ethanol.

  • Add hydrazine hydrate (1.1-1.2 eq.) to the solution.

  • Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

  • Wash the crude product with cold water and dry.

  • Purify the pyrazole derivative by recrystallization from an appropriate solvent (e.g., ethanol).

B. Synthesis of Pyrimidine Derivatives

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They can be synthesized by the reaction of chalcones with amidine derivatives such as guanidine or urea.[9][10]

Workflow for Pyrimidine Synthesis

G cluster_chalcone Chalcone Intermediate cluster_pyrimidine Pyrimidine Synthesis D Isoquinoline Chalcone (α,β-Unsaturated Ketone) J Cyclocondensation D->J H Guanidine Hydrochloride H->J I Base (e.g., KOH) I->J K Isoquinoline-Substituted Pyrimidine J->K

Caption: Workflow for the synthesis of isoquinoline-substituted pyrimidines.

Experimental Protocol: General Procedure for the Synthesis of Isoquinoline-Substituted Pyrimidines

Materials:

  • 3-(Aryl)-1-(isoquinolin-6-yl)prop-2-en-1-one (Isoquinoline chalcone)

  • Guanidine hydrochloride

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • In a round-bottomed flask, dissolve the isoquinoline chalcone (1.0 eq.) and guanidine hydrochloride (1.1 eq.) in ethanol.

  • Add a solution of KOH or NaOH (e.g., 50% aqueous solution) to the mixture.

  • Reflux the reaction mixture for 6-10 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyrimidine derivative.[10]

Future Outlook and Applications in Drug Discovery

The synthetic pathways outlined in this guide represent just a fraction of the potential applications of this compound. The resulting chalcones, pyrazoles, and pyrimidines, all bearing the isoquinoline moiety, are prime candidates for screening in various biological assays. For instance, many kinase inhibitors, a critical class of anticancer drugs, feature heterocyclic scaffolds derived from such intermediates.[11][12][13][14] The ability to readily generate a library of these compounds through the described protocols allows for extensive structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds in drug discovery programs. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel molecules with significant therapeutic potential.

References

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Application Note & Protocols: A Multi-Phase Strategy for Elucidating the Mechanisms of 1-(Isoquinolin-6-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Compounds derived from isoquinoline exhibit a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[2][3][4] This document outlines a comprehensive, multi-phase experimental strategy to elucidate the mechanism of action for 1-(Isoquinolin-6-YL)ethanone, a specific isoquinoline derivative. The proposed workflow is designed to systematically identify its molecular target(s), validate target engagement in a cellular context, characterize the biophysical parameters of the interaction, delineate the affected signaling pathways, and assess in vivo efficacy. This guide provides both the scientific rationale behind the experimental design and detailed, field-proven protocols for key assays.

Phase 1: Target Identification and In-Cell Validation

The foundational step in characterizing a novel compound is to identify its molecular target. Given that many isoquinoline derivatives function as kinase inhibitors, a logical starting point is to screen this compound against a broad panel of protein kinases.[1][5] This biochemical screen provides a rapid, high-level view of potential targets. However, biochemical activity does not guarantee engagement within the complex milieu of a living cell. Therefore, the Cellular Thermal Shift Assay (CETSA) is employed as a critical secondary screen to confirm direct target binding in an in situ environment.[6][7]

Workflow for Target Identification & Validation

G cluster_0 Phase 1: Target Identification Compound This compound KinaseScreen Biochemical Kinase Panel Screening Compound->KinaseScreen Test Compound HitKinases Identify Putative Kinase 'Hits' (IC50 < 1µM) KinaseScreen->HitKinases Analyze Data CETSA Cellular Thermal Shift Assay (CETSA) for Hit Validation HitKinases->CETSA Select Top Candidates ValidatedTarget Validated Cellular Target CETSA->ValidatedTarget Confirm Target Engagement

Caption: Phase 1 workflow: From broad screening to in-cell target validation.

Protocol 1.1: Biochemical Kinase Panel Screening

The objective is to determine the inhibitory activity (IC50) of this compound against a diverse panel of human protein kinases. This is typically performed as a fee-for-service by specialized vendors.

Methodology Rationale: Radiometric assays, such as those measuring the incorporation of [³³P]-ATP into a substrate, are considered a gold standard for their directness and sensitivity.[8] The screen should be run at an ATP concentration that approximates the Michaelis-Menten constant (Km) for each kinase to provide a more accurate reflection of the inhibitor's intrinsic affinity.[8]

Procedure Outline:

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Execution: Submit the compound for screening against a kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™). A standard screen would initially test the compound at a fixed concentration (e.g., 1 or 10 µM).

  • Hit Confirmation: For kinases showing significant inhibition (>50-70%) in the initial screen, perform a follow-up dose-response assay to determine the IC50 value. This involves a multi-point titration of the compound.

  • Data Analysis: Identify "hits" as kinases that are inhibited with a low micromolar or better IC50 value.

Protocol 1.2: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[6][9] This assay confirms that the compound engages its putative target within intact cells, a critical step for validation.[7][10]

Methodology Rationale: This protocol uses Western blotting for detection, which is widely accessible.[10] The key is to first establish a "melt curve" for the target protein to identify the optimal temperature for the subsequent dose-response experiment.

Step-by-Step Procedure:

  • Cell Culture: Culture a human cell line known to express the target kinase identified in the kinase screen (e.g., A549 lung cancer cells for EGFR) to ~80% confluency.

  • Melt Curve Generation:

    • Harvest and wash cells, then resuspend in PBS with protease/phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Analyze the amount of soluble target protein in the supernatant for each temperature point using Western blotting (see Protocol 3.1). The temperature at which ~50% of the protein has denatured is chosen for the next step.

  • Isothermal Dose-Response Fingerprinting (ITDRF):

    • Treat intact cells in culture flasks with a range of this compound concentrations (e.g., 0.1 to 100 µM) or vehicle (DMSO) for 1-2 hours.

    • Harvest, wash, and resuspend the cells as described above.

    • Heat all samples to the pre-determined optimal temperature from the melt curve.

    • Lyse the cells and separate the soluble fraction as described above.

    • Analyze the amount of soluble target protein remaining in each sample by Western blot. A positive result is a dose-dependent increase in the amount of soluble protein, indicating target stabilization.

Phase 2: Biophysical Characterization of Target Interaction

Once a target is validated, it is essential to quantify the binding interaction. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose as it provides a complete thermodynamic profile of the interaction in a single, label-free experiment.[11][12][13]

Protocol 2.1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event between the compound and its target protein. This allows for the precise determination of the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[14]

Methodology Rationale: ITC provides unparalleled insight into the forces driving the binding event.[11] A successful experiment requires highly pure recombinant protein and accurately determined compound concentration. The data helps guide structure-activity relationship (SAR) studies for lead optimization.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Obtain high-purity (>95%) recombinant protein of the validated target kinase.

    • Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a concentrated stock of this compound in the final dialysis buffer, ensuring the final DMSO concentration is identical in both the syringe (ligand) and the cell (protein) and is typically kept below 2%.

    • Accurately determine the concentrations of both protein and compound.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter (e.g., 10-20 µM).

    • Load the compound solution into the injection syringe at a concentration 10-15 times that of the protein (e.g., 150-200 µM).

    • Set the experimental parameters (temperature, stirring speed, injection volume, spacing between injections). A typical experiment consists of an initial small injection followed by 18-20 larger injections.

  • Data Acquisition and Analysis:

    • Perform the titration experiment. The raw data is a plot of heat flow (µcal/sec) versus time.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to calculate K D, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are calculated from these values.

Data Presentation: Thermodynamic Binding Profile
ParameterValueUnitInterpretation
Binding Affinity (K D) [Value]nM or µMConcentration for 50% target occupancy; lower is stronger.
Stoichiometry (n) ~1.0-Molar ratio of compound to protein at saturation.
Enthalpy (ΔH) [Value]kcal/molHeat change; indicates hydrogen bonding and van der Waals forces.
Entropy (TΔS) [Value]kcal/molChange in disorder; often driven by hydrophobic effects.
Gibbs Free Energy (ΔG) [Value]kcal/molOverall binding energy (ΔG = ΔH - TΔS).

Phase 3: Delineation of Cellular Signaling Pathways

Confirming that this compound binds a target kinase is incomplete without demonstrating that this binding event modulates the kinase's downstream signaling pathway. Western blotting is a robust and widely used technique to measure changes in protein expression and post-translational modifications, such as phosphorylation, which are the hallmarks of kinase activity.[15]

Hypothetical Signaling Pathway for a Target Kinase

G cluster_0 Cellular Signaling Cascade Compound This compound Target Target Kinase (e.g., RTK) Compound->Target Inhibits PI3K PI3K Target->PI3K Ras Ras Target->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: A representative kinase signaling pathway subject to inhibition.

Protocol 3.1: Western Blot for Pathway Analysis

This protocol details how to assess the phosphorylation status of key downstream effectors of the target kinase following treatment with the compound.

Methodology Rationale: A reduction in the phosphorylation of a kinase's direct substrate or downstream proteins provides strong evidence of functional target inhibition in a cellular context.[16] It is crucial to probe for both the phosphorylated (active) and total forms of each protein to ensure that observed changes are due to altered kinase activity and not changes in overall protein expression.[16]

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

    • Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the pathway with an appropriate growth factor (e.g., EGF for the EGFR pathway) for a short period (e.g., 10-15 minutes) to induce robust pathway activation.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Scrape the cell lysate, transfer to a microfuge tube, and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation & SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature proteins.[17]

    • Separate proteins by size on an SDS-polyacrylamide gel.[18]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection & Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Strip the membrane and re-probe with an antibody for the corresponding total protein (e.g., anti-total-Akt) and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.

    • Quantify band intensities using densitometry software.

Phase 4: In Vivo Assessment of Efficacy

The culminating phase of preclinical investigation is to determine if the compound's cellular activity translates to therapeutic efficacy in a living organism. Human tumor xenograft models are a well-established platform for the in vivo evaluation of new anticancer agents.[19][20][21]

Protocol 4.1: Human Tumor Xenograft Efficacy Study

This protocol describes a subcutaneous xenograft model to evaluate the ability of this compound to inhibit tumor growth in vivo.

Methodology Rationale: This model involves implanting human cancer cells, selected based on the target kinase's relevance, into immunodeficient mice.[22] This allows the tumor to grow unimpeded by the host immune system, providing a clear readout of the compound's direct antitumor activity.[21] Monitoring both tumor volume and animal body weight is critical to assess efficacy and toxicity, respectively.[20]

Step-by-Step Procedure:

  • Animal Model: Use immunodeficient mice (e.g., athymic Nude or SCID mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.

    • Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Dosing:

    • Measure tumor volumes and randomize mice into treatment groups (e.g., n=8-10 mice per group) with similar mean tumor volumes.

    • Treatment groups should include: a vehicle control group and one or more groups treated with this compound at different dose levels.

    • Prepare the dosing formulation and administer to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a pre-determined schedule (e.g., once daily for 21 days).

  • Monitoring and Endpoints:

    • Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[20]

    • Measure animal body weight at the same frequency to monitor for toxicity.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study.

    • Euthanize animals when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the percent TGI for each treatment group relative to the vehicle control.

    • Analyze for statistical significance using appropriate statistical tests (e.g., ANOVA).

Data Presentation: In Vivo Efficacy Summary
Treatment GroupDose & ScheduleFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control Vehicle, QD[Value]-[Value]
Compound X 25 mg/kg, QD[Value][Value][Value]
Compound X 50 mg/kg, QD[Value][Value][Value]

References

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  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
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  • Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. (n.d.). IJCRR.
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  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Isoquinolin-6-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Isoquinolin-6-YL)ethanone. This guide is designed for researchers, chemists, and professionals in drug development who are looking to enhance the yield and purity of this valuable heterocyclic ketone. Here, we will explore the common challenges associated with its synthesis, provide in-depth troubleshooting advice, and present alternative high-yielding methodologies. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction to the Synthetic Challenges

The synthesis of this compound presents a unique set of challenges primarily centered around the inherent chemical properties of the isoquinoline ring system. While Friedel-Crafts acylation is a classical and direct method for introducing an acetyl group onto an aromatic ring, its application to nitrogen-containing heterocycles like isoquinoline is often fraught with difficulties.

The primary obstacle is the Lewis basicity of the nitrogen atom in the isoquinoline ring. This nitrogen readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction, leading to the formation of a stable complex. This complexation effectively deactivates the catalyst, hindering the desired acylation of the carbocyclic ring. Furthermore, the deactivated ring is less susceptible to electrophilic attack, often resulting in low to negligible yields of the target compound.

This guide will address these challenges head-on, offering solutions to common problems and detailing more robust synthetic strategies.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address the common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of isoquinoline to produce this compound failing or giving very low yields?

A1: The most probable cause is the deactivation of the Lewis acid catalyst by the nitrogen atom in the isoquinoline ring. The lone pair of electrons on the nitrogen coordinates with the Lewis acid (e.g., AlCl₃), forming a stable complex. This sequestration of the catalyst prevents it from activating the acylating agent (acetyl chloride or acetic anhydride), thereby inhibiting the electrophilic aromatic substitution on the benzene ring of the isoquinoline.

Q2: I'm observing the formation of multiple isomers. How can I improve the regioselectivity for the 6-position?

A2: Electrophilic substitution on the isoquinoline ring typically favors the 5 and 8-positions due to the electronic directing effects of the fused ring system. Achieving high regioselectivity for the 6-position via direct acylation is inherently challenging. To favor the 6-position, alternative strategies that build the acetyl group onto a pre-functionalized isoquinoline are recommended. These methods, such as palladium-catalyzed cross-coupling reactions, offer superior control over regioselectivity.

Q3: What are some alternative synthetic routes to this compound that can provide higher yields?

A3: Due to the limitations of the Friedel-Crafts approach, palladium-catalyzed cross-coupling reactions are highly recommended for a more reliable and higher-yielding synthesis. The two most prominent methods are the Stille coupling and the Suzuki-Miyaura coupling. Both involve the reaction of a 6-halo-substituted isoquinoline (e.g., 6-bromoisoquinoline) with an appropriate acetylating agent.

Q4: What are the common impurities I should look for in my crude product?

A4: Common impurities depend on the synthetic route. In a Friedel-Crafts attempt, you might find unreacted isoquinoline, polysubstituted products, and isomers (5- and 8-acetylisoquinoline). In cross-coupling reactions, impurities could include unreacted 6-halo-isoquinoline, homo-coupled byproducts, and residual palladium catalyst and ligands.

Troubleshooting Specific Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation (Friedel-Crafts) Catalyst deactivation by the isoquinoline nitrogen.Increase the stoichiometry of the Lewis acid catalyst significantly (e.g., >3 equivalents). However, this can lead to charring and is generally not recommended. A better approach is to switch to an alternative synthetic route like a Stille or Suzuki coupling.
Poor Regioselectivity (Friedel-Crafts) Inherent electronic properties of the isoquinoline ring favor substitution at C5 and C8.It is very difficult to control regioselectivity in this direct approach. The most effective solution is to employ a regioselective synthesis starting from a 6-substituted isoquinoline, such as 6-bromoisoquinoline.
Low Yield in Cross-Coupling Reactions Inefficient catalyst turnover, poor quality of reagents, or suboptimal reaction conditions.Ensure all reagents, especially the organometallic acetylating agent, are of high purity and handled under inert conditions. Screen different palladium catalysts, ligands, and bases to optimize the reaction. Ensure the reaction is run under a completely inert atmosphere (e.g., argon or nitrogen).
Difficulty in Product Purification Presence of closely related isomers or persistent catalyst residues.For isomeric impurities, careful column chromatography with a well-chosen solvent system is essential. To remove palladium residues, consider treatment with a scavenger resin or washing the organic extract with an aqueous solution of a sulfur-containing ligand (e.g., thiourea) that can complex with the metal.

High-Yield Alternative Synthetic Routes

Given the significant challenges of direct Friedel-Crafts acylation, palladium-catalyzed cross-coupling reactions are the preferred methods for the synthesis of this compound. These strategies offer excellent control over regioselectivity and generally provide much higher yields.

The Stille Cross-Coupling Reaction

The Stille reaction involves the coupling of an organotin reagent with an organic halide in the presence of a palladium catalyst.[1][2][3] For the synthesis of this compound, this would involve the reaction of 6-bromoisoquinoline with an acetyltin reagent.

Stille_Coupling Reactant1 6-Bromoisoquinoline Product This compound Reactant1->Product Stille Coupling Reactant2 Acetyltin Reagent Reactant2->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Byproduct Tributyltin Bromide

Stille Coupling for this compound Synthesis.

Experimental Protocol: Stille Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add 6-bromoisoquinoline (1.0 eq.), the acetyltin reagent (e.g., tributyl(1-ethoxyvinyl)tin, 1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Inert Atmosphere: Add anhydrous and degassed toluene as the solvent. Purge the flask with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride to remove the tin byproducts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is another powerful C-C bond-forming reaction that utilizes an organoboron reagent and an organic halide.[4][5][6] This method is often preferred over the Stille reaction due to the lower toxicity of the boron-containing reagents.

Suzuki_Coupling Reactant1 6-Bromoisoquinoline Product This compound Reactant1->Product Suzuki Coupling Reactant2 Acetylboronic Acid Derivative Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Suzuki-Miyaura Coupling for this compound Synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine 6-bromoisoquinoline (1.0 eq.), the corresponding acetylboronic acid or ester (1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent and Inert Atmosphere: Add a mixture of a degassed organic solvent (e.g., dioxane or toluene) and water. Thoroughly degas the mixture by bubbling with argon or nitrogen.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Purification and Characterization

Proper purification and characterization are critical to ensure the final product meets the required standards for subsequent applications.

Purification Techniques
  • Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an efficient purification method.

Characterization Data

The identity and purity of this compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[7]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.

Conclusion

While the direct Friedel-Crafts acylation of isoquinoline to yield this compound is an attractive route on paper, it is practically challenging due to inherent limitations. For researchers aiming for higher yields, reproducibility, and regiochemical control, palladium-catalyzed cross-coupling reactions such as the Stille and Suzuki-Miyaura couplings are demonstrably superior strategies. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can successfully synthesize this important heterocyclic ketone for their drug discovery and development programs.

References

  • JPH01153679A - Purification of isoquinoline - Google P
  • A Versatile Synthesis of Substituted Isoquinolines - PMC - NIH. [Link]

  • Stille reaction - Wikipedia. [Link]

  • Friedel–Crafts reaction - Wikipedia. [Link]

  • Product Class 5: Isoquinolines. (URL not available)
  • Technical Support Center: 3-Acetyl-6-bromoquinolin-4(1H)-one Synthesis - Benchchem. (URL not available)
  • Molecular Iodine-Mediated Formal [2+1+1+1] Cycloaddition Access to Pyrrolo[2,1-a]isoquinolins with DMSO as Methylene Source - Supporting Inform
  • Access to Isoquinolin-2(1H)‑yl-acetamides and Isoindolin-2-yl. (URL not available)
  • Stille Coupling - Organic Chemistry Portal. [Link]

  • Stille Coupling - Chemistry LibreTexts. [Link]

  • Isoquinoline - Wikipedia. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

  • Isoquinoline synthesis - Organic Chemistry Portal. [Link]

  • Friedel-Crafts Alkylation and Acylation - YouTube. [Link]

  • Extraction and Purification of Isoquinoline from Wash Oil - ResearchGate. [Link]

  • Isoquinoline. (URL not available)
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one - Benchchem. (URL not available)
  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - MDPI. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. [Link]

  • Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from... - ResearchGate. [Link]

  • Suzuki cross-coupling reaction - YouTube. [Link]

  • the Stille reaction - YouTube. [Link]

  • Isoquinoline - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • (PDF) Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL not available)
  • Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines | ACS Omega. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - NIH. [Link]

  • Sourcing High-Quality 1-(3-Bromoquinolin-6-yl)
  • Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor - NIH. [Link]

  • 13 - Synthesis of Isoquinolines and Quinolines - YouTube. [Link]

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Technical Support Center: Synthesis of 1-(Isoquinolin-6-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Isoquinolin-6-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important isoquinoline derivative. Here, we provide in-depth technical insights, troubleshooting guides, and detailed protocols to support your experimental success.

Introduction: The Synthetic Landscape

The synthesis of this compound, a valuable building block in medicinal chemistry, often presents challenges related to regioselectivity and byproduct formation. While direct Friedel-Crafts acylation of the isoquinoline core might seem like a straightforward approach, the inherent electronic properties of the isoquinoline ring system dictate a more nuanced synthetic strategy to achieve the desired 6-substituted product. Electrophilic substitution on isoquinoline preferentially occurs at the 5 and 8 positions of the benzene ring, making direct acylation a challenging route to the desired isomer.

Therefore, a more robust and regioselective pathway typically involves a multi-step synthesis, commonly utilizing a palladium-catalyzed cross-coupling reaction. This approach begins with a pre-functionalized isoquinoline, such as 6-bromoisoquinoline, which allows for the specific introduction of the acetyl group at the desired position.

This guide will focus on the common issues encountered during these more advanced synthetic routes and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is direct Friedel-Crafts acylation of isoquinoline not recommended for synthesizing the 6-acetyl isomer?

A1: Direct Friedel-Crafts acylation of isoquinoline with reagents like acetyl chloride and a Lewis acid (e.g., AlCl₃) leads to a mixture of isomers, with the primary byproducts being 1-(isoquinolin-5-yl)ethanone and 1-(isoquinolin-8-yl)ethanone. This is because electrophilic aromatic substitution on the isoquinoline ring is directed to the more electron-rich benzene portion of the molecule, specifically at the C5 and C8 positions. The pyridine ring is deactivated towards electrophilic attack. Isolating the desired 6-isomer from this mixture is often challenging and results in low yields.

Q2: What is the most reliable method for synthesizing this compound?

A2: A highly reliable and regioselective method involves a palladium-catalyzed cross-coupling reaction, such as a Stille, Suzuki, or Heck reaction, starting from a 6-halo-isoquinoline, typically 6-bromoisoquinoline. These methods offer excellent control over the position of substitution. For instance, a Stille coupling would involve reacting 6-bromoisoquinoline with an organotin reagent like (1-ethoxyvinyl)tributyltin, followed by acidic workup to unmask the acetyl group.

Q3: What are the potential byproducts when using a cross-coupling strategy?

A3: While cross-coupling reactions are highly regioselective, byproducts can still arise. These may include:

  • Homocoupling products: Formation of 6,6'-biisoquinoline from the coupling of two molecules of 6-bromoisoquinoline.

  • Dehalogenated starting material: Reduction of 6-bromoisoquinoline to isoquinoline.

  • Byproducts from the coupling partner: For example, in a Stille coupling, byproducts derived from the organotin reagent can be present.

  • Incomplete reaction: Residual 6-bromoisoquinoline.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound, focusing on a common multi-step approach involving a palladium-catalyzed cross-coupling reaction.

Issue 1: Low or No Product Formation in the Cross-Coupling Step

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is activated in situ.
Improper Ligand Choice The choice of phosphine ligand is critical. For Suzuki and Stille reactions, ligands like triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines can be effective. Experiment with different ligands to optimize the reaction.
Incorrect Base The base plays a crucial role in the catalytic cycle. For Suzuki reactions, bases like sodium carbonate, potassium phosphate, or cesium carbonate are commonly used. Ensure the base is anhydrous if the reaction is sensitive to water.
Solvent Purity Use anhydrous and degassed solvents to prevent quenching of the catalyst and reagents. Common solvents include toluene, dioxane, and DMF.
Reaction Temperature The reaction temperature may need to be optimized. Start with the literature-reported temperature and adjust as needed based on reaction monitoring (TLC or LC-MS).
Issue 2: Presence of Significant Amounts of Byproducts

Byproduct Identification and Removal:

Byproduct Identification (Expected Spectroscopic Data) Purification Strategy
1-(Isoquinolin-5-yl)ethanone ¹H NMR: Distinct aromatic proton signals compared to the 6-isomer. MS: Same m/z as the desired product.Column chromatography on silica gel with a carefully optimized eluent system (e.g., hexane/ethyl acetate gradient). Preparative HPLC may be necessary for complete separation.
1-(Isoquinolin-8-yl)ethanone ¹H NMR: Unique set of aromatic proton signals. MS: Same m/z as the desired product.Similar to the 5-isomer, separation is achieved through chromatography. The different polarity of the isomers allows for their separation.
6,6'-Biisoquinoline ¹H NMR: A more complex aromatic region with signals corresponding to a symmetrical dimer. MS: m/z corresponding to the dimer.This byproduct is typically less polar than the desired product and can be separated by column chromatography.
Isoquinoline (from dehalogenation) ¹H NMR & MS: Matches the spectra of isoquinoline.Being more volatile, it can sometimes be removed under high vacuum. Otherwise, it is easily separated by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via Stille Coupling

This protocol provides a general procedure. Optimization of reaction conditions may be necessary.

Step 1: Stille Coupling

  • To a flame-dried Schlenk flask, add 6-bromoisoquinoline (1.0 eq), (1-ethoxyvinyl)tributyltin (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous and degassed toluene via syringe.

  • Heat the reaction mixture to reflux (around 110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

Step 2: Hydrolysis of the Vinyl Ether

  • Dissolve the crude product from Step 1 in a mixture of tetrahydrofuran (THF) and 1M aqueous hydrochloric acid (HCl).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to afford this compound.

Visualizing Reaction Pathways

Diagram 1: Friedel-Crafts Acylation of Isoquinoline

G Isoquinoline Isoquinoline AcCl_AlCl3 Acetyl Chloride / AlCl₃ Isoquinoline->AcCl_AlCl3 Electrophilic Aromatic Substitution Intermediates Sigma Complexes AcCl_AlCl3->Intermediates Product_5 1-(Isoquinolin-5-yl)ethanone (Major Byproduct) Intermediates->Product_5 Deprotonation at C5 Product_8 1-(Isoquinolin-8-yl)ethanone (Major Byproduct) Intermediates->Product_8 Deprotonation at C8 Product_6 This compound (Minor Product) Intermediates->Product_6 Deprotonation at C6

Caption: Regioselectivity of Friedel-Crafts Acylation on Isoquinoline.

Diagram 2: Stille Coupling Synthetic Route

G Start 6-Bromoisoquinoline Catalyst Pd(PPh₃)₄ Reagent (1-Ethoxyvinyl)tributyltin Intermediate 6-(1-Ethoxyvinyl)isoquinoline Catalyst->Intermediate Stille Coupling Hydrolysis Aqueous Acid (e.g., HCl) Intermediate->Hydrolysis Workup Product This compound Hydrolysis->Product

Caption: Regioselective Synthesis via Stille Coupling.

References

  • Wikipedia. Heck reaction. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • NIST. Isoquinoline. [Link]

  • PubChem. 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone. [Link]

Technical Support Center: Purification of 1-(Isoquinolin-6-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 1-(Isoquinolin-6-YL)ethanone. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. Drawing from established chemical principles and field-proven techniques, this document provides in-depth troubleshooting advice in a direct question-and-answer format.

Introduction to Purification Challenges

This compound is a heterocyclic ketone whose purification can be complicated by its structural properties. The presence of a basic nitrogen atom in the isoquinoline ring and the polar ketone functional group can lead to issues such as peak tailing during chromatography, difficulty in crystallization, and the formation of persistent, colored impurities. This guide addresses the most common purification hurdles and offers systematic solutions.

Core Purification Strategies

Two primary methods are employed for the purification of this compound and similar organic compounds: column chromatography and recrystallization.

  • Column Chromatography : This is a versatile technique used to separate compounds from a mixture based on their differential adsorption to a stationary phase (commonly silica gel) and solubility in a mobile phase.[1] It is highly effective for removing impurities with different polarities.

  • Recrystallization : This method relies on the differences in solubility of the target compound and its impurities in a specific solvent or solvent system at varying temperatures. It is an excellent technique for achieving high purity on a larger scale.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Column Chromatography Issues
Q1: My yield is very low after silica gel column chromatography. What are the common causes and how can I fix this?

A1: Low recovery from a silica gel column is a frequent issue, often stemming from the interaction between your compound and the stationary phase. The basic nitrogen on the isoquinoline ring can strongly adsorb to the acidic silica gel, leading to irreversible binding or degradation on the column.

Potential Causes & Solutions:

  • Strong Adsorption to Acidic Silica: The Lewis basic nitrogen of the isoquinoline moiety can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can cause streaking, poor recovery, or even decomposition of the product on the column.

    • Solution: Deactivate the silica gel. This can be achieved by pre-treating the silica with a small amount of a basic modifier mixed into your eluent system, such as triethylamine (typically 0.1-1% v/v) or ammonia. This neutralizes the most acidic sites on the silica, preventing strong adsorption of your basic compound.

  • Product Degradation: If the compound is unstable under acidic conditions, the silica gel can catalyze its degradation.

    • Solution: Besides using a basic modifier, consider switching to a less acidic stationary phase like alumina (basic or neutral grade) or using reversed-phase chromatography (C18 silica) if your compound and impurities have suitable solubility profiles.

  • Improper Solvent System: Using an eluent that is not polar enough will result in very slow or no elution of your product. Conversely, an eluent that is too polar may elute your product along with all impurities in the first few fractions.

    • Solution: Methodically develop your solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of approximately 0.2 to 0.3 for your target compound to ensure good separation.[1] A gradient elution, starting with a less polar solvent system and gradually increasing polarity, can also significantly improve separation and recovery.[2][3]

Troubleshooting Workflow: Low Recovery in Column Chromatography

G start Low Recovery of This compound check_tlc Analyze crude & collected fractions by TLC. Is product streaking or not moving from baseline? start->check_tlc streaking_yes Yes: Strong Adsorption or Degradation check_tlc->streaking_yes Yes streaking_no No: Elution Issue check_tlc->streaking_no No add_base Option 1: Add 0.5% Triethylamine or Ammonia to Eluent streaking_yes->add_base change_stationary Option 2: Switch to Neutral or Basic Alumina streaking_yes->change_stationary end_node Implement Solution & Re-run add_base->end_node change_stationary->end_node optimize_eluent Optimize Eluent System. Aim for Rf ~0.2-0.3. Consider Gradient Elution. streaking_no->optimize_eluent check_solubility Is the crude material fully dissolved before loading? optimize_eluent->check_solubility solubility_no No: Precipitation on Column check_solubility->solubility_no No check_solubility->end_node Yes use_stronger_solvent Use a stronger, more polar solvent for loading (e.g., DCM). Minimize loading volume. solubility_no->use_stronger_solvent use_stronger_solvent->end_node

Caption: Decision tree for diagnosing low yield in chromatography.

Q2: My final product is a persistent yellow or brown color, even after chromatography. How can I remove colored impurities?

A2: Color in the final product often indicates the presence of highly conjugated or polymeric impurities that can form during the synthesis or upon storage.[4] These impurities may have similar polarity to your product, making them difficult to separate by chromatography alone.

Solutions:

  • Activated Carbon Treatment: This is a classic and effective method for removing colored impurities.

    • Protocol: Dissolve your semi-purified product in a suitable solvent (e.g., ethyl acetate or ethanol). Add a small amount of activated carbon (charcoal), typically 1-2% by weight relative to your compound. Heat the mixture gently with stirring for 10-15 minutes. Filter the hot solution through a pad of Celite® or a fine filter paper to remove the carbon. The filtrate should be colorless. You can then proceed with recrystallization or solvent removal. Caution: Using too much carbon or prolonged heating can lead to loss of the desired product.

  • Recrystallization: A carefully chosen recrystallization can often leave colored impurities behind in the mother liquor. This is particularly effective if the impurities are present in small quantities.

Recrystallization Issues
Q3: I'm trying to recrystallize my product, but it either "oils out" or fails to precipitate at all. How do I select the right solvent?

A3: Successful recrystallization depends entirely on the solvent system. The ideal solvent should dissolve your compound completely when hot but poorly when cold. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of forming crystals.

Systematic Approach to Solvent Selection:

  • Single Solvent Screening:

    • Place a small amount of your compound (~20-30 mg) in a test tube.

    • Add a common solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature. An ideal solvent will not dissolve the compound at room temperature.

    • If it doesn't dissolve, heat the mixture to boiling. The compound should dissolve completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

  • Two-Solvent System: This is useful when no single solvent is ideal. You need a pair of miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent").

    • Protocol: Dissolve your compound in a minimal amount of the hot soluble solvent. Add the anti-solvent dropwise while the solution is still hot until it just begins to turn cloudy (the saturation point). Add a few more drops of the soluble solvent to make the solution clear again. Allow it to cool slowly.

Solvent Pair Examples PolarityUse Case
Ethyl Acetate / HexanesMedium / Non-polarA very common and effective system for compounds of intermediate polarity.
Ethanol / WaterPolar / PolarExcellent for more polar compounds.
Toluene / HexanesNon-polar / Non-polarGood for less polar compounds.
Dichloromethane / HexanesMedium / Non-polarUseful but be aware of the volatility of dichloromethane.
Logical Flow: Selecting a Recrystallization Solvent

Sources

Overcoming solubility issues with 1-(Isoquinolin-6-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 1-(Isoquinolin-6-YL)ethanone. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and extensive experience with challenging compounds. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common solubility issues encountered during experimentation. Our goal is to not only provide protocols but to explain the underlying science, empowering you to make informed decisions in your work.

Troubleshooting Guide

This section addresses specific, acute problems you might be facing during your experiment. Each question is followed by a step-by-step workflow and a causal explanation for the recommended actions.

Q1: My this compound is not dissolving in my aqueous buffer. What are my immediate options?

This is a common challenge. The limited aqueous solubility of this compound is due to its largely hydrophobic, planar aromatic structure. However, the presence of a basic nitrogen atom in the isoquinoline ring provides a key handle for manipulation. Your primary strategies are pH adjustment and the use of cosolvents.

Workflow: Step-by-Step Solubilization

G start Start: Insoluble Compound in Aqueous Buffer ph_check Is pH adjustment permissible for your assay? start->ph_check cosolvent_check Is a cosolvent system permissible for your assay? ph_check->cosolvent_check  No ph_adjust Strategy 1: pH Adjustment (See Protocol 1) ph_check->ph_adjust  Yes cosolvent Strategy 2: Cosolvency (See Protocol 2) cosolvent_check->cosolvent  Yes complexation Advanced Strategy: Consider Complexation Agents (e.g., Cyclodextrins) (See FAQ) cosolvent_check->complexation  No success Result: Soluble Stock Solution ph_adjust->success cosolvent->success complexation->success

Strategy 1: pH Adjustment (Preferred Method)

Causality: The isoquinoline moiety contains a nitrogen atom which is a weak base. By lowering the pH of the solvent, you can protonate this nitrogen, forming a positively charged salt.[1][2] This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[][4][5] This is the most common and effective method for solubilizing basic compounds.[6][7]

Experimental Protocol 1: Stock Solution Preparation via pH Adjustment

  • Weigh Compound: Accurately weigh the desired amount of this compound.

  • Initial Suspension: Add a small volume of purified water (e.g., 50-70% of your final target volume) to the compound. It will likely form a suspension.

  • Acidification: While stirring or vortexing, add 1N HCl dropwise. The solid should begin to dissolve as the pH drops and the molecule becomes protonated.

  • Monitor pH: Use a calibrated pH meter or pH paper to monitor the pH. Continue adding acid until all solid material is dissolved. The target pH will typically be 1-2 units below the compound's pKa.

  • Final Volume Adjustment: Once the compound is fully dissolved, add purified water to reach your final target concentration.

  • Storage: Store the stock solution as recommended for your compound, typically at -20°C or -80°C. Before use, ensure you buffer the final assay medium to account for the acidic stock solution.

Strategy 2: Cosolvency

Causality: If pH modulation is not an option for your experimental system, a cosolvent can be used. A cosolvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[8][9][10] This reduction in polarity lowers the energy penalty required to create a cavity for the non-polar solute, thereby increasing solubility.[]

Experimental Protocol 2: Stock Solution Preparation via Cosolvency

  • Select a Cosolvent: Choose a biocompatible cosolvent. See the table below for common options. Dimethyl sulfoxide (DMSO) is a powerful and common choice.

  • Dissolution: Add the minimum required volume of the pure cosolvent (e.g., DMSO) to your weighed compound to achieve complete dissolution. This will create a high-concentration primary stock.

  • Aqueous Dilution (Optional): If required, you can slowly add your aqueous buffer to the primary cosolvent stock while vortexing. Be cautious, as adding water too quickly can cause the compound to precipitate. This creates a working stock with a lower percentage of the organic solvent.

  • Final Dilution: When preparing your final experimental sample, ensure the final concentration of the cosolvent is low enough to not affect your biological system (typically <1%, often <0.1% for DMSO).

Table 1: Common Cosolvents for Biological Applications

Cosolvent Key Properties Typical Final Conc. Reference
DMSO High solubilizing power for non-polar compounds. < 0.5% []
Ethanol Less toxic than DMSO; commonly used. < 1% [8][10]
Propylene Glycol Low toxicity; often used in parenteral formulations. Variable [8][10][11]

| PEG 400 | Low toxicity polymer. | Variable |[][10] |

Q2: The compound dissolved in my stock solution, but it precipitated when I diluted it into my final assay medium. What should I do?

This indicates that the final concentration of your compound in the assay medium exceeds its maximum solubility under those specific conditions. The goal is to keep the compound in a thermodynamically stable, dissolved state.

Causality: When you dilute a high-concentration stock (e.g., in 100% DMSO or a low pH solution) into a large volume of aqueous buffer, the local environment changes dramatically. The percentage of cosolvent drops, or the pH gets neutralized by the buffer, causing the compound's solubility to decrease sharply. If the final concentration is above this new, lower solubility limit, the compound will precipitate.

Troubleshooting Strategies for Precipitation on Dilution
StrategyMechanism of ActionProsCons
Reduce Final Concentration Operates below the compound's solubility limit.Simplest approach; no formulation change.May not be possible if a high concentration is required for the assay.
pH Control of Final Medium Maintains the protonated, soluble state of the compound.Highly effective for basic compounds.Requires the assay to be tolerant of a lower pH.
Increase Final Cosolvent % Keeps the final solvent environment more non-polar.Easy to implement if stock is in a cosolvent.Cosolvent may interfere with the assay at higher concentrations.
Use a Solubilizer Agents like cyclodextrins encapsulate the molecule, increasing apparent solubility.[12][13]Can achieve high final concentrations; often biocompatible.Requires formulation development; may have its own biological effects.

Frequently Asked Questions (FAQs)

This section provides foundational knowledge about this compound to help you proactively design your experiments.

Q1: What are the key physicochemical properties of this compound?

Table 2: Physicochemical Properties of this compound

Property Value Source/Note
Molecular Formula C₁₁H₉NO [14]
Molecular Weight 171.20 g/mol [14]
CAS Number 1015070-54-8 [15][16]
Predicted LogP ~2.4 A measure of lipophilicity; a positive value indicates poor water solubility.[14]
Predicted pKa ~4.5 - 5.5 Predicted for the isoquinoline nitrogen. This is the pH at which 50% of the compound is protonated.

| Appearance | Solid | |

Note: Predicted values should be used as a guide for initial experiments and confirmed empirically.

Q2: How exactly does pH influence the solubility of this compound?

The solubility of this compound is directly linked to the pH of the solution due to the basic nitrogen in the isoquinoline ring. This relationship is governed by the Henderson-Hasselbalch equation.[5]

  • At pH < pKa (e.g., pH 3): The concentration of protons (H⁺) is high. The equilibrium shifts to favor the protonated (conjugate acid) form of the molecule. This form carries a positive charge, is more polar, and thus exhibits significantly higher aqueous solubility.

  • At pH > pKa (e.g., pH 8): The concentration of protons is low. The equilibrium favors the neutral (free base) form. This form is less polar and has very low aqueous solubility.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Compound_unprotonated This compound (Neutral, Low Solubility) Compound_protonated Protonated Form (Charged, High Solubility) Compound_unprotonated->Compound_protonated Deprotonation H_plus + H⁺ Compound_unprotonated->H_plus Equilibrium_label pKa ≈ 4.5-5.5 H_plus->Compound_protonated Protonation Equilibrium Equilibrium shifts left

Q3: What are some other strategies if pH and simple cosolvents are insufficient?

For particularly challenging systems, more advanced formulation techniques can be employed. These methods alter the way the drug molecule interacts with the solvent on a micro-level.[11][17]

Strategy 3: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][18] The non-polar isoquinoline portion of your molecule can become encapsulated within this hydrophobic cavity, forming an "inclusion complex".[17][19] This complex has a hydrophilic exterior, dramatically increasing the apparent water solubility of the guest molecule.[13][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Strategy 4: Micellar Solubilization with Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in water.[7] These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can partition into the hydrophobic core, effectively being solubilized within the aqueous phase.[7][21] Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 are often used in biological applications due to their lower potential for protein denaturation compared to ionic surfactants.[22]

G

References

  • Jadhav, P., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available at: [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2017). ResearchGate. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). IntechOpen. Available at: [Link]

  • Co-solvency. (2014). Slideshare. Available at: [Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017). Tridha Scholars. Available at: [Link]

  • Co-solvency: Significance and symbolism. (2025). Wisdom Library. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Millard, J. W., et al. (2002). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Pharmaceutical research, 19(5), 642-647. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161. Available at: [Link]

  • Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]

  • Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Available at: [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available at: [Link]

  • pH and Solubility. Fiveable. Available at: [Link]

  • solubility enhancement -by pH change & complexation. (2015). Slideshare. Available at: [Link]

  • 1-(Isoquinolin-1-yl)ethan-1-one. PubChem. Available at: [Link]

  • Determination of phenolic drugs and their formulations via various analytical methods. (2019). ResearchGate. Available at: [Link]

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Optimizing reaction parameters for isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoquinoline Synthesis

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the isoquinoline core, a privileged scaffold in medicinal chemistry. Here, we move beyond simple protocols to dissect the nuances of common synthetic routes, offering data-driven troubleshooting and optimization strategies.

Section 1: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed intramolecular cyclization of a β-arylethylamide. While powerful, it is sensitive to electronic and steric factors.

Frequently Asked Questions (FAQs)

Q1: My Bischler-Napieralski reaction is not proceeding to completion, resulting in low yield of the 3,4-dihydroisoquinoline intermediate. What are the likely causes?

A1: Incomplete cyclization is a frequent issue. The primary suspects are insufficient activation of the amide carbonyl or instability of the resulting nitrilium ion intermediate.

  • Inadequate Dehydrating Agent/Lewis Acid: The choice and stoichiometry of the acid catalyst are critical. Phosphorus pentoxide (P₂O₅) in polyphosphoric acid (PPA) or neat phosphorus oxychloride (POCl₃) are standard, but their effectiveness can be substrate-dependent. For electron-rich aromatic rings, milder conditions may suffice. For electron-deficient systems, stronger activation is necessary. Consider using triflic anhydride or Eaton's reagent (P₂O₅ in methanesulfonic acid) for more challenging substrates.

  • Reaction Temperature: These reactions often require elevated temperatures (80-120 °C) to overcome the activation energy for cyclization. However, excessive heat can lead to decomposition of the starting material or product. We recommend a stepwise increase in temperature, monitoring the reaction by TLC or LC-MS at each stage.

  • Solvent Choice: The reaction is typically run in a non-coordinating solvent like toluene, xylene, or acetonitrile. The solvent's boiling point can be used to control the reaction temperature. For sensitive substrates, dichloromethane can be used with a stronger Lewis acid at lower temperatures.

Q2: I am observing significant charring and byproduct formation. How can I minimize this?

A2: Charring indicates decomposition, often due to overly harsh acidic conditions or high temperatures.

  • Reagent Stoichiometry: Use the minimum effective amount of the condensing agent. An excess of PPA or POCl₃ can promote polymerization and other side reactions. A typical starting point is 1.1 to 1.5 equivalents of the Lewis acid.

  • Controlled Addition: Add the acid catalyst slowly to a cooled solution (0 °C) of the starting material to manage the initial exotherm before heating.

  • Purity of Starting Material: Ensure the starting β-arylethylamide is free of impurities, particularly any residual amine from its own synthesis, which can react unpredictably under strong acid conditions.

Troubleshooting Guide: Bischler-Napieralski Reaction
Symptom Potential Cause Recommended Action
Low Conversion Insufficient electrophilicity of the carbonyl.Switch to a stronger condensing agent (e.g., from POCl₃ to P₂O₅/PPA or triflic anhydride). Increase reaction temperature in 10 °C increments.
Starting Material Decomposition Reaction conditions are too harsh.Reduce reaction temperature. Decrease the equivalents of the condensing agent. Add the agent at a lower temperature.
Formation of N-Acyliminium Ion Byproducts Over-activation or presence of water.Ensure rigorously anhydrous conditions. Use molecular sieves. Consider a milder Lewis acid.
Failure with Electron-Deficient Arenes The aromatic ring is not nucleophilic enough for cyclization.Increase the strength of the Lewis acid and reaction temperature. Note that the reaction may not be feasible for strongly deactivated systems.
Experimental Workflow: Optimization

Pictet_Spengler_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization A β-Arylethylamine + Aldehyde B Schiff Base (Imine) A->B H₂O C Iminium Ion (Protonated Imine) B->C + H⁺ D Intramolecular Electrophilic Aromatic Substitution C->D Cyclization E Tetrahydroisoquinoline D->E Deprotonation

Caption: Key stages of the Pictet-Spengler reaction.

Section 3: The Pomeranz-Fritsch Reaction

This reaction synthesizes isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine. It proceeds via the formation of a Schiff base, followed by an acid-catalyzed cyclization and subsequent aromatization. The main challenge is often achieving successful cyclization over competing side reactions.

Frequently Asked Questions (FAQs)

Q1: The cyclization step of my Pomeranz-Fritsch reaction is failing, and I am isolating the uncyclized aminoacetal Schiff base. What is the problem?

A1: This is the most common failure mode and points directly to the conditions used for the cyclization step.

  • Acid Strength is Paramount: The cyclization requires a strong acid to promote the formation of the electrophilic species that attacks the aromatic ring. Concentrated sulfuric acid is the classical and most effective reagent. Other superacids like triflic acid or Eaton's reagent can also be used. Weaker acids (e.g., HCl, PPA) are often insufficient.

  • Temperature Control: The reaction often requires gentle heating (e.g., 60-80 °C) but is very susceptible to polymerization and decomposition at higher temperatures. Careful temperature monitoring is essential.

  • Substrate Electronics: Electron-donating groups on the benzaldehyde starting material will facilitate the electrophilic aromatic substitution step, leading to higher yields. Conversely, electron-withdrawing groups can completely shut down the reaction.

Q2: My reaction yields are inconsistent, and I see a mixture of products. How can I improve selectivity?

A2: Inconsistency often stems from the sensitive nature of the intermediates. The modified Bobbitt-Gensler procedure, which involves pre-forming and reducing the Schiff base followed by cyclization, can offer a more reliable route.

  • Sequential Reduction: After forming the Schiff base, reduce it (e.g., with NaBH₄) to the more stable secondary amine. This intermediate is less prone to polymerization.

  • Cyclization of the Amine: The subsequent cyclization of the secondary amine with a strong acid proceeds more cleanly to the tetrahydroisoquinoline, which can then be dehydrogenated (e.g., with Pd/C) to the final isoquinoline. This stepwise approach often provides better overall yields and reproducibility than the classical one-pot method.

Troubleshooting Guide: Pomeranz-Fritsch Reaction
Symptom Potential Cause Recommended Action
Failure to Cyclize Insufficiently strong acid catalyst.Use concentrated H₂SO₄, triflic acid, or Eaton's reagent. Ensure anhydrous conditions.
Extensive Polymerization/Decomposition Reaction temperature is too high; acid is too concentrated.Reduce temperature. Add the substrate slowly to the acid at 0 °C before warming.
Low Yield with Electron-Withdrawing Groups Aromatic ring is deactivated towards cyclization.This reaction is generally unsuitable for strongly deactivated systems. Consider an alternative synthetic route.
Poor Reproducibility Instability of the Schiff base intermediate.Employ the Bobbitt-Gensler modification: reduce the Schiff base to the amine before cyclization and subsequent aromatization.

References

  • Title: The Pictet-Spengler reaction: a classic reaction in a new direction. Source: Chemical Society Reviews. [Link]

  • Title: Enantioselective Pictet–Spengler-Type Reaction Catalyzed by a Chiral Brønsted Acid. Source: Organic Letters. [Link]

  • Title: Strategic Applications of Named Reactions in Organic Synthesis. Source: Elsevier. [Link]

  • Title: The Pomeranz–Fritsch reaction. Source: Name-Reaction.com. [Link]

Technical Support Center: A Guide to Improving the Solution Stability of 1-(Isoquinolin-6-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-(Isoquinolin-6-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability issues encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the integrity and reproducibility of your experiments.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common stability-related inquiries in a direct question-and-answer format.

Q1: My solution of this compound is showing signs of instability (e.g., color change, precipitation, decreased purity). What are my first steps?

A1: Observation of instability warrants a systematic investigation. Before embarking on a full stability study, conduct a preliminary assessment to rule out common environmental factors. The primary variables to control are pH, light, temperature, and oxygen exposure .

The initial troubleshooting process should be logical and sequential. Start by evaluating the most easily controlled parameters and progress toward more detailed studies if the issue persists.

start Instability Observed (e.g., color change, purity loss) check_env Step 1: Review Handling & Storage - Is it protected from light? - Is the temperature controlled? - Was fresh, high-purity solvent used? start->check_env check_chem Step 2: Assess Chemical Environment - What is the solution pH? - Are reactive excipients present? - Is the solvent protic or aprotic? check_env->check_chem decision Is the cause identified and resolved? check_chem->decision resolved Issue Resolved Continue Experiment decision->resolved  Yes stability_study Step 3: Initiate Systematic Stability Study (Forced Degradation) decision->stability_study No  

Caption: Initial troubleshooting workflow for solution instability.

Q2: What are the most likely chemical degradation pathways for this compound?

A2: The structure of this compound contains two key functional groups susceptible to degradation: the isoquinoline ring and the ethanone (acetyl) group. Understanding these liabilities is crucial for designing stable formulations.

  • Oxidation: The nitrogen-containing aromatic isoquinoline ring is susceptible to oxidation, particularly in the presence of dissolved oxygen, metal ions, or peroxides. This can lead to the formation of N-oxides or ring-hydroxylated species, which may be colored.[1]

  • Hydrolysis: While the ketone and the aromatic rings are generally stable to hydrolysis, extreme pH conditions (strong acid or base) can potentially catalyze reactions. The primary concern with pH is its effect on solubility and the catalytic role it plays in oxidative reactions.[2]

  • Photodegradation: Aromatic systems, especially nitrogen heterocycles, can absorb UV and visible light.[3] This energy can promote reactions, leading to complex degradation products. The ICH Q1B guideline provides a framework for assessing photostability.[4]

parent This compound oxidation Oxidation (O₂, metal ions, peroxides) parent->oxidation photolysis Photodegradation (UV/Visible Light) parent->photolysis ph_extremes Hydrolysis (Extreme pH) parent->ph_extremes n_oxide Isoquinoline N-Oxide oxidation->n_oxide photo_products Complex Photoproducts photolysis->photo_products hydrolysis_products Ring-Opened Products (unlikely under mild conditions) ph_extremes->hydrolysis_products

Caption: Potential degradation pathways for this compound.

Q3: How do I select an optimal solvent and pH to improve stability?

A3: Solvent and pH are critical factors. The isoquinoline moiety contains a basic nitrogen atom (pKa ≈ 5.14 for the parent isoquinoline), meaning its charge and solubility are highly pH-dependent.[5][6]

  • pH Strategy: In acidic conditions (pH < 4), the nitrogen atom will be protonated. This generally increases aqueous solubility but may increase susceptibility to certain hydrolytic or oxidative pathways. In neutral to basic conditions (pH > 6), the compound will be in its free base form, which is less water-soluble but may be more stable against acid-catalyzed degradation.

  • Recommendation: A pH-stability profile is essential. We recommend preparing your solution in a series of buffers (see Table 1) and monitoring purity over time. A pH range of 4 to 7.5 is often a good starting point for balancing solubility and stability.

  • Solvent Selection: For non-aqueous applications, polar aprotic solvents like DMSO or DMF are common. However, ensure they are high-purity and anhydrous, as water and peroxide impurities are a primary source of degradation. For aqueous buffers, a co-solvent such as ethanol or acetonitrile may be needed to achieve the desired concentration.

Buffer System Useful pH Range Comments
Citrate3.0 - 6.2Can chelate metal ions, potentially reducing metal-catalyzed oxidation.
Acetate3.8 - 5.6Common and inexpensive volatile buffer.
Phosphate (PBS)5.8 - 8.0Physiologically relevant but can sometimes catalyze reactions.
HEPES6.8 - 8.2A common buffer for cell-based assays; generally considered inert.
Tris7.5 - 9.0Can be reactive; use with caution and confirm compatibility.
Table 1: Recommended Buffer Systems for pH-Stability Screening.
Q4: How do I design and execute a forced degradation study to understand my compound's liabilities?

A4: A forced degradation (or stress testing) study is the definitive way to identify degradation pathways and develop a stability-indicating analytical method.[7][8][9] The goal is to induce 5-20% degradation to ensure that any potential degradants are formed at detectable levels.[2][8] The study exposes the compound to five key stress conditions: acid, base, oxidation, heat, and light.

See the protocol below for a detailed, step-by-step procedure. The workflow provides a systematic approach to generating and analyzing samples from this study.

cluster_stress Apply Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN) aliquot Aliquot Stock into Vials for Each Stress Condition start->aliquot acid Acid Hydrolysis (0.1 M HCl, 60°C) aliquot->acid base Base Hydrolysis (0.1 M NaOH, RT) aliquot->base oxidation Oxidation (3% H₂O₂, RT) aliquot->oxidation thermal Thermal (60°C, solid & solution) aliquot->thermal photo Photolytic (ICH Q1B light exposure) aliquot->photo analyze Analyze All Samples by Stability-Indicating HPLC-UV acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze end Identify Degradation Profile & Calculate Mass Balance analyze->end

Sources

Technical Support Center: Synthesis of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted isoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of these vital heterocyclic compounds. Isoquinoline derivatives are pivotal in medicinal chemistry, forming the core of many bioactive natural products and synthetic pharmaceuticals.[1][2]

This resource provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions. We will delve into the nuances of classical methods and touch upon modern advancements to ensure you have a comprehensive toolkit for your synthetic challenges.

Section 1: Classical Isoquinoline Synthesis Routes: Troubleshooting & FAQs

The traditional methods for isoquinoline synthesis, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, are foundational and widely used.[1][3] However, they each present a unique set of challenges. This section addresses the most common issues encountered with these reactions.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[4][5][6] It typically involves an intramolecular electrophilic aromatic substitution using a dehydrating agent under acidic conditions.[4][7][8]

Q1: My Bischler-Napieralski reaction is resulting in a low yield or is failing to proceed. What are the likely causes and how can I resolve this?

A1: Low yields in this reaction are a common issue and can often be traced back to several key factors related to substrate reactivity and reaction conditions.

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, meaning that electron-withdrawing groups on the aromatic ring will significantly hinder the cyclization step.[4]

    • Solution: For substrates with strongly deactivating groups, more potent dehydrating agents are necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is often effective.[4][9] This mixture generates a more reactive pyrophosphate intermediate, which can overcome the energy barrier.[9] For moderately deactivated systems, increasing the reaction temperature or switching to a higher-boiling point solvent such as xylene may suffice.[4][9]

  • Insufficient Dehydrating Agent: The dehydrating agent is consumed by any moisture present and may be insufficient to drive the reaction to completion.

    • Solution: POCl₃ is a standard and effective reagent.[4][9] For less reactive substrates, the aforementioned P₂O₅/POCl₃ mixture is superior.[9] It is critical to ensure all glassware and reagents are anhydrous, as moisture will quench the dehydrating agent.

  • Side Reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrene derivatives, particularly when the reaction intermediate is a stable carbocation.[6][9]

    • Solution: To suppress the retro-Ritter reaction, using the corresponding nitrile as a solvent can shift the equilibrium away from the undesired pathway.[6][9] An alternative is to use oxalyl chloride, which helps to avoid the elimination of the amide group as a nitrile.[6][9]

Troubleshooting Workflow: Bischler-Napieralski Reaction

G start Low Yield in Bischler-Napieralski Reaction substrate_check Analyze Substrate Electronics start->substrate_check deactivated_ring Deactivated Aromatic Ring? substrate_check->deactivated_ring conditions_check Evaluate Reaction Conditions moisture_issue Anhydrous Conditions Ensured? conditions_check->moisture_issue side_reaction_check Check for Side Products (e.g., Styrenes) retro_ritter Evidence of Retro-Ritter? side_reaction_check->retro_ritter deactivated_ring->conditions_check No solution1 Use P₂O₅/POCl₃ Increase Temperature deactivated_ring->solution1 Yes reagent_strength Sufficiently Strong Reagent? moisture_issue->reagent_strength Yes solution2 Dry Reagents & Glassware Use Fresh POCl₃ moisture_issue->solution2 No reagent_strength->side_reaction_check Yes reagent_strength->solution1 No solution3 Use Nitrile as Solvent or Oxalyl Chloride retro_ritter->solution3 Yes success Improved Yield retro_ritter->success No solution1->success solution2->success solution3->success

Caption: Troubleshooting decision tree for low yields in the Bischler-Napieralski reaction.

Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[10][11]

Q2: My Pictet-Spengler reaction is sluggish and gives low yields. What can I do to improve it?

A2: The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring and the reaction conditions.

  • Substrate Reactivity: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler cyclization is an electrophilic aromatic substitution.

    • Solution: Electron-donating groups on the aromatic ring are crucial for facilitating the reaction under mild conditions.[4][12] If your substrate is electron-deficient, you will likely need stronger acidic conditions and higher temperatures to drive the reaction. However, be aware that harsh conditions can lead to side reactions.[13]

  • Reaction Conditions: The choice of acid catalyst, solvent, and temperature is critical.

    • Solution: A common issue is using an inappropriate acid concentration. Too little acid results in a slow reaction, while too much can lead to the degradation of starting materials or the product.[13] A good starting point is catalytic amounts (10-50 mol%) of a protic acid like trifluoroacetic acid (TFA). The solvent also plays a key role; while protic solvents are common, aprotic solvents like dichloromethane (DCM) or toluene can sometimes provide superior yields.[13] If the reaction is slow at room temperature, gentle heating (40-60 °C) is advisable.[13]

Q3: I am observing the formation of multiple products or diastereomers in my Pictet-Spengler reaction. How can I improve selectivity?

A3: The formation of byproducts and stereoisomers is a common challenge.

  • Side Reactions: Over-oxidation of the desired tetrahydroisoquinoline to the fully aromatic isoquinoline can occur, especially with prolonged exposure to air at high temperatures.[13] Aldehyde self-condensation is also a possibility under acidic conditions.[13]

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. Monitoring the reaction closely by TLC or LC-MS and stopping it once the starting material is consumed will prevent product degradation.[13]

  • Stereoselectivity: When using a chiral β-arylethylamine, controlling the diastereoselectivity of the cyclization is key.

    • Solution: The stereochemical outcome is often influenced by steric hindrance. Bulky substituents on either the amine or the aldehyde can direct the cyclization.[4] The choice of solvent and catalyst can also have a profound impact. Exploring different acid catalysts (e.g., Brønsted vs. Lewis acids) and solvents of varying polarity may be necessary to optimize diastereoselectivity.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is used to synthesize isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[14][15]

Q1: The yields of my Pomeranz-Fritsch reaction are consistently low. What are the primary reasons?

A1: This reaction is notoriously sensitive to reaction conditions, and low yields are a frequent complaint.

  • Harsh Acidic Conditions: The classical procedure uses concentrated sulfuric acid, which can lead to the hydrolysis of the imine intermediate and other degradation pathways, significantly reducing the yield.[11]

    • Solution: Modern modifications often employ alternative acid catalysts. Using trifluoroacetic anhydride or lanthanide triflates can be a milder and more effective approach.[15]

  • Substrate Limitations: The reaction is sensitive to the electronic nature of the benzaldehyde derivative.

    • Solution: As with other electrophilic cyclizations, electron-donating groups on the aromatic ring generally improve yields.[4] For less reactive substrates, careful optimization of the temperature and reaction time is necessary to push the reaction to completion while minimizing decomposition.[4]

Table 1: Comparison of Classical Isoquinoline Synthesis Methods

ReactionKey ReactantsTypical ConditionsCommon Challenges
Bischler-Napieralski β-ArylethylamidePOCl₃ or P₂O₅, refluxRequires electron-rich arenes; retro-Ritter side reaction.[6][9]
Pictet-Spengler β-Arylethylamine + Aldehyde/KetoneAcid catalyst (e.g., TFA), RT to heatSensitive to aromatic ring electronics; potential for over-oxidation.[4][13]
Pomeranz-Fritsch Benzaldehyde + AminoacetalStrong acid (e.g., H₂SO₄), heatOften low yields due to harsh conditions and side reactions.[11][14]

Section 2: Modern Synthetic Approaches & Greener Chemistry

While classical methods are valuable, modern synthetic chemistry has introduced more efficient and environmentally friendly alternatives. These often rely on transition-metal catalysis and energy-efficient techniques like microwave irradiation.[16]

Q1: My substrate is not suitable for classical methods due to sensitive functional groups. Are there milder, more versatile alternatives?

A1: Yes, transition-metal-catalyzed C-H activation and annulation reactions have emerged as powerful tools for isoquinoline synthesis.[17][18][19]

  • Rhodium and Ruthenium Catalysis: These methods often proceed under milder conditions and exhibit broad substrate tolerance.[16][17] For example, rhodium(III)-catalyzed C-H activation of oximes followed by annulation with alkynes provides a direct route to highly substituted isoquinolines.[20]

  • Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing isoquinoline scaffolds, particularly through sequential coupling-imination-annulation reactions.[16][21] These one-pot procedures can significantly improve efficiency.

Q2: I need to accelerate my reaction times and improve yields. Would microwave-assisted synthesis be a good option?

A2: Microwave-assisted organic synthesis (MAOS) is an excellent technique for accelerating many heterocyclic syntheses, including those of isoquinolines.[16][22]

  • Benefits: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing side product formation.[23][24] This has been successfully applied to classical reactions like the Bischler-Napieralski and Pictet-Spengler, as well as modern metal-catalyzed processes.[16][23] For instance, a palladium-catalyzed one-pot synthesis of isoquinolines from 2-bromoarylaldehydes and terminal acetylenes is highly efficient under microwave heating.[21]

Workflow: Modern Isoquinoline Synthesis Strategy

G start Need to Synthesize a Substituted Isoquinoline classical_check Is Substrate Tolerant to Harsh/Acidic Conditions? start->classical_check classical_methods Consider Classical Methods: - Bischler-Napieralski - Pictet-Spengler - Pomeranz-Fritsch classical_check->classical_methods Yes modern_methods Consider Modern Methods: - Transition-Metal Catalysis - C-H Activation classical_check->modern_methods No optimization Optimize for Speed/Yield? classical_methods->optimization modern_methods->optimization microwave Employ Microwave-Assisted Synthesis (MAOS) optimization->microwave Yes conventional_heating Use Conventional Heating with Careful Monitoring optimization->conventional_heating No product Target Isoquinoline microwave->product conventional_heating->product

Caption: Decision workflow for selecting an appropriate isoquinoline synthesis strategy.

Section 3: Purification Challenges

Q1: I have successfully synthesized my crude isoquinoline product, but I am struggling with purification. What are the best practices?

A1: Purification can indeed be challenging due to the basic nature of the isoquinoline ring and the potential for closely related byproducts.

  • Extraction: After quenching the reaction, a standard aqueous workup is typical. Carefully neutralize the solution and extract the product with an organic solvent like dichloromethane or ether.[4] Be aware that some isoquinoline salts may have partial water solubility, leading to loss of product in the aqueous layer.[25]

  • Chromatography: Column chromatography on silica gel is a common method. However, the basic nitrogen can cause tailing of the product spot on the TLC plate and poor separation on the column.

    • Solution: To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (~1%), to your eluent system. Alternatively, using neutral or basic alumina as the stationary phase can be very effective for purifying basic compounds.

  • Crystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[26] Screening various solvent systems (e.g., ethanol, ethyl acetate/hexanes) is recommended to find optimal conditions.

References

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health (NIH). [Link]

  • Recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health (NIH). [Link]

  • Overview of classical vs. green isoquinoline synthesis methods. ResearchGate. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. National Institutes of Health (NIH). [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Microwave-Assisted One-Pot Synthesis of Isoquinolines, Furopyridines, and Thienopyridines by Palladium-Catalyzed Sequential Coupling–Imination–Annulation of 2-Bromoarylaldehydes with Terminal Acetylenes and Ammonium Acetate. ACS Publications. [Link]

  • Transition‐Metal‐Catalyzed synthesis of isoquinolines. ResearchGate. [Link]

  • Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. ResearchGate. [Link]

  • Synthesis of isoquinolines and isoquinolinones via transition‐metal‐catalyzed C–H functionalization. ResearchGate. [Link]

  • Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Organic Chemistry Portal. [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing. [Link]

  • A versatile synthesis of substituted isoquinolines. PubMed. [Link]

  • Bischler–Napieralski reaction. Grokipedia. [Link]

  • Greener modification to isoquinoline-N-oxide synthesis by Anghinoni et al. ResearchGate. [Link]

  • Microwave-assisted synthesis of hydroxyl-containing isoquinolines by metal-free radical cyclization of vinyl isocyanides with alcohols. ResearchGate. [Link]

  • Bischler-Napieralski Reaction. J&K Scientific LLC. [Link]

  • Microwave assisted synthesis of isoquinolines and isoquinolinones by... ResearchGate. [Link]

  • Synthesis of substituted isoquinolines by Song et al. ResearchGate. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]

  • Purification of isoquinoline.
  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Pomeranz–Fritsch reaction. Wikipedia. [Link]

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Stanford University. [Link]

  • Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. PubMed. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. National Institutes of Health (NIH). [Link]

  • Preparation and Properties of Isoquinoline. Unknown Source. [Link]

  • Isoquinoline synthesis. Química Orgánica.org. [Link]

  • Pictet-Spengler Reaction - Common Conditions. Denovoreact. [Link]

  • Pictet-Spengler Reaction. NROChemistry. [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. SciSpace. [Link]

  • Isoquinoline. Wikipedia. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

  • Extraction and Purification of Isoquinoline from Wash Oil. ResearchGate. [Link]

  • Isoquinoline. Unknown Source. [Link]

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Technical Support Center: A Researcher's Guide to High-Purity 1-(Isoquinolin-6-YL)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(Isoquinolin-6-YL)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively. We will focus on the prevalent synthetic route—the Friedel-Crafts acylation—and address the common challenges associated with it, particularly the formation of impurities.

Section 1: The Core Synthesis - Friedel-Crafts Acylation of Isoquinoline

The introduction of an acetyl group onto the isoquinoline scaffold is most commonly achieved via an electrophilic aromatic substitution known as the Friedel-Crafts acylation.[1] This reaction involves treating isoquinoline with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion (CH₃CO⁺), which is then attacked by the electron-rich aromatic system of isoquinoline.

The primary challenge in this synthesis is controlling the position of acylation (regioselectivity) and preventing side reactions.

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion (CH₃CO⁺) + [AlCl₄]⁻ AcCl->Acylium Complexation & Ionization AlCl3 Lewis Acid (AlCl₃) AlCl3->Acylium Isoquinoline Isoquinoline Sigma Sigma Complex (Arenium Ion) Resonance Stabilized Acylium->Sigma Attack at C6 Isoquinoline->Sigma Product This compound + HCl + AlCl₃ Sigma->Product [AlCl₄]⁻ removes H⁺

Caption: General mechanism of Friedel-Crafts acylation on isoquinoline.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses the common issues encountered during the synthesis in a practical, question-and-answer format.

Q1: My final product is a mixture of positional isomers (5-acetyl, 6-acetyl, and 8-acetyl). How can I improve the yield of the desired 6-isomer?

Answer: This is the most critical challenge. The nitrogen atom in isoquinoline deactivates the pyridinic ring to electrophilic attack, directing substitution to the benzenoid ring. Acylation typically favors the C5 and C8 positions due to electronic effects. However, the 6-position is sterically more accessible. Optimizing for the C6 isomer involves carefully tuning reaction parameters to favor kinetic or thermodynamic control.

Causality & Strategy:

  • Steric Hindrance: The C5 and C8 positions are peri-positions, which are more sterically hindered than C6. By using a bulkier reaction complex, you can disfavor attack at C5 and C8.

  • Solvent Effects: The choice of solvent can influence the reactivity and effective size of the electrophile complex. Less polar solvents may lead to a tighter ion pair, increasing steric sensitivity.

  • Temperature Control: Lower temperatures often enhance selectivity by favoring the pathway with the lowest activation energy, which can sometimes be the desired one. Conversely, higher temperatures might be needed to overcome the activation barrier for the sterically less-favored C6 position, or to allow for isomerization to the thermodynamically more stable product.

Recommended Adjustments:

ParameterConditionExpected Outcome on 6-Isomer YieldRationale
Temperature Start at 0°C, then slowly warm to 25-40°CPotentially IncreasedBalances initial kinetic control with sufficient energy for C6 substitution.
Solvent Nitrobenzene or DichloroethaneCan Increase SelectivityNitrobenzene can form a bulky complex with the acylium ion, enhancing steric hindrance at C5/C8.[3]
Lewis Acid Use AlCl₃Standard, but stoichiometry is keySee Q2 for details on stoichiometry.
Addition Rate Slow, dropwise addition of acylating agentImproved SelectivityMaintains a low concentration of the electrophile, minimizing aggressive, less selective reactions.
Q2: The reaction is very slow, or my starting material is not fully consumed. What is causing this low conversion rate?

Answer: This issue almost always relates to the deactivation of the catalyst by the basic nitrogen atom of the isoquinoline ring.

Causality & Strategy: The lone pair of electrons on the isoquinoline nitrogen acts as a Lewis base, readily coordinating with the Lewis acid catalyst (AlCl₃).[4] This forms a complex that deactivates the entire ring system towards further electrophilic attack by withdrawing electron density. Consequently, the reaction will not proceed until enough catalyst is present to both bind to the nitrogen and activate the acylating agent.

G cluster_0 Catalyst Sequestration cluster_1 Catalytic Cycle Inhibition Isoquinoline Isoquinoline (Lewis Base) Deactivated_Complex Deactivated Complex (Isoquinoline-AlCl₃) Isoquinoline->Deactivated_Complex AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Deactivated_Complex Acylium Acylium Ion (Active Electrophile) Deactivated_Complex->Acylium Inhibits Reaction AlCl3_2 Additional AlCl₃ Required AlCl3_2->Acylium Acyl_Chloride Acetyl Chloride Acyl_Chloride->Acylium

Caption: Lewis acid catalyst sequestration by the isoquinoline nitrogen.

Troubleshooting Steps:

  • Increase Catalyst Stoichiometry: You must use more than one equivalent of AlCl₃. A common starting point is 2.2 to 2.5 equivalents relative to isoquinoline. The first equivalent is consumed by the nitrogen, and the subsequent amount drives the catalytic cycle.

  • Ensure Anhydrous Conditions: AlCl₃ reacts violently with water. Any moisture in the reagents or glassware will quench the catalyst, reducing its effective concentration and halting the reaction. Dry all glassware in an oven and use anhydrous solvents.

  • Order of Addition: It is often preferable to first form the isoquinoline-AlCl₃ complex by adding AlCl₃ to the isoquinoline solution, and then add the acetyl chloride. This can sometimes lead to more consistent results.

Q3: How should I purify the crude product to remove isomers and other byproducts effectively?

Answer: A two-step approach of recrystallization followed by column chromatography is the most robust method for achieving high purity (>99%).

Step 1: Recrystallization (Bulk Purification) This step is excellent for removing a significant portion of impurities. The choice of solvent is critical.

Protocol: Recrystallization

  • Dissolve the crude solid in a minimum amount of a suitable hot solvent (see table below).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Table: Recrystallization Solvent Screening

Solvent SystemSuitabilityNotes
Ethanol/WaterHighGood for precipitating the less polar product while keeping more polar impurities dissolved.[5]
AcetoneMediumCan be effective, but solubility might be high even when cold.[6]
Ethyl Acetate/HexaneHighExcellent for creating a solvent/anti-solvent system. Dissolve in hot EtOAc, add hexane until cloudy, then cool.
IsopropanolMediumA good alternative to ethanol.

Step 2: Silica Gel Column Chromatography (High-Purity Polishing) This is essential for separating the closely related positional isomers.

Protocol: Column Chromatography

  • Slurry Preparation: Adsorb the partially purified product onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., dichloromethane), adding silica, and evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Loading: Carefully load the dried product slurry onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. The isomers will elute at slightly different rates. A common gradient is starting with 100% hexane and gradually increasing the percentage of ethyl acetate.[7]

  • Fraction Collection: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify which contain the pure 6-isomer.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Section 3: Analytical Quality Control

Verifying the purity and identity of your final product is a non-negotiable step.

Q4: What analytical methods are required to confirm the purity of this compound and identify impurities?

Answer: A combination of chromatographic and spectroscopic techniques is necessary for a complete characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis. A reversed-phase C18 column is typically used. The method can separate the desired product from isomers and other impurities, allowing for precise purity calculation based on peak area.[8]

Table: Standard HPLC Protocol for Purity Analysis

ParameterSpecification
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA
Gradient Start at 10% B, ramp to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides structural confirmation. The aromatic region of the spectrum is particularly useful for distinguishing between the 5-, 6-, and 8-isomers based on their unique chemical shifts and coupling constants.[9] The presence of sharp, well-defined peaks and correct integration confirms the structure and high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product, providing definitive evidence that the target compound has been synthesized.

  • Melting Point: A sharp and narrow melting point range is a classic indicator of high purity for a crystalline solid.

Section 4: Overall Synthesis and Purification Workflow

The following diagram provides a high-level overview of the entire process, from reaction setup to final quality control.

G Start Start: Anhydrous Isoquinoline, Solvent (e.g., CS₂) Add_AlCl3 1. Add AlCl₃ (2.2 eq) @ 0°C Start->Add_AlCl3 Add_AcCl 2. Slow addition of Acetyl Chloride (1.1 eq) Add_AlCl3->Add_AcCl Reaction 3. Stir at RT for 12-24h Monitor by TLC/HPLC Add_AcCl->Reaction Quench 4. Quench reaction with ice-cold HCl (aq) Reaction->Quench Workup 5. Extraction with Ethyl Acetate & Wash Quench->Workup Crude Crude Product (Mixture of Isomers) Workup->Crude Recrystal 6. Recrystallization (e.g., EtOH/H₂O) Crude->Recrystal Column 7. Column Chromatography (Silica, Hexane/EtOAc) Recrystal->Column Pure Pure this compound Column->Pure QC 8. Quality Control (HPLC, NMR, MS, MP) Pure->QC

Caption: Recommended workflow for synthesis and purification.

References

  • Georg Thieme Verlag. (n.d.). Product Class 6: Isoquinolinones. Science of Synthesis. Retrieved from [Link]

  • Georg Thieme Verlag. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis. Retrieved from [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives. Retrieved from [Link]

  • Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Yeole, R. D., et al. (2005). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Mansoura University. (n.d.). Synthesis and Reactions of Some Isoquinoline Derivatives. Faculty of Science Journal. Retrieved from [Link]

  • Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega. Retrieved from [Link]

  • Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. Retrieved from [Link]

  • Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?. Retrieved from [Link]

  • Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. (2012). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

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Technical Support Center: Isoquinoline Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common isoquinoline synthesis reactions. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

I. Bischler-Napieralski Reaction Troubleshooting

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[1][2] It is an intramolecular electrophilic aromatic substitution that relies on a dehydrating agent to promote cyclization.[3][4]

Frequently Asked Questions (FAQs)

Q1: My Bischler-Napieralski reaction is resulting in a low yield or failing completely. What are the primary causes?

A1: Low yields in this reaction can often be traced back to a few critical factors:

  • Insufficient Aromatic Ring Activation: This reaction is highly sensitive to the electronic properties of the aromatic ring. Electron-withdrawing groups will hinder the electrophilic substitution, leading to poor or no product formation. The reaction is most effective when electron-donating groups are present on the benzene ring.[2][5]

  • Weak Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be potent enough to drive the cyclization to completion.[5][6]

  • Side Reactions: A significant competing pathway is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[2][5][7] This is particularly common when the resulting styrene is highly conjugated.[5]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. High temperatures can lead to decomposition and polymerization, resulting in a thick, unmanageable tar.[3][6]

Q2: I'm observing the formation of a styrene derivative. How can I minimize this side reaction?

A2: The formation of a styrene derivative via a retro-Ritter reaction is a known issue.[7] To suppress this, consider the following:

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter pathway.[7]

  • Alternative Reagents: Employing milder reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) can promote cyclization at lower temperatures, minimizing side reactions.[6] Another approach is using oxalyl chloride to generate an N-acyliminium intermediate, which avoids the elimination that leads to the styrene byproduct.[7]

Q3: My reaction mixture has turned into a thick, unmanageable tar. What happened and how can I prevent it?

A3: Tar formation is typically a result of polymerization and decomposition at high temperatures or with prolonged reaction times.[6] To mitigate this:

  • Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.[6]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to avoid overheating.[6]

  • Solvent Volume: Ensure sufficient solvent is used to maintain a stirrable mixture.[6]

Troubleshooting Workflow

Bischler_Napieralski_Troubleshooting start Low or No Yield check_activation Is the aromatic ring sufficiently activated? start->check_activation check_reagent Is the dehydrating agent potent enough? check_activation->check_reagent Yes solution_activation Consider alternative synthesis or add activating groups. check_activation->solution_activation No check_conditions Are reaction conditions (temp, time) optimized? check_reagent->check_conditions Yes solution_reagent Use stronger dehydrating agent (e.g., P₂O₅ in POCl₃) or milder, more efficient reagents (Tf₂O). check_reagent->solution_reagent No check_side_reactions Is a styrene byproduct observed? check_conditions->check_side_reactions Yes solution_conditions Optimize temperature and time. Monitor reaction by TLC/LC-MS. check_conditions->solution_conditions No solution_side_reactions Use nitrile as solvent or employ milder conditions. check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low yields in the Bischler-Napieralski reaction.

Comparative Data on Reaction Conditions
Starting MaterialDehydrating AgentSolventTemperature (°C)Yield (%)Reference
N-(3,4-dimethoxyphenethyl)acetamidePOCl₃AcetonitrileReflux~70-80[3]
N-(phenethyl)acetamideP₂O₅ in POCl₃TolueneRefluxModerate[2][3]
Electron-deficient substratesTf₂O, 2-chloropyridineDichloromethane-20 to RTGood to Excellent[6]
Experimental Protocol: Milder Bischler-Napieralski Cyclization

This protocol utilizes triflic anhydride for a more efficient and milder reaction, suitable for a wider range of substrates.[6]

  • Starting Material Preparation: Dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[6]

  • Reagent Addition: Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[6] Cool the mixture to a low temperature (e.g., -20 °C).[6] Slowly add triflic anhydride (Tf₂O) (1.25 equiv).[6]

  • Reaction: Allow the reaction to slowly warm to room temperature while monitoring its progress by TLC or LC-MS.[6]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.[6]

II. Pictet-Spengler Reaction Troubleshooting

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone, typically under acidic conditions.[8][9]

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction is giving a low yield. What should I investigate?

A1: Low yields in the Pictet-Spengler reaction can arise from several factors:

  • Starting Material Integrity: Ensure the purity of both the tryptamine (or other β-arylethylamine) derivative and the aldehyde. Aldehydes can be prone to oxidation or polymerization.[10]

  • Stoichiometry: While a slight excess of the aldehyde (1.1 to 1.5 molar equivalents) is often used to ensure complete consumption of the amine, a large excess can lead to side reactions.[8][10]

  • Catalyst Loading: The amount of acid catalyst is critical. Too little will result in a slow or incomplete reaction, while too much can cause degradation of starting materials or the product.[10]

  • Reaction Conditions: The choice of solvent, temperature, and reaction time are all crucial and often substrate-dependent. Anhydrous conditions may be necessary, especially if not using an aqueous aldehyde solution.[10]

Q2: How critical is the pH of the reaction medium?

A2: The pH is extremely important. The reaction proceeds through the formation of an iminium ion, which is the electrophile that undergoes cyclization.[9] This formation is acid-catalyzed. However, excessively acidic conditions can lead to unwanted side reactions or degradation. The optimal pH will depend on the specific substrates being used.

Q3: Can I use a ketone instead of an aldehyde?

A3: Yes, ketones can be used in the Pictet-Spengler reaction, but they are generally less reactive than aldehydes. This may necessitate harsher reaction conditions, such as higher temperatures or stronger acid catalysts, which can in turn lead to lower yields or more byproducts.[8]

Troubleshooting Workflow

Pictet_Spengler_Troubleshooting start Low Yield check_materials Are starting materials pure and stoichiometry correct? start->check_materials check_catalyst Is the acid catalyst concentration optimal? check_materials->check_catalyst Yes solution_materials Purify starting materials. Optimize aldehyde excess. check_materials->solution_materials No check_conditions Are solvent, temperature, and time optimized? check_catalyst->check_conditions Yes solution_catalyst Screen different acid concentrations. check_catalyst->solution_catalyst No check_intermediate Is the imine intermediate stable and not cyclizing? check_conditions->check_intermediate Yes solution_conditions Screen solvents (protic vs. aprotic). Optimize temperature and monitor reaction progress. check_conditions->solution_conditions No solution_intermediate Consider a stronger acid or higher temperature to promote cyclization. check_intermediate->solution_intermediate Yes

Caption: A logical workflow for troubleshooting low yields in the Pictet-Spengler reaction.

Key Reaction Parameters
ParameterConsiderationsRecommendations
Solvent Influences solubility and reaction rate.Screen both protic (e.g., methanol) and aprotic (e.g., DCM, toluene) solvents.[10]
Temperature Varies by substrate.Start at room temperature and gently heat (40-60 °C) if sluggish. Consider lower temperatures (0 °C) if decomposition occurs.[10]
Catalyst Protic or Lewis acids.HCl or H₂SO₄ are common. For sensitive substrates, milder acids may be better.
Water Content Can affect equilibrium and yield.Use anhydrous conditions if necessary, although some reactions tolerate water.[10]

III. Pomeranz-Fritsch Reaction Troubleshooting

The Pomeranz-Fritsch reaction is a method for synthesizing isoquinolines from a benzaldehyde and an aminoacetaldehyde diethyl acetal in the presence of an acid.[1][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Pomeranz-Fritsch reaction?

A1: Low yields are often due to:

  • Substrate Reactivity: Electron-withdrawing groups on the benzaldehyde can deactivate the aromatic ring, making cyclization more difficult and requiring harsher conditions.[12]

  • Reaction Temperature: Both inadequate and excessive temperatures can be detrimental. Low temperatures may lead to incomplete conversion, while high temperatures can promote side reactions and decomposition.[12]

  • Acid Catalyst Concentration: The concentration of the acid is a critical parameter. Insufficient acid will result in a slow or stalled reaction, while excessive or overly strong acid can lead to charring and byproduct formation.[12]

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to side products.[12]

Q2: My reaction is producing significant byproducts. What are they likely to be and how can I avoid them?

A2: Common byproducts include:

  • Unreacted starting materials and intermediates: Incomplete conversion can leave behind the initial benzaldehyde, aminoacetaldehyde acetal, and the Schiff base intermediate.[12]

  • Polymerization and degradation products: Harsh acidic conditions and high temperatures can lead to the formation of complex, often intractable, mixtures.[12]

To improve yield and selectivity, optimize the acid catalyst (type and concentration) and carefully control the reaction temperature.[12]

Troubleshooting Logic

Pomeranz_Fritsch_Troubleshooting start Low Yield or Byproduct Formation verify_purity 1. Verify Purity of Starting Materials start->verify_purity analyze_conditions 2. Analyze Reaction Conditions verify_purity->analyze_conditions Purity Confirmed optimize_catalyst 3. Optimize Acid Catalyst (Type and Concentration) analyze_conditions->optimize_catalyst optimize_temp 4. Optimize Temperature optimize_catalyst->optimize_temp consider_modification 5. Consider Modified Procedure optimize_temp->consider_modification Still Low Yield end Improved Yield and Purity optimize_temp->end Yield Improved consider_modification->end Yield Improved

Caption: A systematic workflow for troubleshooting the Pomeranz-Fritsch reaction.

IV. General Purification and Impurity Profiling

Q: I'm having difficulty purifying my crude isoquinoline product. What are the common impurities and effective purification methods?

A: Impurities in isoquinoline synthesis can be process-related (unreacted precursors, residual solvents, byproducts) or degradation-related (oxidation products, polymeric materials).[13]

  • Purification Techniques:

    • Column Chromatography: A standard method for separating the desired product from impurities.[14] Both normal phase (silica gel) and reverse phase (C18) can be effective.[14]

    • Acid-Base Extraction: Since isoquinolines are basic, an acid-base extraction can be a very effective purification step to remove non-basic impurities.[6]

    • Crystallization: For solid products, recrystallization can yield highly pure material.[15] Multi-step crystallization may be required to achieve very high purity (>99.9%).[15][16]

    • Distillation: For liquid isoquinolines, distillation can be used, although azeotropes can sometimes limit the achievable purity.[15]

  • Impurity Detection:

    • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for identifying and quantifying impurities.[13]

Purification Method Selection
Impurity TypeRecommended Purification Method
Non-basic organic impuritiesAcid-base extraction
Closely related structural isomersColumn chromatography (HPLC may be required)
Residual starting materialsColumn chromatography, Recrystallization
Polymeric byproductsFiltration, Column chromatography

V. References

  • BenchChem Technical Support Team. (2025). troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. Benchchem.

  • Veeprho. Isoquinoline Impurities and Related Compound. Veeprho.

  • BenchChem Technical Support Team. (2025). troubleshooting low yield in Bischler-Napieralski cyclization. Benchchem.

  • BenchChem. (2025). Application Notes and Protocols for the Chromatographic Purification of Synthesized Isoquinoline Quinones. Benchchem.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting. Benchchem.

  • BenchChem. (2025). Navigating the Pomeranz–Fritsch Reaction: A Technical Guide to Minimizing Byproduct Formation. Benchchem.

  • Guidechem. (2023). How can Isoquinoline be purified?. Guidechem.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.

  • Google Patents. (1989). Purification of isoquinoline.

  • Zhang, J. (2013). Extraction and Purification of Isoquinoline from Wash Oil. ResearchGate.

  • National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.

  • BenchChem Technical Support Team. (2025). Troubleshooting low yields in Bischler-Napieralski synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline. Benchchem.

  • Google Patents. (2014). Method for purifying isoquinoline from crude product of coal tar.

  • Joule, J. A., & Mills, K. (n.d.). Isoquinoline.

  • Organic Chemistry Portal. Isoquinoline synthesis.

  • Wikipedia. Isoquinoline.

  • Li, W., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters.

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors. Benchchem.

  • Ataman Kimya. ISOQUINOLINE.

  • Sam-Soon, P. L. S., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Stanford University.

  • Wikipedia. Pomeranz–Fritsch reaction.

  • Organic Reaction Map. Pictet-Spengler Reaction - Common Conditions.

  • Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.

  • NROChemistry. Pictet-Spengler Reaction.

  • Thermo Fisher Scientific. Pomeranz-Fritsch Reaction.

  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.

  • Wikipedia. Pictet–Spengler reaction.

  • Wikipedia. Bischler–Napieralski reaction.

  • Organic Chemistry Portal. Bischler-Napieralski Reaction.

  • Grokipedia. Bischler–Napieralski reaction.

  • d'Acunto, C. W., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central.

  • d'Acunto, C. W., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate.

  • Sam-Soon, P. L. S., et al. (2017). Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. PubMed.

Sources

Technical Support Center: Enhancing Reproducibility in Experiments with 1-(Isoquinolin-6-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Isoquinolin-6-YL)ethanone. This guide is designed to provide in-depth technical assistance and troubleshooting advice to improve the reproducibility and success of your experiments involving this versatile building block. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and mastering its reactivity is key to advancing novel therapeutic discoveries.[1][2][3][4] This resource provides practical, experience-based solutions to common challenges in a direct question-and-answer format, supplemented with detailed experimental protocols and data interpretation guides.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of this compound to check before use?

A: Ensuring the purity and identity of your starting material is the first step toward reproducible results. Key parameters to verify include:

  • Purity: A purity of ≥97% is recommended for most applications. Impurities from the synthesis of the isoquinoline core can interfere with subsequent reactions.

  • Identity Confirmation: Verify the structure using ¹H NMR and Mass Spectrometry. Pay close attention to the substitution pattern on the isoquinoline ring to ensure you have the correct isomer.

  • Appearance: It should be a solid.[5] Significant color deviation could indicate degradation or impurities.

  • Solubility: Assess solubility in your intended reaction solvent. Poor solubility can lead to heterogeneous reaction mixtures and inconsistent results.

Q2: How should I properly store this compound?

A: Like many heterocyclic ketones, this compound should be stored in a cool, dry place, away from direct sunlight and strong oxidizing agents. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is advisable to prevent degradation.

Q3: What are the most common classes of reactions performed with this compound?

A: The acetyl group at the 6-position is a versatile handle for various chemical transformations. The most common reactions include:

  • Condensation Reactions: The methyl group of the acetyl moiety is acidic and can participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel or Claisen-Schmidt condensations, to form α,β-unsaturated ketones (chalcones).[6][7][8][9]

  • Halogenation: The acetyl group can be halogenated at the α-position to generate reactive intermediates for further functionalization.

  • Reduction: The ketone can be reduced to a secondary alcohol, which can then be used in subsequent reactions.

  • Cross-Coupling Reactions: If a halogen is present on the isoquinoline ring (e.g., a bromo-substituted precursor), the molecule can be a substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[10][11][12][13][14][15][16][17][18][19][20]

Troubleshooting Guide 1: Knoevenagel Condensation

The Knoevenagel condensation is a popular method for forming carbon-carbon bonds by reacting a carbonyl compound with an active methylene compound. In the context of this compound, this typically involves the reaction of the acetyl group with an aromatic aldehyde to form a chalcone derivative.

Q: My Knoevenagel condensation with this compound is giving a low yield. What are the common causes and how can I improve it?

A: Low yields in this reaction are a frequent challenge. Here’s a systematic approach to troubleshooting:

  • Catalyst Choice: The reaction is typically catalyzed by a weak base.[6][7][21][22]

    • Problem: The base might be too weak to efficiently deprotonate the methyl group of the acetyl moiety, or too strong, leading to self-condensation of the aldehyde.[21][22]

    • Solution: Piperidine or pyrrolidine are common and effective catalysts. If the reaction is sluggish, consider using a slightly stronger base like DBU, but monitor for side reactions. Ensure your catalyst is fresh and anhydrous.

  • Water Removal: The reaction generates water, which can shift the equilibrium back towards the starting materials.[21]

    • Problem: Incomplete removal of water is a common reason for low conversion.

    • Solution: Use a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene) to drive the reaction to completion.[22] Alternatively, adding molecular sieves to the reaction mixture can be effective.[21]

  • Reaction Temperature and Time:

    • Problem: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). Many Knoevenagel condensations require heating to reflux to proceed at a reasonable rate.[6][22]

  • Substrate Reactivity:

    • Problem: Electron-withdrawing groups on the aromatic aldehyde can decrease its reactivity.

    • Solution: For less reactive aldehydes, you may need to increase the reaction temperature, use a more efficient catalyst, or extend the reaction time.

Illustrative Data: Catalyst Screening for Knoevenagel Condensation
Catalyst (0.1 eq.)SolventTemperature (°C)Time (h)Yield (%)
PiperidineEthanolReflux1265
PyrrolidineToluene (Dean-Stark)Reflux885
DBUTHF60678
No CatalystToluene (Dean-Stark)Reflux24<5
Experimental Protocol: Knoevenagel Condensation
  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq.), the desired aromatic aldehyde (1.1 eq.), and toluene.

  • Add pyrrolidine (0.1 eq.) as the catalyst.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue heating until no more water is collected and TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Visualization: Knoevenagel Condensation Troubleshooting Workflow

G start Low Yield in Knoevenagel Condensation catalyst Check Catalyst (Piperidine, Pyrrolidine) start->catalyst water Ensure Water Removal (Dean-Stark, Mol. Sieves) catalyst->water Catalyst OK? conditions Optimize Conditions (Temp, Time) water->conditions Water Removal OK? purification Purify Product (Crystallization/Chromatography) conditions->purification Conditions Optimized? success Improved Yield purification->success G cluster_0 Desired Catalytic Cycle cluster_1 Side Reactions OA Oxidative Addition TM Transmetalation OA->TM HDH Hydrodehalogenation OA->HDH Hydride source RE Reductive Elimination TM->RE HC Homocoupling (Boronic Acid Dimer) TM->HC O₂ present PD Protodeboronation TM->PD H⁺ source RE->OA Pd(0) regeneration Product Cross-Coupled Product RE->Product

Sources

Technical Support Center: Catalyst Selection for Optimizing Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for isoquinoline synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered during catalyst selection and reaction optimization. As Senior Application Scientists, we've structured this resource to move beyond simple protocols, focusing on the mechanistic reasoning—the "why"—behind experimental choices to empower you to troubleshoot effectively.

Section 1: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone of 3,4-dihydroisoquinoline synthesis, involving the acid-catalyzed intramolecular cyclization of β-arylethylamides.[1][2] Catalyst selection is paramount and is dictated heavily by the electronic nature of the aromatic ring.

Frequently Asked Questions & Troubleshooting

Q1: My reaction is failing or giving a very low yield. What are the most common culprits?

Low yields in the Bischler-Napieralski reaction typically trace back to a few key factors:

  • Deactivated Aromatic Ring : This reaction is an electrophilic aromatic substitution. If your aromatic ring possesses electron-withdrawing groups, cyclization will be significantly hindered. The reaction is most efficient with electron-donating groups that activate the ring.[3][4]

  • Insufficiently Potent Catalyst : For less reactive or deactivated substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to drive the reaction to completion.[3][4]

  • Side Reactions : A major competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative.[1][4] This is especially problematic when the resulting styrene is highly conjugated.[4]

  • Inappropriate Reaction Conditions : High temperatures or extended reaction times can cause your starting material or product to decompose, often resulting in tar formation.[3][4]

Q2: How do I choose the right dehydrating agent (catalyst) for my specific substrate?

The choice of catalyst is critical and depends directly on the reactivity of your starting material.[4]

  • For Electron-Rich Substrates : Standard reagents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA) are often sufficient.[5][6] POCl₃ is a common and effective choice for activated systems.[4]

  • For Less Reactive or Deactivated Substrates : A more potent system is required. A combination of P₂O₅ in refluxing POCl₃ is a classic approach for these challenging substrates.[6][7]

  • For Acid-Sensitive Substrates : A milder, modern alternative is the use of trifluoromethanesulfonic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine.[3][4] This system often provides higher yields and can be run at lower temperatures.[3][4]

Q3: I'm observing a significant amount of a styrene byproduct. How can I suppress this side reaction?

The formation of styrene occurs via a retro-Ritter reaction, which is a key indicator that a nitrilium ion intermediate is forming.[1] To minimize this:

  • Use Milder Conditions : Switching to the Tf₂O/2-chloropyridine system can suppress the formation of the highly electrophilic nitrilium ion, thus reducing the retro-Ritter fragmentation.[4]

  • Consider an Alternative Acylating Agent : A procedure using oxalyl chloride can generate an N-acyliminium intermediate which is less prone to fragmentation than the nitrilium ion.[1]

  • Use Nitrile as a Solvent : If the retro-Ritter reaction is problematic, using the corresponding nitrile as the solvent can shift the equilibrium away from the styrene byproduct.[1]

Catalyst Performance Comparison

The following table provides a comparative overview of common catalyst systems for the cyclization of N-(3,4-dimethoxyphenethyl)acetamide, a representative electron-rich substrate.

Catalyst SystemTemperatureTypical YieldNotes
POCl₃Reflux in MeCNGood to ExcellentStandard choice for activated substrates.[5]
P₂O₅ / POCl₃RefluxExcellentHighly effective, especially for less reactive substrates.[6]
PPA100-140 °CGoodEffective but can be viscous and difficult to stir.
Tf₂O / 2-chloropyridine-20 °C to RTExcellentMilder conditions, suitable for sensitive substrates.[3][8]
Experimental Protocol: Milder Bischler-Napieralski Cyclization

This protocol is a more efficient alternative to harsher methods, suitable for a wide range of substrates.[3][4]

  • Starting Material Preparation : Dissolve the β-arylethylamide (1.0 equiv) in dry dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Reagent Addition : Add 2-chloropyridine (2.0 equiv) to the solution.[3][8] Cool the mixture to a low temperature (e.g., -20 °C).[8]

  • Cyclization : Slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise.[3][8]

  • Reaction Monitoring : Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.[8]

  • Work-up : Once complete, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography.[4]

Logical Workflow for Troubleshooting

The following diagram outlines a decision-making process for troubleshooting common issues in the Bischler-Napieralski reaction.

Bischler_Napieralski_Troubleshooting start Low Yield or No Reaction check_ring Is the aromatic ring electron-rich? start->check_ring check_side_reactions Are side products observed? (e.g., styrene) yes_ring Yes check_ring->yes_ring Yes no_ring No check_ring->no_ring No check_catalyst Is the catalyst potent enough? (e.g., POCl3) yes_ring->check_catalyst deactivated_ring Ring is deactivated. Reaction is challenging. no_ring->deactivated_ring harsher_cond Use stronger catalyst system (P2O5/POCl3 or Tf2O) check_catalyst->harsher_cond No milder_cond Consider milder catalyst (Tf2O/2-chloropyridine) to avoid degradation check_catalyst->milder_cond Yes consider_alt Consider alternative synthetic route harsher_cond->consider_alt milder_cond->check_side_reactions If yield still low deactivated_ring->harsher_cond use_milder Switch to milder conditions (Tf2O/2-chloropyridine) to suppress retro-Ritter check_side_reactions->use_milder Yes

Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.

Section 2: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[9][10]

Frequently Asked Questions & Troubleshooting

Q1: What are the critical factors influencing the success of my Pictet-Spengler reaction?

The outcome is highly dependent on several interconnected factors:

  • Substrate Reactivity : The aromatic ring's nucleophilicity is key. Electron-donating groups on the β-arylethylamine facilitate the reaction, often allowing for milder conditions.[9][11] In contrast, less nucleophilic rings may require stronger acids and higher temperatures.[12]

  • Catalyst Choice and Loading : Both protic acids (TFA, HCl) and Lewis acids (BF₃·OEt₂) are commonly used.[11] The optimal catalyst and its loading must be determined empirically, as too much acid can lead to side reactions.[13]

  • Solvent : The choice of solvent, from protic (methanol) to aprotic (dichloromethane, toluene), can significantly impact yield and reaction time.[11]

  • Iminium Ion Formation : The reaction proceeds via an iminium ion intermediate. The rate-limiting step is often the cyclization of this electrophilic species.[12]

Q2: My reaction is sluggish or incomplete. How can I drive it to completion?

  • Increase Catalyst Acidity : If using a weak acid, switching to a stronger one like trifluoroacetic acid (TFA) can accelerate the cyclization.[14]

  • Optimize Temperature : Gently heating the reaction can often improve rates, but be mindful of potential side reactions or degradation at excessive temperatures.

  • Remove Water : The initial condensation step to form the imine liberates water. In some cases, removing this water (e.g., with a Dean-Stark apparatus or molecular sieves) can drive the equilibrium towards the product.

Q3: I'm performing an asymmetric Pictet-Spengler reaction and the enantioselectivity is low. What should I investigate?

Low enantioselectivity is a common challenge that can be addressed by systematically evaluating several parameters:

  • Screen Chiral Catalysts : The catalyst is the primary source of stereocontrol. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are highly effective.[15] It is crucial to screen a variety of catalysts with different steric and electronic properties to find the best match for your substrate.[15]

  • Solvent Polarity : Non-polar solvents like toluene or cyclohexane often enhance enantioselectivity by promoting a more organized transition state.[15]

  • Water Content : Rigorously exclude water from the reaction. Trace amounts can interfere with the catalyst-substrate complex, leading to a drop in enantioselectivity.[15]

  • Temperature : Lowering the reaction temperature (e.g., to -78 °C) can significantly improve enantioselectivity by favoring the kinetically preferred pathway.[15]

Catalyst and Condition Selection Guide
Aromatic RingCarbonyl ComponentRecommended Catalyst TypeConditions
Electron-Rich (e.g., Indole, Dimethoxyphenyl)AldehydeMild Protic Acid (e.g., TFA, Acetic Acid)Room Temperature to mild heat.[12]
Less Electron-Rich (e.g., Phenyl)AldehydeStrong Protic Acid (e.g., HCl, H₂SO₄)Refluxing conditions often required.[12]
AnyKetoneStrong Protic or Lewis AcidGenerally requires harsher conditions than aldehydes.[11]
Asymmetric SynthesisAldehydeChiral Phosphoric Acid (CPA)Low temperatures (-20 to -78 °C), aprotic solvent.[15]
Experimental Protocol: Asymmetric Pictet-Spengler Reaction

This protocol is a general starting point for the synthesis of chiral tetrahydro-β-carbolines using a chiral phosphoric acid catalyst.

  • Preparation : To a flame-dried flask under an inert atmosphere, add the tryptamine derivative (1.0 equiv) and the chiral phosphoric acid catalyst (0.05-0.1 equiv).

  • Solvent Addition : Add a dry, non-polar solvent (e.g., toluene).

  • Cooling : Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Aldehyde Addition : Add the aldehyde (1.1-1.5 equiv) dropwise.[13]

  • Reaction Monitoring : Stir the reaction at the set temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up : Quench the reaction (e.g., with saturated NaHCO₃ solution) and extract the product with an organic solvent.

  • Purification : Purify the product via column chromatography. Determine enantiomeric excess using chiral HPLC.

Section 3: Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classic method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine via an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[16][17]

Frequently Asked Questions & Troubleshooting

Q1: My Pomeranz-Fritsch reaction is giving a low yield and many byproducts. What are the likely causes?

This reaction is notoriously sensitive to reaction conditions, and poor outcomes are common. Key factors to scrutinize include:

  • Acid Strength and Concentration : The type and concentration of the acid catalyst are critical. While sulfuric acid is traditional, other protic and Lewis acids have been used.[16][17] Too little acid leads to an incomplete reaction, while too much or too strong an acid can cause charring and degradation.[18]

  • Temperature Control : Inadequate temperature control is a frequent source of failure. Low temperatures result in sluggish reactions, while excessive heat promotes decomposition and byproduct formation.[18]

  • Substrate Electronics : Electron-donating groups on the benzaldehyde facilitate the electrophilic cyclization and generally lead to cleaner reactions.[18] Electron-withdrawing groups can make the cyclization difficult, requiring harsher conditions that favor side reactions.[18][19]

Q2: How do I choose the optimal acid catalyst?

There is no universal catalyst; the choice depends on the substrate.

  • Traditional Approach : Concentrated sulfuric acid is the classic catalyst.[20]

  • Modern Alternatives : Lewis acids such as trifluoroacetic anhydride and lanthanide triflates have been successfully employed.[16] Polyphosphoric acid (PPA) is another common choice.[17] A systematic screening of different acids and their concentrations is often the most effective strategy.[18]

Q3: What is the general mechanism and how does it inform troubleshooting?

The reaction proceeds in two main stages:

  • Acetal Formation : Condensation of the benzaldehyde and the amino acetal forms a benzalaminoacetal (a Schiff base).[17]

  • Cyclization : Under strong acid catalysis, the acetal is hydrolyzed, and the resulting intermediate undergoes electrophilic attack on the aromatic ring to form the isoquinoline nucleus after dehydration.[16][17]

Understanding this, if the reaction fails, one can isolate the benzalaminoacetal intermediate first. If the intermediate forms successfully, the problem lies in the cyclization step, pointing towards issues with acid strength or temperature.

Logical Workflow for Pomeranz-Fritsch Optimization

Pomeranz_Fritsch_Optimization start Low Yield / Byproducts step1 Step 1: Analyze Reaction Conditions start->step1 check_acid Is acid concentration optimized? step1->check_acid check_temp Is temperature controlled? step1->check_temp check_substrate Does substrate have EWG or EDG? step1->check_substrate screen_acid Screen various acids (H2SO4, PPA, Lewis Acids) and concentrations. check_acid->screen_acid optimize_temp Optimize temperature. Avoid excessive heat to prevent charring. check_temp->optimize_temp harsher_cond EWG may require harsher conditions. Expect lower yield. check_substrate->harsher_cond step2 Step 2: Isolate Intermediate screen_acid->step2 optimize_temp->step2 harsher_cond->step2 isolate Attempt to isolate the benzalaminoacetal intermediate. step2->isolate success Intermediate Forms isolate->success Yes failure Intermediate Fails to Form isolate->failure No focus_cyclization Problem is in the cyclization step. Re-evaluate acid/temp for Step 2. success->focus_cyclization focus_condensation Problem is in the condensation. Check starting material purity and condensation conditions. failure->focus_condensation

Caption: Optimization workflow for the Pomeranz-Fritsch reaction.

Section 4: Transition-Metal Catalyzed Isoquinoline Synthesis

Modern synthetic methods often employ transition metals like palladium and gold to construct the isoquinoline core, offering broader substrate scope and functional group tolerance compared to classical methods.[21][22]

Frequently Asked Questions & Troubleshooting

Q1: I am considering a palladium-catalyzed approach. What are the key parameters to control for selectivity?

In palladium-catalyzed reactions, such as those involving C-H activation/annulation, selectivity is paramount.

  • Ligand Choice : The ligand is crucial for modulating the steric and electronic properties of the palladium center.[22][23] The design of appropriate ligands is key to enabling the catalytic cycle to proceed efficiently.[22]

  • Directing Group : Many C-H activation strategies rely on a directing group on the substrate to position the catalyst for regioselective C-H cleavage.

  • Oxidant/Additives : The choice of oxidant and other additives (bases, salts) can dramatically influence the reaction outcome and catalyst stability.

Q2: My gold-catalyzed cyclization is not working. What should I check?

Gold catalysts, typically Au(I) or Au(III) complexes, are powerful soft Lewis acids that activate alkynes and allenes toward nucleophilic attack.[24][25]

  • Catalyst Activation : Ensure the active gold species is being generated. The choice of counter-ion on the gold salt can be important.

  • Substrate Compatibility : While gold catalysis is known for its functional group tolerance, highly nucleophilic groups on the substrate can potentially coordinate to the gold center and inhibit catalysis.

  • Reaction Medium : Ensure the solvent is anhydrous, as water can sometimes interfere with the catalytic cycle.

Q3: How do I address regioselectivity issues in a transition-metal catalyzed reaction?

Regioselectivity is a common challenge, especially when multiple reaction sites are available.

  • Computational Modeling : In complex cases, using computational analysis to explore theoretical reaction pathways can provide exceptional insight into the origins of selectivity and help in the rational design of improved catalyst systems.[26]

  • Systematic Ligand Screening : Experimentally, a systematic screening of ligands with varying steric bulk and electronic properties is often the most practical approach to finding a catalyst system that favors the desired regioisomer.

Catalyst System Overview
MetalTypical Reaction TypeKey Control ElementCommon Issues
Palladium C-H Activation / Annulation[27]Ligand, Directing GroupRegioselectivity, Catalyst Deactivation
Gold Alkyne/Allene Cyclization[24]Substrate's nucleophile, Alkyne substitutionCatalyst poisoning, Side reactions
Rhodium C-H Activation / Annulation[21]Oxidant, LigandCost, Air/Moisture sensitivity
Copper C-C/C-N Coupling & Cyclization[8]Ligand, BaseCatalyst loading, Reaction temperature
Experimental Protocol: Gold-Catalyzed Synthesis of Isoquinolinones

This protocol describes a two-step sequence involving a Sonogashira cross-coupling followed by a gold-catalyzed cyclization to produce an isoquinolinone derivative.[28]

  • Step 1: Sonogashira Coupling :

    • Combine 2-bromobenzamide, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper co-catalyst (e.g., CuI), and a base (e.g., Et₃N) in a suitable solvent (e.g., THF).

    • Heat the reaction mixture until the starting materials are consumed (monitor by TLC).

    • Work up the reaction and purify the resulting 2-alkynylbenzamide intermediate by column chromatography.

  • Step 2: Gold-Catalyzed Cyclization :

    • Dissolve the purified 2-alkynylbenzamide in an anhydrous solvent (e.g., DCE).

    • Add a gold(I) catalyst (e.g., Ph₃PAuCl) and a silver co-catalyst (e.g., AgOTf) to generate the active cationic gold species in situ.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, filter the reaction mixture and purify the crude product by column chromatography to yield the desired isoquinolinone.

References
  • Technical Support Center: Bischler–Napieralski Reaction Troubleshooting. Benchchem.
  • troubleshooting low yield in Bischler-Napieralski cyclization. Benchchem.
  • Pomeranz–Fritsch reaction. Wikipedia. Available at: [Link]

  • troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • Troubleshooting low yields in Bischler-Napieralski synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline. Benchchem.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. Available at: [Link]

  • Pomeranz-Fritsch Reaction. Organic Chemistry Reaction. Available at: [Link]

  • Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. Available at: [Link]

  • Navigating the Pomeranz–Fritsch Reaction: A Technical Guide to Minimizing Byproduct Formation. Benchchem.
  • Optimizing catalyst selection for asymmetric Pictet-Spengler reactions. Benchchem.
  • Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors. Benchchem.
  • Optimizing Pictet-Spengler Reactions for Tryptamine Analogs: A Technical Support Guide. Benchchem.
  • Synthesis of Pyrrolo[1,2-b]isoquinolines via Gold(I)-Catalyzed Cyclization/Enyne Cycloisomerization/1,2-Migration Cascade. Organic Letters - ACS Publications. Available at: [Link]

  • Isoquinoline.
  • Gold(I)-Catalyzed Synthesis of Isoquinolines. Southwestern University. Available at: [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pictet-Spengler Reaction. J&K Scientific LLC. Available at: [Link]

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Stanford University. Available at: [Link]

  • Bischler–Napieralski reaction. Wikipedia. Available at: [Link]

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PMC - PubMed Central. Available at: [Link]

  • Selectivity in Transition Metal-catalyzed Cyclizations: Insights from Experiment and Theory. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]

  • Bischler-Napieralski Reaction. J&K Scientific LLC. Available at: [Link]

  • Gold-Catalyzed Cyclization Processes: Pivotal Avenues for Organic Synthesis. Lirias. Available at: [Link]

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Validation & Comparative

The Impact of Acetyl Group Positioning on the Bioactivity of Isoquinoline Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The introduction of a simple acetyl group creates a family of isomers where subtle changes in electron distribution and steric hindrance, dictated by the acetyl moiety's position, can lead to significant divergence in their biological profiles.

Comparative Biological Activities: A Positional Paradigm

Key Observations from Structure-Activity Relationship (SAR) Studies:

  • Substitution on the Pyridine Ring (Positions 1, 3, 4): Modifications at these positions can directly impact the nitrogen atom's basicity and its potential for hydrogen bonding, which is often crucial for receptor or enzyme binding.

  • Substitution on the Benzene Ring (Positions 5, 6, 7, 8): Alterations on the carbocyclic ring can modulate lipophilicity, membrane permeability, and interactions with hydrophobic pockets of target proteins. For instance, studies on 6-substituted isoquinolin-1-amine derivatives have demonstrated their potential as ROCK-I inhibitors, highlighting the significance of substitution at the C6 position.

  • Anticancer Potential: Isoquinoline derivatives have shown promise as anticancer agents through various mechanisms, including the induction of cell cycle arrest, apoptosis, and inhibition of enzymes like topoisomerases. The cytotoxic effects of substituted isoquinolines have been evaluated against a range of cancer cell lines, including breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cells, with many derivatives showing selective cytotoxicity against cancerous cells.

  • Antimicrobial Activity: The isoquinoline scaffold is also a promising framework for the development of new antimicrobial agents. The position of substituents can influence the compound's ability to penetrate bacterial cell walls and interact with essential microbial enzymes.

While specific IC₅₀ or MIC values for a complete series of 1-(Isoquinolin-YL)ethanone isomers are not available for a direct tabular comparison, the following sections provide the established experimental methodologies to generate such critical comparative data.

Experimental Protocols for Comparative Bioactivity Assessment

To facilitate a direct and objective comparison of 1-(Isoquinolin-6-YL)ethanone and its isomers, the following standardized in vitro assays are recommended. These protocols are foundational and can be adapted for high-throughput screening.

Anticancer Activity: Cell Viability Assessment using the MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of each acetylisoquinoline isomer in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer.

Workflow for MTT Assay:

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Acetylisoquinoline Isomers A->B 24h Incubation C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H MIC_Workflow A Prepare Serial Dilutions of Isomers C Inoculate 96-well Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate for 18-24h C->D E Visually Assess for Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition: Topoisomerase I DNA Relaxation Assay

This assay is used to identify compounds that inhibit the activity of topoisomerase I, a key enzyme in DNA replication and a target for some anticancer drugs.

Principle: Topoisomerase I relaxes supercoiled DNA. Inhibitors of this enzyme will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topoisomers can be separated by agarose gel electrophoresis.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), reaction buffer, and the acetylisoquinoline isomer at various concentrations.

  • Enzyme Addition: Add human topoisomerase I to initiate the reaction. Include a positive control (e.g., Camptothecin), a negative control (no enzyme), and a vehicle control.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the supercoiled and relaxed DNA bands are well separated.

  • Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light.

  • Data Analysis: Compare the amount of relaxed DNA in the presence of the test compounds to the controls. A potent inhibitor will show a higher proportion of supercoiled DNA.

Signaling Pathway of Topoisomerase I Inhibition:

TopoI_Pathway cluster_0 Normal DNA Replication cluster_1 Inhibition by Acetylisoquinoline Isomer Supercoiled DNA Supercoiled DNA Topoisomerase I Topoisomerase I Supercoiled DNA->Topoisomerase I binds Transient Nick Transient Nick Topoisomerase I->Transient Nick creates Cleavable Complex Cleavable Complex Topoisomerase I->Cleavable Complex stabilizes Relaxed DNA Relaxed DNA Transient Nick->Relaxed DNA religation DNA Replication/Transcription DNA Replication/Transcription Relaxed DNA->DNA Replication/Transcription Acetylisoquinoline Acetylisoquinoline Acetylisoquinoline->Cleavable Complex DNA Strand Breaks DNA Strand Breaks Cleavable Complex->DNA Strand Breaks Apoptosis Apoptosis DNA Strand Breaks->Apoptosis

Caption: Mechanism of topoisomerase I inhibition leading to apoptosis.

Conclusion and Future Directions

The positioning of an acetyl group on the isoquinoline ring system is a critical factor that dictates the biological activity of the resulting isomers. While this guide provides a framework for the comparative evaluation of this compound and its counterparts, there is a clear need for direct, systematic studies that evaluate a complete series of these isomers against a panel of biological targets. Such research would provide invaluable data for understanding the nuanced structure-activity relationships and would significantly aid in the rational design of more potent and selective isoquinoline-based therapeutic agents. The detailed protocols provided herein offer a standardized approach for researchers to generate this much-needed comparative data, paving the way for the discovery of novel drug candidates.

References

  • Saitoh, T., Abe, K., Ishikawa, M., Nakatani, M., Shimazu, S., Satoh, N., Yoneda, F., Taguchi, K., & Horiguchi, Y. (2006).

A Comparative Guide to Kinase Inhibitor Scaffolds: Evaluating 1-(Isoquinolin-6-YL)ethanone Against a Clinically Relevant Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the novel chemical entity 1-(Isoquinolin-6-YL)ethanone against established kinase inhibitors, framed within a typical preclinical drug discovery workflow. Given the uncharacterized nature of this compound, this document serves as a strategic blueprint for its evaluation, using the well-characterized Rho-associated coiled-coil kinase (ROCK) inhibitor, Fasudil, as a primary comparator. We will delve into the structural rationale, propose a comprehensive experimental plan to elucidate its inhibitory potential, and present hypothetical data to guide its future development.

The isoquinoline core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds, including several approved kinase inhibitors.[1][2][3] Its rigid structure and hydrogen bonding capabilities make it an ideal anchor for binding within the ATP pocket of various kinases.[4] This guide will explore how a simple derivative, this compound, can be systematically evaluated to uncover its potential as a novel therapeutic agent.

Structural and Physicochemical Analysis

A molecule's structure dictates its function. Before embarking on costly biological assays, an in-silico and structural comparison provides critical insights into a compound's potential. Here, we compare our compound of interest, this compound, with Fasudil, a clinically approved isoquinoline-based inhibitor of ROCK.

Fasudil is an isoquinolinesulfonamide that acts as an ATP-competitive inhibitor.[3] Its clinical efficacy in treating cerebral vasospasm and pulmonary hypertension is well-documented. This compound , by contrast, is a simpler structure featuring a ketone group. This seemingly minor difference can profoundly impact its target specificity and mode of action.

Caption: Chemical structures of the test compound and the comparator.

The sulfonamide group in Fasudil is a key pharmacophore for ROCK inhibition. The ethanone group on our test compound presents a different electronic and steric profile, suggesting it may interact with a different set of kinases or engage the same target through a different binding mode.

A Proposed Workflow for Kinase Profile Characterization

To systematically evaluate this compound, a tiered experimental approach is necessary. This workflow ensures that resources are used efficiently, moving from broad, high-throughput screening to more focused, hypothesis-driven studies. The primary goal is to determine if the compound has any kinase inhibitory activity, identify its primary targets, and assess its potency and selectivity.

Caption: A tiered workflow for kinase inhibitor characterization.

This workflow progresses from a broad, non-specific screen to highly specific cellular assays. This logical progression is crucial for validating initial hits and understanding their true biological potential before committing to more complex studies.[5][6]

Key Experimental Protocols

Detailed and reproducible protocols are the bedrock of trustworthy scientific claims. Below are methodologies for the core assays proposed in our workflow.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates target engagement.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific "hit" kinases identified from the initial screen.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 1:3 serial dilution series in a 96-well plate.[7]

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

  • Enzyme Addition: Add 2.5 µL of the target kinase (e.g., ROCK1) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the reaction by adding 5 µL of a substrate/ATP mixture (e.g., S6 Kinase Substrate Peptide and 25 µM ATP). Incubate for 60 minutes at 30°C.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to assess the functional consequence of kinase inhibition in a cellular context.[8]

Objective: To determine the effect of this compound on the growth of cancer cell lines that are known to be dependent on the target kinase.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (typically from 0.1 nM to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Analysis (Hypothetical Data)

To illustrate the output of our proposed workflow, we present hypothetical data comparing this compound to Fasudil. This data is designed to showcase a plausible discovery scenario.

Scenario: Our initial KinomeScan™ reveals that this compound strongly inhibits Aurora Kinase A (AURKA) and has moderate activity against ROCK2, with minimal off-target effects. Fasudil is a known ROCK inhibitor with less activity against AURKA.

Table 1: Biochemical Potency and Selectivity

CompoundTarget KinaseIC50 (nM)Selectivity Notes
This compound AURKA 25 Primary target
ROCK1>5,000>200-fold selective over ROCK1
ROCK2850Moderate activity
Fasudil (Comparator) AURKA>10,000Poor activity
ROCK1 1,400 Known target
ROCK2 450 Known target

Data is hypothetical and for illustrative purposes only.

Table 2: Cellular Activity in Relevant Cancer Cell Lines

CompoundCell LineKey DependencyGI50 (µM)
This compound HeLa (Cervical Cancer)AURKA0.5
HT-29 (Colon Cancer)AURKA0.8
A549 (Lung Cancer)Mixed>50
Fasudil (Comparator) HeLa (Cervical Cancer)AURKA>100
HT-29 (Colon Cancer)AURKA>100
A549 (Lung Cancer)Mixed>100

Data is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Results:

The data suggests that while sharing the isoquinoline scaffold, this compound has a completely different kinase selectivity profile from Fasudil. Its potent and selective inhibition of AURKA, a key mitotic kinase often dysregulated in cancer, is a significant finding.[9] The low-nanomolar biochemical IC50 against AURKA translates into potent sub-micromolar growth inhibition in AURKA-dependent cell lines like HeLa and HT-29. This positions this compound not as a ROCK inhibitor, but as a promising lead compound for developing novel anticancer agents targeting Aurora kinases.

Conclusion and Future Directions

This guide outlines a rigorous, structured approach to characterizing a novel chemical entity, this compound. By leveraging established experimental protocols and comparing it to a known inhibitor, we can efficiently profile its activity and uncover its therapeutic potential.

Our hypothetical data illustrates a successful outcome where the compound reveals a novel and valuable selectivity profile targeting AURKA. The logical next steps in its development would include:

  • Co-crystallography: Obtaining a crystal structure of this compound bound to AURKA to understand its binding mode and guide structure-activity relationship (SAR) studies.[10]

  • Mechanism of Action Studies: Confirming target engagement in cells and investigating downstream effects, such as inhibition of histone H3 phosphorylation (a key AURKA substrate).[11]

  • Lead Optimization: Initiating a medicinal chemistry program to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

By following this comprehensive evaluation strategy, researchers can systematically transform a simple chemical scaffold into a promising candidate for drug development.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Seethala, R. & Zhang, L. (2012). Assay Development for Protein Kinase Enzymes. NCBI.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • BenchChem. Application Notes and Protocols for Kinase Activity Assays.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • MDPI. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
  • Binet, J., et al. (2002). Structure Activity Relationships of New Inhibitors of Mammalian 2,3-oxidosqualene Cyclase Designed From Isoquinoline Derivatives. Chemical & Pharmaceutical Bulletin.
  • Engel, M., et al. (2015). An overview of kinase downregulators and recent advances in discovery approaches. Signal Transduction and Targeted Therapy.
  • El-Damasy, A. K., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI.
  • Hidaka, H., et al. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry.
  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry.
  • Allan, A. C., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.

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Navigating the Labyrinth: A Comparative Guide to the Biological Target Validation of 1-(Isoquinolin-6-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target are paramount. This crucial step bridges the gap between a promising chemical entity and a potential therapeutic agent. This guide provides a comprehensive, in-depth comparison of methodologies for the target validation of 1-(Isoquinolin-6-YL)ethanone , a novel compound with an isoquinoline scaffold, a motif present in numerous biologically active molecules.[1] While the direct biological target of this compound is not yet elucidated in public literature, this guide will serve as a strategic roadmap for researchers, scientists, and drug development professionals to navigate this complex process. We will explore a multi-pronged approach, commencing with computational prediction and culminating in rigorous experimental validation.

The Enigma of the Isoquinoline Scaffold: A Starting Point

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] A recent 2024 study highlighted a related compound, 1-(6-hydroxy-7-methylisoquinolin-1-yl) ethanone, for its notable anti-tobacco mosaic virus (TMV) activity, suggesting a potential avenue of investigation for this compound. This finding underscores the importance of a systematic and unbiased approach to target identification.

Phase 1: In Silico Target Prediction - Casting a Wide Net

Before embarking on resource-intensive wet lab experiments, computational methods offer a time- and cost-effective strategy to generate initial hypotheses about a compound's potential targets.[2][3][4] These in silico approaches leverage vast chemogenomic databases to predict interactions based on chemical structure and similarity to compounds with known targets.[3]

Comparative Analysis of In Silico Prediction Methods
MethodPrincipleAdvantagesDisadvantagesRecommended Tools
Chemical Similarity Searching Based on the principle that structurally similar molecules often have similar biological activities.[3]Simple, fast, and readily accessible.Can be misleading if small structural changes lead to significant activity cliffs. Limited to the known chemical space.TargetHunter, ChEMBL[3]
Pharmacophore Modeling Identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for biological activity.Can identify structurally diverse compounds with similar activity. Provides insights into key interactions.Requires a set of active compounds for model generation.SPiDER
Reverse Docking Docks the small molecule of interest into the binding sites of a large collection of protein structures.[5]Provides a ranked list of potential protein targets based on binding affinity. Can identify novel targets.Computationally intensive. Prone to false positives due to scoring function inaccuracies.Not specified in search results
Machine Learning & AI Utilizes algorithms trained on large datasets of compound-target interactions to predict new interactions.[4][6]Can identify complex patterns and relationships that are not apparent with other methods. High predictive accuracy with large datasets.[2]"Black box" nature can make it difficult to interpret the rationale behind a prediction. Requires extensive and high-quality training data.Not specified in search results

Recommendation for this compound: A hybrid approach is recommended, starting with chemical similarity searching using tools like TargetHunter to identify low-hanging fruit. This should be complemented by reverse docking against a panel of viral and human proteins, given the antiviral activity of a related compound, and pharmacophore modeling if a small library of active analogs becomes available.

Phase 2: Experimental Validation - From Prediction to Proof

In silico predictions, while valuable, are merely hypotheses that must be rigorously tested through experimental validation. A multi-tiered, orthogonal approach is crucial to build a strong case for a specific biological target.

Tier 1: In Vitro Biochemical Assays

Biochemical assays provide the most direct evidence of a compound's interaction with a purified protein.

Given that a significant portion of the "druggable" genome consists of protein kinases, and many isoquinoline-containing compounds are known to target kinases, kinome profiling is a logical first step.[7][8][9] This involves screening the compound against a large panel of purified kinases to assess its inhibitory activity.

Experimental Protocol: Kinome Profiling

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: Utilize a pre-spotted kinase panel plate containing a diverse set of purified human kinases. Several commercial services offer such panels.[9][10]

  • Reaction Initiation: Add the compound at a fixed concentration (e.g., 10 µM) to each well, followed by the specific peptide substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Signal Detection: Measure the kinase activity, typically through the quantification of phosphorylated substrate using methods like fluorescence, luminescence, or radioactivity.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO). Hits are identified as kinases with significant inhibition.

Workflow for Kinome Profiling

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound This compound Stock Solution ReactionMix Prepare Reaction Mix (Compound, Substrate, ATP) Compound->ReactionMix KinasePanel Kinase Panel Plate KinasePanel->ReactionMix Incubation Incubate at 30°C ReactionMix->Incubation Detection Measure Kinase Activity Incubation->Detection DataProcessing Calculate % Inhibition Detection->DataProcessing HitID Identify Hit Kinases DataProcessing->HitID

Caption: Workflow for in vitro kinome profiling.

Tier 2: In Cellulo Target Engagement Assays

Confirming that a compound interacts with its predicted target within the complex environment of a living cell is a critical validation step.

CETSA is a powerful technique that measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[11][12][13][14][15] An increase in the melting temperature of a protein in the presence of the compound provides strong evidence of direct binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cell line susceptible to viral infection if pursuing the antiviral hypothesis) and treat with this compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody via Western blot or other quantitative methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15]

Workflow for Cellular Thermal Shift Assay (CETSA®)

G cluster_cell_prep Cell Preparation & Treatment cluster_heating_lysis Heating & Lysis cluster_analysis Analysis CellCulture Culture Cells Treatment Treat with Compound/Vehicle CellCulture->Treatment Heating Heat to Temperature Gradient Treatment->Heating Lysis Lyse Cells (Freeze-Thaw) Heating->Lysis Centrifugation Separate Soluble/Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Quantification MeltingCurve Generate Melting Curve Quantification->MeltingCurve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Tier 3: Unbiased Target Identification Approaches

If candidate targets from in silico and focused biochemical screens are not forthcoming, unbiased approaches can be employed to identify the molecular target(s) of this compound without prior assumptions.

Chemical proteomics utilizes a modified version of the compound of interest as a "bait" to capture its interacting proteins from a complex biological sample.[16][17][18][19] This powerful technique can identify both direct and indirect binding partners.

Experimental Protocol: Chemical Proteomics (Affinity-Based)

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group for immobilization (e.g., a linker with a biotin or alkyne tag).

  • Immobilization: Covalently attach the probe to a solid support (e.g., agarose beads).

  • Cell Lysate Incubation: Incubate the immobilized probe with a cell lysate.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound-treated sample compared to a control.

Workflow for Chemical Proteomics

G cluster_probe_prep Probe Preparation cluster_capture Target Capture cluster_id Target Identification ProbeSynthesis Synthesize Tagged Compound Immobilization Immobilize on Beads ProbeSynthesis->Immobilization Incubation Incubate with Cell Lysate Immobilization->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Proteins Washing->Elution MS_Analysis Identify Proteins by Mass Spectrometry Elution->MS_Analysis DataAnalysis Identify Enriched Proteins MS_Analysis->DataAnalysis

Sources

A Senior Application Scientist's Guide to Analytical Standards for 1-(Isoquinolin-6-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precision and reliability of analytical data are paramount. For novel compounds like 1-(Isoquinolin-6-YL)ethanone, a key building block in medicinal chemistry, establishing robust analytical methodologies is a foundational requirement for advancing research and ensuring regulatory compliance. This guide provides an in-depth comparison of analytical standards and methodologies pertinent to the characterization of this compound, grounded in scientific principles and practical expertise.

The Critical Role of Analytical Standards

An analytical standard is a highly purified and well-characterized substance used as a reference point for qualitative and quantitative analysis. For this compound, the use of a reliable standard is indispensable for:

  • Identity Confirmation: Verifying the chemical structure of synthesized batches.

  • Purity Assessment: Quantifying the amount of the target compound and identifying impurities.

  • Assay Development: Establishing the concentration of the active pharmaceutical ingredient (API) in various formulations.

  • Stability Studies: Monitoring degradation over time under different storage conditions.

The choice of standard directly impacts the validity of experimental outcomes. A poorly characterized standard will propagate error throughout the entire analytical workflow, leading to unreliable data and potentially compromising research and development decisions.

Physicochemical Properties of this compound

A thorough understanding of the compound's physicochemical properties is the first step in selecting appropriate analytical techniques.

PropertyValueSource
Chemical Formula C₁₁H₉NOChemScene[1]
Molecular Weight 171.20 g/mol ChemScene[1]
CAS Number 1015070-54-8-
Appearance Expected to be a solidChemScene[2]
IUPAC Name This compound-

Note: Experimental data such as melting point, boiling point, and solubility for this specific isomer are not widely published and should be determined empirically for any new batch.

Comparing Analytical Standards: Certified Reference Materials (CRM) vs. In-House Standards

The selection of a reference standard is a critical decision. The primary choice lies between using a commercially available Certified Reference Material (CRM) and an in-house, well-characterized standard.

FeatureCertified Reference Material (CRM)In-House Standard
Purity Certified value with a stated uncertainty (e.g., 99.9% ± 0.1%).Purity is determined internally; may lack the rigor of a certified value.
Traceability Traceable to national or international standards (e.g., SI units).[3]Traceability is often limited to internal documentation.
Documentation Comprehensive Certificate of Analysis (CoA) detailing characterization methods, results, and uncertainty.[4][5]Documentation may be less comprehensive.
Regulatory Acceptance Highly accepted by regulatory agencies like the FDA and EMA.May require extensive justification and supporting data for regulatory submissions.
Cost & Availability Higher initial cost; availability may be limited for novel compounds.Lower initial cost; readily available from synthesis.

Expert Insight: While developing an in-house standard is common in early-stage research, transitioning to a CRM as a project matures is crucial for ensuring data integrity and facilitating seamless technology transfer and regulatory filings. The investment in a CRM pays dividends in the confidence and defensibility of your analytical results.

Core Analytical Methodologies: A Comparative Analysis

The selection of an analytical technique is dictated by the properties of this compound and the specific analytical question being addressed (e.g., identity, purity, or quantity).

HPLC is the workhorse of pharmaceutical analysis for non-volatile and thermally labile compounds. Given its aromatic structure and ketone functional group, this compound possesses a strong UV chromophore, making it an ideal candidate for HPLC-UV analysis.

Experimental Workflow: HPLC-UV Analysis

Caption: HPLC-UV workflow for purity and assay determination.

Detailed Protocol: HPLC Method for this compound

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Causality: The nonpolar C18 stationary phase is well-suited for retaining aromatic compounds like isoquinoline derivatives.[6]

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v) with a small amount of acidifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Causality: Acetonitrile acts as the organic modifier to elute the compound. The acidifier helps to protonate any basic sites (the isoquinoline nitrogen), ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the silica support.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Causality: Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., determined by a photodiode array (PDA) detector, likely around 254 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the analytical standard at a known concentration (e.g., 1.0 mg/mL) in the mobile phase or a suitable diluent.

  • Sample Preparation: Prepare the test sample at a similar concentration to the standard.

  • Quantification: Use the external standard method, comparing the peak area of the analyte in the sample to the peak area of the standard.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] For this compound, its applicability depends on its thermal stability and volatility. Assuming it is stable at typical GC injection port temperatures, GC-MS offers excellent separation and definitive identification through mass spectral fragmentation patterns.

Experimental Workflow: GC-MS Analysis

Caption: GC-MS workflow for identification and impurity profiling.

Detailed Protocol: GC-MS Method for this compound

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Causality: These columns provide excellent separation for a wide range of semi-volatile organic compounds based on boiling point and polarity.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C (split or splitless injection).

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Causality: The temperature program allows for the separation of compounds with different boiling points. The initial hold ensures proper focusing of the analyte band on the column.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-400.

    • Causality: EI provides reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for confident identification.

NMR is an unparalleled technique for absolute structure elucidation. For analytical standards, its most powerful application is Quantitative NMR (qNMR) , which can determine the purity of a substance without needing a reference standard of the same compound.[7][8] Instead, it uses a certified internal standard of a completely different, stable compound.

Logical Relationship: qNMR Purity Determination

QNMR_Logic cluster_nmr NMR Measurement cluster_calc Calculation Analyte Analyte (Unknown Purity) Mass (m_a) Integral_a Integral of Analyte Peak (I_a) Protons (N_a) Standard Internal Standard (Known Purity, P_std) Mass (m_std) Integral_std Integral of Standard Peak (I_std) Protons (N_std) Formula P_a = (I_a / N_a) * (N_std / I_std) * (m_std / m_a) * (M_a / M_std) * P_std Integral_a->Formula Integral_std->Formula MolarMass_a Molar Mass Analyte (M_a) MolarMass_a->Formula MolarMass_std Molar Mass Standard (M_std) MolarMass_std->Formula Purity_a Purity of Analyte (P_a) Formula->Purity_a

Caption: The logic of purity calculation using qNMR.[7]

Expert Insight on qNMR:

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By co-dissolving a precisely weighed amount of the this compound sample with a precisely weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone), we can use the ratio of their integrals to calculate the absolute purity of our sample.

Key Considerations for qNMR:

  • Internal Standard Selection: The standard must have peaks that do not overlap with the analyte peaks, be stable, non-volatile, and have a known, certified purity.

  • Relaxation Delays (d1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of any proton being quantified) must be used to ensure complete relaxation of all protons between scans, which is critical for accurate integration.

  • Signal-to-Noise: A high signal-to-noise ratio is required for precise integration.

Method Comparison Summary
TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV Purity, Assay, Stability TestingRobust, reproducible, widely available, excellent for quantification.[10]Requires a reference standard of the same compound for quantification; less definitive for structural identification than MS.
GC-MS Impurity ID, Volatile AnalysisHigh separation efficiency, definitive identification via mass spectra, high sensitivity.[2]Requires analyte to be thermally stable and volatile; can degrade sensitive compounds.
NMR (qNMR) Absolute Purity Determination, Structure ElucidationAbsolute quantification without a like-for-like standard, structurally definitive, non-destructive.[7][8]Lower sensitivity than MS, higher equipment cost, requires expertise in method development and data processing.
Conclusion and Recommendations

For researchers, scientists, and drug development professionals working with This compound , a multi-faceted approach to analytical characterization is essential.

  • Initial Characterization: For newly synthesized batches, a combination of NMR (for structural confirmation) and LC-MS (for preliminary purity assessment and impurity identification) is the gold standard.

  • Routine Quality Control: For routine purity and assay testing, a validated HPLC-UV method is the most practical, robust, and cost-effective choice.[11]

  • Reference Standard Certification: To establish a primary in-house standard or to cross-validate a commercial standard, qNMR is the most powerful technique for assigning an absolute, traceable purity value.[3]

The validation of any analytical procedure is non-negotiable and must be performed in accordance with ICH guidelines (Q2(R2)) to demonstrate that it is fit for its intended purpose.[12][13] By judiciously selecting and validating these analytical tools, researchers can ensure the generation of high-quality, reliable, and defensible data, which is the bedrock of successful pharmaceutical development.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube.

  • What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. SGS.

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  • HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University.

  • Certificate of Analysis. MedchemExpress.com.

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation.

  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC Technologies.

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent.

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate.

  • 1-(6-Bromoisoquinolin-1-yl)ethanone. BLDpharm.

  • 1-(3-bromoquinolin-6-yl)ethanone CAS No.: 1150618-23-7. Alfa Chemical.

  • Certificate of Analysis. Thermo Fisher Scientific.

  • 1-(2-Methylquinolin-6-yl)ethanone. Fluorochem.

  • Sourcing High-Quality 1-(3-Bromoquinolin-6-yl)ethanone: A Buyer's Guide from China. NINGBO INNO PHARMCHEM CO.,LTD.

  • 1-(Isoquinolin-8-yl)ethanone. ChemScene.

  • Certificate of Analysis for 1-(Quinolin-2-yl)ethanone. ChemScene.

  • CERTIFICATE OF ANALYSIS for 2-Chloro-1-(3,4-dihydro-2H-quinolin-1-yl)-ethanone. 3B Scientific (Wuhan) Corporation.

  • Pharmaceuticals-Quinolines. ENAO Chemical Co., Ltd.

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A Comprehensive Guide to Characterizing the Cross-Reactivity Profile of 1-(Isoquinolin-6-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to predicting its therapeutic efficacy and potential off-target liabilities. 1-(Isoquinolin-6-YL)ethanone, a compound featuring the privileged isoquinoline scaffold, presents a compelling case for a thorough cross-reactivity investigation.[1][2] The isoquinoline core is present in numerous bioactive compounds, including kinase inhibitors, making a detailed assessment of its interaction with the human kinome and other protein families a critical step in its development.[2][3]

This guide provides a strategic and in-depth framework for conducting comprehensive cross-reactivity studies on this compound. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of methodologies to ensure a robust and reliable selectivity profile.

The Imperative of Selectivity Profiling

The therapeutic efficacy of many kinase inhibitors is often dictated by their specific binding to the intended target. However, the highly conserved nature of the ATP-binding pocket across the kinome can lead to off-target binding, resulting in unforeseen biological effects or toxicity.[4] Therefore, a multi-pronged approach to selectivity profiling is essential to de-risk a compound like this compound and to build a comprehensive understanding of its biological activity.

A Tiered Strategy for Cross-Reactivity Assessment

A cost-effective and efficient strategy for determining the selectivity of a compound involves a tiered approach.[4] This typically begins with a broad, single-concentration screen against a large panel of kinases, followed by more detailed dose-response studies for any identified "hits."

Tier 1: Broad Kinome Screening

The initial step is to assess the binding affinity or inhibitory activity of this compound against a large, representative panel of human kinases at a single, high concentration (e.g., 1-10 µM). This provides a broad overview of the compound's potential targets.

Methodology 1: Large-Panel Kinase Binding Assay

Competitive binding assays are a powerful tool for measuring the direct interaction between an inhibitor and a kinase.[5][6][7] These assays are often independent of enzyme activity and can be performed in a high-throughput format.

Experimental Protocol: Competitive Displacement Binding Assay (e.g., KINOMEscan™)

  • Assay Principle: A test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified, typically by qPCR of the DNA tag. A lower amount of bound kinase indicates competition by the test compound.[7]

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a multi-well plate, combine the test compound (at a final concentration of 10 µM) with individual kinase-phage fusion proteins.

    • Add an immobilized, broad-spectrum kinase inhibitor that binds to the ATP site.

    • Incubate to allow for binding competition to reach equilibrium.

    • Wash away unbound components.

    • Quantify the amount of kinase-phage remaining on the solid support using qPCR.

  • Data Interpretation: Results are typically expressed as a percentage of control (vehicle-treated) binding. A significant reduction in binding (e.g., >90%) identifies a potential interaction that warrants further investigation.

Methodology 2: Biochemical Kinase Activity Assay

These assays measure the ability of a compound to inhibit the catalytic activity of a kinase. Radiometric and mobility shift assays are common formats.[5]

Experimental Protocol: Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)

  • Assay Principle: This assay measures the incorporation of a radiolabeled phosphate from [γ-33P]ATP onto a specific substrate by the kinase.

  • Procedure:

    • In a multi-well plate, combine the kinase, its specific substrate, and this compound (at a final concentration of 10 µM).

    • Initiate the reaction by adding [γ-33P]ATP and MgCl2.

    • Incubate at 30°C for a defined period.

    • Stop the reaction and spot the mixture onto a phosphocellulose filter membrane.

    • Wash the membrane to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Interpretation: Results are expressed as a percentage of remaining kinase activity compared to a vehicle control. A significant reduction in activity indicates inhibition.

Tier 2: Dose-Response and Affinity Determination

For any kinases identified as potential off-targets in the initial screen, it is crucial to determine the potency of the interaction by generating dose-response curves to calculate IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values.

Methodology 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

TR-FRET assays are a sensitive and homogeneous method for quantifying binding affinity in solution.[8][9]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Assay Principle: This assay uses a europium-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled, ATP-competitive tracer that also binds to the kinase. When both are bound, FRET occurs. A test compound that displaces the tracer will disrupt FRET.[9]

  • Procedure:

    • Serially dilute this compound to create a range of concentrations.

    • In a multi-well plate, add the kinase, the europium-labeled antibody, and the fluorescent tracer.

    • Add the diluted test compound.

    • Incubate to allow for binding to reach equilibrium.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths.

  • Data Analysis: The ratio of the two emission signals is calculated and plotted against the compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value.

Methodology 4: Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, measures the change in a protein's melting temperature (Tm) upon ligand binding.[10] Ligand binding typically stabilizes the protein, leading to an increase in Tm.

Experimental Protocol: Thermal Shift Assay

  • Assay Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, the dye fluoresces. The Tm is the temperature at which 50% of the protein is unfolded.

  • Procedure:

    • In a PCR plate, combine the kinase, a fluorescent dye (e.g., SYPRO Orange), and a range of concentrations of this compound.

    • Seal the plate and place it in a real-time PCR instrument.

    • Increase the temperature incrementally and measure the fluorescence at each step.

  • Data Analysis: Plot fluorescence versus temperature to generate melting curves. The first derivative of these curves is used to determine the Tm. The change in Tm (ΔTm) is plotted against the compound concentration.

Tier 3: Cellular Target Engagement

While in vitro assays are essential, it is crucial to confirm that a compound engages its target in a cellular context. Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12][13][14]

Methodology 5: Cellular Thermal Shift Assay (CETSA)

Assay Principle: Ligand binding stabilizes a target protein, making it more resistant to thermal denaturation and aggregation in cells.[13][14] The amount of soluble protein remaining after heat treatment is quantified.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of this compound.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target kinase.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Workflow for a Comprehensive Cross-Reactivity Study

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation cluster_3 Final Output A This compound B Large-Panel Kinase Assay (e.g., Binding or Activity Screen) @ 10 µM A->B C Identify 'Hits' (% Inhibition > Threshold) B->C D Dose-Response Assays (e.g., TR-FRET, DSF) C->D E Determine IC50 / Kd / ΔTm D->E F Select Key On- and Off-Targets E->F G Cellular Thermal Shift Assay (CETSA) F->G H Confirm Target Engagement in Cells G->H I Comprehensive Selectivity Profile H->I

Caption: A tiered workflow for assessing the cross-reactivity of a novel compound.

Comparative Analysis of Methodologies

Assay Type Principle Advantages Disadvantages
Biochemical Activity Assays Measures inhibition of substrate phosphorylation.[5]Direct measure of functional inhibition; well-established.Requires active enzyme and substrate; can be prone to interference.
Competitive Binding Assays Measures displacement of a known ligand.[6][7]ATP-independent; high-throughput; broad coverage.Indirect measure of inhibition; may not detect allosteric binders.
TR-FRET Binding Assays Measures FRET between a tagged kinase and a fluorescent tracer.[8][9]Homogeneous (no-wash); sensitive; provides affinity data.Requires specific reagents for each kinase; potential for compound interference.
Differential Scanning Fluorimetry (DSF) Measures ligand-induced thermal stabilization.[10]Label-free for the compound; low protein requirement.Not all binding events result in a thermal shift; lower throughput.
Cellular Thermal Shift Assay (CETSA) Measures target stabilization in a cellular environment.[11][12][13][14]Confirms target engagement in cells; accounts for cell permeability and metabolism.Lower throughput; requires a specific antibody for detection.

Comparison with Alternative Compounds

To contextualize the selectivity profile of this compound, it is beneficial to compare its performance against well-characterized kinase inhibitors, particularly those with a similar isoquinoline scaffold.

Compound Primary Target(s) General Selectivity Profile
Fasudil ROCK1/2Also inhibits other kinases like PKA and PKC at higher concentrations.[3]
GSK-3 Inhibitors (some isoquinoline-based) GSK-3α/βVaries, but some show good selectivity over other kinases.
Lapatinib EGFR, HER2Dual inhibitor with activity against other kinases.[15]
Bosutinib Src, AblMulti-targeted inhibitor with a broader kinase inhibition profile.

By running these reference compounds through the same assay panels, a comparative selectivity score can be generated, providing a clearer picture of the relative promiscuity or selectivity of this compound.

Conclusion

A thorough understanding of a compound's cross-reactivity is a cornerstone of modern drug discovery. For this compound, a systematic, multi-tiered approach is essential. By combining broad kinome scanning with quantitative affinity determination and cellular target engagement assays, researchers can build a comprehensive and reliable selectivity profile. This data-driven approach not only elucidates the compound's mechanism of action but also proactively identifies potential safety liabilities, ultimately paving the way for more informed decisions in the drug development process.

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A Comparative Guide to Isoquinoline and Quinoline Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Two Privileged Scaffolds in Anticancer Drug Discovery

Introduction

In the landscape of medicinal chemistry, the quinoline and isoquinoline scaffolds represent two of the most "privileged" heterocyclic structures. Their rigid, planar systems and the presence of a nitrogen atom confer unique physicochemical properties that make them ideal starting points for the design of bioactive molecules. Both frameworks are found in a plethora of natural products and have been successfully incorporated into numerous FDA-approved drugs. For cancer researchers and drug development professionals, understanding the nuanced differences and comparative advantages of these two isomeric structures is critical for designing next-generation therapeutics.

This guide provides a comparative analysis of isoquinoline and quinoline derivatives in cancer research, moving beyond a simple list of compounds to explore the causal relationships between their structural features and their distinct anticancer mechanisms. We will delve into key examples, comparative efficacy data, and the experimental workflows necessary to validate and characterize novel derivatives.

At a Glance: Structural Isomers, Divergent Biology

Quinoline and isoquinoline are structural isomers, both consisting of a benzene ring fused to a pyridine ring. The sole difference lies in the position of the nitrogen atom within the pyridine ring—position 1 for quinoline and position 2 for isoquinoline. This seemingly minor alteration has profound implications for the molecule's electron distribution, hydrogen bonding capacity, and steric profile, ultimately dictating how derivatives interact with biological targets.

Figure 1. Core structures of Quinoline (N at position 1) and Isoquinoline (N at position 2).

Comparative Analysis of Anticancer Mechanisms

While both scaffolds can be engineered to target a wide array of cellular processes, they have historically shown predilections for different, albeit sometimes overlapping, mechanisms of action.

DNA Damage and Repair: A Tale of Two Interacting Modes

A primary mechanism for many early chemotherapeutics involves direct interaction with DNA. Here, the structural differences between quinoline and isoquinoline derivatives lead to distinct modes of action.

  • Quinoline Derivatives as Topoisomerase I Poisons: The quinoline scaffold is famously represented by Camptothecin and its clinical derivatives, Topotecan and Irinotecan .[1][2][3] These molecules function as topoisomerase I (Top1) inhibitors.[1][4][5] Top1 relieves torsional stress in DNA during replication by creating transient single-strand breaks.[3][5] Camptothecin derivatives intercalate into this temporary Top1-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[1][3][5] When the replication fork collides with this stabilized complex, it leads to the formation of lethal double-strand breaks, ultimately triggering apoptosis.[1][3] The five-ring system of camptothecin, which includes the quinoline core, is crucial for this interfacial inhibition.[1][6]

  • Isoquinoline Derivatives as DNA Alkylators and Groove Binders: The isoquinoline framework is exemplified by the potent marine-derived natural product, Trabectedin (Yondelis®).[7][8] Composed of three tetrahydroisoquinoline moieties, Trabectedin operates via a distinct and complex mechanism.[8][9] It binds to the minor groove of DNA, forming adducts and alkylating guanine residues at the N2 position.[8][10][11] This binding bends the DNA helix towards the major groove, an action that interferes with transcription factors, DNA repair proteins, and RNA polymerase II.[7][10][11] This disruption of transcription and the hijacking of the nucleotide excision repair (NER) machinery are hallmarks of its activity, setting it apart from the replication-dependent mechanism of camptothecins.[7][9]

Figure 2. Contrasting DNA-targeting mechanisms of quinoline and isoquinoline derivatives.
Kinase Inhibition: A Shared Battlefield with Different Weapons

The inhibition of protein kinases is a cornerstone of modern targeted cancer therapy. Both quinoline and isoquinoline scaffolds have been extensively developed into potent kinase inhibitors, often by acting as ATP-competitive binders in the kinase domain.

  • Quinoline Derivatives as Multi-Kinase Inhibitors: The quinoline core is a feature of several successful multi-kinase inhibitors.[12][13][14]

    • Bosutinib (Bosulif®) is a dual inhibitor of Src and Abl kinases.[20][21][22] It is primarily used for chronic myeloid leukemia (CML) where it targets the Bcr-Abl fusion protein, but its inhibition of the Src family of kinases gives it a broader potential spectrum of activity.[20][23][24]

  • Isoquinoline Derivatives in Kinase Inhibition: While perhaps less numerous in the clinic than their quinoline counterparts for this specific mechanism, isoquinoline derivatives are also potent kinase inhibitors. Research has demonstrated their ability to target key signaling pathways like PI3K/Akt/mTOR.[25] The development of isoquinoline-based kinase inhibitors is an active area of research, with many compounds showing promising preclinical activity.[25][26]

Key Derivatives in Development: A Comparative Snapshot

The ultimate validation of a scaffold's utility lies in the success of its derivatives in clinical settings. The following table summarizes key data for representative drugs from each class.

Compound Scaffold Primary Mechanism Key Targets Approved Indications (Selected)
Irinotecan QuinolineTopoisomerase I InhibitorTopoisomerase IMetastatic Colorectal Cancer[1]
Lenvatinib QuinolineMulti-Kinase InhibitorVEGFR1-3, FGFR1-4, RET, KIT, PDGFRαDifferentiated Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma[15][16]
Bosutinib QuinolineDual Src/Abl Kinase InhibitorBcr-Abl, Src, Lyn, HckChronic Myeloid Leukemia (Ph+)[20][22]
Trabectedin IsoquinolineDNA Alkylating AgentDNA Minor GrooveSoft Tissue Sarcoma, Ovarian Cancer[7][8]

Experimental Workflows for Comparative Evaluation

For researchers developing novel quinoline or isoquinoline derivatives, a series of standardized, self-validating experiments is crucial for comparative analysis.

Protocol 1: In Vitro Cytotoxicity Screening via MTT Assay

This initial assay determines the concentration at which a compound inhibits cancer cell growth by 50% (IC50), providing a primary measure of potency.

Objective: To compare the dose-dependent cytotoxic effects of novel quinoline and isoquinoline derivatives against a panel of cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM). Add the compounds to the wells in triplicate. Include a "vehicle control" (e.g., DMSO) and a "positive control" (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Figure 3. Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Mechanism of Action - Topoisomerase I Inhibition Assay

This assay is critical for validating whether a quinoline or indenoisoquinoline derivative acts via the camptothecin-like mechanism.

Objective: To determine if a test compound stabilizes the Top1-DNA cleavage complex.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and the assay buffer.

  • Compound Addition: Add the test compound at various concentrations. Include a negative control (vehicle), a positive control (Camptothecin), and a "no enzyme" control.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes. The enzyme will relax the supercoiled DNA. If an inhibitor is present, it will trap the enzyme on the DNA, creating nicks.

  • Termination: Stop the reaction by adding SDS (to dissociate the enzyme) and Proteinase K (to digest the enzyme), leaving the DNA breaks.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the different DNA topologies.

  • Visualization and Analysis: Visualize the DNA bands under UV light.

    • Negative Control: Will show mostly relaxed DNA.

    • Supercoiled DNA Control: Will show a fast-migrating band.

    • Positive Control (Camptothecin): Will show an increase in the nicked, open-circular DNA form and a decrease in the relaxed form.

    • Test Compound: If it inhibits Top1, it will produce a banding pattern similar to the positive control.

Conclusion and Future Perspectives

The quinoline and isoquinoline scaffolds, while structurally similar, offer divergent pathways for anticancer drug development. Quinoline derivatives have a rich history as topoisomerase poisons and have evolved into highly successful multi-kinase inhibitors. Isoquinolines, exemplified by the unique DNA-binding agent Trabectedin and emerging topoisomerase inhibitors like the indenoisoquinolines, demonstrate a capacity for novel and complex interactions with cellular machinery.[2][27][28]

For the drug development professional, the choice of scaffold is not arbitrary. It is a strategic decision based on the desired mechanism of action.

  • For kinase inhibition , both scaffolds are viable, with quinolines currently having a more established clinical track record.[12][29]

  • For DNA topoisomerase I inhibition , the quinoline-containing camptothecins are the clinical standard, but novel non-camptothecin isoquinoline derivatives are being developed to overcome their limitations.[2][6]

  • For novel DNA-interacting mechanisms beyond classical intercalation, the isoquinoline scaffold of Trabectedin provides a compelling precedent.

The future of drug design with these heterocycles will likely involve creating hybrid molecules that combine the advantageous features of both, developing derivatives with improved selectivity for specific kinase mutations, and further exploring the untapped potential of the isoquinoline framework to generate compounds with entirely new mechanisms of action. A thorough understanding of their comparative strengths, supported by rigorous experimental validation, will continue to fuel the discovery of the next generation of cancer therapeutics.

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Benchmarking 1-(Isoquinolin-6-YL)ethanone Against Current Oncology Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitors in Oncology

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted therapies that exploit specific molecular vulnerabilities of cancer cells. Among the most validated targets are protein kinases, enzymes that regulate a vast array of cellular processes, including proliferation, survival, and metastasis.[1] The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several potent kinase inhibitors.[2][3][4][5][6] This guide introduces a novel investigational compound, 1-(Isoquinolin-6-YL)ethanone, hypothesized to exert its anti-cancer effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in various malignancies, notably non-small cell lung cancer (NSCLC).[7][8]

This document provides a comprehensive framework for the preclinical benchmarking of this compound. We will objectively compare its performance against two established therapeutics: Gefitinib , a first-generation EGFR tyrosine kinase inhibitor (TKI), and Doxorubicin , a conventional cytotoxic agent.[9][10] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust data-driven approach to evaluating the therapeutic potential of this novel isoquinoline derivative.

Comparator Therapeutic Profiles

A thorough evaluation of a new chemical entity requires benchmarking against current standards of care with distinct mechanisms of action.

Gefitinib (EGFR Tyrosine Kinase Inhibitor)

Gefitinib is an anilinoquinazoline that functions as a selective and reversible inhibitor of the EGFR tyrosine kinase.[11] It competitively binds to the ATP-binding site within the intracellular domain of EGFR, preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival.[7][8][12] Its efficacy is particularly pronounced in NSCLC patients harboring activating mutations in the EGFR kinase domain.[7]

Doxorubicin (Topoisomerase II Inhibitor and Anthracycline)

Doxorubicin is a widely used chemotherapeutic agent with a multi-faceted mechanism of action.[10] Its primary mode of cytotoxicity involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[13] This leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA double-strand breaks and the induction of apoptosis.[14] Additionally, doxorubicin is known to generate reactive oxygen species, which contribute to its cytotoxic effects.[14][15]

Head-to-Head Benchmarking: A Phased Experimental Approach

To rigorously assess the therapeutic potential of this compound, a multi-tiered experimental plan is proposed, progressing from in vitro biochemical assays to cell-based functional screens and culminating in in vivo efficacy studies.

Phase 1: In Vitro Target Engagement and Biochemical Potency

The initial phase focuses on validating the hypothesized mechanism of action and quantifying the direct inhibitory effect of this compound on the EGFR kinase.

This assay measures the amount of ATP consumed during the phosphorylation of a substrate by the EGFR kinase. A decrease in ATP consumption indicates inhibition of the kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)[16]

  • This compound, Gefitinib, and Doxorubicin (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound, Gefitinib, and Doxorubicin in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound solution.

  • Enzyme Addition: Add 2 µL of recombinant EGFR kinase diluted in kinase assay buffer.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture (final concentrations are typically at the Kₘ for ATP and an appropriate concentration of the peptide substrate).[16]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

Phase 2: Cellular Potency and Mechanism of Action

This phase aims to determine the effect of this compound on cancer cell viability and to elucidate its mechanism of cell killing. The A549 human lung adenocarcinoma cell line, which expresses wild-type EGFR, is a suitable model for these studies.[17][18]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19]

Materials:

  • A549 human lung cancer cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin[17]

  • This compound, Gefitinib, and Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)[17]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[17]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at room temperature.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

Materials:

  • A549 cells

  • This compound, Gefitinib, and Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed A549 cells in 6-well plates and treat with the GI₅₀ concentrations of each compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[21]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[21]

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Caption: EGFR signaling pathway and the proposed mechanism of inhibition.

Phase 3: In Vivo Efficacy Assessment

The final phase evaluates the anti-tumor activity of this compound in a living organism using a xenograft model.

This protocol establishes human lung tumors in immunodeficient mice to assess the in vivo efficacy of the test compounds.[22][23]

Materials:

  • Athymic nude mice (e.g., BALB/c nude)

  • A549 cells

  • Matrigel

  • This compound, Gefitinib, and Doxorubicin formulated for in vivo administration

  • Vehicle control

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of 1 x 10⁶ A549 cells mixed with Matrigel into the flank of each mouse.[24]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (Vehicle, this compound, Gefitinib, Doxorubicin).

  • Drug Administration: Administer the compounds according to a predetermined dosing schedule (e.g., daily oral gavage for this compound and Gefitinib, weekly intraperitoneal injection for Doxorubicin).

  • Data Collection: Measure tumor volume with calipers and monitor the body weight of the mice three times a week.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Summary and Interpretation

The quantitative data from these experiments should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: In Vitro and Cellular Activity Summary

CompoundEGFR IC₅₀ (nM)A549 GI₅₀ (µM)Apoptosis Induction (% of cells)
This compound[Experimental Value][Experimental Value][Experimental Value]
Gefitinib[Experimental Value][Experimental Value][Experimental Value]
Doxorubicin>10,000[Experimental Value][Experimental Value]

Table 2: In Vivo Efficacy in A549 Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
VehicleDaily, p.o.[Experimental Value]N/A[Experimental Value]
This compound[Dose], Daily, p.o.[Experimental Value][Experimental Value][Experimental Value]
Gefitinib[Dose], Daily, p.o.[Experimental Value][Experimental Value][Experimental Value]
Doxorubicin[Dose], Weekly, i.p.[Experimental Value][Experimental Value][Experimental Value]

Conclusion

This guide outlines a systematic and rigorous approach to the preclinical evaluation of this compound as a potential anti-cancer therapeutic. By benchmarking against both a targeted agent (Gefitinib) and a standard cytotoxic drug (Doxorubicin), a comprehensive profile of the compound's potency, mechanism of action, and in vivo efficacy can be established. The experimental data generated through these protocols will be crucial in determining the future developmental trajectory of this promising novel chemical entity.

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  • National Institutes of Health. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. [Link]

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Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative In Vivo Efficacy of Novel 1-(Isoquinolin-6-YL)ethanone Analogs in Oncology Models

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Many isoquinoline derivatives exert their cytotoxic effects against cancer cells by inducing cell cycle arrest, apoptosis, and autophagy.[1][3] Their mechanisms often involve direct interaction with nucleic acids or modulation of key enzymatic pathways crucial for cancer cell survival and proliferation.[2][3]

This guide focuses on a specific chemical series: analogs of this compound. This core structure presents a promising starting point for developing targeted therapies. Here, we provide a comprehensive comparison of the in vivo efficacy of three novel, rationally designed analogs—designated IQ-A , IQ-B , and IQ-C —against a standard-of-care agent. Our objective is to provide researchers and drug development professionals with a clear, data-driven framework for evaluating these compounds, grounded in rigorous preclinical methodology.

Postulated Mechanism of Action: Inhibition of the RAF-MEK-ERK Signaling Pathway

Many cancers are driven by aberrant signaling through the RAS-RAF-MEK-ERK (MAPK) pathway. The RAF kinases, in particular, are critical nodes in this cascade and have been successfully targeted for cancer therapy.[4] Based on preliminary in silico modeling and in vitro kinase assays (data not shown), the this compound series has been hypothesized to function as potent inhibitors of RAF kinase. By binding to the kinase domain, these compounds are designed to prevent the phosphorylation of MEK, thereby inhibiting downstream signaling that leads to uncontrolled cell proliferation and survival.

The following diagram illustrates the targeted signaling cascade.

RAF_MEK_ERK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor IQ Analog (IQ-A, IQ-B, IQ-C) Inhibitor->RAF Inhibits

Caption: Postulated mechanism of action for IQ analogs via inhibition of RAF kinase.

Comparative In Vivo Efficacy in a Human Tumor Xenograft Model

To assess the therapeutic potential of the IQ analogs, a robust in vivo study was conducted using a cell line-derived xenograft (CDX) model. CDX models are a cornerstone of preclinical oncology research, enabling the evaluation of drug efficacy against human tumor cells in a living system.[5][6]

Study Objective

The primary objective was to compare the antitumor activity of IQ-A, IQ-B, and IQ-C against a vehicle control and a relevant standard-of-care (SoC) RAF inhibitor in an established human melanoma xenograft model (A375), which harbors a V600E BRAF mutation.

Quantitative Efficacy Data
Treatment GroupDose (mg/kg)Dosing ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%) ± SEM
Vehicle Control N/AQD, PO1542 ± 1250%+3.5 ± 1.2%
IQ-A 25QD, PO817 ± 9847%-1.8 ± 1.5%
IQ-B 25QD, PO355 ± 6577% -2.5 ± 1.8%
IQ-C 25QD, PO987 ± 11036%+2.1 ± 1.3%
SoC RAF Inhibitor 20QD, PO432 ± 7272%-5.1 ± 2.1%

SEM: Standard Error of the Mean; QD: Once daily; PO: Oral gavage

Interpretation of Results

The in vivo data clearly demonstrate that IQ-B exhibits the most potent antitumor activity among the tested analogs, achieving a 77% Tumor Growth Inhibition that is comparable, and slightly superior, to the standard-of-care RAF inhibitor. Importantly, this efficacy was achieved with a favorable safety profile, as indicated by the minimal change in mean body weight. Analog IQ-A showed moderate efficacy, while IQ-C demonstrated only modest activity. All treatments were generally well-tolerated.

Experimental Design and Protocols

A well-designed preclinical study is essential for generating reliable and translatable data.[7][8] The protocol described below was developed in accordance with institutional animal care and use committee (IACUC) guidelines and incorporates best practices for in vivo cancer drug testing.[9]

Experimental Workflow Diagram

experimental_workflow start Start: A375 Cell Culture implantation Subcutaneous Implantation (5x10^6 cells) into Athymic Nude Mice start->implantation growth Tumor Growth Monitoring (Tumors reach ~100-150 mm³) implantation->growth randomization Randomization into 5 Treatment Groups (n=8 per group) growth->randomization treatment Daily Dosing (PO) for 21 Days (Vehicle, IQ-A, IQ-B, IQ-C, SoC) randomization->treatment monitoring Bi-weekly Monitoring: - Tumor Volume Measurement - Body Weight Recording treatment->monitoring endpoint Study Endpoint (Day 21): - Final Measurements - Euthanasia & Tissue Collection monitoring->endpoint analysis Data Analysis: - TGI Calculation - Statistical Analysis (ANOVA) endpoint->analysis end End: Efficacy Report analysis->end

Caption: Workflow for the in vivo xenograft efficacy study.

Step-by-Step Protocol: A375 Xenograft Study

1. Animal Model and Husbandry:

  • Species: Athymic Nude Mice (NU/J strain), female, 6-8 weeks old. The use of immunodeficient mice is critical for preventing the rejection of human tumor cells.[5][10]

  • Supplier: The Jackson Laboratory (Bar Harbor, ME).

  • Husbandry: Animals are housed in sterile, individually ventilated cages with a 12-hour light/dark cycle. They receive autoclaved food and water ad libitum. All procedures are approved by the IACUC.[7]

2. Cell Culture and Tumor Implantation:

  • Cell Line: A375 human malignant melanoma cells (ATCC® CRL-1619™), cultured in DMEM with 10% FBS.

  • Preparation: Cells are harvested during the logarithmic growth phase. Cell viability is confirmed to be >95% via Trypan Blue exclusion.

  • Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10⁶ A375 cells suspended in 100 µL of a 1:1 mixture of sterile PBS and Matrigel®.

3. Tumor Growth Monitoring and Randomization:

  • Monitoring: Tumor growth is monitored using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, animals are randomly assigned to one of the five treatment groups (n=8 per group). This process helps control for variability at the start of the study.[11]

4. Compound Formulation and Administration:

  • Formulation: All IQ analogs and the SoC inhibitor are formulated daily as a suspension in a vehicle of 0.5% methylcellulose with 0.2% Tween® 80 in sterile water.

  • Administration: Compounds are administered once daily (QD) via oral gavage (PO) at a volume of 10 mL/kg body weight.[12] The control group receives the vehicle only.

5. In Vivo Efficacy and Tolerability Assessment:

  • Tumor Volume: Measured twice weekly.

  • Body Weight: Recorded twice weekly as a general indicator of toxicity.[13] A body weight loss exceeding 20% is a common endpoint criterion.[7]

  • Clinical Observations: Animals are observed daily for any signs of distress or toxicity.

  • Study Duration: The study continues for 21 days, a standard duration for assessing initial efficacy.[8]

6. Endpoint and Data Analysis:

  • Endpoint: At day 21, final tumor volume and body weight measurements are taken. Animals are then euthanized via CO₂ asphyxiation followed by cervical dislocation. Tumors may be excised for subsequent pharmacodynamic analysis (e.g., Western blotting for p-ERK).

  • Statistical Analysis: Differences in tumor volume between groups are analyzed using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's test for comparison to the control group).[13][14] Statistical significance is typically set at p < 0.05.

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothetical, framework for the in vivo evaluation of novel this compound analogs. The experimental data identify IQ-B as a lead candidate with potent antitumor efficacy and a favorable safety profile, warranting further investigation.

Future studies should aim to:

  • Conduct Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profiles of the lead candidates and establish a clear relationship between exposure and efficacy.[7][15]

  • Perform Dose-Range Finding Studies: To determine the maximum tolerated dose (MTD) and establish a dose-response relationship.[9][13]

  • Validate Mechanism of Action In Vivo: Analyze excised tumors for biomarkers of target engagement, such as reduced phosphorylation of MEK and ERK.[5]

  • Evaluate in Additional Models: Test lead compounds in other relevant models, such as patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors.[16]

By adhering to rigorous and well-validated experimental protocols, researchers can confidently advance the most promising therapeutic candidates from the laboratory toward clinical translation.

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A Researcher's Guide to Hit Validation: Orthogonal Assays for 1-(Isoquinolin-6-YL)ethanone Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Hit to Validated Lead

This guide provides a comprehensive framework for researchers to build a robust validation cascade for a novel hit compound where the target may be unknown. We will use 1-(Isoquinolin-6-YL)ethanone as our model compound, assuming it was identified in a primary phenotypic screen for its anti-proliferative effects against the A549 non-small cell lung cancer cell line. Our objective is to move from a single data point to a body of evidence that confirms direct target engagement and elucidates the mechanism of action. This is achieved by employing a battery of orthogonal assays—independent methods that measure the same biological event through different physical principles.[3][4]

Phase 1: Confirming the Phenotypic Effect

The first principle of hit validation is to ensure the initial observation is reproducible and not an artifact of the primary assay. If the primary screen used a metabolic readout (e.g., ATP levels), an orthogonal assay should measure a different hallmark of cell death to confirm the anti-proliferative phenotype.

Workflow for Phenotypic Confirmation

G cluster_0 Phase 1: Phenotypic Validation A Primary Hit This compound (e.g., CellTiter-Glo Assay) B Dose-Response Curve (Primary Assay) Determine initial EC50 A->B Re-test & Quantify C Orthogonal Phenotypic Assay (e.g., Caspase-Glo 3/7 Assay) Confirms Apoptotic Pathway B->C Confirm Mechanism D Validated Phenotype Compound is reproducibly cytotoxic and induces apoptosis C->D Build Confidence

Caption: Workflow for orthogonal confirmation of a cytotoxic phenotype.

Experimental Protocols

Protocol 1: Primary Assay - ATP Depletion (CellTiter-Glo®) This assay quantifies the metabolic activity of cells by measuring ATP levels, which correlates with cell viability.

  • Cell Plating: Seed A549 cells in a 96-well, white-walled plate at a density of 5,000 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, then dilute into culture medium. Add 10 µL of the compound dilution to the cells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader. Calculate the half-maximal effective concentration (EC50) from the dose-response curve.

Protocol 2: Orthogonal Assay - Caspase 3/7 Activation (Caspase-Glo® 3/7) This assay confirms that the observed cytotoxicity is due to the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.

  • Cell Plating & Treatment: Follow steps 1-3 of the CellTiter-Glo® protocol.

  • Assay: Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Gently mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Record luminescence using a plate reader. An increase in luminescence indicates caspase activation and apoptosis.

Causality & Interpretation: If both assays yield similar EC50 values, it provides strong evidence that this compound induces apoptosis-mediated cell death, rather than simply inhibiting metabolism, and that the effect is not an artifact of the primary assay's detection chemistry.

Phase 2: Unbiased Target Identification

With a validated phenotype, the next crucial step is to identify the direct molecular target(s) of the compound. Modern chemoproteomic techniques allow for an unbiased survey of protein interactions within a complex biological system.

Method 1: Affinity Chromatography-Mass Spectrometry (AC-MS) This technique uses an immobilized version of the compound to "fish" for its binding partners from a cell lysate.

G cluster_1 Affinity Chromatography Workflow A Synthesize Linker-Modified This compound B Immobilize Compound on Affinity Resin A->B C Incubate Resin with A549 Cell Lysate B->C D Wash to Remove Non-Specific Binders C->D E Elute Bound Proteins D->E F Identify Proteins by LC-MS/MS E->F

Caption: Workflow for target identification using AC-MS.

Method 2: Cellular Thermal Shift Assay (CETSA®) with Mass Spectrometry (TPP) This method exploits the principle that a compound binding to its target protein increases the protein's thermal stability. This can be detected in intact cells without modifying the compound.

  • Principle: When cells are heated, proteins begin to denature and aggregate. The presence of a binding ligand stabilizes the target protein, increasing its melting temperature (Tm).

  • Workflow: Treat A549 cells with the compound or vehicle. Heat cell aliquots across a temperature gradient. Lyse the cells and separate soluble proteins from aggregated ones by centrifugation. The abundance of each protein remaining in the soluble fraction at each temperature is quantified by mass spectrometry. The protein(s) showing a significant shift in their melting curve in the presence of the compound are identified as potential targets.

Causality & Interpretation: These unbiased methods provide a list of candidate protein targets. Let us hypothesize that both methods identify a specific kinase, which we will call Target Kinase X (TKX) , as the top candidate. The subsequent phases will focus on validating this specific interaction.

Phase 3: Validating the Compound-Target Interaction

Once a putative target like TKX is identified, the next step is to prove direct, high-affinity binding using orthogonal biophysical and biochemical assays with purified recombinant protein. This phase confirms the physical interaction and its functional consequence in a controlled, in vitro environment.

Comparison of Biophysical Validation Assays
Assay MethodPrincipleKey OutputsAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface as the compound flows over the immobilized protein.Affinity (KD), Kinetics (ka, kd)Real-time, label-free, high sensitivity, provides kinetic data.[5][6]Requires protein immobilization which can affect activity; mass transport limitations can be an issue.[6]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between the compound and protein in solution.Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Gold standard, label-free, in-solution, provides full thermodynamic profile.[5][7]Requires large amounts of pure protein; lower throughput.[7]
Biochemical Kinase Assay (e.g., ADP-Glo™) Measures the enzymatic activity of the kinase by quantifying ATP consumption (ADP production).Potency (IC50)Direct measure of functional inhibition; highly sensitive and amenable to HTS.Indirect measure of binding; susceptible to assay interference.
Experimental Protocols

Protocol 3: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize purified recombinant TKX protein onto a CM5 sensor chip via amine coupling. A reference channel is prepared similarly but without the protein.

  • Binding Analysis: Prepare serial dilutions of this compound in running buffer (e.g., HBS-EP+).

  • Injection: Inject the compound solutions over both the target and reference channels at a constant flow rate.

  • Data Collection: Monitor the binding response (in Response Units, RU) over time during the association and dissociation phases.

  • Analysis: Subtract the reference channel signal from the target channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Protocol 4: Isothermal Titration Calorimetry (ITC)

  • Preparation: Dialyze purified TKX protein and dissolve the compound in the same buffer to minimize buffer mismatch effects. Load the protein into the sample cell and the compound into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while stirring.

  • Heat Measurement: Measure the differential power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat pulse that is integrated over time.

  • Analysis: Plot the heat change per injection against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine KD, stoichiometry (n), and enthalpy (ΔH).

Protocol 5: In Vitro Biochemical Kinase Assay (ADP-Glo™)

  • Kinase Reaction: In a 384-well plate, combine TKX enzyme, its specific peptide substrate, and ATP in kinase buffer. Add serial dilutions of this compound. Incubate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Acquisition: Measure luminescence. The signal is directly proportional to kinase activity. Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Phase 4: Confirming On-Target Activity in a Cellular Context

The final and most critical phase is to connect the in vitro data back to the original cellular phenotype. This involves confirming that the compound engages TKX in live cells and that this engagement leads to the modulation of its downstream signaling pathway, ultimately causing the observed cell death.

Workflow for Cellular Target Validation

G cluster_2 Phase 4: Cellular Validation A Validated In Vitro Interaction Compound binds and inhibits TKX B Cellular Target Engagement (CETSA) Does compound bind TKX in cells? A->B Confirm in situ C Downstream Pathway Analysis (Western Blot) Is TKX signaling inhibited? B->C Confirm Functional Effect D Link to Phenotype (Cell Viability) Does target inhibition cause cell death? C->D Establish Causality

Caption: Workflow to link in vitro activity to cellular effects.

Experimental Protocols

Protocol 6: Cellular Thermal Shift Assay (CETSA®) This assay confirms direct binding in a physiological context.[3]

  • Cell Treatment: Treat intact A549 cells with a high concentration of this compound or vehicle (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspensions and heat them individually across a defined temperature range (e.g., 40°C to 64°C) for 3 minutes.

  • Lysis & Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.

  • Analysis: Analyze the amount of soluble TKX remaining at each temperature for both treated and untreated samples using Western Blot or ELISA.

  • Interpretation: A shift of the melting curve to a higher temperature in the compound-treated samples confirms that the compound binds to and stabilizes TKX in the cell.[8]

Protocol 7: Downstream Pathway Analysis (Western Blot) This assay provides functional evidence of target engagement by measuring the phosphorylation status of a known TKX substrate.

  • Cell Treatment: Treat A549 cells with increasing concentrations of this compound for a defined period (e.g., 2 hours).

  • Lysis: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the TKX substrate (p-Substrate) and for total TKX (as a loading control).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Interpretation: A dose-dependent decrease in the p-Substrate signal, without a change in total TKX levels, demonstrates that the compound is inhibiting the kinase activity of TKX within the cell.

Conclusion: Building a Self-Validating Evidentiary Chain

The validation of a screening hit like this compound is a systematic process of building confidence through layers of orthogonal evidence. By progressing from confirming the cellular phenotype to identifying a specific target, validating the direct interaction through biophysical and biochemical means, and finally, linking that interaction back to the cellular response, researchers can eliminate false positives and establish a clear, data-driven rationale for advancing a compound into lead optimization.[3][9] This multi-faceted approach ensures that resources are invested in compounds with a well-defined mechanism of action, forming the bedrock of a successful drug discovery program.

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A Head-to-Head Comparison of Synthetic Routes to 1-(Isoquinolin-6-YL)ethanone: A Guide for Medicinal Chemists and Process Development Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Isoquinolin-6-YL)ethanone is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. The isoquinoline scaffold is a well-established privileged structure in drug discovery, and the ability to introduce functional handles such as an acetyl group at the C-6 position opens avenues for further molecular elaboration and structure-activity relationship (SAR) studies. This guide provides a comprehensive, head-to-head comparison of two distinct synthetic routes to this valuable intermediate. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative analysis of their respective strengths and weaknesses to aid researchers in selecting the optimal strategy for their specific needs.

Route 1: Palladium-Catalyzed Cross-Coupling of 6-Bromoisoquinoline

This route leverages the versatility of modern cross-coupling chemistry, starting from the readily available 6-bromoisoquinoline. The strategy involves a two-step sequence: a Stille coupling to introduce a vinyl ether moiety, followed by acidic hydrolysis to unmask the acetyl group.

Causality Behind Experimental Choices

The choice of a Stille coupling is predicated on its tolerance for a wide range of functional groups and the relatively mild reaction conditions. The use of tributyl(1-ethoxyvinyl)tin as the coupling partner is strategic; the vinyl ether product is stable enough to be isolated and purified, yet readily cleavable under acidic conditions to reveal the desired ketone. Palladium catalysts with phosphine ligands are employed to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol

Step 1: Synthesis of 6-(1-Ethoxyvinyl)isoquinoline via Stille Coupling

  • Materials: 6-Bromoisoquinoline, tributyl(1-ethoxyvinyl)tin, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], anhydrous toluene.

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 6-bromoisoquinoline (1.0 equiv), tributyl(1-ethoxyvinyl)tin (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

    • Add anhydrous and degassed toluene via syringe.

    • Heat the reaction mixture to 110 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic phase with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Materials: 6-(1-Ethoxyvinyl)isoquinoline, hydrochloric acid, tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 6-(1-ethoxyvinyl)isoquinoline (1.0 equiv) in a mixture of THF and 2M aqueous hydrochloric acid.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Workflow Diagram

Stille_Coupling_Route 6-Bromoisoquinoline 6-Bromoisoquinoline Stille Coupling Stille Coupling 6-Bromoisoquinoline->Stille Coupling Tributyl(1-ethoxyvinyl)tin, Pd(PPh3)4, Toluene, 110 °C 6-(1-Ethoxyvinyl)isoquinoline 6-(1-Ethoxyvinyl)isoquinoline Stille Coupling->6-(1-Ethoxyvinyl)isoquinoline Acid Hydrolysis Acid Hydrolysis 6-(1-Ethoxyvinyl)isoquinoline->Acid Hydrolysis 2M HCl, THF This compound This compound Acid Hydrolysis->this compound

Caption: Synthetic workflow for Route 1 via Stille Coupling.

Route 2: Construction of the Isoquinoline Ring via Pomeranz-Fritsch Reaction

This classical approach builds the isoquinoline nucleus from acyclic precursors. The key starting material for the synthesis of this compound via this route is 4-acetylbenzaldehyde. The Pomeranz–Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of an aldehyde and an aminoacetal.[1][2][3][4]

Causality Behind Experimental Choices

The Pomeranz-Fritsch reaction provides a direct method to construct the isoquinoline ring with a substitution pattern dictated by the starting benzaldehyde.[1][4][5] The use of a strong acid catalyst, such as concentrated sulfuric acid, is necessary to promote the intramolecular electrophilic aromatic substitution that leads to ring closure.[1][4] The reaction is typically performed at elevated temperatures to overcome the activation energy barrier for the cyclization step. A significant consideration for this route is the presence of an electron-withdrawing acetyl group on the benzaldehyde, which can deactivate the aromatic ring towards electrophilic attack and potentially lead to lower yields.[5]

Experimental Protocol

Step 1: Synthesis of 4-Acetylbenzaldehyde

A reliable method for the synthesis of 4-acetylbenzaldehyde is the palladium-catalyzed carbonylation of 4'-bromoacetophenone.[6][7][8]

  • Materials: 4'-Bromoacetophenone, palladium(II) acetate, 1,3-bis(diphenylphosphino)propane (dppp), triethylamine, ethanol, carbon monoxide.

  • Procedure:

    • In a high-pressure reaction vessel, combine 4'-bromoacetophenone (1.0 equiv), palladium(II) acetate (0.02 equiv), and dppp (0.04 equiv).

    • Add ethanol and triethylamine.

    • Pressurize the vessel with carbon monoxide (e.g., 10 atm) and heat to 120 °C for 10-12 hours.[7]

    • After cooling, vent the reactor and filter the reaction mixture.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Step 2: Synthesis of this compound via Pomeranz-Fritsch Reaction

  • Materials: 4-Acetylbenzaldehyde, 2,2-diethoxyethylamine, concentrated sulfuric acid.

  • Procedure:

    • Formation of the Schiff Base: Condense 4-acetylbenzaldehyde (1.0 equiv) with 2,2-diethoxyethylamine (1.1 equiv) in a suitable solvent like ethanol with catalytic acid, and remove water to drive the reaction to completion. Isolate the resulting benzalaminoacetal.

    • Cyclization: Carefully add the isolated Schiff base to cold (0 °C) concentrated sulfuric acid with stirring.

    • Slowly warm the mixture to the desired reaction temperature (this may require optimization, but typically ranges from 60-100 °C) and stir for several hours.

    • Pour the reaction mixture onto ice and carefully neutralize with a base (e.g., concentrated ammonium hydroxide).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers, filter, and concentrate.

    • Purify the crude product by column chromatography.

Workflow Diagram

Pomeranz_Fritsch_Route 4'-Bromoacetophenone 4'-Bromoacetophenone Carbonylation Carbonylation 4'-Bromoacetophenone->Carbonylation CO, Pd(OAc)2, dppp, Ethanol, 120 °C 4-Acetylbenzaldehyde 4-Acetylbenzaldehyde Carbonylation->4-Acetylbenzaldehyde Condensation Condensation 4-Acetylbenzaldehyde->Condensation 2,2-Diethoxyethylamine Schiff Base Schiff Base Condensation->Schiff Base Pomeranz-Fritsch Cyclization Pomeranz-Fritsch Cyclization Schiff Base->Pomeranz-Fritsch Cyclization Conc. H2SO4 This compound This compound Pomeranz-Fritsch Cyclization->this compound

Caption: Synthetic workflow for Route 2 via Pomeranz-Fritsch Reaction.

Head-to-Head Comparison

FeatureRoute 1: Stille CouplingRoute 2: Pomeranz-Fritsch Reaction
Starting Materials 6-Bromoisoquinoline, Tributyl(1-ethoxyvinyl)tin4'-Bromoacetophenone, 2,2-Diethoxyethylamine
Number of Steps 2 (from 6-bromoisoquinoline)2 (from 4-acetylbenzaldehyde), 3 (from 4'-bromoacetophenone)
Key Reactions Stille Coupling, HydrolysisCarbonylation, Condensation, Electrophilic Aromatic Substitution
Reagents & Conditions Palladium catalyst, organotin reagent, high temperatureHigh pressure (carbonylation), strong acid, high temperature
Overall Yield Moderate to Good (typically 50-70% over 2 steps)Potentially Lower (electron-withdrawing group can hinder cyclization)
Scalability Good; removal of tin byproducts can be challenging on a large scale.Moderate; handling of high-pressure CO and large volumes of strong acid can be problematic.
Substrate Scope Generally broad for the Stille coupling.Can be limited by substituents on the benzaldehyde ring.[5]
Safety & Environmental Toxicity of organotin reagents is a major concern.Use of high-pressure CO and corrosive concentrated sulfuric acid poses safety risks.

Expert Insights and Recommendations

Route 1 (Stille Coupling): This modern approach offers a more reliable and generally higher-yielding pathway to the target molecule. The convergence of the synthesis at a late stage, coupling a pre-formed isoquinoline with the acetyl group precursor, is a significant advantage. The primary drawback is the use of toxic organotin reagents. However, for laboratory-scale synthesis and rapid analogue generation, this route is often preferred due to its predictability and good yields. The purification to remove tin residues is a critical step that requires careful execution.

Route 2 (Pomeranz-Fritsch Reaction): This classical route is a testament to the power of fundamental organic reactions in building complex heterocyclic systems. While it avoids the use of toxic heavy metals like tin, the harsh reaction conditions (strong acid, high temperature) and the potential for low yields due to the deactivating nature of the acetyl group on the starting benzaldehyde are significant limitations.[5] This route might be considered for large-scale synthesis if the yield can be optimized and the safety concerns associated with high-pressure gas and corrosive acids can be adequately managed. It also offers a more "atom-economical" approach in principle, as the core of the molecule is constructed from simpler fragments.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 4-Acetylbenzaldehyde. BenchChem. Accessed January 11, 2026.
  • BenchChem. Application Note: Synthesis of 4-Acetylbenzaldehyde via Friedel-Crafts Acylation. BenchChem. Accessed January 11, 2026.
  • BenchChem. A Comparative Guide to the Synthesis of 4-Acetylbenzaldehyde. BenchChem. Accessed January 11, 2026.
  • ChemicalBook. 4-ACETYLBENZALDEHYDE synthesis. ChemicalBook. Accessed January 11, 2026.
  • Thermo Fisher Scientific. Pomeranz-Fritsch Reaction. Thermo Fisher Scientific. Accessed January 11, 2026.
  • Chem-Station Int. Ed. Pomeranz-Fritsch Isoquinoline Synthesis. Chem-Station Int. Ed. Published January 15, 2018.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Organic Chemistry Portal. Accessed January 11, 2026.
  • Química Organica.org. Pomerantz-Fritsch synthesis of isoquinolines. Química Organica.org. Accessed January 11, 2026.
  • Wikipedia. Bischler–Napieralski reaction. Wikipedia. Accessed January 11, 2026.
  • Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Accessed January 11, 2026.
  • Wikipedia. Pomeranz–Fritsch reaction. Wikipedia. Accessed January 11, 2026.

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Charting the Unexplored: A Comparative Guide to Elucidating the Mechanism of Action of 1-(Isoquinolin-6-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4][5][6][7] From the potent analgesic properties of morphine to the diverse therapeutic applications of its synthetic derivatives in oncology and infectious diseases, the isoquinoline nucleus offers a privileged framework for drug discovery.[1][4][5] Within this vast chemical space lies 1-(Isoquinolin-6-YL)ethanone, a compound of interest whose specific mechanism of action remains to be fully characterized. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and confirm the biological activity of this molecule.

We will present a logical, multi-pronged experimental strategy, comparing potential findings with the established mechanisms of well-characterized isoquinoline derivatives. This comparative approach is designed to not only elucidate the specific pathway of this compound but also to place its activity within the broader context of isoquinoline pharmacology.

Part 1: Foundational Characterization and Target Identification

The initial step in understanding the mechanism of any novel compound is to establish a foundational understanding of its physicochemical properties and to identify its primary biological target(s).

Physicochemical Profiling

A thorough understanding of the compound's properties is critical for designing relevant biological assays.

ParameterExperimental MethodRationale
Purity High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) SpectroscopyEnsures that observed biological effects are attributable to the compound of interest and not impurities.
Solubility Kinetic and Thermodynamic Solubility AssaysDetermines appropriate solvent systems for in vitro and in vivo experiments and provides insights into potential bioavailability.
Lipophilicity (LogP/LogD) Shake-flask method or computational predictionInfluences membrane permeability, target engagement, and off-target effects.
Chemical Stability Stability testing at various pH and temperaturesAssesses the compound's suitability for experimental conditions and storage.
Initial Target Scaffolding: In Silico and High-Throughput Screening

Given the chemical structure of this compound, several plausible biological targets can be hypothesized based on the known activities of other isoquinoline derivatives, which include G-protein coupled receptors (GPCRs), kinases, and enzymes involved in nucleic acid metabolism.

Experimental Workflow: Target Identification

cluster_0 In Silico & High-Throughput Screening A This compound B Computational Docking & Pharmacophore Modeling A->B Predictive Analysis C High-Throughput Screening (HTS) A->C Broad Functional Assays D Target Identification B->D C->D

Caption: Initial workflow for identifying potential biological targets.

Step-by-Step Protocol:

  • Computational Docking:

    • Objective: To predict the binding affinity and mode of this compound to a panel of known protein targets, particularly those associated with isoquinoline scaffolds (e.g., kinases, GPCRs, topoisomerases).

    • Procedure: Utilize molecular docking software (e.g., AutoDock, Schrödinger Suite) to dock the 3D structure of the compound into the crystal structures of potential targets. Analyze the predicted binding energies and interactions.

    • Rationale: This cost-effective in silico approach narrows down the list of potential targets for experimental validation.

  • High-Throughput Screening (HTS):

    • Objective: To empirically screen the compound against a broad range of biological targets in parallel.

    • Procedure: Employ commercially available HTS platforms (e.g., Eurofins SafetyScreen, DiscoveRx KINOMEscan™) that test for binding or functional activity against hundreds of receptors, kinases, ion channels, and enzymes.

    • Rationale: HTS provides an unbiased experimental approach to identify primary targets and potential off-target liabilities.

Part 2: Target Validation and Mechanistic Deep Dive

Once a putative target is identified, a series of focused experiments are required to validate this interaction and elucidate the downstream consequences. For the purpose of this guide, we will hypothesize that initial screening suggests an interaction with a specific kinase, a common target for isoquinoline derivatives.

Comparative Compound Selection

To provide context, the activity of this compound should be compared with a known inhibitor of the identified kinase and a structurally similar but biologically inactive analog.

CompoundClassRationale for Inclusion
This compound Test CompoundThe molecule of interest.
Staurosporine (or a specific inhibitor) Positive ControlA well-characterized, potent inhibitor of the target kinase.
1-(Quinolin-6-YL)ethanone Structural Analog/Negative ControlA structurally similar compound to assess the importance of the isoquinoline nitrogen position.
Biochemical and Cellular Assays for Target Engagement and Activity

Experimental Workflow: Kinase Inhibition Confirmation

cluster_1 Target Validation & Mechanistic Elucidation E Putative Kinase Target F Biochemical Kinase Assay (IC50) E->F In Vitro Activity G Cellular Target Engagement Assay (e.g., CETSA) F->G Cellular Confirmation H Downstream Signaling Analysis (Western Blot) G->H Functional Consequence I Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis) H->I Biological Outcome

Caption: Experimental workflow to validate kinase inhibition.

Step-by-Step Protocols:

  • Biochemical Kinase Assay:

    • Objective: To determine the direct inhibitory effect of this compound on the purified kinase and to calculate its half-maximal inhibitory concentration (IC50).

    • Procedure: Utilize a luminescence-based kinase assay (e.g., ADP-Glo™) with recombinant kinase, substrate, and ATP. Titrate the test compound and controls to generate dose-response curves.

    • Rationale: This assay confirms direct interaction and quantifies the potency of inhibition in a cell-free system.

  • Cellular Thermal Shift Assay (CETSA):

    • Objective: To confirm target engagement within a cellular context.

    • Procedure: Treat intact cells with the compound. Heat the cell lysates to various temperatures, followed by separation of soluble and aggregated proteins. Analyze the amount of soluble target kinase by Western blot or ELISA.

    • Rationale: Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile, providing direct evidence of target engagement in a physiological setting.

  • Western Blot Analysis of Downstream Signaling:

    • Objective: To assess the functional consequence of target inhibition on the downstream signaling pathway.

    • Procedure: Treat cells with the compound for various times and at different concentrations. Lyse the cells and perform Western blot analysis for the phosphorylated form of the kinase's known substrate.

    • Rationale: A decrease in substrate phosphorylation provides functional validation of kinase inhibition within the cellular signaling cascade.

Comparative Data Summary (Hypothetical)
CompoundKinase IC50 (nM)Cellular Target Engagement (CETSA Shift, °C)Substrate Phosphorylation Inhibition (EC50, nM)
This compound 150+3.5250
Staurosporine 5+5.010
1-(Quinolin-6-YL)ethanone >10,000No Shift>10,000

Part 3: Phenotypic and Broader Biological Characterization

The final phase of mechanistic confirmation involves linking the molecular mechanism to a cellular phenotype.

Cellular Phenotypic Assays

Based on the function of the target kinase (e.g., involvement in cell cycle progression), relevant phenotypic assays should be conducted.

Experimental Protocol: Cell Proliferation Assay

  • Objective: To determine the effect of the compound on cell viability and proliferation.

  • Procedure: Seed cells in a 96-well plate and treat with a dose-response of the compound. After a set incubation period (e.g., 72 hours), assess cell viability using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay.

  • Rationale: This links the molecular inhibition of a pro-proliferative kinase to a quantifiable anti-proliferative effect.

Signaling Pathway Visualization

cluster_2 Hypothesized Signaling Pathway J Growth Factor K Receptor Tyrosine Kinase J->K L Target Kinase K->L M Substrate L->M N Phospho-Substrate M->N O Cell Proliferation N->O P This compound P->L

Caption: Hypothesized signaling pathway for this compound.

Conclusion

While the precise mechanism of action for this compound is not yet published, the experimental framework outlined in this guide provides a robust and logical pathway for its elucidation. By employing a combination of in silico, biochemical, and cellular approaches, and by continually comparing the findings to well-characterized reference compounds, researchers can confidently define the compound's mechanism of action. This systematic approach not only confirms the activity of a single molecule but also contributes to the broader understanding of the structure-activity relationships within the pharmacologically significant isoquinoline class.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
  • Isoquinoline derivatives and its medicinal activity. (2024, November 8). IntechOpen.
  • Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. (n.d.). International Journal of Current Research and Review.
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). Anticancer Agents in Medicinal Chemistry.
  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.
  • This compound. (2025, October 14). ChemicalBook.
  • 1-(Isoquinolin-8-yl)ethanone. (n.d.). ChemScene.
  • Sourcing High-Quality 1-(3-Bromoquinolin-6-yl)ethanone: A Buyer's Guide from China. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PubMed Central.
  • 1-(Isoquinolin-1-yl)ethanone. (n.d.). Sigma-Aldrich.
  • Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. (2021, March 16). ACS Omega.
  • Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from... (n.d.). ResearchGate.

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A Guide to Ensuring Reproducibility of Biological Data for Novel Kinase Inhibitors: A Case Study with 1-(Isoquinolin-6-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility in Preclinical Research

In the landscape of drug discovery and development, the reproducibility of experimental data is the bedrock of scientific integrity and progress. The ability to consistently replicate findings is what transforms a novel observation into a credible scientific assertion, paving the way for further investigation and potential clinical translation. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for assessing and ensuring the reproducibility of biological data for a novel small molecule, using the hypothetical kinase inhibitor 1-(Isoquinolin-6-YL)ethanone as a case study.

The isoquinoline scaffold is a well-established pharmacophore in the realm of kinase inhibition, with several approved drugs and clinical candidates featuring this heterocyclic motif.[1] Given this precedent, we will proceed under the working hypothesis that this compound is an inhibitor of the c-Met receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is a known driver in various human cancers, making it a clinically relevant target for novel therapeutics.[2][3]

This guide will provide a holistic approach to data reproducibility, starting from the fundamental characterization of the compound, moving through biochemical and cell-based assays, and culminating in a robust data analysis and comparison framework. We will emphasize the "why" behind each experimental choice, fostering a deeper understanding of how to build a self-validating experimental system.

Part 1: Foundational Requirement - The Integrity of the Test Compound

The journey to reproducible biological data begins with a thorough and unambiguous characterization of the test compound. Any ambiguity in the identity, purity, or stability of the small molecule under investigation will inevitably lead to variability in experimental outcomes.[4]

Synthesis of this compound

While various methods for the synthesis of isoquinolines and their derivatives have been reported, a common approach involves the cyclization of a suitably substituted precursor.[5][6] A plausible synthetic route to this compound is outlined below. It is imperative to meticulously document every step of the synthesis, including reaction conditions, reagents, and purification methods.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step protocol for the synthesis is beyond the scope of this guide, but would typically involve a multi-step sequence, potentially culminating in a Friedel-Crafts acylation or a related reaction to introduce the acetyl group onto the isoquinoline core. For the purposes of this guide, we will assume the successful synthesis of the target compound.

Physicochemical Characterization: Establishing a Gold Standard

Once synthesized, the compound must be rigorously characterized to confirm its identity and purity. This characterization data serves as the "fingerprint" of the molecule, ensuring that subsequent biological assays are performed with a well-defined chemical entity.

Experimental Protocol: Characterization of this compound

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The spectral data should be consistent with the expected structure of this compound.

  • Mass Spectrometry (MS):

    • Utilize high-resolution mass spectrometry (HRMS) to determine the accurate mass of the compound, further confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the compound using a validated HPLC method. Purity should typically be ≥95% for use in biological assays.[7]

  • Solubility and Stability:

    • Determine the solubility of the compound in relevant solvents (e.g., DMSO) and assess its stability under storage and experimental conditions.

The following table summarizes the expected characterization data for this compound.

Analytical Method Expected Outcome Purpose
¹H NMRPeaks corresponding to the aromatic and acetyl protons with appropriate chemical shifts and coupling constants.Structural Confirmation
¹³C NMRPeaks corresponding to all carbon atoms in the molecule.Structural Confirmation
HRMSMolecular ion peak corresponding to the exact mass of C₁₁H₉NO.Identity Confirmation
HPLCA single major peak indicating a purity of ≥95%.Purity Assessment

Part 2: In Vitro Characterization - Biochemical Potency and Selectivity

With a well-characterized compound in hand, the next step is to assess its biological activity in a controlled, cell-free environment. Biochemical assays provide a direct measure of the compound's ability to inhibit the target kinase.

Biochemical c-Met Kinase Inhibition Assay

A variety of biochemical kinase assay formats are available, including radiometric and non-radiometric methods.[8][9] For this guide, we will detail a luminescence-based assay that measures ATP consumption, a common and robust method for assessing kinase activity.

Experimental Protocol: Luminescence-Based c-Met Kinase Assay

  • Reagents: Recombinant human c-Met kinase domain, Poly (Glu:Tyr, 4:1) substrate, ATP, kinase assay buffer, and a luminescence-based kinase activity detection kit (e.g., Kinase-Glo®).

  • Procedure: a. Prepare a serial dilution of this compound, the positive control Cabozantinib [10][11], and the non-selective inhibitor Staurosporine .[12] b. In a 384-well plate, add the kinase, substrate, and test compounds. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a predetermined time (e.g., 60 minutes). e. Stop the reaction and measure the remaining ATP by adding the luminescence detection reagent. f. Read the luminescence signal on a plate reader.

  • Data Analysis: a. Convert luminescence signals to percent inhibition relative to a no-inhibitor control. b. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Comparison and Reproducibility Assessment

To ensure the reproducibility of the biochemical data, the assay should be performed on multiple independent occasions. The results should be compared with those of known inhibitors to benchmark the potency and selectivity of the test compound.

Compound Target Kinase Predicted IC₅₀ (nM) Purpose in this Guide
This compoundc-MetTo be determinedTest Compound
Cabozantinibc-Met~1.3[1][10]Positive Control / Comparator
StaurosporinePan-Kinase~3-20 (for various kinases)Non-Selective Inhibitor Control

The following Graphviz diagram illustrates the workflow for the biochemical kinase assay.

biochemical_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Prepare Serial Dilutions (Test Compound, Controls) dispense Dispense Reagents and Compounds into 384-well Plate compound_prep->dispense reagent_prep Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) reagent_prep->dispense initiate Initiate Reaction with ATP dispense->initiate incubate Incubate at 30°C initiate->incubate detect Add Luminescence Detection Reagent incubate->detect read Read Luminescence detect->read analyze Calculate % Inhibition and IC₅₀ Values read->analyze

Caption: Workflow for the biochemical kinase inhibition assay.

Part 3: Cellular Context - Target Engagement and Downstream Effects

While biochemical assays are crucial for determining direct target inhibition, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are therefore essential to confirm that the compound can access its target in a cellular context and elicit the desired biological response.

Cell-Based c-Met Phosphorylation Assay

A key downstream event following c-Met activation is its autophosphorylation. A cell-based assay that measures the inhibition of c-Met phosphorylation provides a direct readout of target engagement in cells.[13]

Experimental Protocol: Cell-Based c-Met Phosphorylation Assay

  • Cell Line: A human cancer cell line with high endogenous c-Met expression (e.g., GTL-16) is suitable for this assay.

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound and control compounds for a specified duration (e.g., 2 hours). c. Lyse the cells and quantify the levels of phosphorylated c-Met (p-c-Met) and total c-Met using a sandwich ELISA or a proximity-based assay like AlphaScreen.[14]

  • Data Analysis: a. Normalize the p-c-Met signal to the total c-Met signal. b. Calculate the percent inhibition of c-Met phosphorylation relative to a vehicle-treated control. c. Determine the cellular IC₅₀ value by plotting percent inhibition against compound concentration.

Data Comparison and Interpretation

The cellular IC₅₀ value provides a more physiologically relevant measure of a compound's potency. A significant rightward shift in the cellular IC₅₀ compared to the biochemical IC₅₀ may indicate poor cell permeability or efflux by cellular transporters.

Compound Biochemical IC₅₀ (nM) Cellular IC₅₀ (nM) Interpretation
This compoundTBDTBDAssess cell permeability and on-target activity.
Cabozantinib~1.3TBDBenchmark for cellular potency.

The following diagram illustrates the hypothetical c-Met signaling pathway and the point of inhibition by this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF cMet c-Met Receptor HGF->cMet binds p_cMet Phosphorylated c-Met cMet->p_cMet Dimerization & Autophosphorylation Inhibitor This compound Inhibitor->cMet inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) p_cMet->Downstream activates Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Response leads to

Caption: Simplified c-Met signaling pathway and inhibitor action.

Conclusion: A Framework for Robust and Reproducible Data

This guide has outlined a systematic approach to generating and validating reproducible biological data for a novel kinase inhibitor, using this compound as a working example. By adhering to the principles of rigorous compound characterization, robust assay design, and transparent data reporting, researchers can significantly enhance the reliability and impact of their findings. The ultimate goal is to build a body of evidence that is not only scientifically sound but also provides a solid foundation for the advancement of new therapeutic strategies.

References

  • c-Met inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Staurosporine. (n.d.). Wikipedia. Retrieved from [Link]

  • Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. (2021). ACS Publications. Retrieved from [Link]

  • Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. (2009). PubMed. Retrieved from [Link]

  • c-Met inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Safety and Tolerability of c-MET Inhibitors in Cancer. (2018). PMC. Retrieved from [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. (2010). PubMed. Retrieved from [Link]

  • staurosporine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. (2012). PMC. Retrieved from [Link]

  • What are c-Met inhibitors and how do they work? (2023). Patsnap Synapse. Retrieved from [Link]

  • IC50 values against c-Met kinase. a. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase. (2010). PMC. Retrieved from [Link]

  • Interpretation of MS–MS spectra of small-molecule signal transduction inhibitors using accurate-m/z data and m/z-shifts with stable-isotope-labeled analogues and metabolites. (2017). ResearchGate. Retrieved from [Link]

  • Characterisation of kinase-selective inhibitors by chemical proteomics. (2005). PubMed. Retrieved from [Link]

  • MET Kinase Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Chemi-Verse™ c-MET Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • c-MET (L1195F) Kinase Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • Identification and structural characterization of small molecule inhibitors of PINK1. (2023). PMC. Retrieved from [Link]

  • Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. (2011). PMC. Retrieved from [Link]

  • Chemi-Verse™ c-MET(del 963-1009) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Small Molecule Actives Identification and Quantification. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. (2023). Waters Corporation. Retrieved from [Link]

  • Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from... (n.d.). ResearchGate. Retrieved from [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. (2021). ACS Omega. Retrieved from [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). NIH. Retrieved from [Link]

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Inter-laboratory validation of 1-(Isoquinolin-6-YL)ethanone assays

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Comparison of High-Performance Liquid Chromatography and Gas Chromatography for the Potency Assay of 1-(Isoquinolin-6-YL)ethanone

A Guide for Robust and Reproducible Analytical Method Validation

Introduction: The Need for Verified Analytical Methods

This compound is a critical heterocyclic ketone intermediate in the synthesis of various pharmaceutical agents and a valuable tool in medicinal chemistry research. The accurate and precise determination of its purity and potency is paramount for ensuring the quality, safety, and efficacy of downstream products. Consequently, the analytical methods employed for its quantification must be robust, reliable, and transferable across different laboratories and manufacturing sites.

This guide presents an inter-laboratory validation study designed to objectively compare two common analytical techniques for the assay of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). The goal is to establish a validated, transferable method that ensures consistent results, regardless of the testing environment.

The principles and methodologies described herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) "Validation of Analytical Procedures," which provides a framework for demonstrating that an analytical procedure is fit for its intended purpose.[1][2]

Comparative Analysis of Analytical Technologies

The choice of an analytical technique is the foundation of any robust assay. For a molecule like this compound, both HPLC and GC present viable options, each with distinct advantages and disadvantages.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[3] Given the aromatic isoquinoline structure, HPLC with UV detection is a highly specific and sensitive choice. Reversed-phase chromatography using a C18 column is the most common approach for separating isoquinoline alkaloids and related compounds.[4][5]

  • Gas Chromatography (GC): GC is an excellent technique for volatile and thermally stable compounds.[6][7] As a ketone, this compound is amenable to GC analysis. GC with a Flame Ionization Detector (GC-FID) offers high sensitivity and a wide linear range for carbon-based analytes.

FeatureHPLC-UVGC-FIDRationale & Causality
Specificity HighModerate to HighHPLC offers superior specificity through the combination of chromatographic separation and UV spectrophotometric detection at the analyte's absorbance maximum. GC specificity relies primarily on retention time, which can be susceptible to interference from compounds with similar boiling points.[8]
Sensitivity HighVery HighBoth techniques are highly sensitive. GC-FID can often achieve lower detection limits for suitable analytes, but HPLC-UV is typically more than adequate for a potency assay.
Sample Preparation Simple (dissolution)Simple (dissolution)For a straightforward potency assay of the bulk substance, sample preparation for both methods is minimal, typically involving dissolution in a suitable solvent.
Thermal Stability Not requiredRequiredThe primary risk with GC is the potential for thermal degradation of the analyte in the high-temperature injector port or column, which could lead to inaccurate results. HPLC operates at or near ambient temperature, eliminating this risk.
Instrumentation Cost Moderate to HighModerateThe initial capital investment for both systems is comparable, though HPLC systems can sometimes be more expensive depending on the configuration (e.g., detector type).
Run Time 5-15 minutes5-15 minutesModern chromatography can achieve fast analysis times with both techniques.

Designing the Inter-Laboratory Validation Study

To rigorously assess the performance and transferability of the HPLC and GC methods, a multi-laboratory study is essential. This study is designed to evaluate the reproducibility of the methods when performed by different analysts, on different instruments, and in different laboratory environments.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Develop & Optimize HPLC & GC Methods P2 Draft Validation Protocol (per ICH Q2(R2)) P1->P2 P3 Select Participating Laboratories (n=5) P2->P3 P4 Prepare & Qualify Reference Standard P5 Prepare Homogeneous Test Samples (3 Lots) P4->P5 E1 Distribute Protocol, Samples, & Reference Standard P5->E1 E2 Each Lab Performs Method Validation E1->E2 E3 Labs Report Raw Data & Calculated Results E2->E3 A1 Centralized Statistical Analysis of All Data E3->A1 A2 Assess Precision, Accuracy, Linearity, Robustness A1->A2 A3 Compare Method Performance (HPLC vs. GC) A2->A3 A4 Issue Final Validation Report A3->A4

Caption: Workflow for the inter-laboratory validation study.

Study Protocol: A Self-Validating System

A comprehensive validation protocol is distributed to all participating laboratories. This protocol details the experimental procedures, the performance characteristics to be evaluated, and the pre-defined acceptance criteria, ensuring a harmonized approach.[2]

Key Validation Parameters & Acceptance Criteria (based on ICH Q2(R2)[9][10])

ParameterPurposeAcceptance Criteria
System Suitability To ensure the chromatographic system is adequate for the intended analysis.Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of 5 replicate injections ≤ 1.0%
Specificity To demonstrate that the signal is unequivocally from the analyte.Peak purity analysis (for HPLC-DAD); No interfering peaks at the analyte's retention time from blank/placebo.
Linearity To verify a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over 5 concentration levels (e.g., 50-150% of nominal).
Accuracy To assess the closeness of results to the true value.98.0% - 102.0% recovery for spiked samples at 3 concentration levels (e.g., 80%, 100%, 120%).
Precision To measure the degree of scatter between a series of measurements.Repeatability (Intra-assay): %RSD ≤ 1.0% for 6 preparations. Reproducibility (Inter-laboratory): Overall %RSD ≤ 2.0%.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations.System suitability parameters must pass under varied conditions (e.g., ±5% mobile phase organic content, ±5°C column temp).

Experimental Protocols

The following are the standardized protocols provided to each laboratory.

Protocol 1: HPLC-UV Method
  • Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 20 mM Ammonium Formate buffer (pH 3.0) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol. Prepare a working standard at 0.1 mg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh an amount of the test sample to prepare a solution with a nominal concentration of 0.1 mg/mL in the mobile phase.

  • System Suitability Test (SST): Inject the working standard solution five times. The system must meet the pre-defined acceptance criteria before proceeding.

  • Analysis: Inject the blank (mobile phase), standard, and sample solutions in sequence. Calculate the potency using the peak area response relative to the standard.

Protocol 2: GC-FID Method
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program: Start at 150°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Injection: 1 µL, split ratio 20:1.

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in dichloromethane. Prepare a working standard at 0.2 mg/mL by diluting the stock with dichloromethane.

  • Sample Preparation: Accurately weigh an amount of the test sample to prepare a solution with a nominal concentration of 0.2 mg/mL in dichloromethane.

  • System Suitability Test (SST): Inject the working standard solution five times. The system must meet the pre-defined acceptance criteria before proceeding.

  • Analysis: Inject the blank (dichloromethane), standard, and sample solutions in sequence. Calculate the potency using the peak area response relative to the standard.

G cluster_hplc HPLC Workflow cluster_gc GC Workflow H1 Prepare Mobile Phase & Equilibrate System H2 Prepare Standard & Sample Solutions H1->H2 H3 Perform System Suitability Test (SST) H2->H3 H4 Inject Blank, Standard, & Samples H3->H4 H5 Process Data & Calculate Potency H4->H5 G1 Condition System & Set Temp Program G2 Prepare Standard & Sample Solutions G1->G2 G3 Perform System Suitability Test (SST) G2->G3 G4 Inject Blank, Standard, & Samples G3->G4 G5 Process Data & Calculate Potency G4->G5

Caption: Standardized analytical workflow for each participating lab.

Results: Inter-Laboratory Performance Comparison

The following tables summarize the (hypothetical) data collected from five independent laboratories for the assay of a single lot of this compound with a theoretical potency of 100.0%.

Table 1: Accuracy (% Recovery) and Precision (Repeatability)

This table shows the mean % recovery and the intra-assay precision (%RSD) from each lab based on six independent sample preparations.

LaboratoryHPLC-UV Mean Recovery (%)HPLC-UV Repeatability (%RSD)GC-FID Mean Recovery (%)GC-FID Repeatability (%RSD)
Lab 199.80.45100.50.65
Lab 2100.30.5199.40.81
Lab 399.50.3998.90.95
Lab 4100.10.48101.10.72
Lab 599.90.42100.80.77
Mean 99.9 0.45 100.1 0.78
Table 2: Inter-Laboratory Precision (Reproducibility)

This table summarizes the overall performance across all five laboratories, providing a direct measure of method reproducibility.

ParameterHPLC-UVGC-FIDAcceptance Criteria
Overall Mean Potency (%) 99.9100.1N/A
Standard Deviation (SD) 0.320.93N/A
Reproducibility (%RSD) 0.32% 0.93% ≤ 2.0%

Discussion and Recommendations

Based on the validation data, both the HPLC-UV and GC-FID methods meet the pre-defined acceptance criteria for accuracy and precision as outlined by ICH guidelines.[11] However, a closer examination reveals key performance differences that inform the final recommendation.

  • Precision: The HPLC-UV method demonstrated superior precision both within individual laboratories (repeatability, mean %RSD of 0.45%) and between laboratories (reproducibility, %RSD of 0.32%). The GC-FID method, while acceptable, showed nearly three times the variability between labs (%RSD of 0.93%). This suggests the HPLC method is more robust and less susceptible to variations in instrumentation, analyst technique, or environmental conditions.

  • Accuracy: Both methods provided excellent accuracy, with mean recovery values centered around 100%.

The inter-laboratory study successfully validated both the HPLC-UV and GC-FID methods for the potency assay of this compound. However, the HPLC-UV method is recommended as the preferred method for routine quality control and release testing.

The superior inter-laboratory precision (%RSD = 0.32%) of the HPLC method provides a higher degree of confidence in the consistency and transferability of results. This robustness is a critical attribute for an analytical method that will be deployed across multiple sites. The GC-FID method serves as a valid alternative but would require more stringent system suitability controls and potentially more intensive analyst training to achieve the same level of reproducibility as the HPLC method.

References

  • Wells, J. (n.d.). Gas Chromatographic Identification of Aldehydes and Ketones in Toxicological Analyses. Journal of Forensic Sciences.
  • Jones, A. W., & Andersson, L. (n.d.). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology.
  • Analytical Methods for Ketones. (n.d.). Scribd.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022, March 24). European Medicines Agency. Retrieved from [Link]

  • Using a GC to Identify Unknown Ketones. (n.d.). Vernier Science Education.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • Weaver, M. S., & Teale, F. W. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Journal of Pharmaceutical Sciences, 67(1), 112–113. Retrieved from [Link]

  • Jones, A. W., & Andersson, L. (2012). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 36(6), 379–384. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). GMP-Verlag. Retrieved from [Link]

  • Separation of Isoquinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Kursinszki, L., et al. (2025, August 7). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. Retrieved from [Link]

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A Researcher's Guide to Comparing the Metabolic Stability of 1-(Isoquinolin-6-YL)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoquinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The 1-(Isoquinolin-6-YL)ethanone framework, in particular, presents a versatile starting point for medicinal chemistry campaigns targeting a range of diseases, from cancer to neurological disorders.[3] However, a promising lead candidate's journey from bench to bedside is frequently cut short by suboptimal pharmacokinetic properties, with metabolic instability being a primary cause of failure.

This guide, prepared from the perspective of a Senior Application Scientist, provides a strategic framework for researchers engaged in the development of this compound derivatives. We will not merely present data but will deconstruct the why and how of experimental design, enabling you to systematically compare and optimize your compounds for enhanced metabolic stability. We will explore the predictable metabolic pathways of this scaffold, detail a robust protocol for in vitro assessment, and discuss the interpretation of data to establish clear Structure-Metabolism Relationships (SMR).

Understanding the Metabolic Landscape of the Isoquinoline Scaffold

The liver is the body's primary metabolic clearinghouse, where enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[4][5] For N-heterocyclic aromatic compounds like isoquinolines, several metabolic "hotspots" are predictable. Understanding these is the first step in rational drug design.

Phase I Metabolism (Functionalization): The initial modifications are typically oxidative and are catalyzed by CYP enzymes.[6] The isoquinoline ring system is susceptible to several transformations:

  • Aromatic Hydroxylation: The electron-rich benzene and pyridine rings of the isoquinoline core are prime targets for hydroxylation. This can occur at multiple positions, leading to phenolic metabolites. For the related quinoline structure, CYP2E1 and CYP2A6 have been shown to be involved in forming hydroxylated metabolites.[7][8]

  • N-Oxidation: The nitrogen atom in the isoquinoline ring can be oxidized, a common pathway for N-heterocycles.[9]

  • Ketone Reduction: The ethanone substituent's carbonyl group can be reduced to a secondary alcohol by carbonyl reductases.

  • Oxidation of the Acetyl Methyl Group: The terminal methyl group of the ethanone side chain is a potential site for hydroxylation, which can be further oxidized to a carboxylic acid.[9]

Phase II Metabolism (Conjugation): Following Phase I functionalization, the newly introduced hydroxyl or amine groups can be conjugated with polar molecules by enzymes like UDP-glucuronosyltransferases (UGTs), making the compound more water-soluble for easier renal clearance.[5]

Below is a diagram illustrating the probable metabolic weak points on the core this compound structure.

cluster_01 Potential Phase I Metabolic Pathways for this compound cluster_paths compound p1 Aromatic Hydroxylation (CYPs) p1:w->compound:n p2 Ketone Reduction p2:w->compound:e p3 Methyl Group Oxidation (CYPs) p3:w->compound:e p4 N-Oxidation (CYPs/FMOs) p4:w->compound:w

Caption: Predicted metabolic hotspots on the this compound scaffold.

Designing the Comparative Study: The Human Liver Microsomal Stability Assay

To quantitatively compare the metabolic stability of your derivatives, the in vitro liver microsomal stability assay is the industry-standard starting point.[10][11] Liver microsomes are subcellular fractions containing the majority of the Phase I drug-metabolizing enzymes, especially CYPs.[5] The assay measures the rate at which your parent compound disappears over time when incubated with this metabolically active system.

The trustworthiness of this protocol lies in its self-validating nature. By including positive and negative controls, we ensure the assay is performing as expected. A high-turnover compound (e.g., Verapamil, Testosterone) validates that the microsomes and cofactors are active, while a low-turnover compound (e.g., Warfarin) ensures the assay can distinguish stable from unstable molecules. The "minus-cofactor" control confirms that the observed compound depletion is enzymatic and NADPH-dependent.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is designed for a 96-well plate format for higher throughput.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • Test Compound Stock: 10 mM in DMSO. Prepare intermediate dilutions in acetonitrile or DMSO.
  • HLM Stock: Pooled Human Liver Microsomes (e.g., from BioIVT). Thaw at 37°C and dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[12] Keep on ice.
  • NADPH Regenerating System (NRS) Solution (Cofactor): Prepare according to the manufacturer's instructions (e.g., Corning Gentest™). This typically contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[13] A final concentration of ~1 mM NADPH is common.[10]
  • Quenching Solution: Acetonitrile containing an internal standard (a chemically similar, stable compound not found in the matrix, used for analytical normalization).

2. Incubation Procedure:

  • Pre-incubation: Add 2 µL of your test compound (final concentration 1 µM) to the wells of a 96-well plate. Add 178 µL of the HLM working solution (final protein concentration 0.5 mg/mL).[10] Pre-incubate the plate at 37°C for 10 minutes with shaking.
  • Initiate Reaction: Add 20 µL of the NRS solution to each well to start the metabolic reaction. This is your T=0 time point for the first plate.
  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 200 µL of the cold Quenching Solution to the appropriate wells.[10]
  • Controls:
  • Negative Control (-NADPH): For the final time point (45 min), run a parallel incubation where the NRS solution is replaced with phosphate buffer.[13]
  • T=0 Control: Add the quenching solution before adding the NRS solution.

3. Sample Processing & Analysis:

  • Protein Precipitation: Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.
  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.
  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.

Below is a workflow diagram for the HLM stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, HLM, NADPH, Compounds) dilute_compounds Dilute Test Compounds to Working Concentration prep_reagents->dilute_compounds add_hlm Add Compounds & HLM to 96-well Plate dilute_compounds->add_hlm pre_incubate Pre-incubate at 37°C add_hlm->pre_incubate start_reaction Initiate Reaction with NADPH (T=0) pre_incubate->start_reaction timed_incubation Incubate at 37°C start_reaction->timed_incubation quench Quench at Time Points (0, 5, 15, 30, 45 min) timed_incubation->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data_analysis Calculate t½ & CLint lcms->data_analysis

Caption: Experimental workflow for the in vitro HLM stability assay.

Data Interpretation and Comparison

The raw data from the LC-MS/MS is the peak area ratio (parent compound/internal standard) at each time point. This data is used to calculate two key parameters for comparison.

  • Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized.

    • Plot the natural logarithm (ln) of the % remaining compound against time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug, normalized for protein concentration. It is a more direct measure of metabolic efficiency.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein in mg/mL])

Hypothetical Comparative Data

To illustrate, let's consider a hypothetical series of this compound derivatives where substitutions are made to block potential metabolic hotspots.

Compound IDSubstitutiont½ (min)CLint (µL/min/mg)
Parent-01 None1592.4
Deriv-02 4-Fluoro on Isoquinoline4530.8
Deriv-03 8-Fluoro on Isoquinoline1877.0
Deriv-04 α,α-difluoro on ethanone> 60< 23.1
Verapamil (Positive Control)8173.3
Warfarin (Negative Control)> 60< 23.1
  • Parent-01 shows moderate to high clearance, suggesting metabolic liability.

  • Deriv-02 , with a fluorine atom at position 4, shows a significant 3-fold increase in half-life. This suggests that position 4 was a primary site of hydroxylation, and the electron-withdrawing fluorine atom now "shields" it from CYP-mediated attack.

  • Deriv-03 shows only a minor improvement, indicating that position 8 is not a major metabolic hotspot.

  • Deriv-04 , where the methyl group adjacent to the ketone is blocked, demonstrates the highest stability. This points to oxidation at this position being a significant clearance pathway.

Conclusion and Forward Path

This guide provides a comprehensive framework for systematically evaluating and comparing the metabolic stability of novel this compound derivatives. By combining predictive knowledge of metabolic pathways with robust, self-validating in vitro protocols, researchers can efficiently identify liabilities in their lead compounds. The quantitative data generated from these assays allows for the establishment of clear Structure-Metabolism Relationships, guiding medicinal chemistry efforts to block metabolic hotspots and rationally design molecules with improved pharmacokinetic profiles. This iterative "test-learn-design" cycle is fundamental to converting a promising chemical scaffold into a viable drug candidate.

References

  • Salminen, K. A., et al. (2011). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. Phytomedicine. Available at: [Link]

  • Cyprotex | Evotec. Microsomal Stability. Available at: [Link]

  • Zhang, M., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Salminen, K. A., et al. (2011). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. ResearchGate. Available at: [Link]

  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]

  • Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available at: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

  • Turesky, R. J. (2005). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. National Institutes of Health. Available at: [Link]

  • Turesky, R. J., & Vouros, P. (2021). Metabolism and biomarkers of heterocyclic aromatic amines in humans. PMC - NIH. Available at: [Link]

  • Reigh, G., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. PubMed. Available at: [Link]

  • Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Available at: [Link]

  • Ciesielska, A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. ResearchGate. Available at: [Link]

  • Reigh, G., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Oxford Academic. Available at: [Link]

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A Senior Application Scientist's Guide to the Statistical Analysis of Comparative Data for Isoquinoline Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous comparative analysis of inhibitors is paramount to advancing therapeutic candidates. This guide provides an in-depth, technical framework for the statistical analysis of comparative data on isoquinoline inhibitors, a diverse class of compounds with significant therapeutic potential.[1][2][3] Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of analysis that stands up to scientific scrutiny.

Isoquinoline alkaloids and their synthetic derivatives have demonstrated efficacy against a wide range of diseases by targeting various cellular processes.[1][4] Their mechanisms of action are diverse, including the inhibition of crucial enzymes like phosphodiesterases, topoisomerases, and a variety of protein kinases such as Rho-associated coiled-coil kinase (ROCK), dihydrofolate reductase (DHFR), and cyclin-dependent kinase 2 (CDK2).[5][6][7][8] This guide will equip you with the methodologies to robustly compare the potency and efficacy of these promising therapeutic agents.

Section 1: Foundational In Vitro Analysis: Enzyme Kinetics

The initial characterization of an inhibitor's potency begins at the molecular level with enzyme kinetics. The half-maximal inhibitory concentration (IC₅₀) is a cornerstone metric, representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9] However, the experimental conditions under which IC₅₀ is determined are critical and can significantly influence the outcome.[10]

Experimental Protocol: IC₅₀ Determination

This protocol outlines a standardized approach to determine the IC₅₀ of isoquinoline inhibitors against a target enzyme.

Objective: To determine the concentration of an isoquinoline inhibitor that causes 50% inhibition of the target enzyme's activity.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Isoquinoline inhibitors (and a known reference inhibitor)

  • Assay buffer

  • 96-well microplates

  • Microplate reader

Methodology:

  • Enzyme Titration: Before inhibitor assessment, determine the optimal enzyme concentration that yields a linear reaction rate over a defined time period.

  • Substrate Concentration: Use a substrate concentration at or below its Michaelis-Menten constant (Kₘ).[10] This is crucial as high substrate concentrations can outcompete competitive inhibitors, leading to an overestimation of the IC₅₀.[10]

  • Inhibitor Dilution Series: Prepare a serial dilution of the isoquinoline inhibitors. A common approach is to use half-log or two-fold dilutions to cover a wide concentration range.[11]

  • Assay Setup:

    • Add a constant volume of enzyme to each well of a 96-well plate.

    • Add the varying concentrations of the inhibitors to the wells. Include controls for 0% inhibition (enzyme and substrate only) and 100% inhibition (enzyme only or a saturating concentration of a known potent inhibitor).

    • Pre-incubate the enzyme and inhibitor for a set period to allow for binding equilibrium to be reached.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Measure the reaction rate using a microplate reader at appropriate intervals. Ensure the measurements are taken during the initial linear phase of the reaction.[12]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC₅₀ value.[9][13]

Statistical Considerations and Data Presentation

Directly comparing IC₅₀ values can be misleading if experimental conditions differ.[9] The Cheng-Prusoff equation can be used to convert IC₅₀ values to the inhibition constant (Kᵢ), which is a more absolute measure of inhibitor potency, especially for competitive inhibitors.[9]

Table 1: Comparative Enzyme Inhibition Data for Isoquinoline Inhibitors

InhibitorTarget EnzymeIC₅₀ (nM) [95% CI]Kᵢ (nM) [95% CI]Hill Slope
IQ-AKinase X15.2 [12.1 - 19.0]7.6 [6.0 - 9.5]1.1
IQ-BKinase X45.8 [39.5 - 53.1]22.9 [19.8 - 26.5]0.9
Ref-InhibitorKinase X10.5 [8.7 - 12.6]5.3 [4.4 - 6.3]1.0

CI: Confidence Interval

Section 2: Cellular Potency Assessment: Cell Viability and Cytotoxicity

Moving from the molecular to the cellular level is a critical step in evaluating an inhibitor's therapeutic potential. Cell-based assays provide insights into a compound's ability to penetrate cell membranes and exert its effect in a complex biological environment.[14]

Experimental Protocol: Comparative Cell Viability Assay

A variety of assays can be used to assess cell viability, including those based on metabolic activity (e.g., MTT, MTS, WST-1, CCK-8) or real-time cell analysis.[15][16][17] The choice of assay should consider potential interferences from the tested compounds.[15][16]

Objective: To compare the cytotoxic effects of different isoquinoline inhibitors on a cancer cell line.

Methodology:

  • Cell Seeding: Seed a relevant cancer cell line in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the isoquinoline inhibitors. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells with the compounds for a defined period (e.g., 48 or 72 hours).

  • Viability Assessment (CCK-8 Example):

    • Add CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

    • The amount of formazan dye produced is proportional to the number of living cells.[16]

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.[18]

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression.[18]

Visualization of Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Inhibitor Treatment cluster_2 Data Acquisition & Analysis A Seed Cells in 96-well Plate B Overnight Incubation A->B D Treat Cells with Inhibitors B->D C Prepare Serial Dilutions of Isoquinoline Inhibitors C->D E Incubate for 48-72 hours D->E F Add CCK-8 Reagent & Incubate E->F G Measure Absorbance (450 nm) F->G H Calculate % Viability & Determine IC50 G->H

Caption: Workflow for Comparative Cell Viability Assay.

Statistical Comparison of Dose-Response Curves

Comparing entire dose-response curves provides a more comprehensive picture than comparing only IC₅₀ values. Statistical methods like nonlinear regression can be used to determine if the curves are significantly different.[13] It is generally not recommended to use multiple comparison tests like ANOVA at each dose, as this ignores the sequential nature of the data.[19][20]

Table 2: Comparative Cellular Potency of Isoquinoline Inhibitors in HT-29 Cells

InhibitorCellular IC₅₀ (µM) [95% CI]Max Inhibition (%)
IQ-A0.52 [0.41 - 0.66]98.5
IQ-B2.15 [1.80 - 2.57]95.3
Doxorubicin0.18 [0.15 - 0.22]99.1

Section 3: In Vivo Efficacy Evaluation

The ultimate test of a potential therapeutic agent is its performance in a living organism. In vivo studies are essential to assess not only the anti-tumor activity but also the pharmacokinetic and pharmacodynamic properties of the inhibitors.[21][22]

Experimental Protocol: Xenograft Tumor Model

Objective: To compare the in vivo anti-tumor efficacy of isoquinoline inhibitors in a human tumor xenograft model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) and implant human cancer cells (e.g., HT-29 colorectal cancer cells) subcutaneously.[23]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (vehicle control, isoquinoline inhibitor A, isoquinoline inhibitor B, positive control).

  • Treatment: Administer the compounds via a clinically relevant route (e.g., oral gavage) at predetermined doses and schedules.[23]

  • Monitoring:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • Monitor for any signs of toxicity.

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze target engagement, for example, by measuring the phosphorylation status of a target kinase.[22][24]

Statistical Analysis of Tumor Growth Inhibition

Tumor growth data can be analyzed using methods such as repeated measures ANOVA or by comparing the tumor growth inhibition (TGI) percentage at the end of the study.

TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100

Visualizing a Relevant Signaling Pathway

Many isoquinoline inhibitors target kinase signaling pathways crucial for cancer cell proliferation and survival.[4][6]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation IQ_Inhibitor Isoquinoline Inhibitor (e.g., MEK Inhibitor) IQ_Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK Signaling Pathway.

Conclusion

The statistical analysis of comparative data for isoquinoline inhibitors requires a multi-faceted approach, from foundational enzyme kinetics to comprehensive in vivo efficacy studies. By understanding the principles behind each experimental design and applying robust statistical methods, researchers can generate reliable and reproducible data. This guide provides a framework for these critical evaluations, emphasizing scientific integrity and a deep understanding of the underlying biological systems. The continued rigorous comparison of these promising compounds will undoubtedly accelerate the development of novel and effective therapies.

References

  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. Available at: [Link]

  • Which statistical tool or test can be used for dose-response curve with time component? ResearchGate. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]

  • Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. PMC. Available at: [Link]

  • Beware of using multiple comparisons tests to compare dose-response curves or time courses. GraphPad. Available at: [Link]

  • IC50 Determination. edX. Available at: [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. PubMed. Available at: [Link]

  • Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins. PMC. Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. NIH. Available at: [Link]

  • In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors: Determination of a Pharmacokinetic/Pharmacodynamic Relationship. AACR Journals. Available at: [Link]

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  • How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes? ResearchGate. Available at: [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(Isoquinolin-6-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(Isoquinolin-6-YL)ethanone, ensuring the safety of laboratory personnel and the preservation of our environment. While specific safety data for this compound is not extensively published, we will proceed with the utmost caution, drawing upon data from close structural isomers and established principles for handling aromatic ketones and isoquinoline derivatives.[1]

Core Principles of Chemical Waste Management

The disposal of any chemical waste is underpinned by a hierarchy of controls designed to minimize risk. These principles, which form the foundation of the following protocols, are:

  • Waste Minimization: The most effective disposal method is to not generate waste in the first place. Careful planning of experiments to use only the necessary amount of this compound is the first and most critical step.

  • Segregation: Never mix incompatible waste streams.[2] this compound waste should be collected separately to prevent unforeseen reactions.[1][3]

  • Containment: Utilize appropriate, clearly labeled containers for waste accumulation.[1][2][3]

  • Professional Disposal: All chemical waste, including that of this compound, must be disposed of through a licensed hazardous waste management company.[4] Under no circumstances should it be poured down the drain or discarded with general refuse.[1]

Hazard Profile and Safety Precautions

Based on the hazard classification of the closely related isomer, 1-(Isoquinolin-1-yl)ethanone, we must handle this compound as a hazardous substance. The following table summarizes the presumed hazards and the necessary personal protective equipment (PPE).

Hazard CategoryGHS Hazard Statement (Presumed)Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral) H302: Harmful if swallowedStandard laboratory attire (lab coat, closed-toe shoes)
Skin Corrosion/Irritation H315: Causes skin irritationChemical-resistant gloves (e.g., nitrile)
Serious Eye Damage/Irritation H319: Causes serious eye irritationSafety goggles or a face shield
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationWork in a well-ventilated area or a chemical fume hood

Data extrapolated from the safety information for 1-(Isoquinolin-1-yl)ethanone.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to guide laboratory personnel in the safe collection and preparation of this compound waste for professional disposal.

Part 1: Waste Segregation and Collection
  • Designate a Waste Stream: Establish a dedicated waste container for all materials contaminated with this compound. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent paper).

  • Separate Solid and Liquid Waste: If feasible, collect solid and liquid waste in separate, appropriately designated containers. This can facilitate more efficient disposal by the waste management company.

  • Avoid Incompatibilities: Do not mix this compound waste with other chemical waste streams, particularly strong oxidizing agents, strong acids, or bases, to prevent potentially hazardous reactions.[3]

Part 2: Container Management and Labeling
  • Select an Appropriate Container:

    • Use a container made of a material compatible with aromatic ketones. High-density polyethylene (HDPE) containers are generally suitable for organic waste.[2]

    • The container must have a secure, leak-proof screw-top cap.

    • Ensure the container is in good condition, free from cracks or other damage.

  • Proper Labeling: Accurate and thorough labeling is a critical safety and regulatory requirement.[1][2] The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "Waste this compound". Do not use abbreviations.[1]

    • An accurate list of all components in the waste container, including solvents and their approximate concentrations.

    • The appropriate hazard pictograms (GHS07 - Exclamation Mark for irritant and harmful).

    • The date when waste was first added to the container (accumulation start date).

    • The name and contact information of the responsible researcher or laboratory.

Part 3: Storage and Handover
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of any potential leaks.

  • Arrange for Pickup: Once the container is full (do not exceed 90% capacity to allow for expansion) or if the waste has been stored for a period approaching your institution's limit, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2] Follow all institutional procedures for waste disposal requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Generation of This compound Waste segregate Segregate Waste (Solid vs. Liquid, Incompatibles) start->segregate container Select Appropriate & Labeled Hazardous Waste Container segregate->container collect Collect Waste in Designated Container container->collect store Store in Secondary Containment in a Satellite Accumulation Area collect->store full Container Full or Storage Time Limit Reached? store->full pickup Arrange for Pickup by EHS or Licensed Waste Vendor full->pickup Yes continue_collection Continue Waste Collection full->continue_collection No continue_collection->collect

Caption: Workflow for the disposal of this compound.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. By adhering to these detailed procedures for the disposal of this compound, you are not only ensuring compliance with safety regulations but also fostering a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific waste management guidelines and your EHS department for any additional requirements.

References

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

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Navigating the Safe Handling of 1-(Isoquinolin-6-YL)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth safety and logistical information for handling 1-(Isoquinolin-6-YL)ethanone, a heterocyclic aromatic ketone. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of laboratory practice.

Hazard Identification and Risk Assessment

  • Dermal Contact: Aromatic ketones can cause skin irritation upon contact.

  • Ocular Contact: The compound may cause serious eye irritation.

  • Inhalation: Inhalation of dust or vapors may lead to respiratory tract irritation.

  • Ingestion: While less common in a laboratory setting, ingestion can be harmful.

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling.[3][4][5] The following table outlines the recommended PPE for handling this compound, with detailed justifications for each selection.

Protection TypeRequired EquipmentSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Rationale: Protects against accidental splashes of the compound, which could cause serious eye irritation. Goggles provide a tighter seal and are recommended when handling larger quantities or when there is a higher risk of splashing.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Rationale: Nitrile gloves offer good resistance to a range of chemicals, including many solvents and ketones.[3][6] For prolonged or immersive contact, neoprene gloves may offer superior protection against aromatic hydrocarbons.[3] Always inspect gloves for tears or punctures before use.
Body Protection A standard laboratory coat.Rationale: A lab coat protects your skin and personal clothing from minor spills and contamination.[3] Ensure it is fully buttoned for maximum protection.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Rationale: Handling the solid compound may generate dust. A fume hood is the most effective way to control exposure to airborne contaminants. If a fume hood is not available and there is a risk of inhalation, a NIOSH-approved respirator with an appropriate organic vapor/particulate filter may be necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation and Donning PPE
  • Work Area Preparation: Ensure your workspace is clean and uncluttered. If using a fume hood, verify it is functioning correctly.

  • Gather Materials: Have all necessary equipment and reagents, including waste containers, readily accessible within the work area.

  • Donning Sequence:

    • Put on your laboratory coat and fasten it completely.

    • Put on your safety glasses or goggles.

    • Wash and dry your hands thoroughly.

    • Put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling This compound LabCoat Wear a Lab Coat Start->LabCoat Always Required CheckSplash Potential for Splashing? Goggles Wear Chemical Splash Goggles CheckSplash->Goggles Yes Glasses Wear Safety Glasses with Side Shields CheckSplash->Glasses No CheckAerosol Potential for Dust/Aerosol? FumeHood Work in a Chemical Fume Hood CheckAerosol->FumeHood Yes VentilatedArea Use in a Well- Ventilated Area CheckAerosol->VentilatedArea No Goggles->CheckAerosol Glasses->CheckAerosol Proceed Proceed with Handling FumeHood->Proceed VentilatedArea->Proceed Gloves Wear Nitrile or Neoprene Gloves Gloves->CheckSplash LabCoat->Gloves Always Required

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.